molecular formula C29H33N3O3 B2432879 TCMDC-135051 CAS No. 2413716-15-9

TCMDC-135051

Cat. No.: B2432879
CAS No.: 2413716-15-9
M. Wt: 471.601
InChI Key: XKLPRHHLSQBUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCMDC-135051 is a useful research compound. Its molecular formula is C29H33N3O3 and its molecular weight is 471.601. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O3/c1-6-32(7-2)17-19-8-11-27(35-5)25(14-19)26-16-24-21(12-13-30-28(24)31-26)20-9-10-22(29(33)34)23(15-20)18(3)4/h8-16,18H,6-7,17H2,1-5H3,(H,30,31)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLPRHHLSQBUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=C(C=C1)OC)C2=CC3=C(C=CN=C3N2)C4=CC(=C(C=C4)C(=O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Multi-Stage Attack of TCMDC-135051: A Technical Guide to its Antimalarial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the molecular strategy of a promising antimalarial candidate reveals a multi-pronged assault on the Plasmodium falciparum parasite, offering potential for a curative, transmission-blocking, and prophylactic therapy. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism of action of TCMDC-135051, a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3.

At the core of its activity, this compound targets and inhibits PfCLK3, a cyclin-dependent-like protein kinase essential for the parasite's survival.[1][2] This inhibition disrupts critical cellular processes, ultimately leading to parasite death across multiple stages of its complex lifecycle.[1][3][4] The compound has demonstrated potent activity against the asexual blood stage, the liver stage, and gametocytes of P. falciparum, as well as other Plasmodium species.[3][5]

A Targeted Disruption of RNA Splicing

The primary mechanism of action of this compound is the inhibition of PfCLK3, a key regulator of RNA splicing in the malaria parasite.[4][6][7] By binding to the ATP-binding site of PfCLK3, this compound prevents the phosphorylation of essential splicing factors. This interference with the spliceosome machinery leads to a widespread disruption of pre-mRNA splicing, resulting in the downregulation of hundreds of genes vital for parasite survival.[1] This targeted approach ensures high selectivity for the parasite's kinase over its human counterpart, PRPF4B, minimizing the potential for off-target toxicity.[1][2]

Quantitative Efficacy and Potency

This compound has demonstrated significant potency against various Plasmodium species and life cycle stages. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Parameter Organism/Stage Value Reference
IC50P. falciparum PfCLK34.8 nM[5]
EC50P. falciparum (asexual blood stage)323 nM[5]
EC50P. berghei (liver stage)400 nM[5]
EC50P. falciparum (early and late stage gametocytes)800–910 nM[5]
EC50Exflagellation200 nM[5]
In Vivo Efficacy in P. berghei Mouse Model
Dosage Effect
50 mg/kg (twice daily)Near-complete clearance of parasites

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used to elucidate the mechanism of action of this compound.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for PfCLK3 Inhibition

This assay is employed to quantify the inhibitory activity of compounds against the PfCLK3 kinase. The protocol involves the use of a recombinant PfCLK3 enzyme, a biotinylated peptide substrate, and europium- and streptavidin-conjugated antibodies that recognize the phosphorylated substrate.

Materials:

  • Recombinant full-length PfCLK3

  • Biotinylated peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound or other test compounds

  • Europium-labeled anti-phosphopeptide antibody

  • Streptavidin-allophycocyanin (APC) conjugate

  • 384-well low-volume black plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add a mixture of the PfCLK3 enzyme and the biotinylated peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the europium-labeled antibody and streptavidin-APC conjugate in a buffer with EDTA.

  • Incubate the plate at room temperature for a further period to allow for antibody binding.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

  • Calculate the ratio of the emission at 665 nm to that at 615 nm. The IC50 values are determined by fitting the data to a four-parameter logistic equation.

In Vivo Efficacy in Plasmodium berghei Infected Mouse Model

This model is used to assess the in vivo antimalarial activity of this compound.

Materials:

  • Plasmodium berghei ANKA strain

  • Female Swiss Webster mice (or other suitable strain)

  • This compound formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% water)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intravenously or intraperitoneally with P. berghei-infected red blood cells.

  • Randomly assign mice to treatment and control groups.

  • Administer this compound orally or intraperitoneally to the treatment group for a specified number of consecutive days, starting on a predetermined day post-infection. The control group receives the vehicle only.

  • Monitor parasitemia daily by collecting a drop of blood from the tail vein, preparing a thin blood smear, and staining with Giemsa.

  • Count the number of infected red blood cells per a certain number of total red blood cells under a microscope.

  • Calculate the percentage of parasitemia and the percentage of parasite inhibition compared to the vehicle-treated control group.

  • Monitor the survival of the mice in each group.

SYBR Green I-Based Parasite Viability Assay

This high-throughput assay is used to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.

Materials:

  • Synchronized P. falciparum culture (ring stage)

  • Complete RPMI 1640 medium

  • This compound or other test compounds

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in complete medium in a 96-well plate.

  • Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.

  • Incubate the plates in a gassed chamber (5% CO2, 5% O2, 90% N2) at 37°C for 72 hours.

  • After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • The fluorescence signal is proportional to the amount of parasite DNA, indicating parasite viability.

  • Calculate the EC50 values by fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflows

To further elucidate the core concepts, the following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the experimental workflows.

G Mechanism of Action of this compound TCMDC This compound PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Splicing RNA Splicing PfCLK3->Splicing Regulation Proteins Essential Protein Synthesis Splicing->Proteins Enables Survival Parasite Survival Proteins->Survival Required for

Caption: The inhibitory action of this compound on PfCLK3 disrupts RNA splicing, leading to parasite death.

G TR-FRET Assay Workflow A Prepare Compound Dilutions B Add Compound to Plate A->B C Add Enzyme and Substrate B->C D Initiate Kinase Reaction with ATP C->D E Incubate D->E F Stop Reaction and Add Detection Reagents E->F G Incubate F->G H Read TR-FRET Signal G->H I Data Analysis (IC50) H->I

Caption: Workflow for the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.

G In Vivo Efficacy Workflow (Mouse Model) A Infect Mice with P. berghei B Group and Treat Mice A->B C Monitor Parasitemia Daily B->C D Monitor Survival B->D E Data Analysis C->E D->E

Caption: Workflow for the in vivo efficacy study in a P. berghei mouse model.

G SYBR Green I Assay Workflow A Prepare Compound Dilutions in Plate B Add Synchronized Parasite Culture A->B C Incubate for 72h B->C D Lyse Cells and Add SYBR Green I C->D E Incubate in Dark D->E F Read Fluorescence E->F G Data Analysis (EC50) F->G

Caption: Workflow for the SYBR Green I-based parasite viability assay.

References

Unveiling the Multi-Stage Attack of TCMDC-135051: A Technical Guide to its Antimalarial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the molecular strategy of a promising antimalarial candidate reveals a multi-pronged assault on the Plasmodium falciparum parasite, offering potential for a curative, transmission-blocking, and prophylactic therapy. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism of action of TCMDC-135051, a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3.

At the core of its activity, this compound targets and inhibits PfCLK3, a cyclin-dependent-like protein kinase essential for the parasite's survival.[1][2] This inhibition disrupts critical cellular processes, ultimately leading to parasite death across multiple stages of its complex lifecycle.[1][3][4] The compound has demonstrated potent activity against the asexual blood stage, the liver stage, and gametocytes of P. falciparum, as well as other Plasmodium species.[3][5]

A Targeted Disruption of RNA Splicing

The primary mechanism of action of this compound is the inhibition of PfCLK3, a key regulator of RNA splicing in the malaria parasite.[4][6][7] By binding to the ATP-binding site of PfCLK3, this compound prevents the phosphorylation of essential splicing factors. This interference with the spliceosome machinery leads to a widespread disruption of pre-mRNA splicing, resulting in the downregulation of hundreds of genes vital for parasite survival.[1] This targeted approach ensures high selectivity for the parasite's kinase over its human counterpart, PRPF4B, minimizing the potential for off-target toxicity.[1][2]

Quantitative Efficacy and Potency

This compound has demonstrated significant potency against various Plasmodium species and life cycle stages. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Parameter Organism/Stage Value Reference
IC50P. falciparum PfCLK34.8 nM[5]
EC50P. falciparum (asexual blood stage)323 nM[5]
EC50P. berghei (liver stage)400 nM[5]
EC50P. falciparum (early and late stage gametocytes)800–910 nM[5]
EC50Exflagellation200 nM[5]
In Vivo Efficacy in P. berghei Mouse Model
Dosage Effect
50 mg/kg (twice daily)Near-complete clearance of parasites

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used to elucidate the mechanism of action of this compound.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for PfCLK3 Inhibition

This assay is employed to quantify the inhibitory activity of compounds against the PfCLK3 kinase. The protocol involves the use of a recombinant PfCLK3 enzyme, a biotinylated peptide substrate, and europium- and streptavidin-conjugated antibodies that recognize the phosphorylated substrate.

Materials:

  • Recombinant full-length PfCLK3

  • Biotinylated peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound or other test compounds

  • Europium-labeled anti-phosphopeptide antibody

  • Streptavidin-allophycocyanin (APC) conjugate

  • 384-well low-volume black plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add a mixture of the PfCLK3 enzyme and the biotinylated peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the europium-labeled antibody and streptavidin-APC conjugate in a buffer with EDTA.

  • Incubate the plate at room temperature for a further period to allow for antibody binding.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

  • Calculate the ratio of the emission at 665 nm to that at 615 nm. The IC50 values are determined by fitting the data to a four-parameter logistic equation.

In Vivo Efficacy in Plasmodium berghei Infected Mouse Model

This model is used to assess the in vivo antimalarial activity of this compound.

Materials:

  • Plasmodium berghei ANKA strain

  • Female Swiss Webster mice (or other suitable strain)

  • This compound formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% water)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intravenously or intraperitoneally with P. berghei-infected red blood cells.

  • Randomly assign mice to treatment and control groups.

  • Administer this compound orally or intraperitoneally to the treatment group for a specified number of consecutive days, starting on a predetermined day post-infection. The control group receives the vehicle only.

  • Monitor parasitemia daily by collecting a drop of blood from the tail vein, preparing a thin blood smear, and staining with Giemsa.

  • Count the number of infected red blood cells per a certain number of total red blood cells under a microscope.

  • Calculate the percentage of parasitemia and the percentage of parasite inhibition compared to the vehicle-treated control group.

  • Monitor the survival of the mice in each group.

SYBR Green I-Based Parasite Viability Assay

This high-throughput assay is used to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.

Materials:

  • Synchronized P. falciparum culture (ring stage)

  • Complete RPMI 1640 medium

  • This compound or other test compounds

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in complete medium in a 96-well plate.

  • Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.

  • Incubate the plates in a gassed chamber (5% CO2, 5% O2, 90% N2) at 37°C for 72 hours.

  • After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • The fluorescence signal is proportional to the amount of parasite DNA, indicating parasite viability.

  • Calculate the EC50 values by fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflows

To further elucidate the core concepts, the following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the experimental workflows.

G Mechanism of Action of this compound TCMDC This compound PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Splicing RNA Splicing PfCLK3->Splicing Regulation Proteins Essential Protein Synthesis Splicing->Proteins Enables Survival Parasite Survival Proteins->Survival Required for

Caption: The inhibitory action of this compound on PfCLK3 disrupts RNA splicing, leading to parasite death.

G TR-FRET Assay Workflow A Prepare Compound Dilutions B Add Compound to Plate A->B C Add Enzyme and Substrate B->C D Initiate Kinase Reaction with ATP C->D E Incubate D->E F Stop Reaction and Add Detection Reagents E->F G Incubate F->G H Read TR-FRET Signal G->H I Data Analysis (IC50) H->I

Caption: Workflow for the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.

G In Vivo Efficacy Workflow (Mouse Model) A Infect Mice with P. berghei B Group and Treat Mice A->B C Monitor Parasitemia Daily B->C D Monitor Survival B->D E Data Analysis C->E D->E

Caption: Workflow for the in vivo efficacy study in a P. berghei mouse model.

G SYBR Green I Assay Workflow A Prepare Compound Dilutions in Plate B Add Synchronized Parasite Culture A->B C Incubate for 72h B->C D Lyse Cells and Add SYBR Green I C->D E Incubate in Dark D->E F Read Fluorescence E->F G Data Analysis (EC50) F->G

Caption: Workflow for the SYBR Green I-based parasite viability assay.

References

TCMDC-135051: A Technical Whitepaper on a Novel PfCLK3 Inhibitor for Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum. This necessitates the discovery of novel antimalarial agents with new mechanisms of action. TCMDC-135051, a potent and selective inhibitor of P. falciparum cdc2-like kinase 3 (PfCLK3), has emerged as a promising lead compound. PfCLK3 is a protein kinase essential for the regulation of RNA splicing in the parasite, and its inhibition leads to parasite death at multiple life cycle stages.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction

The global effort to control malaria is threatened by the rise of resistance to frontline artemisinin-based combination therapies.[1] This has spurred research into new therapeutic targets within the Plasmodium falciparum parasite. Protein kinases, which play crucial roles in regulating parasite cellular processes, have been identified as a promising class of drug targets.[1][6] One such kinase, PfCLK3, is critical for the regulation of RNA splicing, a fundamental process for gene expression and parasite survival.[1][3][4][5]

This compound was identified through the screening of a compound library and has demonstrated potent activity against PfCLK3 and the parasite itself.[2] This compound exhibits a multi-stage activity profile, affecting the parasite in the asexual blood stages, liver stages, and gametocytes, making it a potential agent for treatment, prophylaxis, and transmission blocking.[2][7][8][9]

Mechanism of Action: Targeting RNA Splicing

This compound exerts its antimalarial effect by inhibiting the enzymatic activity of PfCLK3.[6][10] PfCLK3 is a key regulator of RNA splicing, a process essential for the maturation of messenger RNA (mRNA) before translation into proteins.[1][3][4][5] By inhibiting PfCLK3, this compound disrupts the normal splicing of pre-mRNA, leading to a widespread downregulation of essential genes and ultimately, parasite death.[7][8] This novel mechanism of action is a key advantage in overcoming existing drug resistance.

Below is a diagram illustrating the proposed signaling pathway.

PfCLK3_Signaling_Pathway Proposed Mechanism of Action of this compound cluster_parasite Plasmodium falciparum PfCLK3 PfCLK3 Kinase Splicing_Factors Splicing Factors (e.g., SR proteins) PfCLK3->Splicing_Factors Phosphorylation Spliceosome Active Spliceosome Splicing_Factors->Spliceosome Activation Pre_mRNA pre-mRNA Pre_mRNA->Spliceosome Recruitment mRNA Mature mRNA Spliceosome->mRNA Splicing Protein Essential Proteins mRNA->Protein Translation Parasite_Survival Parasite Survival & Proliferation Protein->Parasite_Survival Supports TCMDC_135051 This compound TCMDC_135051->PfCLK3 Inhibition

Caption: Inhibition of PfCLK3 by this compound disrupts the phosphorylation of splicing factors.

Quantitative Efficacy Data

The potency of this compound has been evaluated through various in vitro assays. The following tables summarize the key quantitative data for this compound and a notable analog.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTargetAssay TypeIC50 (nM)pIC50Reference
This compoundPfCLK3TR-FRET4.8-[11]
This compoundPvCLK3Kinase Assay337.47[10]
This compoundPbCLK3Kinase Assay137.86[10]
Tetrazole analogue 30PfCLK3TR-FRET197.7 ± 0.089[1][2]
Table 2: In Vitro Parasiticidal Activity
CompoundP. falciparum StrainAssay TypeEC50 (nM)pEC50Reference
This compound3D7 (chloroquine-sensitive)Parasite Viability1806.7[1][2]
This compound3D7 (chloroquine-sensitive)Parasite Viability320-[10]
This compoundPfCLK3_G449P mutantParasite Viability18065.74[1][2]
This compound-Asexual Blood Stage323-[11]
This compound-Early & Late Stage Gametocytes800-910-[11]
This compound-Exflagellation200-[11]
Tetrazole analogue 303D7 (chloroquine-sensitive)Parasite Viability2706.6 ± 0.158[1][2]
Table 3: Liver Stage and In Vivo Activity
CompoundPlasmodium SpeciesAssay/ModelEC50 (nM) / DosageOutcomeReference
This compoundP. bergheiLiver Stage Invasion & Development400Potent activity[10][11]
This compoundP. bergheiMouse Model50 mg/kg (twice daily)Near-complete parasite clearance[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

PfCLK3 In Vitro Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantifies the inhibitory effect of compounds on the kinase activity of recombinant PfCLK3.[1][2][3][4][5]

TR_FRET_Workflow TR-FRET Kinase Assay Workflow cluster_workflow Assay Steps Start Start Compound_Prep Prepare serial dilutions of this compound Start->Compound_Prep Incubation Incubate compound with reaction mix Compound_Prep->Incubation Reaction_Mix Prepare reaction mix: - Recombinant PfCLK3 - Biotinylated peptide substrate - ATP Reaction_Mix->Incubation Detection_Mix Add detection mix: - Europium-labeled anti-phospho antibody - Streptavidin-Allophycocyanin (SA-APC) Incubation->Detection_Mix Detection_Incubation Incubate for FRET Detection_Mix->Detection_Incubation Measurement Measure TR-FRET signal Detection_Incubation->Measurement Analysis Calculate IC50 values Measurement->Analysis End End Analysis->End

Caption: Workflow for determining the in vitro kinase inhibitory activity using TR-FRET.

Protocol Details:

  • Compound Preparation: Compounds are serially diluted to the desired concentrations.

  • Reaction Mixture: A reaction mixture containing the full-length recombinant PfCLK3 protein, a biotinylated peptide substrate, and ATP is prepared.

  • Incubation: The test compounds are incubated with the reaction mixture to allow for kinase inhibition.

  • Detection: A detection mixture containing a Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC) is added.

  • Signal Measurement: The plate is read on a suitable plate reader to measure the time-resolved fluorescence energy transfer signal. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The results are normalized to controls (no inhibitor and no kinase), and IC50 values are calculated.[1]

Asexual Blood Stage Parasite Viability Assay

This assay determines the concentration at which a compound inhibits parasite growth in a culture of human red blood cells.[1][2]

Protocol Details:

  • Parasite Culture: P. falciparum parasites (e.g., 3D7 strain) are cultured in human erythrocytes.

  • Compound Treatment: Synchronized ring-stage parasites are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Growth Measurement: Parasite growth is assessed using various methods, such as staining with a DNA-intercalating dye (e.g., SYBR Green) followed by fluorescence measurement.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. EC50 values are determined by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR)

Medicinal chemistry efforts have focused on modifying the core 7-azaindole scaffold of this compound to improve its potency and drug-like properties.[1][2] Studies have explored modifications to the A and B rings of the molecule.[1][2] For instance, replacing the carboxylic acid group on ring B with a tetrazole bioisostere resulted in an analog with improved in vitro kinase potency.[1][2] The development of covalent inhibitors targeting a unique cysteine residue in PfCLK3 has also been explored to enhance potency and duration of action.[9][12] A co-crystal structure of PfCLK3 with this compound (PDB ID: 8RPC) has been solved, providing a structural basis for rational drug design.[12][13]

Conclusion and Future Directions

This compound is a highly promising antimalarial lead compound with a novel mechanism of action targeting the essential parasite kinase PfCLK3.[1][2] Its multi-stage activity presents a significant advantage for the development of a next-generation antimalarial drug that can provide a curative treatment, block transmission, and offer prophylactic protection.[2][3][4][5] Further optimization of the 7-azaindole scaffold, guided by structural biology and detailed SAR studies, holds the potential to deliver a clinical candidate to combat drug-resistant malaria. The development of covalent inhibitors based on the this compound scaffold also represents a promising strategy.[14][15]

References

TCMDC-135051: A Technical Whitepaper on a Novel PfCLK3 Inhibitor for Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum. This necessitates the discovery of novel antimalarial agents with new mechanisms of action. TCMDC-135051, a potent and selective inhibitor of P. falciparum cdc2-like kinase 3 (PfCLK3), has emerged as a promising lead compound. PfCLK3 is a protein kinase essential for the regulation of RNA splicing in the parasite, and its inhibition leads to parasite death at multiple life cycle stages.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction

The global effort to control malaria is threatened by the rise of resistance to frontline artemisinin-based combination therapies.[1] This has spurred research into new therapeutic targets within the Plasmodium falciparum parasite. Protein kinases, which play crucial roles in regulating parasite cellular processes, have been identified as a promising class of drug targets.[1][6] One such kinase, PfCLK3, is critical for the regulation of RNA splicing, a fundamental process for gene expression and parasite survival.[1][3][4][5]

This compound was identified through the screening of a compound library and has demonstrated potent activity against PfCLK3 and the parasite itself.[2] This compound exhibits a multi-stage activity profile, affecting the parasite in the asexual blood stages, liver stages, and gametocytes, making it a potential agent for treatment, prophylaxis, and transmission blocking.[2][7][8][9]

Mechanism of Action: Targeting RNA Splicing

This compound exerts its antimalarial effect by inhibiting the enzymatic activity of PfCLK3.[6][10] PfCLK3 is a key regulator of RNA splicing, a process essential for the maturation of messenger RNA (mRNA) before translation into proteins.[1][3][4][5] By inhibiting PfCLK3, this compound disrupts the normal splicing of pre-mRNA, leading to a widespread downregulation of essential genes and ultimately, parasite death.[7][8] This novel mechanism of action is a key advantage in overcoming existing drug resistance.

Below is a diagram illustrating the proposed signaling pathway.

PfCLK3_Signaling_Pathway Proposed Mechanism of Action of this compound cluster_parasite Plasmodium falciparum PfCLK3 PfCLK3 Kinase Splicing_Factors Splicing Factors (e.g., SR proteins) PfCLK3->Splicing_Factors Phosphorylation Spliceosome Active Spliceosome Splicing_Factors->Spliceosome Activation Pre_mRNA pre-mRNA Pre_mRNA->Spliceosome Recruitment mRNA Mature mRNA Spliceosome->mRNA Splicing Protein Essential Proteins mRNA->Protein Translation Parasite_Survival Parasite Survival & Proliferation Protein->Parasite_Survival Supports TCMDC_135051 This compound TCMDC_135051->PfCLK3 Inhibition

Caption: Inhibition of PfCLK3 by this compound disrupts the phosphorylation of splicing factors.

Quantitative Efficacy Data

The potency of this compound has been evaluated through various in vitro assays. The following tables summarize the key quantitative data for this compound and a notable analog.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTargetAssay TypeIC50 (nM)pIC50Reference
This compoundPfCLK3TR-FRET4.8-[11]
This compoundPvCLK3Kinase Assay337.47[10]
This compoundPbCLK3Kinase Assay137.86[10]
Tetrazole analogue 30PfCLK3TR-FRET197.7 ± 0.089[1][2]
Table 2: In Vitro Parasiticidal Activity
CompoundP. falciparum StrainAssay TypeEC50 (nM)pEC50Reference
This compound3D7 (chloroquine-sensitive)Parasite Viability1806.7[1][2]
This compound3D7 (chloroquine-sensitive)Parasite Viability320-[10]
This compoundPfCLK3_G449P mutantParasite Viability18065.74[1][2]
This compound-Asexual Blood Stage323-[11]
This compound-Early & Late Stage Gametocytes800-910-[11]
This compound-Exflagellation200-[11]
Tetrazole analogue 303D7 (chloroquine-sensitive)Parasite Viability2706.6 ± 0.158[1][2]
Table 3: Liver Stage and In Vivo Activity
CompoundPlasmodium SpeciesAssay/ModelEC50 (nM) / DosageOutcomeReference
This compoundP. bergheiLiver Stage Invasion & Development400Potent activity[10][11]
This compoundP. bergheiMouse Model50 mg/kg (twice daily)Near-complete parasite clearance[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

PfCLK3 In Vitro Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantifies the inhibitory effect of compounds on the kinase activity of recombinant PfCLK3.[1][2][3][4][5]

TR_FRET_Workflow TR-FRET Kinase Assay Workflow cluster_workflow Assay Steps Start Start Compound_Prep Prepare serial dilutions of this compound Start->Compound_Prep Incubation Incubate compound with reaction mix Compound_Prep->Incubation Reaction_Mix Prepare reaction mix: - Recombinant PfCLK3 - Biotinylated peptide substrate - ATP Reaction_Mix->Incubation Detection_Mix Add detection mix: - Europium-labeled anti-phospho antibody - Streptavidin-Allophycocyanin (SA-APC) Incubation->Detection_Mix Detection_Incubation Incubate for FRET Detection_Mix->Detection_Incubation Measurement Measure TR-FRET signal Detection_Incubation->Measurement Analysis Calculate IC50 values Measurement->Analysis End End Analysis->End

Caption: Workflow for determining the in vitro kinase inhibitory activity using TR-FRET.

Protocol Details:

  • Compound Preparation: Compounds are serially diluted to the desired concentrations.

  • Reaction Mixture: A reaction mixture containing the full-length recombinant PfCLK3 protein, a biotinylated peptide substrate, and ATP is prepared.

  • Incubation: The test compounds are incubated with the reaction mixture to allow for kinase inhibition.

  • Detection: A detection mixture containing a Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC) is added.

  • Signal Measurement: The plate is read on a suitable plate reader to measure the time-resolved fluorescence energy transfer signal. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The results are normalized to controls (no inhibitor and no kinase), and IC50 values are calculated.[1]

Asexual Blood Stage Parasite Viability Assay

This assay determines the concentration at which a compound inhibits parasite growth in a culture of human red blood cells.[1][2]

Protocol Details:

  • Parasite Culture: P. falciparum parasites (e.g., 3D7 strain) are cultured in human erythrocytes.

  • Compound Treatment: Synchronized ring-stage parasites are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Growth Measurement: Parasite growth is assessed using various methods, such as staining with a DNA-intercalating dye (e.g., SYBR Green) followed by fluorescence measurement.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. EC50 values are determined by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR)

Medicinal chemistry efforts have focused on modifying the core 7-azaindole (B17877) scaffold of this compound to improve its potency and drug-like properties.[1][2] Studies have explored modifications to the A and B rings of the molecule.[1][2] For instance, replacing the carboxylic acid group on ring B with a tetrazole bioisostere resulted in an analog with improved in vitro kinase potency.[1][2] The development of covalent inhibitors targeting a unique cysteine residue in PfCLK3 has also been explored to enhance potency and duration of action.[9][12] A co-crystal structure of PfCLK3 with this compound (PDB ID: 8RPC) has been solved, providing a structural basis for rational drug design.[12][13]

Conclusion and Future Directions

This compound is a highly promising antimalarial lead compound with a novel mechanism of action targeting the essential parasite kinase PfCLK3.[1][2] Its multi-stage activity presents a significant advantage for the development of a next-generation antimalarial drug that can provide a curative treatment, block transmission, and offer prophylactic protection.[2][3][4][5] Further optimization of the 7-azaindole scaffold, guided by structural biology and detailed SAR studies, holds the potential to deliver a clinical candidate to combat drug-resistant malaria. The development of covalent inhibitors based on the this compound scaffold also represents a promising strategy.[14][15]

References

Technical Guide: The Antimalarial Activity of TCMDC-135051 Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of TCMDC-135051, a potent inhibitor of Plasmodium falciparum protein kinase PfCLK3. This document details the compound's mechanism of action, summarizes its quantitative activity across various parasite life cycle stages, outlines key experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.

Core Mechanism of Action

This compound exerts its antimalarial effect through the potent and selective inhibition of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase crucial for the regulation of RNA splicing.[1][2][3] PfCLK3 is essential for the survival of the blood stage of the parasite.[1][4] By inhibiting PfCLK3, this compound disrupts the phosphorylation of splicing factors, which is necessary for the proper assembly and catalytic activity of the spliceosome.[1][4] This disruption of RNA processing ultimately leads to parasite death.[1] The compound has been shown to be a promising lead for the development of new antimalarials with a novel mechanism of action.[1][2][3][5]

Quantitative Activity Data

This compound has demonstrated potent activity against multiple stages of the Plasmodium falciparum life cycle, highlighting its potential as a multi-stage antimalarial. The following table summarizes the key quantitative data for its inhibitory and parasiticidal activity.

Assay Type Target/Stage Strain Value Reference
In Vitro Kinase Inhibition (IC50)Recombinant PfCLK3-4.8 nM[6]
Asexual Blood Stage Viability (EC50)Asexual Blood Stage3D7 (chloroquine-sensitive)323 nM[6]
Gametocyte Viability (EC50)Early and Late Stage GametocytesP. falciparum800–910 nM[6]
Liver Stage Viability (EC50)Liver StageP. berghei400 nM[6]
Exflagellation Inhibition (EC50)Microgamete FormationP. falciparum200 nM[6]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay is employed to quantify the direct inhibitory effect of this compound on the enzymatic activity of recombinant PfCLK3.

Methodology:

  • Recombinant Protein: Full-length recombinant PfCLK3 protein is expressed and purified.

  • Assay Components: The assay mixture includes the recombinant PfCLK3, a suitable substrate peptide, ATP, and the test compound (this compound) at varying concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

  • Detection: The level of substrate phosphorylation is detected using a TR-FRET-based method. This typically involves the addition of a europium-labeled anti-phosphoserine antibody and a ULight™-labeled streptavidin-biotinylated peptide.

  • Signal Measurement: The TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a suitable sigmoidal curve. A total of 14 analogues of this compound were assessed using this method.[1][2][3][4][7]

Asexual Blood Stage Parasite Viability Assay

This assay determines the parasiticidal activity of this compound against the asexual blood stages of P. falciparum.

Methodology:

  • Parasite Culture: Chloroquine-sensitive strains of P. falciparum (e.g., 3D7) are cultured in human erythrocytes in a suitable culture medium.[1][2][3][7]

  • Compound Addition: The cultured parasites are treated with a serial dilution of this compound.

  • Incubation: The treated parasites are incubated for a standard period (e.g., 72 hours) under controlled atmospheric conditions.

  • Growth Inhibition Measurement: Parasite growth is assessed using various methods, such as SYBR Green I-based fluorescence to quantify DNA content, which correlates with parasite proliferation.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined from the dose-response curve. Eleven analogues of this compound were evaluated with this type of assay.[1][2][3]

Visualizations

The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

G This compound Mechanism of Action TCMDC This compound PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Inhibition SplicingFactors Splicing Factors (SR Proteins) PfCLK3->SplicingFactors Phosphorylation Spliceosome Spliceosome Assembly & Activity SplicingFactors->Spliceosome RNA Pre-mRNA Splicing Spliceosome->RNA Protein Protein Synthesis RNA->Protein Parasite Parasite Survival Protein->Parasite

Caption: Inhibition of PfCLK3 by this compound disrupts RNA splicing.

G Experimental Workflow for this compound Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_data Data Analysis KinaseAssay PfCLK3 Kinase Assay (TR-FRET) IC50 IC50 Determination KinaseAssay->IC50 AsexualAssay Asexual Stage Viability Assay EC50 EC50 Determination AsexualAssay->EC50 GametocyteAssay Gametocyte Viability Assay GametocyteAssay->EC50 LiverAssay Liver Stage Viability Assay LiverAssay->EC50 MouseModel P. berghei Mouse Model Efficacy In Vivo Efficacy MouseModel->Efficacy

Caption: Workflow for evaluating the antimalarial activity of this compound.

References

Technical Guide: The Antimalarial Activity of TCMDC-135051 Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of TCMDC-135051, a potent inhibitor of Plasmodium falciparum protein kinase PfCLK3. This document details the compound's mechanism of action, summarizes its quantitative activity across various parasite life cycle stages, outlines key experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.

Core Mechanism of Action

This compound exerts its antimalarial effect through the potent and selective inhibition of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase crucial for the regulation of RNA splicing.[1][2][3] PfCLK3 is essential for the survival of the blood stage of the parasite.[1][4] By inhibiting PfCLK3, this compound disrupts the phosphorylation of splicing factors, which is necessary for the proper assembly and catalytic activity of the spliceosome.[1][4] This disruption of RNA processing ultimately leads to parasite death.[1] The compound has been shown to be a promising lead for the development of new antimalarials with a novel mechanism of action.[1][2][3][5]

Quantitative Activity Data

This compound has demonstrated potent activity against multiple stages of the Plasmodium falciparum life cycle, highlighting its potential as a multi-stage antimalarial. The following table summarizes the key quantitative data for its inhibitory and parasiticidal activity.

Assay Type Target/Stage Strain Value Reference
In Vitro Kinase Inhibition (IC50)Recombinant PfCLK3-4.8 nM[6]
Asexual Blood Stage Viability (EC50)Asexual Blood Stage3D7 (chloroquine-sensitive)323 nM[6]
Gametocyte Viability (EC50)Early and Late Stage GametocytesP. falciparum800–910 nM[6]
Liver Stage Viability (EC50)Liver StageP. berghei400 nM[6]
Exflagellation Inhibition (EC50)Microgamete FormationP. falciparum200 nM[6]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay is employed to quantify the direct inhibitory effect of this compound on the enzymatic activity of recombinant PfCLK3.

Methodology:

  • Recombinant Protein: Full-length recombinant PfCLK3 protein is expressed and purified.

  • Assay Components: The assay mixture includes the recombinant PfCLK3, a suitable substrate peptide, ATP, and the test compound (this compound) at varying concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

  • Detection: The level of substrate phosphorylation is detected using a TR-FRET-based method. This typically involves the addition of a europium-labeled anti-phosphoserine antibody and a ULight™-labeled streptavidin-biotinylated peptide.

  • Signal Measurement: The TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a suitable sigmoidal curve. A total of 14 analogues of this compound were assessed using this method.[1][2][3][4][7]

Asexual Blood Stage Parasite Viability Assay

This assay determines the parasiticidal activity of this compound against the asexual blood stages of P. falciparum.

Methodology:

  • Parasite Culture: Chloroquine-sensitive strains of P. falciparum (e.g., 3D7) are cultured in human erythrocytes in a suitable culture medium.[1][2][3][7]

  • Compound Addition: The cultured parasites are treated with a serial dilution of this compound.

  • Incubation: The treated parasites are incubated for a standard period (e.g., 72 hours) under controlled atmospheric conditions.

  • Growth Inhibition Measurement: Parasite growth is assessed using various methods, such as SYBR Green I-based fluorescence to quantify DNA content, which correlates with parasite proliferation.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined from the dose-response curve. Eleven analogues of this compound were evaluated with this type of assay.[1][2][3]

Visualizations

The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

G This compound Mechanism of Action TCMDC This compound PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Inhibition SplicingFactors Splicing Factors (SR Proteins) PfCLK3->SplicingFactors Phosphorylation Spliceosome Spliceosome Assembly & Activity SplicingFactors->Spliceosome RNA Pre-mRNA Splicing Spliceosome->RNA Protein Protein Synthesis RNA->Protein Parasite Parasite Survival Protein->Parasite

Caption: Inhibition of PfCLK3 by this compound disrupts RNA splicing.

G Experimental Workflow for this compound Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_data Data Analysis KinaseAssay PfCLK3 Kinase Assay (TR-FRET) IC50 IC50 Determination KinaseAssay->IC50 AsexualAssay Asexual Stage Viability Assay EC50 EC50 Determination AsexualAssay->EC50 GametocyteAssay Gametocyte Viability Assay GametocyteAssay->EC50 LiverAssay Liver Stage Viability Assay LiverAssay->EC50 MouseModel P. berghei Mouse Model Efficacy In Vivo Efficacy MouseModel->Efficacy

Caption: Workflow for evaluating the antimalarial activity of this compound.

References

Structure of TCMDC-135051

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antimalarial Compound TCMDC-135051

Introduction

This compound is a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3, a critical regulator of RNA splicing essential for the parasite's survival.[1][2] Identified from a screening of approximately 25,000 compounds, this compound has emerged as a promising lead compound for the development of a new class of antimalarials.[1] Its significance lies in its novel mechanism of action and its demonstrated activity against multiple stages of the malaria parasite life cycle, including the asexual blood stages responsible for clinical disease, the liver stage, and the gametocyte stages required for transmission.[1][3] This multi-stage efficacy presents the potential for a single treatment that is curative, prophylactic, and transmission-blocking.[4][5]

Chemical Structure and Properties

The core structure of this compound is a 7-azaindole scaffold, a pharmacophore found in several therapeutic agents.[1] This central scaffold is substituted at the 2- and 4-positions with aromatic rings.[1][4] Key functional groups include a tertiary amine and a carboxylic acid, which result in the compound being zwitterionic at physiological pH.[1][4] The co-crystal structure of this compound bound to its target, PfCLK3, has been solved, providing detailed insights into its binding mode.[6][7]

PropertyValue
Molecular Formula C29H33N3O3[8]
Molecular Weight 471.59 g/mol [8]
CAS Number 2413716-15-9[8]
SMILES O=C(O)C1=CC=C(C2=C3C(NC(C4=C(OC)C=CC(CN(CC)CC)=C4)=C3)=NC=C2)C=C1C(C)C[8]

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and cell-based assays. The data highlights its potency against the target kinase and its effectiveness in inhibiting parasite growth across different species and strains, including those resistant to current drugs.

Table 1: Biological Activity of this compound

Assay Type Target / Strain Metric Value Reference
In Vitro Kinase Assay Recombinant PfCLK3 (P. falciparum) IC50 40 nM [9]
Recombinant PvCLK3 (P. vivax) IC50 33 nM [8]
Recombinant PbCLK3 (P. berghei) IC50 13 nM [8]
Parasiticidal Activity P. falciparum (3D7, chloroquine-sensitive) EC50 180 nM [1][9]
P. falciparum (G449P mutant) EC50 1806 nM [1][4]
Liver Stage Activity P. berghei sporozoites EC50 400 nM [8]
Cytotoxicity Mouse HT-22 cells IC50 8.1 µM [8]

| | Human HepG2 cells | - | Low toxicity observed |[5][10] |

Table 2: Crystallographic Data for PfCLK3-TCMDC-135051 Complex (PDB ID: 8RPC)

Parameter Value Reference
Method X-RAY DIFFRACTION [6]
Resolution 2.08 Å [6]
R-Value Work 0.199 [6]
R-Value Free 0.257 [6]

| Organism | Plasmodium falciparum |[6] |

Mechanism of Action: PfCLK3 Inhibition

This compound exerts its antimalarial effect by selectively inhibiting PfCLK3, a member of the cdc2-like kinase family.[3][4] In Plasmodium, PfCLK3 plays a crucial role in the phosphorylation of splicing factors, which are necessary for the correct assembly and function of the spliceosome to process parasite RNA.[4] By inhibiting PfCLK3, this compound disrupts downstream RNA splicing, leading to a halt in parasite development, particularly during the trophozoite-to-schizont transition, and ultimately causing parasite death.[1][8] Importantly, the compound shows high selectivity for the parasite kinase over the most closely related human ortholog, PRPF4B, indicating a low potential for off-target toxicity in the host.[3]

G TCMDC This compound PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Inhibits Death Parasite Death TCMDC->Death Leads to SplicingFactors Splicing Factors (e.g., SR Proteins) PfCLK3->SplicingFactors Phosphorylates Spliceosome Spliceosome Assembly & Function SplicingFactors->Spliceosome RNA RNA Splicing Spliceosome->RNA Survival Parasite Survival & Proliferation RNA->Survival

Caption: Inhibition of the PfCLK3 signaling pathway by this compound.

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay was employed to determine the in vitro potency of this compound against the full-length recombinant PfCLK3 protein.[1][11]

  • Reagents: Full-length recombinant PfCLK3, biotinylated peptide substrate, ATP, Europium-labeled anti-phosphoserine antibody, and Streptavidin-Allophycocyanin (APC).

  • Procedure:

    • The kinase reaction is performed by incubating PfCLK3 with the peptide substrate and ATP in the presence of varying concentrations of this compound.

    • The reaction is allowed to proceed for a set time at room temperature.

    • The detection reagents (Europium-antibody and Streptavidin-APC) are added to stop the reaction.

    • If the substrate is phosphorylated by PfCLK3, the Europium-labeled antibody binds to it. The biotin tag on the substrate then binds to the Streptavidin-APC.

  • Detection: The plate is read on a TR-FRET-capable plate reader. When the Europium (donor) and APC (acceptor) are brought into close proximity via the phosphorylated substrate, FRET occurs. The signal is proportional to the kinase activity.

  • Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

P. falciparum Asexual Blood Stage Viability Assay

This assay measures the efficacy of the compound against live malaria parasites cultured in human red blood cells.[1][9]

  • Parasite Culture: A chloroquine-sensitive (3D7) strain of P. falciparum is maintained in a continuous in vitro culture with human erythrocytes in RPMI-1640 medium. Parasite stages are synchronized.

  • Assay Setup:

    • Synchronized ring-stage parasites (0-3 hours post-invasion) are seeded into 96-well plates containing human erythrocytes.

    • This compound is added in a series of dilutions.

  • Drug Incubation: The parasites are incubated with the compound for 72 hours. For shorter treatments (e.g., 24 hours), the drug is removed by washing the cells, which are then resuspended in fresh medium.[9]

  • Growth Measurement: Parasite growth is quantified by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by using a fluorescent DNA-intercalating dye like SYBR Green I.

  • Analysis: The fluorescence or absorbance readings are normalized to controls (no drug) and blanks (no parasites). The EC50 value is determined using a non-linear regression curve fit.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sync Synchronize P. falciparum Culture to Ring Stage Seed Seed Parasites into 96-well Plate Sync->Seed AddCmpd Add Serial Dilutions of this compound Seed->AddCmpd Incubate Incubate for 72 hours AddCmpd->Incubate Lyse Lyse Cells & Add SYBR Green I Dye Incubate->Lyse Read Read Fluorescence Lyse->Read Calculate Calculate % Inhibition & Determine EC50 Read->Calculate

Caption: Workflow for the SYBR Green I-based parasite viability assay.

Chemical Synthesis Overview

The synthesis of this compound is a multi-step process based on the 7-azaindole core.[5][9] The key steps involve building the molecule through sequential coupling reactions.

  • Protection: The starting material, 4-bromo-7-azaindole, is first protected.

  • Iodination: Selective iodination at the C-2 position of the indole ring is achieved.

  • Suzuki Coupling #1: The first aromatic ring (Ring A precursor) is attached via a Suzuki coupling reaction.

  • Reductive Amination: The tertiary amine functional group is installed.

  • Suzuki Coupling #2: The second aromatic ring (Ring B precursor) is attached via a second Suzuki coupling.

  • Deprotection: Final deprotection steps yield the target molecule, this compound.

G A 4-Bromo-7-azaindole B Protection & Iodination A->B C Intermediate 1 B->C D Suzuki Coupling 1 (Ring A addition) C->D E Intermediate 2 D->E F Reductive Amination E->F G Intermediate 3 F->G H Suzuki Coupling 2 (Ring B addition) G->H I Protected Final Cmpd H->I J Deprotection I->J K This compound J->K

Caption: Simplified chemical synthesis workflow for this compound.

References

Structure of TCMDC-135051

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antimalarial Compound TCMDC-135051

Introduction

This compound is a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3, a critical regulator of RNA splicing essential for the parasite's survival.[1][2] Identified from a screening of approximately 25,000 compounds, this compound has emerged as a promising lead compound for the development of a new class of antimalarials.[1] Its significance lies in its novel mechanism of action and its demonstrated activity against multiple stages of the malaria parasite life cycle, including the asexual blood stages responsible for clinical disease, the liver stage, and the gametocyte stages required for transmission.[1][3] This multi-stage efficacy presents the potential for a single treatment that is curative, prophylactic, and transmission-blocking.[4][5]

Chemical Structure and Properties

The core structure of this compound is a 7-azaindole (B17877) scaffold, a pharmacophore found in several therapeutic agents.[1] This central scaffold is substituted at the 2- and 4-positions with aromatic rings.[1][4] Key functional groups include a tertiary amine and a carboxylic acid, which result in the compound being zwitterionic at physiological pH.[1][4] The co-crystal structure of this compound bound to its target, PfCLK3, has been solved, providing detailed insights into its binding mode.[6][7]

PropertyValue
Molecular Formula C29H33N3O3[8]
Molecular Weight 471.59 g/mol [8]
CAS Number 2413716-15-9[8]
SMILES O=C(O)C1=CC=C(C2=C3C(NC(C4=C(OC)C=CC(CN(CC)CC)=C4)=C3)=NC=C2)C=C1C(C)C[8]

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and cell-based assays. The data highlights its potency against the target kinase and its effectiveness in inhibiting parasite growth across different species and strains, including those resistant to current drugs.

Table 1: Biological Activity of this compound

Assay Type Target / Strain Metric Value Reference
In Vitro Kinase Assay Recombinant PfCLK3 (P. falciparum) IC50 40 nM [9]
Recombinant PvCLK3 (P. vivax) IC50 33 nM [8]
Recombinant PbCLK3 (P. berghei) IC50 13 nM [8]
Parasiticidal Activity P. falciparum (3D7, chloroquine-sensitive) EC50 180 nM [1][9]
P. falciparum (G449P mutant) EC50 1806 nM [1][4]
Liver Stage Activity P. berghei sporozoites EC50 400 nM [8]
Cytotoxicity Mouse HT-22 cells IC50 8.1 µM [8]

| | Human HepG2 cells | - | Low toxicity observed |[5][10] |

Table 2: Crystallographic Data for PfCLK3-TCMDC-135051 Complex (PDB ID: 8RPC)

Parameter Value Reference
Method X-RAY DIFFRACTION [6]
Resolution 2.08 Å [6]
R-Value Work 0.199 [6]
R-Value Free 0.257 [6]

| Organism | Plasmodium falciparum |[6] |

Mechanism of Action: PfCLK3 Inhibition

This compound exerts its antimalarial effect by selectively inhibiting PfCLK3, a member of the cdc2-like kinase family.[3][4] In Plasmodium, PfCLK3 plays a crucial role in the phosphorylation of splicing factors, which are necessary for the correct assembly and function of the spliceosome to process parasite RNA.[4] By inhibiting PfCLK3, this compound disrupts downstream RNA splicing, leading to a halt in parasite development, particularly during the trophozoite-to-schizont transition, and ultimately causing parasite death.[1][8] Importantly, the compound shows high selectivity for the parasite kinase over the most closely related human ortholog, PRPF4B, indicating a low potential for off-target toxicity in the host.[3]

G TCMDC This compound PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Inhibits Death Parasite Death TCMDC->Death Leads to SplicingFactors Splicing Factors (e.g., SR Proteins) PfCLK3->SplicingFactors Phosphorylates Spliceosome Spliceosome Assembly & Function SplicingFactors->Spliceosome RNA RNA Splicing Spliceosome->RNA Survival Parasite Survival & Proliferation RNA->Survival

Caption: Inhibition of the PfCLK3 signaling pathway by this compound.

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay was employed to determine the in vitro potency of this compound against the full-length recombinant PfCLK3 protein.[1][11]

  • Reagents: Full-length recombinant PfCLK3, biotinylated peptide substrate, ATP, Europium-labeled anti-phosphoserine antibody, and Streptavidin-Allophycocyanin (APC).

  • Procedure:

    • The kinase reaction is performed by incubating PfCLK3 with the peptide substrate and ATP in the presence of varying concentrations of this compound.

    • The reaction is allowed to proceed for a set time at room temperature.

    • The detection reagents (Europium-antibody and Streptavidin-APC) are added to stop the reaction.

    • If the substrate is phosphorylated by PfCLK3, the Europium-labeled antibody binds to it. The biotin (B1667282) tag on the substrate then binds to the Streptavidin-APC.

  • Detection: The plate is read on a TR-FRET-capable plate reader. When the Europium (donor) and APC (acceptor) are brought into close proximity via the phosphorylated substrate, FRET occurs. The signal is proportional to the kinase activity.

  • Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

P. falciparum Asexual Blood Stage Viability Assay

This assay measures the efficacy of the compound against live malaria parasites cultured in human red blood cells.[1][9]

  • Parasite Culture: A chloroquine-sensitive (3D7) strain of P. falciparum is maintained in a continuous in vitro culture with human erythrocytes in RPMI-1640 medium. Parasite stages are synchronized.

  • Assay Setup:

    • Synchronized ring-stage parasites (0-3 hours post-invasion) are seeded into 96-well plates containing human erythrocytes.

    • This compound is added in a series of dilutions.

  • Drug Incubation: The parasites are incubated with the compound for 72 hours. For shorter treatments (e.g., 24 hours), the drug is removed by washing the cells, which are then resuspended in fresh medium.[9]

  • Growth Measurement: Parasite growth is quantified by measuring the activity of parasite-specific lactate (B86563) dehydrogenase (pLDH) or by using a fluorescent DNA-intercalating dye like SYBR Green I.

  • Analysis: The fluorescence or absorbance readings are normalized to controls (no drug) and blanks (no parasites). The EC50 value is determined using a non-linear regression curve fit.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sync Synchronize P. falciparum Culture to Ring Stage Seed Seed Parasites into 96-well Plate Sync->Seed AddCmpd Add Serial Dilutions of this compound Seed->AddCmpd Incubate Incubate for 72 hours AddCmpd->Incubate Lyse Lyse Cells & Add SYBR Green I Dye Incubate->Lyse Read Read Fluorescence Lyse->Read Calculate Calculate % Inhibition & Determine EC50 Read->Calculate

Caption: Workflow for the SYBR Green I-based parasite viability assay.

Chemical Synthesis Overview

The synthesis of this compound is a multi-step process based on the 7-azaindole core.[5][9] The key steps involve building the molecule through sequential coupling reactions.

  • Protection: The starting material, 4-bromo-7-azaindole, is first protected.

  • Iodination: Selective iodination at the C-2 position of the indole (B1671886) ring is achieved.

  • Suzuki Coupling #1: The first aromatic ring (Ring A precursor) is attached via a Suzuki coupling reaction.

  • Reductive Amination: The tertiary amine functional group is installed.

  • Suzuki Coupling #2: The second aromatic ring (Ring B precursor) is attached via a second Suzuki coupling.

  • Deprotection: Final deprotection steps yield the target molecule, this compound.

G A 4-Bromo-7-azaindole B Protection & Iodination A->B C Intermediate 1 B->C D Suzuki Coupling 1 (Ring A addition) C->D E Intermediate 2 D->E F Reductive Amination E->F G Intermediate 3 F->G H Suzuki Coupling 2 (Ring B addition) G->H I Protected Final Cmpd H->I J Deprotection I->J K This compound J->K

Caption: Simplified chemical synthesis workflow for this compound.

References

TCMDC-135051: A Comprehensive Technical Guide to its Target Identification and Validation as a Novel Antimalarial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the identification and validation of the molecular target of TCMDC-135051, a potent inhibitor of Plasmodium falciparum cyclin-dependent-like protein kinase 3 (PfCLK3). This document details the experimental methodologies, quantitative data, and key findings that establish PfCLK3 as a druggable, multi-stage target for antimalarial therapy. Through a combination of high-throughput screening, enzymatic assays, parasite viability studies, and genetic manipulation, this compound has been characterized as a highly selective inhibitor with activity against asexual blood stages, gametocytes, and liver stages of the malaria parasite. The information presented herein is intended to serve as a comprehensive resource for researchers in the field of antimalarial drug discovery and development.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. Protein kinases in the parasite have emerged as a promising class of drug targets due to their essential roles in various cellular processes. One such kinase, PfCLK3, has been identified as a critical regulator of RNA splicing, a fundamental process for parasite survival.

This compound is a small molecule inhibitor identified from a high-throughput screen of the GlaxoSmithKline Tres Cantos Antimalarial Set (TCAMS)[1]. It exhibits potent and selective activity against PfCLK3 and demonstrates parasiticidal effects across multiple stages of the P. falciparum lifecycle, including those responsible for clinical symptoms and transmission[1][2]. This guide provides a detailed account of the scientific evidence and experimental procedures that have validated PfCLK3 as the molecular target of this compound.

Target Identification: High-Throughput Screening

The initial identification of this compound as a PfCLK3 inhibitor was the result of a large-scale screening campaign.

Experimental Workflow: High-Throughput Screening

HTS_Workflow cluster_screening High-Throughput Screening Compound_Library ~25,000 Compounds (including TCAMS) HTS_Assay In Vitro Kinase Assay (e.g., TR-FRET) Compound_Library->HTS_Assay Screening Hit_Identification Identification of Potent Inhibitors HTS_Assay->Hit_Identification Data Analysis TCMDC_135051 This compound (Hit Compound) Hit_Identification->TCMDC_135051 Selection

High-throughput screening workflow for the identification of PfCLK3 inhibitors.

A library of approximately 25,000 compounds, which included the 13,533 compounds of the Tres Cantos Antimalarial Set, was screened against recombinant PfCLK3 using an in vitro kinase assay[1]. This screening identified this compound as a potent inhibitor with nanomolar activity against PfCLK3 and submicromolar parasiticidal activity against asexual blood-stage P. falciparum parasites[1].

Target Validation

A multi-pronged approach was employed to validate PfCLK3 as the bona fide target of this compound. This involved biochemical assays, parasite-based assays, and genetic manipulation of the parasite.

In Vitro Kinase Inhibition

The direct inhibitory effect of this compound on PfCLK3 and other kinases was quantified using Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays.

Kinase TargetThis compound IC50 (nM)Reference
P. falciparum CLK3 (PfCLK3)4.8 - 40[3][4]
P. vivax CLK3 (PvCLK3)13 - 33[5][6]
P. berghei CLK3 (PbCLK3)33[5]
Human CLK2 (hCLK2)~100-fold lower activity than PfCLK3[2]
Human PRPF4BNo significant inhibition[7]
Parasite Viability and Stage-Specific Activity

The antiparasitic activity of this compound was assessed against various life-cycle stages of P. falciparum and other Plasmodium species.

Parasite Species & StageThis compound EC50 (nM)Reference
P. falciparum (3D7, asexual blood stage)180[1]
P. falciparum (Dd2, asexual blood stage)320[2]
P. falciparum (Pf2004, asexual blood stage)pEC50 = 6.58 ± 0.01[2]
P. falciparum (Stage II Gametocytes)pEC50 = 6.04 ± 0.11[2]
P. falciparum (Late Stage Gametocytes)800 - 910[3]
P. berghei (Liver Stage)400[3]
Genetic Validation of the Target

Genetic manipulation of the pfclk3 gene in P. falciparum provided definitive evidence that PfCLK3 is the target of this compound. A key experiment involved the generation of a parasite line with a point mutation in the pfclk3 gene (G449P), which was predicted to confer resistance to the compound.

Genetic_Validation_Workflow cluster_validation Genetic Validation CRISPR_Cas9 CRISPR/Cas9 System Transfection Transfection of P. falciparum CRISPR_Cas9->Transfection Donor_Template Donor DNA with G449P mutation Donor_Template->Transfection Selection Drug Selection & Clonal Isolation Transfection->Selection Mutant_Line PfCLK3-G449P Mutant Parasite Selection->Mutant_Line Phenotypic_Assay Parasite Viability Assay (this compound) Mutant_Line->Phenotypic_Assay Result Increased EC50 (Resistance) Phenotypic_Assay->Result

Workflow for the genetic validation of PfCLK3 as the target of this compound.

The introduction of the G449P mutation in PfCLK3 resulted in a significant increase in the EC50 value of this compound, indicating that the compound's parasiticidal activity is mediated through its interaction with PfCLK3. Specifically, the parasiticidal activity of this compound against the mutant G449P parasites was 1806 nM, a 10-fold shift in sensitivity compared to the wild-type parasites (180 nM)[1].

In Vivo Efficacy

The in vivo antimalarial activity of this compound was evaluated in a mouse model of malaria using Plasmodium berghei. Treatment with this compound resulted in a dose-dependent reduction in parasitemia, with near-complete clearance of parasites at a dose of 50 mg/kg administered twice daily[3].

Mechanism of Action: Inhibition of RNA Splicing

PfCLK3 is a protein kinase that plays a crucial role in the regulation of pre-mRNA splicing in P. falciparum. It is believed to phosphorylate splicing factors, which are essential for the proper assembly and function of the spliceosome.

Signaling Pathway: PfCLK3 in RNA Splicing

PfCLK3_Pathway cluster_pathway PfCLK3-Mediated RNA Splicing PfCLK3 PfCLK3 Splicing_Factors Splicing Factors (e.g., SR proteins) PfCLK3->Splicing_Factors Phosphorylation Spliceosome Spliceosome Assembly & Activity Splicing_Factors->Spliceosome pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA Mature mRNA pre_mRNA->mRNA Protein Protein Synthesis mRNA->Protein Parasite_Survival Parasite Survival & Proliferation Protein->Parasite_Survival TCMDC_135051 This compound TCMDC_135051->PfCLK3

Proposed signaling pathway of PfCLK3 in the regulation of RNA splicing in P. falciparum.

By inhibiting PfCLK3, this compound disrupts the phosphorylation of these splicing factors, leading to defects in spliceosome function and the accumulation of unspliced pre-mRNAs. This ultimately results in the downregulation of essential genes and parasite death[2].

Experimental Protocols

Recombinant PfCLK3 Expression and Purification

The kinase domain of PfCLK3 (residues 334–699) with a C-terminal TEV cleavage sequence and a His6-tag is cloned into a pFastBac vector for expression in Sf21 insect cells. Cells are infected and allowed to express the protein for 72 hours. The harvested cells are lysed, and the protein is purified using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC).

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay is used to measure the in vitro kinase activity of PfCLK3 and the inhibitory effect of compounds. The assay is typically performed in a 1536-well format. Recombinant PfCLK3 is incubated with the test compound before the addition of a substrate mix containing ATP and a myelin basic protein (MBP) peptide. The phosphorylation of the MBP peptide is detected by adding a detection mix containing a terbium-labeled anti-phospho-MBP antibody. The TR-FRET signal is measured on a plate reader.

P. falciparum Asexual Blood Stage Viability Assay (SYBR Green I)

This assay is used to determine the 50% effective concentration (EC50) of antimalarial compounds.

  • Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a defined hematocrit and parasitemia.

  • Drug Plating: Test compounds are serially diluted and added to 96-well plates.

  • Incubation: Parasite culture is added to the drug-containing plates and incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

  • Fluorescence Reading: The plates are incubated in the dark, and fluorescence is measured using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity, which is proportional to the amount of parasite DNA, is used to calculate the percentage of parasite growth inhibition and the EC50 value.

Generation of PfCLK3-G449P Mutant Parasite Line (CRISPR/Cas9)
  • Guide RNA Design: A guide RNA (gRNA) targeting the pfclk3 gene is designed.

  • Donor Template Construction: A donor DNA template is constructed containing the G449P mutation and silent mutations to prevent Cas9 re-cleavage. The template also includes homology arms flanking the mutation site.

  • Transfection: P. falciparum parasites are transfected with a plasmid expressing Cas9 and the gRNA, along with the donor DNA template.

  • Selection and Cloning: Transfected parasites are selected with an appropriate drug, and clonal lines are obtained by limiting dilution.

  • Genotypic Confirmation: The presence of the desired mutation is confirmed by PCR and sequencing.

In Vivo Efficacy in P. berghei Mouse Model
  • Infection: Mice are infected with P. berghei infected erythrocytes.

  • Treatment: Treatment with this compound or vehicle control is initiated, typically for 4-5 consecutive days. The compound is administered via an appropriate route (e.g., intraperitoneal or oral).

  • Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

  • Data Analysis: The percentage of parasitemia suppression is calculated relative to the vehicle-treated control group.

Conclusion

The comprehensive body of evidence presented in this guide strongly supports the identification and validation of PfCLK3 as the molecular target of this compound. The compound's potent and selective inhibition of PfCLK3, coupled with its broad-spectrum antiparasitic activity and in vivo efficacy, highlights its potential as a promising lead for the development of a new class of antimalarial drugs. The detailed experimental protocols provided herein offer a valuable resource for researchers aiming to further investigate PfCLK3 as a therapeutic target and to discover and characterize novel PfCLK3 inhibitors. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its analogs to advance a clinical candidate for the treatment and prevention of malaria.

References

TCMDC-135051: A Comprehensive Technical Guide to its Target Identification and Validation as a Novel Antimalarial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the identification and validation of the molecular target of TCMDC-135051, a potent inhibitor of Plasmodium falciparum cyclin-dependent-like protein kinase 3 (PfCLK3). This document details the experimental methodologies, quantitative data, and key findings that establish PfCLK3 as a druggable, multi-stage target for antimalarial therapy. Through a combination of high-throughput screening, enzymatic assays, parasite viability studies, and genetic manipulation, this compound has been characterized as a highly selective inhibitor with activity against asexual blood stages, gametocytes, and liver stages of the malaria parasite. The information presented herein is intended to serve as a comprehensive resource for researchers in the field of antimalarial drug discovery and development.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. Protein kinases in the parasite have emerged as a promising class of drug targets due to their essential roles in various cellular processes. One such kinase, PfCLK3, has been identified as a critical regulator of RNA splicing, a fundamental process for parasite survival.

This compound is a small molecule inhibitor identified from a high-throughput screen of the GlaxoSmithKline Tres Cantos Antimalarial Set (TCAMS)[1]. It exhibits potent and selective activity against PfCLK3 and demonstrates parasiticidal effects across multiple stages of the P. falciparum lifecycle, including those responsible for clinical symptoms and transmission[1][2]. This guide provides a detailed account of the scientific evidence and experimental procedures that have validated PfCLK3 as the molecular target of this compound.

Target Identification: High-Throughput Screening

The initial identification of this compound as a PfCLK3 inhibitor was the result of a large-scale screening campaign.

Experimental Workflow: High-Throughput Screening

HTS_Workflow cluster_screening High-Throughput Screening Compound_Library ~25,000 Compounds (including TCAMS) HTS_Assay In Vitro Kinase Assay (e.g., TR-FRET) Compound_Library->HTS_Assay Screening Hit_Identification Identification of Potent Inhibitors HTS_Assay->Hit_Identification Data Analysis TCMDC_135051 This compound (Hit Compound) Hit_Identification->TCMDC_135051 Selection

High-throughput screening workflow for the identification of PfCLK3 inhibitors.

A library of approximately 25,000 compounds, which included the 13,533 compounds of the Tres Cantos Antimalarial Set, was screened against recombinant PfCLK3 using an in vitro kinase assay[1]. This screening identified this compound as a potent inhibitor with nanomolar activity against PfCLK3 and submicromolar parasiticidal activity against asexual blood-stage P. falciparum parasites[1].

Target Validation

A multi-pronged approach was employed to validate PfCLK3 as the bona fide target of this compound. This involved biochemical assays, parasite-based assays, and genetic manipulation of the parasite.

In Vitro Kinase Inhibition

The direct inhibitory effect of this compound on PfCLK3 and other kinases was quantified using Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays.

Kinase TargetThis compound IC50 (nM)Reference
P. falciparum CLK3 (PfCLK3)4.8 - 40[3][4]
P. vivax CLK3 (PvCLK3)13 - 33[5][6]
P. berghei CLK3 (PbCLK3)33[5]
Human CLK2 (hCLK2)~100-fold lower activity than PfCLK3[2]
Human PRPF4BNo significant inhibition[7]
Parasite Viability and Stage-Specific Activity

The antiparasitic activity of this compound was assessed against various life-cycle stages of P. falciparum and other Plasmodium species.

Parasite Species & StageThis compound EC50 (nM)Reference
P. falciparum (3D7, asexual blood stage)180[1]
P. falciparum (Dd2, asexual blood stage)320[2]
P. falciparum (Pf2004, asexual blood stage)pEC50 = 6.58 ± 0.01[2]
P. falciparum (Stage II Gametocytes)pEC50 = 6.04 ± 0.11[2]
P. falciparum (Late Stage Gametocytes)800 - 910[3]
P. berghei (Liver Stage)400[3]
Genetic Validation of the Target

Genetic manipulation of the pfclk3 gene in P. falciparum provided definitive evidence that PfCLK3 is the target of this compound. A key experiment involved the generation of a parasite line with a point mutation in the pfclk3 gene (G449P), which was predicted to confer resistance to the compound.

Genetic_Validation_Workflow cluster_validation Genetic Validation CRISPR_Cas9 CRISPR/Cas9 System Transfection Transfection of P. falciparum CRISPR_Cas9->Transfection Donor_Template Donor DNA with G449P mutation Donor_Template->Transfection Selection Drug Selection & Clonal Isolation Transfection->Selection Mutant_Line PfCLK3-G449P Mutant Parasite Selection->Mutant_Line Phenotypic_Assay Parasite Viability Assay (this compound) Mutant_Line->Phenotypic_Assay Result Increased EC50 (Resistance) Phenotypic_Assay->Result

Workflow for the genetic validation of PfCLK3 as the target of this compound.

The introduction of the G449P mutation in PfCLK3 resulted in a significant increase in the EC50 value of this compound, indicating that the compound's parasiticidal activity is mediated through its interaction with PfCLK3. Specifically, the parasiticidal activity of this compound against the mutant G449P parasites was 1806 nM, a 10-fold shift in sensitivity compared to the wild-type parasites (180 nM)[1].

In Vivo Efficacy

The in vivo antimalarial activity of this compound was evaluated in a mouse model of malaria using Plasmodium berghei. Treatment with this compound resulted in a dose-dependent reduction in parasitemia, with near-complete clearance of parasites at a dose of 50 mg/kg administered twice daily[3].

Mechanism of Action: Inhibition of RNA Splicing

PfCLK3 is a protein kinase that plays a crucial role in the regulation of pre-mRNA splicing in P. falciparum. It is believed to phosphorylate splicing factors, which are essential for the proper assembly and function of the spliceosome.

Signaling Pathway: PfCLK3 in RNA Splicing

PfCLK3_Pathway cluster_pathway PfCLK3-Mediated RNA Splicing PfCLK3 PfCLK3 Splicing_Factors Splicing Factors (e.g., SR proteins) PfCLK3->Splicing_Factors Phosphorylation Spliceosome Spliceosome Assembly & Activity Splicing_Factors->Spliceosome pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA Mature mRNA pre_mRNA->mRNA Protein Protein Synthesis mRNA->Protein Parasite_Survival Parasite Survival & Proliferation Protein->Parasite_Survival TCMDC_135051 This compound TCMDC_135051->PfCLK3

Proposed signaling pathway of PfCLK3 in the regulation of RNA splicing in P. falciparum.

By inhibiting PfCLK3, this compound disrupts the phosphorylation of these splicing factors, leading to defects in spliceosome function and the accumulation of unspliced pre-mRNAs. This ultimately results in the downregulation of essential genes and parasite death[2].

Experimental Protocols

Recombinant PfCLK3 Expression and Purification

The kinase domain of PfCLK3 (residues 334–699) with a C-terminal TEV cleavage sequence and a His6-tag is cloned into a pFastBac vector for expression in Sf21 insect cells. Cells are infected and allowed to express the protein for 72 hours. The harvested cells are lysed, and the protein is purified using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC).

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay is used to measure the in vitro kinase activity of PfCLK3 and the inhibitory effect of compounds. The assay is typically performed in a 1536-well format. Recombinant PfCLK3 is incubated with the test compound before the addition of a substrate mix containing ATP and a myelin basic protein (MBP) peptide. The phosphorylation of the MBP peptide is detected by adding a detection mix containing a terbium-labeled anti-phospho-MBP antibody. The TR-FRET signal is measured on a plate reader.

P. falciparum Asexual Blood Stage Viability Assay (SYBR Green I)

This assay is used to determine the 50% effective concentration (EC50) of antimalarial compounds.

  • Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a defined hematocrit and parasitemia.

  • Drug Plating: Test compounds are serially diluted and added to 96-well plates.

  • Incubation: Parasite culture is added to the drug-containing plates and incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

  • Fluorescence Reading: The plates are incubated in the dark, and fluorescence is measured using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity, which is proportional to the amount of parasite DNA, is used to calculate the percentage of parasite growth inhibition and the EC50 value.

Generation of PfCLK3-G449P Mutant Parasite Line (CRISPR/Cas9)
  • Guide RNA Design: A guide RNA (gRNA) targeting the pfclk3 gene is designed.

  • Donor Template Construction: A donor DNA template is constructed containing the G449P mutation and silent mutations to prevent Cas9 re-cleavage. The template also includes homology arms flanking the mutation site.

  • Transfection: P. falciparum parasites are transfected with a plasmid expressing Cas9 and the gRNA, along with the donor DNA template.

  • Selection and Cloning: Transfected parasites are selected with an appropriate drug, and clonal lines are obtained by limiting dilution.

  • Genotypic Confirmation: The presence of the desired mutation is confirmed by PCR and sequencing.

In Vivo Efficacy in P. berghei Mouse Model
  • Infection: Mice are infected with P. berghei infected erythrocytes.

  • Treatment: Treatment with this compound or vehicle control is initiated, typically for 4-5 consecutive days. The compound is administered via an appropriate route (e.g., intraperitoneal or oral).

  • Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

  • Data Analysis: The percentage of parasitemia suppression is calculated relative to the vehicle-treated control group.

Conclusion

The comprehensive body of evidence presented in this guide strongly supports the identification and validation of PfCLK3 as the molecular target of this compound. The compound's potent and selective inhibition of PfCLK3, coupled with its broad-spectrum antiparasitic activity and in vivo efficacy, highlights its potential as a promising lead for the development of a new class of antimalarial drugs. The detailed experimental protocols provided herein offer a valuable resource for researchers aiming to further investigate PfCLK3 as a therapeutic target and to discover and characterize novel PfCLK3 inhibitors. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its analogs to advance a clinical candidate for the treatment and prevention of malaria.

References

The Multi-Stage Parasiticidal Activity of TCMDC-135051: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive analysis of the compound TCMDC-135051 reveals its potent and multi-stage inhibitory effects on the life cycle of various parasites, particularly the malaria parasite, Plasmodium falciparum. This technical guide synthesizes the available quantitative data, details the experimental protocols used for its evaluation, and provides visual representations of its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in antiparasitic drug discovery.

Executive Summary

This compound is a selective inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfCLK3), a key regulator of RNA splicing essential for parasite survival.[1][2][3] By targeting PfCLK3, this compound disrupts critical cellular processes, leading to parasite death across multiple life cycle stages.[4][5][6] This compound has demonstrated potent activity against the asexual blood stages, liver stages, and transmissible gametocyte stages of the malaria parasite, positioning it as a promising candidate for the development of a multi-faceted antimalarial therapeutic with the potential for prophylaxis, treatment, and transmission-blocking.[1][3][4]

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified across various parasite species and life cycle stages. The following tables summarize the key half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values reported in the literature.

Table 1: In Vitro Activity of this compound against Plasmodium Species

SpeciesLife Cycle StageAssay TypeParameterValue (nM)Reference(s)
P. falciparumAsexual Blood StageParasite ViabilityEC50180 - 323[1][5]
P. falciparumTrophozoite to SchizontParasite Viability--[1]
P. falciparumStage V GametocytesDevelopment Inhibition--[1]
P. falciparumEarly & Late Stage GametocytesParasite ViabilityEC50800 - 910[5]
P. falciparumExflagellationInhibition AssayEC50200[5]
P. bergheiLiver StageParasite ViabilityEC50400[5]
P. vivaxKinase Activity (PvCLK3)TR-FRETIC50-[1]
P. knowlesiKinase Activity (PkCLK3)TR-FRETIC50-[1]

Table 2: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetOrganismAssay TypeParameterValue (nM)Reference(s)
PfCLK3P. falciparumTR-FRETIC504.8[5]
PbCLK3P. bergheiTR-FRETIC50-[1]
PvCLK3P. vivaxTR-FRETIC50-[1]

Mechanism of Action: Inhibition of PfCLK3 and Disruption of RNA Splicing

This compound exerts its parasiticidal effect by selectively inhibiting the protein kinase PfCLK3.[1][2][3] PfCLK3 is a crucial regulator of RNA splicing, a fundamental process for gene expression.[1][2][3] By inhibiting PfCLK3, this compound disrupts the normal splicing of pre-mRNA, leading to a cascade of downstream effects, including the dysregulation of essential parasite genes and ultimately, cell death.[4] This mechanism of action is effective across multiple stages of the parasite's life cycle where active transcription and RNA processing are critical.[1]

TCMDC This compound PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Inhibition Splicing RNA Splicing PfCLK3->Splicing Phosphorylation & Activation of Splicing Factors mRNA Mature mRNA Splicing->mRNA Processing of pre-mRNA Survival Parasite Survival (All Stages) Splicing->Survival Disruption Proteins Essential Parasite Proteins mRNA->Proteins Translation Proteins->Survival Maintains Cellular Functions

Figure 1: Signaling pathway of this compound's mechanism of action.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

PfCLK3 Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant PfCLK3.[1][3]

Materials:

  • Recombinant full-length PfCLK3 protein

  • Biotinylated peptide substrate

  • Europium-labeled anti-phosphoserine antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC or XL665)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • This compound (serially diluted)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the PfCLK3 enzyme to each well.

  • Add the serially diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding EDTA.

  • Add the detection reagents: a mixture of the Europium-labeled anti-phosphoserine antibody and the streptavidin-conjugated acceptor fluorophore.

  • Incubate for 60 minutes at room temperature to allow for antibody binding and FRET signal development.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Cmpd Prepare this compound Serial Dilutions Add_Enz_Cmpd Add Enzyme & Compound to 384-well Plate Prep_Cmpd->Add_Enz_Cmpd Prep_Enz Prepare PfCLK3 Enzyme Solution Prep_Enz->Add_Enz_Cmpd Incubate1 Incubate (15 min) Add_Enz_Cmpd->Incubate1 Add_Sub_ATP Add Substrate & ATP (Initiate Reaction) Incubate1->Add_Sub_ATP Incubate2 Incubate (60 min) Add_Sub_ATP->Incubate2 Stop_Rxn Stop Reaction (Add EDTA) Incubate2->Stop_Rxn Add_Detect Add TR-FRET Detection Reagents Stop_Rxn->Add_Detect Incubate3 Incubate (60 min) Add_Detect->Incubate3 Read_Plate Read Plate on TR-FRET Reader Incubate3->Read_Plate Calc_Ratio Calculate TR-FRET Ratio Read_Plate->Calc_Ratio Calc_IC50 Determine IC50 Value Calc_Ratio->Calc_IC50

Figure 2: Experimental workflow for the PfCLK3 TR-FRET kinase inhibition assay.

P. falciparum Asexual Blood Stage Viability Assay

This assay determines the efficacy of this compound against the disease-causing asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

  • Human red blood cells (RBCs)

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • This compound (serially diluted)

  • 96-well microplates

  • DNA-intercalating dye (e.g., SYBR Green I) or lactate (B86563) dehydrogenase (LDH) assay reagents

  • Lysis buffer

Procedure:

  • Prepare a synchronized culture of P. falciparum at the ring stage with a defined parasitemia and hematocrit.

  • In a 96-well plate, add the serially diluted this compound or vehicle control.

  • Add the parasite culture to each well.

  • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • For SYBR Green I based readout: a. Add lysis buffer containing SYBR Green I to each well. b. Incubate in the dark at room temperature for at least 1 hour. c. Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • For LDH based readout: a. Lyse the cells to release parasite LDH (pLDH). b. Add the pLDH substrate and co-factor solution. c. Measure the absorbance at the appropriate wavelength.

  • Determine the EC50 values by plotting the percentage of parasite growth inhibition against the drug concentration.

P. falciparum Gametocyte Development Assay

This assay assesses the impact of this compound on the development of the sexual stages of the parasite, which are responsible for transmission to mosquitoes.

Materials:

  • P. falciparum gametocyte-producing strain

  • Gametocyte induction medium

  • This compound (serially diluted)

  • Reagents for viability readout (e.g., pLDH assay or a fluorescent reporter-based assay)

Procedure:

  • Induce gametocytogenesis in a synchronized asexual culture.

  • Expose the developing gametocytes (e.g., from stage II/III) to serial dilutions of this compound.

  • Continue the culture for several days to allow for gametocyte maturation (to stage V).

  • Assess gametocyte viability using a suitable method such as the pLDH assay or by quantifying the number of mature stage V gametocytes microscopically or via flow cytometry if a fluorescent reporter line is used.

  • Determine the concentration at which this compound inhibits gametocyte development.

P. berghei Liver Stage Assay

This assay evaluates the prophylactic potential of this compound by measuring its effect on the parasite's development in liver cells.

Materials:

  • P. berghei sporozoites (e.g., from a luciferase-expressing line)

  • Hepatoma cell line (e.g., HepG2)

  • Cell culture medium

  • This compound (serially diluted)

  • Luciferase assay substrate (if using a luciferase reporter line)

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to form a monolayer.

  • Treat the cells with serial dilutions of this compound.

  • Infect the treated cells with P. berghei sporozoites.

  • Incubate for 48-72 hours to allow for the development of exo-erythrocytic forms (EEFs).

  • For luciferase-based readout: a. Lyse the cells and add the luciferase substrate. b. Measure luminescence using a plate reader.

  • For microscopy-based readout: a. Fix and stain the cells to visualize the EEFs. b. Quantify the number and size of the EEFs.

  • Calculate the EC50 value for the inhibition of liver-stage development.

Effects on Other Parasites

Preliminary studies suggest that this compound may have activity against other apicomplexan parasites. The inhibition of a conserved kinase family suggests a potential for broader-spectrum antiparasitic activity. However, further research is required to fully characterize its efficacy and mechanism of action against parasites such as Toxoplasma gondii and Cryptosporidium spp.

Conclusion

This compound is a potent and selective inhibitor of PfCLK3 with demonstrated activity against multiple life cycle stages of the malaria parasite. Its unique mechanism of action, targeting RNA splicing, offers a novel approach to combat drug-resistant malaria. The data and protocols presented in this technical guide provide a comprehensive resource for researchers working on the development of this promising antimalarial lead compound. Further investigation into its broader antiparasitic spectrum and in vivo efficacy is warranted.

References

The Multi-Stage Parasiticidal Activity of TCMDC-135051: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive analysis of the compound TCMDC-135051 reveals its potent and multi-stage inhibitory effects on the life cycle of various parasites, particularly the malaria parasite, Plasmodium falciparum. This technical guide synthesizes the available quantitative data, details the experimental protocols used for its evaluation, and provides visual representations of its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in antiparasitic drug discovery.

Executive Summary

This compound is a selective inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfCLK3), a key regulator of RNA splicing essential for parasite survival.[1][2][3] By targeting PfCLK3, this compound disrupts critical cellular processes, leading to parasite death across multiple life cycle stages.[4][5][6] This compound has demonstrated potent activity against the asexual blood stages, liver stages, and transmissible gametocyte stages of the malaria parasite, positioning it as a promising candidate for the development of a multi-faceted antimalarial therapeutic with the potential for prophylaxis, treatment, and transmission-blocking.[1][3][4]

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified across various parasite species and life cycle stages. The following tables summarize the key half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values reported in the literature.

Table 1: In Vitro Activity of this compound against Plasmodium Species

SpeciesLife Cycle StageAssay TypeParameterValue (nM)Reference(s)
P. falciparumAsexual Blood StageParasite ViabilityEC50180 - 323[1][5]
P. falciparumTrophozoite to SchizontParasite Viability--[1]
P. falciparumStage V GametocytesDevelopment Inhibition--[1]
P. falciparumEarly & Late Stage GametocytesParasite ViabilityEC50800 - 910[5]
P. falciparumExflagellationInhibition AssayEC50200[5]
P. bergheiLiver StageParasite ViabilityEC50400[5]
P. vivaxKinase Activity (PvCLK3)TR-FRETIC50-[1]
P. knowlesiKinase Activity (PkCLK3)TR-FRETIC50-[1]

Table 2: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetOrganismAssay TypeParameterValue (nM)Reference(s)
PfCLK3P. falciparumTR-FRETIC504.8[5]
PbCLK3P. bergheiTR-FRETIC50-[1]
PvCLK3P. vivaxTR-FRETIC50-[1]

Mechanism of Action: Inhibition of PfCLK3 and Disruption of RNA Splicing

This compound exerts its parasiticidal effect by selectively inhibiting the protein kinase PfCLK3.[1][2][3] PfCLK3 is a crucial regulator of RNA splicing, a fundamental process for gene expression.[1][2][3] By inhibiting PfCLK3, this compound disrupts the normal splicing of pre-mRNA, leading to a cascade of downstream effects, including the dysregulation of essential parasite genes and ultimately, cell death.[4] This mechanism of action is effective across multiple stages of the parasite's life cycle where active transcription and RNA processing are critical.[1]

TCMDC This compound PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Inhibition Splicing RNA Splicing PfCLK3->Splicing Phosphorylation & Activation of Splicing Factors mRNA Mature mRNA Splicing->mRNA Processing of pre-mRNA Survival Parasite Survival (All Stages) Splicing->Survival Disruption Proteins Essential Parasite Proteins mRNA->Proteins Translation Proteins->Survival Maintains Cellular Functions

Figure 1: Signaling pathway of this compound's mechanism of action.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

PfCLK3 Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant PfCLK3.[1][3]

Materials:

  • Recombinant full-length PfCLK3 protein

  • Biotinylated peptide substrate

  • Europium-labeled anti-phosphoserine antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC or XL665)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • This compound (serially diluted)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the PfCLK3 enzyme to each well.

  • Add the serially diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding EDTA.

  • Add the detection reagents: a mixture of the Europium-labeled anti-phosphoserine antibody and the streptavidin-conjugated acceptor fluorophore.

  • Incubate for 60 minutes at room temperature to allow for antibody binding and FRET signal development.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Cmpd Prepare this compound Serial Dilutions Add_Enz_Cmpd Add Enzyme & Compound to 384-well Plate Prep_Cmpd->Add_Enz_Cmpd Prep_Enz Prepare PfCLK3 Enzyme Solution Prep_Enz->Add_Enz_Cmpd Incubate1 Incubate (15 min) Add_Enz_Cmpd->Incubate1 Add_Sub_ATP Add Substrate & ATP (Initiate Reaction) Incubate1->Add_Sub_ATP Incubate2 Incubate (60 min) Add_Sub_ATP->Incubate2 Stop_Rxn Stop Reaction (Add EDTA) Incubate2->Stop_Rxn Add_Detect Add TR-FRET Detection Reagents Stop_Rxn->Add_Detect Incubate3 Incubate (60 min) Add_Detect->Incubate3 Read_Plate Read Plate on TR-FRET Reader Incubate3->Read_Plate Calc_Ratio Calculate TR-FRET Ratio Read_Plate->Calc_Ratio Calc_IC50 Determine IC50 Value Calc_Ratio->Calc_IC50

Figure 2: Experimental workflow for the PfCLK3 TR-FRET kinase inhibition assay.

P. falciparum Asexual Blood Stage Viability Assay

This assay determines the efficacy of this compound against the disease-causing asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

  • Human red blood cells (RBCs)

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • This compound (serially diluted)

  • 96-well microplates

  • DNA-intercalating dye (e.g., SYBR Green I) or lactate dehydrogenase (LDH) assay reagents

  • Lysis buffer

Procedure:

  • Prepare a synchronized culture of P. falciparum at the ring stage with a defined parasitemia and hematocrit.

  • In a 96-well plate, add the serially diluted this compound or vehicle control.

  • Add the parasite culture to each well.

  • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • For SYBR Green I based readout: a. Add lysis buffer containing SYBR Green I to each well. b. Incubate in the dark at room temperature for at least 1 hour. c. Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • For LDH based readout: a. Lyse the cells to release parasite LDH (pLDH). b. Add the pLDH substrate and co-factor solution. c. Measure the absorbance at the appropriate wavelength.

  • Determine the EC50 values by plotting the percentage of parasite growth inhibition against the drug concentration.

P. falciparum Gametocyte Development Assay

This assay assesses the impact of this compound on the development of the sexual stages of the parasite, which are responsible for transmission to mosquitoes.

Materials:

  • P. falciparum gametocyte-producing strain

  • Gametocyte induction medium

  • This compound (serially diluted)

  • Reagents for viability readout (e.g., pLDH assay or a fluorescent reporter-based assay)

Procedure:

  • Induce gametocytogenesis in a synchronized asexual culture.

  • Expose the developing gametocytes (e.g., from stage II/III) to serial dilutions of this compound.

  • Continue the culture for several days to allow for gametocyte maturation (to stage V).

  • Assess gametocyte viability using a suitable method such as the pLDH assay or by quantifying the number of mature stage V gametocytes microscopically or via flow cytometry if a fluorescent reporter line is used.

  • Determine the concentration at which this compound inhibits gametocyte development.

P. berghei Liver Stage Assay

This assay evaluates the prophylactic potential of this compound by measuring its effect on the parasite's development in liver cells.

Materials:

  • P. berghei sporozoites (e.g., from a luciferase-expressing line)

  • Hepatoma cell line (e.g., HepG2)

  • Cell culture medium

  • This compound (serially diluted)

  • Luciferase assay substrate (if using a luciferase reporter line)

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to form a monolayer.

  • Treat the cells with serial dilutions of this compound.

  • Infect the treated cells with P. berghei sporozoites.

  • Incubate for 48-72 hours to allow for the development of exo-erythrocytic forms (EEFs).

  • For luciferase-based readout: a. Lyse the cells and add the luciferase substrate. b. Measure luminescence using a plate reader.

  • For microscopy-based readout: a. Fix and stain the cells to visualize the EEFs. b. Quantify the number and size of the EEFs.

  • Calculate the EC50 value for the inhibition of liver-stage development.

Effects on Other Parasites

Preliminary studies suggest that this compound may have activity against other apicomplexan parasites. The inhibition of a conserved kinase family suggests a potential for broader-spectrum antiparasitic activity. However, further research is required to fully characterize its efficacy and mechanism of action against parasites such as Toxoplasma gondii and Cryptosporidium spp.

Conclusion

This compound is a potent and selective inhibitor of PfCLK3 with demonstrated activity against multiple life cycle stages of the malaria parasite. Its unique mechanism of action, targeting RNA splicing, offers a novel approach to combat drug-resistant malaria. The data and protocols presented in this technical guide provide a comprehensive resource for researchers working on the development of this promising antimalarial lead compound. Further investigation into its broader antiparasitic spectrum and in vivo efficacy is warranted.

References

In Vitro Characterization of TCMDC-135051: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCMDC-135051 is a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3, a critical regulator of RNA splicing essential for parasite survival. This document provides a comprehensive in vitro characterization of this compound, detailing its inhibitory activity, selectivity profile, and mechanism of action. The information presented herein is intended to support further research and development of this compound as a novel antimalarial agent. This compound demonstrates nanomolar potency against PfCLK3 and exhibits activity across multiple stages of the parasite's life cycle, including asexual blood stages, liver stages, and gametocytes, highlighting its potential as a curative, prophylactic, and transmission-blocking therapy.[1][2][3][4][5]

Core Compound Activity

This compound is a 7-azaindole-based compound that acts as an ATP-competitive inhibitor of PfCLK3.[1][6] Its potent inhibition of this kinase disrupts essential RNA processing in P. falciparum, leading to parasite death.[7]

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)pIC50SpeciesNotes
PfCLK34.88.32Plasmodium falciparum
PfCLK3197.7 ± 0.089Plasmodium falciparumData for analogue 30 for comparison.[1][8]
PbCLK3137.86Plasmodium bergheiNear-equipotent inhibition to PfCLK3.[9][10]
PvCLK3337.47Plasmodium vivaxNear-equipotent inhibition to PfCLK3.[9][10]
Table 2: In Vitro Parasiticidal Activity of this compound
Parasite Strain/StageEC50 (nM)pEC50Notes
P. falciparum (3D7, asexual blood stage)1806.7Chloroquine-sensitive strain.[1][8]
P. falciparum (3D7, asexual blood stage)323As part of the Tres Cantos Antimalarial Set.[4]
P. falciparum (mutant G449P)18065.7415-fold shift in sensitivity compared to 3D7.[1][8]
P. berghei (liver stage)4006.17[4][9][10]
P. falciparum (early and late stage gametocytes)800-910[4]
P. falciparum (exflagellation)200[4]

Selectivity Profile

A critical aspect of a drug candidate's viability is its selectivity for the target protein over host proteins. This compound has been shown to be highly selective for PfCLK3 over its closest human homolog, PRPF4B.[7][11] When screened against a panel of 140 human kinases at a concentration of 1 µM, only nine kinases showed less than 20% activity, indicating a favorable selectivity profile and low potential for off-target toxicity.[1][8]

Mechanism of Action: Inhibition of PfCLK3-mediated RNA Splicing

PfCLK3 plays a pivotal role in the regulation of RNA splicing within the malaria parasite. Inhibition of PfCLK3 by this compound disrupts this process, leading to the downregulation of numerous essential genes and ultimately, parasite death.[7] This mechanism of action is effective at multiple stages of the parasite's life cycle.[3]

cluster_parasite Plasmodium falciparum cluster_inhibitor Inhibitor Action PfCLK3 PfCLK3 Kinase RNA_Splicing RNA Splicing PfCLK3->RNA_Splicing Regulates mRNA Mature mRNA RNA_Splicing->mRNA Produces Essential_Proteins Essential Proteins mRNA->Essential_Proteins Translates to Parasite_Survival Parasite Survival Essential_Proteins->Parasite_Survival Enables TCMDC This compound TCMDC->PfCLK3 Inhibits

Caption: PfCLK3 signaling pathway and inhibition by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibitory effect of this compound on the enzymatic activity of recombinant PfCLK3.[1][2][8][12]

Principle: The assay measures the phosphorylation of a ULight-labeled peptide substrate by PfCLK3. A europium-labeled anti-phospho-serine/threonine antibody binds to the phosphorylated substrate, bringing the europium donor and ULight acceptor into close proximity and generating a FRET signal. Inhibition of PfCLK3 reduces phosphorylation, leading to a decrease in the FRET signal.

Methodology:

  • Reaction Mixture Preparation: A kinase buffer containing 50 mM HEPES, 10 mM MgCl2, 2 mM DTT, 0.01% Tween 20, and 1 mM EGTA is used.[8]

  • Compound Dispensing: Serial dilutions of this compound are prepared and dispensed into a 384-well assay plate.

  • Kinase and Substrate Addition: Recombinant full-length PfCLK3 and the ULight-labeled MBP peptide substrate are added to the wells.[8]

  • ATP Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a specified time at room temperature.

  • Detection: A solution containing the europium-labeled antibody is added to stop the reaction and initiate FRET signal development.

  • Signal Reading: The plate is read on a suitable plate reader capable of measuring time-resolved fluorescence.

  • Data Analysis: The raw data is converted to percent inhibition, and IC50 values are calculated using a standard dose-response curve fitting model.

start Start dispense_compound Dispense this compound (Serial Dilutions) start->dispense_compound add_kinase_substrate Add PfCLK3 Kinase & ULight-Substrate dispense_compound->add_kinase_substrate add_atp Initiate Reaction with ATP add_kinase_substrate->add_atp incubation Incubate at RT add_atp->incubation add_detection_reagent Add Eu-Antibody (Stop Reaction) incubation->add_detection_reagent read_plate Read TR-FRET Signal add_detection_reagent->read_plate analyze_data Calculate % Inhibition & IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the TR-FRET in vitro kinase assay.

Asexual Blood Stage Parasite Viability Assay

This cellular assay determines the potency of this compound in inhibiting the growth of P. falciparum in red blood cells.

Principle: The assay measures parasite viability, often through the quantification of parasite lactate (B86563) dehydrogenase (pLDH) activity or by using DNA-intercalating dyes like SYBR Green I. A reduction in signal compared to untreated controls indicates parasiticidal activity.

Methodology:

  • Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human red blood cells under standard conditions.[1][8]

  • Assay Plate Preparation: Serially diluted this compound is added to a 96- or 384-well plate.

  • Parasite Seeding: Synchronized ring-stage parasites are added to the wells.

  • Incubation: The plates are incubated for 72 hours under physiological conditions (37°C, 5% CO2, 5% O2).

  • Lysis and Detection (SYBR Green I method):

    • A lysis buffer containing SYBR Green I is added to the wells.

    • The plate is incubated in the dark to allow for cell lysis and DNA staining.

  • Signal Reading: The fluorescence is read using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition, and EC50 values are determined by non-linear regression analysis.

start Start prepare_plates Prepare Assay Plates with Serial Dilutions of this compound start->prepare_plates add_parasites Add Synchronized Ring-Stage P. falciparum Culture prepare_plates->add_parasites incubation Incubate for 72 hours add_parasites->incubation lysis_and_stain Lyse Cells and Stain DNA with SYBR Green I incubation->lysis_and_stain read_fluorescence Read Fluorescence Signal lysis_and_stain->read_fluorescence calculate_ec50 Calculate % Growth Inhibition and EC50 Value read_fluorescence->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for the asexual parasite viability assay.

Conclusion

The in vitro data for this compound strongly support its development as a novel antimalarial drug candidate. Its potent and selective inhibition of PfCLK3, a kinase essential for parasite survival, coupled with its activity across multiple life cycle stages, makes it a promising lead compound.[1][12] The detailed methodologies provided in this guide are intended to facilitate further investigation and characterization of this and related compounds.

References

In Vitro Characterization of TCMDC-135051: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCMDC-135051 is a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3, a critical regulator of RNA splicing essential for parasite survival. This document provides a comprehensive in vitro characterization of this compound, detailing its inhibitory activity, selectivity profile, and mechanism of action. The information presented herein is intended to support further research and development of this compound as a novel antimalarial agent. This compound demonstrates nanomolar potency against PfCLK3 and exhibits activity across multiple stages of the parasite's life cycle, including asexual blood stages, liver stages, and gametocytes, highlighting its potential as a curative, prophylactic, and transmission-blocking therapy.[1][2][3][4][5]

Core Compound Activity

This compound is a 7-azaindole-based compound that acts as an ATP-competitive inhibitor of PfCLK3.[1][6] Its potent inhibition of this kinase disrupts essential RNA processing in P. falciparum, leading to parasite death.[7]

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)pIC50SpeciesNotes
PfCLK34.88.32Plasmodium falciparum
PfCLK3197.7 ± 0.089Plasmodium falciparumData for analogue 30 for comparison.[1][8]
PbCLK3137.86Plasmodium bergheiNear-equipotent inhibition to PfCLK3.[9][10]
PvCLK3337.47Plasmodium vivaxNear-equipotent inhibition to PfCLK3.[9][10]
Table 2: In Vitro Parasiticidal Activity of this compound
Parasite Strain/StageEC50 (nM)pEC50Notes
P. falciparum (3D7, asexual blood stage)1806.7Chloroquine-sensitive strain.[1][8]
P. falciparum (3D7, asexual blood stage)323As part of the Tres Cantos Antimalarial Set.[4]
P. falciparum (mutant G449P)18065.7415-fold shift in sensitivity compared to 3D7.[1][8]
P. berghei (liver stage)4006.17[4][9][10]
P. falciparum (early and late stage gametocytes)800-910[4]
P. falciparum (exflagellation)200[4]

Selectivity Profile

A critical aspect of a drug candidate's viability is its selectivity for the target protein over host proteins. This compound has been shown to be highly selective for PfCLK3 over its closest human homolog, PRPF4B.[7][11] When screened against a panel of 140 human kinases at a concentration of 1 µM, only nine kinases showed less than 20% activity, indicating a favorable selectivity profile and low potential for off-target toxicity.[1][8]

Mechanism of Action: Inhibition of PfCLK3-mediated RNA Splicing

PfCLK3 plays a pivotal role in the regulation of RNA splicing within the malaria parasite. Inhibition of PfCLK3 by this compound disrupts this process, leading to the downregulation of numerous essential genes and ultimately, parasite death.[7] This mechanism of action is effective at multiple stages of the parasite's life cycle.[3]

cluster_parasite Plasmodium falciparum cluster_inhibitor Inhibitor Action PfCLK3 PfCLK3 Kinase RNA_Splicing RNA Splicing PfCLK3->RNA_Splicing Regulates mRNA Mature mRNA RNA_Splicing->mRNA Produces Essential_Proteins Essential Proteins mRNA->Essential_Proteins Translates to Parasite_Survival Parasite Survival Essential_Proteins->Parasite_Survival Enables TCMDC This compound TCMDC->PfCLK3 Inhibits

Caption: PfCLK3 signaling pathway and inhibition by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibitory effect of this compound on the enzymatic activity of recombinant PfCLK3.[1][2][8][12]

Principle: The assay measures the phosphorylation of a ULight-labeled peptide substrate by PfCLK3. A europium-labeled anti-phospho-serine/threonine antibody binds to the phosphorylated substrate, bringing the europium donor and ULight acceptor into close proximity and generating a FRET signal. Inhibition of PfCLK3 reduces phosphorylation, leading to a decrease in the FRET signal.

Methodology:

  • Reaction Mixture Preparation: A kinase buffer containing 50 mM HEPES, 10 mM MgCl2, 2 mM DTT, 0.01% Tween 20, and 1 mM EGTA is used.[8]

  • Compound Dispensing: Serial dilutions of this compound are prepared and dispensed into a 384-well assay plate.

  • Kinase and Substrate Addition: Recombinant full-length PfCLK3 and the ULight-labeled MBP peptide substrate are added to the wells.[8]

  • ATP Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a specified time at room temperature.

  • Detection: A solution containing the europium-labeled antibody is added to stop the reaction and initiate FRET signal development.

  • Signal Reading: The plate is read on a suitable plate reader capable of measuring time-resolved fluorescence.

  • Data Analysis: The raw data is converted to percent inhibition, and IC50 values are calculated using a standard dose-response curve fitting model.

start Start dispense_compound Dispense this compound (Serial Dilutions) start->dispense_compound add_kinase_substrate Add PfCLK3 Kinase & ULight-Substrate dispense_compound->add_kinase_substrate add_atp Initiate Reaction with ATP add_kinase_substrate->add_atp incubation Incubate at RT add_atp->incubation add_detection_reagent Add Eu-Antibody (Stop Reaction) incubation->add_detection_reagent read_plate Read TR-FRET Signal add_detection_reagent->read_plate analyze_data Calculate % Inhibition & IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the TR-FRET in vitro kinase assay.

Asexual Blood Stage Parasite Viability Assay

This cellular assay determines the potency of this compound in inhibiting the growth of P. falciparum in red blood cells.

Principle: The assay measures parasite viability, often through the quantification of parasite lactate dehydrogenase (pLDH) activity or by using DNA-intercalating dyes like SYBR Green I. A reduction in signal compared to untreated controls indicates parasiticidal activity.

Methodology:

  • Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human red blood cells under standard conditions.[1][8]

  • Assay Plate Preparation: Serially diluted this compound is added to a 96- or 384-well plate.

  • Parasite Seeding: Synchronized ring-stage parasites are added to the wells.

  • Incubation: The plates are incubated for 72 hours under physiological conditions (37°C, 5% CO2, 5% O2).

  • Lysis and Detection (SYBR Green I method):

    • A lysis buffer containing SYBR Green I is added to the wells.

    • The plate is incubated in the dark to allow for cell lysis and DNA staining.

  • Signal Reading: The fluorescence is read using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition, and EC50 values are determined by non-linear regression analysis.

start Start prepare_plates Prepare Assay Plates with Serial Dilutions of this compound start->prepare_plates add_parasites Add Synchronized Ring-Stage P. falciparum Culture prepare_plates->add_parasites incubation Incubate for 72 hours add_parasites->incubation lysis_and_stain Lyse Cells and Stain DNA with SYBR Green I incubation->lysis_and_stain read_fluorescence Read Fluorescence Signal lysis_and_stain->read_fluorescence calculate_ec50 Calculate % Growth Inhibition and EC50 Value read_fluorescence->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for the asexual parasite viability assay.

Conclusion

The in vitro data for this compound strongly support its development as a novel antimalarial drug candidate. Its potent and selective inhibition of PfCLK3, a kinase essential for parasite survival, coupled with its activity across multiple life cycle stages, makes it a promising lead compound.[1][12] The detailed methodologies provided in this guide are intended to facilitate further investigation and characterization of this and related compounds.

References

TCMDC-135051: A Potent Inhibitor of PfCLK3 and its Critical Role in Plasmodium falciparum RNA Splicing

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TCMDC-135051 is a highly selective and potent inhibitor of the Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase identified as a crucial regulator of RNA splicing in the malaria parasite. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its profound impact on parasite RNA processing, and its potential as a multistage antimalarial agent. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to serve as a valuable resource for the scientific community engaged in antimalarial drug discovery and molecular parasitology.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the discovery and development of new antimalarial agents with novel mechanisms of action. Protein kinases have emerged as a promising class of drug targets due to their essential roles in various cellular processes. Within the P. falciparum kinome, PfCLK3 has been validated as a critical enzyme for parasite survival, with functions spanning the asexual blood stages, liver stages, and gametocyte development, making it an attractive target for a multi-stage antimalarial drug.

This compound, a 7-azaindole-based compound, was identified through high-throughput screening as a potent and selective inhibitor of PfCLK3.[1] Its mode of action, the disruption of RNA splicing, represents a novel antimalarial strategy. This guide delves into the technical details of this compound, providing researchers with the necessary information to understand and utilize this compound in their studies.

Mechanism of Action of this compound

This compound exerts its parasiticidal effect by directly inhibiting the kinase activity of PfCLK3. PfCLK3 is a key regulator of the spliceosome, the cellular machinery responsible for excising introns from pre-mRNA. By phosphorylating serine/arginine-rich (SR) proteins and other splicing factors, PfCLK3 facilitates the assembly and catalytic activity of the spliceosome.

The inhibition of PfCLK3 by this compound disrupts this phosphorylation cascade, leading to a global failure in pre-mRNA splicing. This results in the widespread retention of introns in messenger RNA (mRNA) transcripts, preventing the production of functional proteins that are essential for parasite survival.

The molecular basis of this inhibition has been elucidated through the co-crystal structure of this compound in complex with the PfCLK3 kinase domain (PDB ID: 8RPC).[2][3][4] This structure reveals that this compound binds to the ATP-binding pocket of the enzyme, preventing the binding of its natural substrate, ATP, and thus inhibiting its phosphotransferase activity.

Signaling Pathway of PfCLK3 in RNA Splicing and its Inhibition by this compound

PfCLK3_Pathway cluster_nucleus Parasite Nucleus PfCLK3 PfCLK3 Kinase SplicingFactors Splicing Factors (e.g., SR proteins) PfCLK3->SplicingFactors Phosphorylation Spliceosome Spliceosome Assembly & Activity ATP ATP ATP->PfCLK3 Phospho_SplicingFactors Phosphorylated Splicing Factors Phospho_SplicingFactors->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Splicing IntronRetention Intron Retention Spliceosome->IntronRetention Inhibition pre_mRNA pre-mRNA pre_mRNA->Spliceosome ProteinSynthesis Protein Synthesis mRNA->ProteinSynthesis IntronRetention->ProteinSynthesis ParasiteSurvival Parasite Survival ProteinSynthesis->ParasiteSurvival ParasiteDeath Parasite Death ProteinSynthesis->ParasiteDeath TCMDC135051 This compound TCMDC135051->PfCLK3

Caption: PfCLK3 signaling pathway in RNA splicing and its disruption by this compound.

Quantitative Data

The potency of this compound and its analogues has been evaluated through both in vitro kinase assays and in-cell parasite growth inhibition assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundPfCLK3 IC50 (nM)pIC50Reference
This compound 407.4[1]
Analogue 19227.7[3]
Analogue 23257.6[3]
Analogue 30 (tetrazole)197.7[3]
Covalent Inhibitor 4-Apparent pIC50 of ~8.0 at 5 µM ATP[4]
Table 2: In-Cell Parasite Growth Inhibition
CompoundP. falciparum StrainEC50 (nM)pEC50Reference
This compound 3D7 (chloroquine-sensitive)1806.7[3]
This compound Pf2004-6.58[5]
This compound G449P mutant (resistant)18065.74[3]
Analogue 193D735295.5[3]
Analogue 233D73096.5[3]
Analogue 30 (tetrazole)3D72706.6[3]
Analogue 30 (tetrazole)G449P mutant34945.4[3]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay is used to determine the in vitro potency of compounds against recombinant PfCLK3.

Materials:

  • Recombinant full-length PfCLK3

  • Kinase buffer (50 mM HEPES, 10 mM MgCl2, 2 mM DTT, 0.01% Tween 20, 1 mM EGTA)

  • ULight-labeled MBP peptide substrate (CFFKNIVTPRTPPPSQGK)

  • Europium-labeled anti-phospho-MBP antibody

  • ATP

  • This compound or analogue compounds

  • 384-well low-volume white plates

  • TR-FRET-compatible plate reader

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, recombinant PfCLK3, and the ULight-labeled MBP peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP (at a concentration close to the Km for PfCLK3, typically 5 µM).

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the Europium-labeled anti-phospho-MBP antibody.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 620 nm (Europium) and 665 nm (ULight).

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the data against the compound concentration to determine the IC50 value.

Workflow for TR-FRET Kinase Assay

TR_FRET_Workflow cluster_workflow TR-FRET Kinase Assay Workflow A 1. Compound Serial Dilution B 2. Add Reagents to Plate: - Compound - PfCLK3 - ULight-MBP Substrate A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate at RT C->D E 5. Stop Reaction with EDTA D->E F 6. Add Eu-Antibody E->F G 7. Incubate at RT F->G H 8. Read Plate (TR-FRET) G->H I 9. Data Analysis (IC50 determination) H->I

Caption: Workflow for the TR-FRET based PfCLK3 kinase inhibition assay.

P. falciparum Asexual Blood Stage Viability Assay (SYBR Green I-based)

This assay determines the in-cell potency of compounds against the asexual blood stages of P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)

  • Complete culture medium (RPMI 1640, Albumax II, hypoxanthine)

  • Human erythrocytes

  • This compound or analogue compounds

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 1x SYBR Green I)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add synchronized ring-stage parasites (e.g., at 0.5% parasitemia and 2% hematocrit) to each well.

  • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, freeze the plates at -80°C to lyse the red blood cells.

  • Thaw the plates and add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Read the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.

  • Plot the fluorescence intensity against the compound concentration to determine the EC50 value.

Workflow for Parasite Viability Assay

Viability_Assay_Workflow cluster_workflow Parasite Viability Assay Workflow A 1. Prepare Compound Dilutions in 96-well Plate B 2. Add Synchronized Ring-stage Parasites A->B C 3. Incubate for 72 hours B->C D 4. Freeze Plate at -80°C C->D E 5. Thaw and Add SYBR Green I Lysis Buffer D->E F 6. Incubate in Dark at RT E->F G 7. Read Fluorescence F->G H 8. Data Analysis (EC50 determination) G->H

Caption: Workflow for the SYBR Green I-based parasite viability assay.

RNA Sequencing (RNA-seq) for Splicing Analysis

This protocol provides an overview of the steps involved in analyzing the effect of this compound on RNA splicing in P. falciparum.

Materials:

  • Synchronized trophozoite-stage P. falciparum culture

  • This compound

  • Trizol or other RNA extraction reagent

  • RNA purification kit

  • DNase I

  • Library preparation kit for RNA-seq

  • High-throughput sequencer

Protocol:

  • Culture synchronized trophozoite-stage parasites and treat with this compound (e.g., at a concentration of 1 µM for 60 minutes) or a vehicle control (DMSO).

  • Harvest the parasites and extract total RNA using Trizol, followed by purification with an RNA cleanup kit.

  • Perform DNase I treatment to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity.

  • Prepare sequencing libraries from the total RNA, including steps for rRNA depletion, fragmentation, reverse transcription, and adapter ligation.

  • Sequence the libraries on a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to the P. falciparum reference genome.

    • Quantify gene expression and identify differentially expressed genes.

    • Analyze differential splicing events, with a focus on intron retention, using specialized software (e.g., MAJIQ, rMATS).

    • Perform gene ontology (GO) enrichment analysis on the genes with significant splicing defects.

Conclusion

This compound is a valuable chemical probe for studying the role of PfCLK3 in P. falciparum biology and a promising lead compound for the development of a new class of antimalarials. Its mechanism of action, the disruption of RNA splicing, offers a novel strategy to combat drug-resistant malaria. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of targeting PfCLK3 and to explore the intricacies of RNA processing in this deadly parasite. The availability of the co-crystal structure of this compound with its target opens the door for structure-based drug design to develop even more potent and selective inhibitors.

References

TCMDC-135051: A Potent Inhibitor of PfCLK3 and its Critical Role in Plasmodium falciparum RNA Splicing

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TCMDC-135051 is a highly selective and potent inhibitor of the Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase identified as a crucial regulator of RNA splicing in the malaria parasite. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its profound impact on parasite RNA processing, and its potential as a multistage antimalarial agent. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to serve as a valuable resource for the scientific community engaged in antimalarial drug discovery and molecular parasitology.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the discovery and development of new antimalarial agents with novel mechanisms of action. Protein kinases have emerged as a promising class of drug targets due to their essential roles in various cellular processes. Within the P. falciparum kinome, PfCLK3 has been validated as a critical enzyme for parasite survival, with functions spanning the asexual blood stages, liver stages, and gametocyte development, making it an attractive target for a multi-stage antimalarial drug.

This compound, a 7-azaindole-based compound, was identified through high-throughput screening as a potent and selective inhibitor of PfCLK3.[1] Its mode of action, the disruption of RNA splicing, represents a novel antimalarial strategy. This guide delves into the technical details of this compound, providing researchers with the necessary information to understand and utilize this compound in their studies.

Mechanism of Action of this compound

This compound exerts its parasiticidal effect by directly inhibiting the kinase activity of PfCLK3. PfCLK3 is a key regulator of the spliceosome, the cellular machinery responsible for excising introns from pre-mRNA. By phosphorylating serine/arginine-rich (SR) proteins and other splicing factors, PfCLK3 facilitates the assembly and catalytic activity of the spliceosome.

The inhibition of PfCLK3 by this compound disrupts this phosphorylation cascade, leading to a global failure in pre-mRNA splicing. This results in the widespread retention of introns in messenger RNA (mRNA) transcripts, preventing the production of functional proteins that are essential for parasite survival.

The molecular basis of this inhibition has been elucidated through the co-crystal structure of this compound in complex with the PfCLK3 kinase domain (PDB ID: 8RPC).[2][3][4] This structure reveals that this compound binds to the ATP-binding pocket of the enzyme, preventing the binding of its natural substrate, ATP, and thus inhibiting its phosphotransferase activity.

Signaling Pathway of PfCLK3 in RNA Splicing and its Inhibition by this compound

PfCLK3_Pathway cluster_nucleus Parasite Nucleus PfCLK3 PfCLK3 Kinase SplicingFactors Splicing Factors (e.g., SR proteins) PfCLK3->SplicingFactors Phosphorylation Spliceosome Spliceosome Assembly & Activity ATP ATP ATP->PfCLK3 Phospho_SplicingFactors Phosphorylated Splicing Factors Phospho_SplicingFactors->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Splicing IntronRetention Intron Retention Spliceosome->IntronRetention Inhibition pre_mRNA pre-mRNA pre_mRNA->Spliceosome ProteinSynthesis Protein Synthesis mRNA->ProteinSynthesis IntronRetention->ProteinSynthesis ParasiteSurvival Parasite Survival ProteinSynthesis->ParasiteSurvival ParasiteDeath Parasite Death ProteinSynthesis->ParasiteDeath TCMDC135051 This compound TCMDC135051->PfCLK3

Caption: PfCLK3 signaling pathway in RNA splicing and its disruption by this compound.

Quantitative Data

The potency of this compound and its analogues has been evaluated through both in vitro kinase assays and in-cell parasite growth inhibition assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundPfCLK3 IC50 (nM)pIC50Reference
This compound 407.4[1]
Analogue 19227.7[3]
Analogue 23257.6[3]
Analogue 30 (tetrazole)197.7[3]
Covalent Inhibitor 4-Apparent pIC50 of ~8.0 at 5 µM ATP[4]
Table 2: In-Cell Parasite Growth Inhibition
CompoundP. falciparum StrainEC50 (nM)pEC50Reference
This compound 3D7 (chloroquine-sensitive)1806.7[3]
This compound Pf2004-6.58[5]
This compound G449P mutant (resistant)18065.74[3]
Analogue 193D735295.5[3]
Analogue 233D73096.5[3]
Analogue 30 (tetrazole)3D72706.6[3]
Analogue 30 (tetrazole)G449P mutant34945.4[3]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay is used to determine the in vitro potency of compounds against recombinant PfCLK3.

Materials:

  • Recombinant full-length PfCLK3

  • Kinase buffer (50 mM HEPES, 10 mM MgCl2, 2 mM DTT, 0.01% Tween 20, 1 mM EGTA)

  • ULight-labeled MBP peptide substrate (CFFKNIVTPRTPPPSQGK)

  • Europium-labeled anti-phospho-MBP antibody

  • ATP

  • This compound or analogue compounds

  • 384-well low-volume white plates

  • TR-FRET-compatible plate reader

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, recombinant PfCLK3, and the ULight-labeled MBP peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP (at a concentration close to the Km for PfCLK3, typically 5 µM).

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the Europium-labeled anti-phospho-MBP antibody.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 620 nm (Europium) and 665 nm (ULight).

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the data against the compound concentration to determine the IC50 value.

Workflow for TR-FRET Kinase Assay

TR_FRET_Workflow cluster_workflow TR-FRET Kinase Assay Workflow A 1. Compound Serial Dilution B 2. Add Reagents to Plate: - Compound - PfCLK3 - ULight-MBP Substrate A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate at RT C->D E 5. Stop Reaction with EDTA D->E F 6. Add Eu-Antibody E->F G 7. Incubate at RT F->G H 8. Read Plate (TR-FRET) G->H I 9. Data Analysis (IC50 determination) H->I

Caption: Workflow for the TR-FRET based PfCLK3 kinase inhibition assay.

P. falciparum Asexual Blood Stage Viability Assay (SYBR Green I-based)

This assay determines the in-cell potency of compounds against the asexual blood stages of P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)

  • Complete culture medium (RPMI 1640, Albumax II, hypoxanthine)

  • Human erythrocytes

  • This compound or analogue compounds

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 1x SYBR Green I)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add synchronized ring-stage parasites (e.g., at 0.5% parasitemia and 2% hematocrit) to each well.

  • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, freeze the plates at -80°C to lyse the red blood cells.

  • Thaw the plates and add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Read the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.

  • Plot the fluorescence intensity against the compound concentration to determine the EC50 value.

Workflow for Parasite Viability Assay

Viability_Assay_Workflow cluster_workflow Parasite Viability Assay Workflow A 1. Prepare Compound Dilutions in 96-well Plate B 2. Add Synchronized Ring-stage Parasites A->B C 3. Incubate for 72 hours B->C D 4. Freeze Plate at -80°C C->D E 5. Thaw and Add SYBR Green I Lysis Buffer D->E F 6. Incubate in Dark at RT E->F G 7. Read Fluorescence F->G H 8. Data Analysis (EC50 determination) G->H

Caption: Workflow for the SYBR Green I-based parasite viability assay.

RNA Sequencing (RNA-seq) for Splicing Analysis

This protocol provides an overview of the steps involved in analyzing the effect of this compound on RNA splicing in P. falciparum.

Materials:

  • Synchronized trophozoite-stage P. falciparum culture

  • This compound

  • Trizol or other RNA extraction reagent

  • RNA purification kit

  • DNase I

  • Library preparation kit for RNA-seq

  • High-throughput sequencer

Protocol:

  • Culture synchronized trophozoite-stage parasites and treat with this compound (e.g., at a concentration of 1 µM for 60 minutes) or a vehicle control (DMSO).

  • Harvest the parasites and extract total RNA using Trizol, followed by purification with an RNA cleanup kit.

  • Perform DNase I treatment to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity.

  • Prepare sequencing libraries from the total RNA, including steps for rRNA depletion, fragmentation, reverse transcription, and adapter ligation.

  • Sequence the libraries on a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to the P. falciparum reference genome.

    • Quantify gene expression and identify differentially expressed genes.

    • Analyze differential splicing events, with a focus on intron retention, using specialized software (e.g., MAJIQ, rMATS).

    • Perform gene ontology (GO) enrichment analysis on the genes with significant splicing defects.

Conclusion

This compound is a valuable chemical probe for studying the role of PfCLK3 in P. falciparum biology and a promising lead compound for the development of a new class of antimalarials. Its mechanism of action, the disruption of RNA splicing, offers a novel strategy to combat drug-resistant malaria. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of targeting PfCLK3 and to explore the intricacies of RNA processing in this deadly parasite. The availability of the co-crystal structure of this compound with its target opens the door for structure-based drug design to develop even more potent and selective inhibitors.

References

Methodological & Application

Application Notes and Protocols for TCMDC-135051

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival.[1][2][3] This compound has demonstrated significant antimalarial activity across multiple life-cycle stages of the parasite, including asexual blood stages, gametocytes, and liver stages, making it a promising lead compound for the development of new antimalarial drugs with curative, transmission-blocking, and prophylactic potential.[1][2] this compound exerts its effect by inhibiting PfCLK3, which plays a critical role in the regulation of RNA splicing within the parasite.[3][4][5] Inhibition of this kinase leads to widespread disruption of RNA processing, ultimately resulting in parasite death.[6] This document provides detailed protocols for the synthesis of this compound and its characterization in key biological assays.

Chemical Synthesis of this compound

The synthesis of this compound, chemically named 4-(2-(3-((diethylamino)methyl)-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-isopropylbenzoic acid, involves a multi-step process. The core of the molecule is a 7-azaindole scaffold. The synthesis generally proceeds via key steps including the protection of the 7-azaindole nitrogen, iodination, Suzuki-Miyaura cross-coupling reactions to introduce the aromatic side chains, and subsequent deprotection and modification steps.

A representative synthetic scheme is outlined below. This protocol is based on procedures described in the scientific literature.

Synthetic Protocol

Step 1: Protection of 4-bromo-7-azaindole

  • To a solution of 4-bromo-7-azaindole in an appropriate solvent such as tetrahydrofuran (THF), add a base like sodium hydride (NaH) at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) and allow the reaction to warm to room temperature and stir for several hours.

  • Work up the reaction to isolate the N-tosyl-protected 4-bromo-7-azaindole.

Step 2: Iodination of the protected 7-azaindole

  • Dissolve the N-tosyl-protected 4-bromo-7-azaindole in THF and cool to -78 °C.

  • Add a strong base such as lithium diisopropylamide (LDA) followed by the addition of iodine (I₂).

  • After stirring for a few hours at low temperature, quench the reaction and purify the product to obtain the 2-iodo-4-bromo-N-tosyl-7-azaindole.

Step 3: First Suzuki-Miyaura Coupling

  • Combine the 2-iodo-4-bromo-N-tosyl-7-azaindole with (5-formyl-2-methoxyphenyl)boronic acid in a solvent mixture like 1,4-dioxane and water.

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base such as sodium carbonate (Na₂CO₃).

  • Heat the mixture under an inert atmosphere for several hours.

  • After cooling and workup, purify the product to yield the 2-aryl-4-bromo-N-tosyl-7-azaindole intermediate.

Step 4: Reductive Amination

  • Dissolve the product from Step 3 in a suitable solvent like 1,4-dioxane.

  • Add diethylamine and a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Stir the reaction at room temperature for several hours.

  • Purify the resulting product containing the diethylaminomethyl group.

Step 5: Second Suzuki-Miyaura Coupling

  • Combine the product from Step 4 with 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in a solvent like 1,4-dioxane.

  • Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like sodium carbonate.

  • Heat the reaction mixture, often using microwave irradiation, for a short period.

  • Isolate and purify the fully substituted N-tosyl-protected precursor of this compound.

Step 6: Deprotection

  • Remove the tosyl protecting group by treating the product from Step 5 with a base such as potassium carbonate (K₂CO₃) in a solvent like methanol at an elevated temperature.

  • Acidify the reaction mixture to precipitate the final product, this compound.

  • Purify the final compound by an appropriate method, such as recrystallization or chromatography.

Biological Activity and Data

This compound has been extensively characterized for its inhibitory activity against PfCLK3 and its parasiticidal effects on P. falciparum. The following tables summarize the key quantitative data.

Parameter Value Assay Reference
PfCLK3 IC₅₀ 4.8 nMTR-FRET Kinase Assay[7]
P. falciparum (3D7) EC₅₀ 180 nMParasite Viability Assay[1][8]
P. falciparum (Dd2) EC₅₀ 320 nMParasite Viability Assay[9]
P. berghei liver stage EC₅₀ 400 nMLiver Stage Development Assay[7][9]
P. falciparum gametocytes (early & late) EC₅₀ 800-910 nMGametocyte Viability Assay[7]
P. vivax CLK3 (PvCLK3) IC₅₀ 33 nMTR-FRET Kinase Assay[9]
P. berghei CLK3 (PbCLK3) IC₅₀ 13 nMTR-FRET Kinase Assay[9]

Table 1: In vitro activity of this compound against Plasmodium kinases and parasites.

Experimental Protocols

PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the PfCLK3 enzyme.

Materials:

  • Recombinant full-length PfCLK3

  • Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween 20, 1 mM EGTA)

  • ULight-labeled peptide substrate (e.g., ULight-MBP peptide)

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • This compound or other test compounds

  • 384-well low-volume plates

  • Plate reader capable of TR-FRET measurements

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add the PfCLK3 enzyme and the ULight-labeled peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP (at a concentration close to the Kₘ for PfCLK3, e.g., 5 µM).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA and the Europium-labeled anti-phospho-substrate antibody.

  • Incubate for another period (e.g., 60 minutes) at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC₅₀ value.

Plasmodium falciparum Asexual Blood Stage Viability Assay (SYBR Green I-based)

This assay determines the concentration of a compound that inhibits parasite growth by 50% (EC₅₀) by measuring the proliferation of parasites in red blood cells.

Materials:

  • Synchronized P. falciparum culture (ring stage)

  • Complete parasite culture medium (e.g., RPMI 1640 supplemented with Albumax, hypoxanthine, and gentamicin)

  • Human red blood cells

  • This compound or other test compounds

  • 96-well black, clear-bottom plates

  • SYBR Green I lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye)

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of this compound in the complete culture medium.

  • In a 96-well plate, add the compound dilutions.

  • Prepare a parasite culture with a starting parasitemia of approximately 0.5-1% and a hematocrit of 1-2%.

  • Add the parasite culture to the wells containing the compounds.

  • Include control wells with parasitized red blood cells (positive control) and non-parasitized red blood cells (negative control).

  • Incubate the plate for 72 hours under standard parasite culture conditions (37 °C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, add the SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for at least 1 hour.

  • Read the fluorescence on a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Subtract the background fluorescence from the negative control wells and normalize the data to the positive control.

  • Plot the percentage of growth inhibition against the compound concentration to calculate the EC₅₀ value.

Visualizations

PfCLK3 Signaling Pathway and Inhibition by this compound

PfCLK3_Pathway cluster_parasite Plasmodium falciparum cluster_inhibition Inhibition PfCLK3 PfCLK3 Kinase Splicing_Factors Splicing Factors (e.g., SR proteins) PfCLK3->Splicing_Factors Phosphorylates Inhibition Inhibition of Splicing PfCLK3->Inhibition Pre_mRNA Pre-mRNA Splicing_Factors->Pre_mRNA Regulates Splicing mRNA Mature mRNA Pre_mRNA->mRNA Splicing Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Parasite_Survival Parasite Survival & Proliferation Protein_Synthesis->Parasite_Survival TCMDC_135051 This compound TCMDC_135051->PfCLK3 Inhibits Parasite_Death Parasite Death Inhibition->Parasite_Death

Caption: PfCLK3 pathway and its inhibition by this compound.

Experimental Workflow for this compound Evaluation

Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo & Advanced Assays Start Starting Materials Synthesis Multi-step Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification TCMDC This compound Purification->TCMDC Kinase_Assay TR-FRET PfCLK3 Kinase Assay TCMDC->Kinase_Assay Parasite_Assay P. falciparum Viability Assay TCMDC->Parasite_Assay IC50 Determine IC₅₀ Kinase_Assay->IC50 EC50 Determine EC₅₀ Parasite_Assay->EC50 Stage_Assays Multi-stage Activity Assays (Gametocytes, Liver Stage) EC50->Stage_Assays In_Vivo In Vivo Efficacy (Mouse Model) Stage_Assays->In_Vivo

Caption: Workflow for the synthesis and evaluation of this compound.

References

Application Notes and Protocols for TCMDC-135051

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival.[1][2][3] This compound has demonstrated significant antimalarial activity across multiple life-cycle stages of the parasite, including asexual blood stages, gametocytes, and liver stages, making it a promising lead compound for the development of new antimalarial drugs with curative, transmission-blocking, and prophylactic potential.[1][2] this compound exerts its effect by inhibiting PfCLK3, which plays a critical role in the regulation of RNA splicing within the parasite.[3][4][5] Inhibition of this kinase leads to widespread disruption of RNA processing, ultimately resulting in parasite death.[6] This document provides detailed protocols for the synthesis of this compound and its characterization in key biological assays.

Chemical Synthesis of this compound

The synthesis of this compound, chemically named 4-(2-(3-((diethylamino)methyl)-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-isopropylbenzoic acid, involves a multi-step process. The core of the molecule is a 7-azaindole (B17877) scaffold. The synthesis generally proceeds via key steps including the protection of the 7-azaindole nitrogen, iodination, Suzuki-Miyaura cross-coupling reactions to introduce the aromatic side chains, and subsequent deprotection and modification steps.

A representative synthetic scheme is outlined below. This protocol is based on procedures described in the scientific literature.

Synthetic Protocol

Step 1: Protection of 4-bromo-7-azaindole

  • To a solution of 4-bromo-7-azaindole in an appropriate solvent such as tetrahydrofuran (B95107) (THF), add a base like sodium hydride (NaH) at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) and allow the reaction to warm to room temperature and stir for several hours.

  • Work up the reaction to isolate the N-tosyl-protected 4-bromo-7-azaindole.

Step 2: Iodination of the protected 7-azaindole

  • Dissolve the N-tosyl-protected 4-bromo-7-azaindole in THF and cool to -78 °C.

  • Add a strong base such as lithium diisopropylamide (LDA) followed by the addition of iodine (I₂).

  • After stirring for a few hours at low temperature, quench the reaction and purify the product to obtain the 2-iodo-4-bromo-N-tosyl-7-azaindole.

Step 3: First Suzuki-Miyaura Coupling

  • Combine the 2-iodo-4-bromo-N-tosyl-7-azaindole with (5-formyl-2-methoxyphenyl)boronic acid in a solvent mixture like 1,4-dioxane (B91453) and water.

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base such as sodium carbonate (Na₂CO₃).

  • Heat the mixture under an inert atmosphere for several hours.

  • After cooling and workup, purify the product to yield the 2-aryl-4-bromo-N-tosyl-7-azaindole intermediate.

Step 4: Reductive Amination

  • Dissolve the product from Step 3 in a suitable solvent like 1,4-dioxane.

  • Add diethylamine (B46881) and a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

  • Stir the reaction at room temperature for several hours.

  • Purify the resulting product containing the diethylaminomethyl group.

Step 5: Second Suzuki-Miyaura Coupling

  • Combine the product from Step 4 with 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in a solvent like 1,4-dioxane.

  • Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like sodium carbonate.

  • Heat the reaction mixture, often using microwave irradiation, for a short period.

  • Isolate and purify the fully substituted N-tosyl-protected precursor of this compound.

Step 6: Deprotection

  • Remove the tosyl protecting group by treating the product from Step 5 with a base such as potassium carbonate (K₂CO₃) in a solvent like methanol (B129727) at an elevated temperature.

  • Acidify the reaction mixture to precipitate the final product, this compound.

  • Purify the final compound by an appropriate method, such as recrystallization or chromatography.

Biological Activity and Data

This compound has been extensively characterized for its inhibitory activity against PfCLK3 and its parasiticidal effects on P. falciparum. The following tables summarize the key quantitative data.

Parameter Value Assay Reference
PfCLK3 IC₅₀ 4.8 nMTR-FRET Kinase Assay[7]
P. falciparum (3D7) EC₅₀ 180 nMParasite Viability Assay[1][8]
P. falciparum (Dd2) EC₅₀ 320 nMParasite Viability Assay[9]
P. berghei liver stage EC₅₀ 400 nMLiver Stage Development Assay[7][9]
P. falciparum gametocytes (early & late) EC₅₀ 800-910 nMGametocyte Viability Assay[7]
P. vivax CLK3 (PvCLK3) IC₅₀ 33 nMTR-FRET Kinase Assay[9]
P. berghei CLK3 (PbCLK3) IC₅₀ 13 nMTR-FRET Kinase Assay[9]

Table 1: In vitro activity of this compound against Plasmodium kinases and parasites.

Experimental Protocols

PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the PfCLK3 enzyme.

Materials:

  • Recombinant full-length PfCLK3

  • Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween 20, 1 mM EGTA)

  • ULight-labeled peptide substrate (e.g., ULight-MBP peptide)

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • This compound or other test compounds

  • 384-well low-volume plates

  • Plate reader capable of TR-FRET measurements

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add the PfCLK3 enzyme and the ULight-labeled peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP (at a concentration close to the Kₘ for PfCLK3, e.g., 5 µM).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA and the Europium-labeled anti-phospho-substrate antibody.

  • Incubate for another period (e.g., 60 minutes) at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC₅₀ value.

Plasmodium falciparum Asexual Blood Stage Viability Assay (SYBR Green I-based)

This assay determines the concentration of a compound that inhibits parasite growth by 50% (EC₅₀) by measuring the proliferation of parasites in red blood cells.

Materials:

  • Synchronized P. falciparum culture (ring stage)

  • Complete parasite culture medium (e.g., RPMI 1640 supplemented with Albumax, hypoxanthine, and gentamicin)

  • Human red blood cells

  • This compound or other test compounds

  • 96-well black, clear-bottom plates

  • SYBR Green I lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye)

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of this compound in the complete culture medium.

  • In a 96-well plate, add the compound dilutions.

  • Prepare a parasite culture with a starting parasitemia of approximately 0.5-1% and a hematocrit of 1-2%.

  • Add the parasite culture to the wells containing the compounds.

  • Include control wells with parasitized red blood cells (positive control) and non-parasitized red blood cells (negative control).

  • Incubate the plate for 72 hours under standard parasite culture conditions (37 °C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, add the SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for at least 1 hour.

  • Read the fluorescence on a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Subtract the background fluorescence from the negative control wells and normalize the data to the positive control.

  • Plot the percentage of growth inhibition against the compound concentration to calculate the EC₅₀ value.

Visualizations

PfCLK3 Signaling Pathway and Inhibition by this compound

PfCLK3_Pathway cluster_parasite Plasmodium falciparum cluster_inhibition Inhibition PfCLK3 PfCLK3 Kinase Splicing_Factors Splicing Factors (e.g., SR proteins) PfCLK3->Splicing_Factors Phosphorylates Inhibition Inhibition of Splicing PfCLK3->Inhibition Pre_mRNA Pre-mRNA Splicing_Factors->Pre_mRNA Regulates Splicing mRNA Mature mRNA Pre_mRNA->mRNA Splicing Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Parasite_Survival Parasite Survival & Proliferation Protein_Synthesis->Parasite_Survival TCMDC_135051 This compound TCMDC_135051->PfCLK3 Inhibits Parasite_Death Parasite Death Inhibition->Parasite_Death

Caption: PfCLK3 pathway and its inhibition by this compound.

Experimental Workflow for this compound Evaluation

Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo & Advanced Assays Start Starting Materials Synthesis Multi-step Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification TCMDC This compound Purification->TCMDC Kinase_Assay TR-FRET PfCLK3 Kinase Assay TCMDC->Kinase_Assay Parasite_Assay P. falciparum Viability Assay TCMDC->Parasite_Assay IC50 Determine IC₅₀ Kinase_Assay->IC50 EC50 Determine EC₅₀ Parasite_Assay->EC50 Stage_Assays Multi-stage Activity Assays (Gametocytes, Liver Stage) EC50->Stage_Assays In_Vivo In Vivo Efficacy (Mouse Model) Stage_Assays->In_Vivo

Caption: Workflow for the synthesis and evaluation of this compound.

References

Application Notes and Protocols for Assessing the Parasiticidal Activity of TCMDC-135051

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival and replication. This compound has demonstrated significant parasiticidal activity across multiple stages of the malaria parasite's life cycle, including the asexual blood stages, liver stages, and gametocytes, making it a promising candidate for the development of new antimalarial therapies. Inhibition of PfCLK3 disrupts the regulation of RNA splicing, leading to the downregulation of hundreds of essential parasite genes and ultimately parasite death. These application notes provide detailed protocols for assessing the in vitro and in vivo parasiticidal activity of this compound and its analogs.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of this compound and a key analog.

Table 1: In Vitro Activity of this compound against Plasmodium species

Assay TypeParasite Species/StrainMeasurementValueReference
PfCLK3 Kinase InhibitionP. falciparum (recombinant)IC₅₀4.8 nM
PfCLK3 Kinase InhibitionP. falciparum (recombinant)pIC₅₀7.35 ± 0.12
Asexual Blood Stage ViabilityP. falciparum (3D7)EC₅₀180 nM
Asexual Blood Stage ViabilityP. falciparumEC₅₀323 nM
Liver Stage ViabilityP. bergheiEC₅₀400 nM
Gametocyte Viability (Early & Late Stage)P. falciparumEC₅₀800-910 nM
Exflagellation InhibitionP. falciparumEC₅₀200 nM
PbCLK3 Kinase InhibitionP. berghei (recombinant)pIC₅₀7.86
PvCLK3 Kinase InhibitionP. vivax (recombinant)pIC₅₀7.47

Table 2: In Vivo Activity of this compound

Animal ModelParasite SpeciesDosing RegimenOutcomeReference
MouseP. berghei50 mg/kg (twice daily)Near-complete clearance of parasites

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of PfCLK3, a key regulator of RNA splicing in Plasmodium falciparum.

PfCLK3_Signaling_Pathway cluster_nucleus Parasite Nucleus cluster_drug_action Drug Action PfCLK3 PfCLK3 Spliceosome_Components Spliceosome Components PfCLK3->Spliceosome_Components Phosphorylation Disrupted_Splicing Disrupted Splicing PfCLK3->Disrupted_Splicing Pre-mRNA Pre-mRNA Spliceosome_Components->Pre-mRNA Splicing Mature_mRNA Mature_mRNA Pre-mRNA->Mature_mRNA Essential_Proteins Essential Parasite Proteins Mature_mRNA->Essential_Proteins Translation Parasite_Survival Parasite_Survival Essential_Proteins->Parasite_Survival This compound This compound Inhibition This compound->Inhibition Inhibition->PfCLK3 Downregulation Downregulation of Essential Genes Disrupted_Splicing->Downregulation Parasite_Death Parasite_Death Downregulation->Parasite_Death

PfCLK3 signaling pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key assays used to evaluate the parasiticidal activity of this compound.

PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay quantitatively measures the in vitro inhibitory activity of compounds against recombinant PfCLK3.

TR_FRET_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Reagents Prepare Reagents: - Recombinant PfCLK3 - this compound (or test compound) - ULight-labeled MBP peptide substrate - ATP - Kinase Buffer Mix Mix Enzyme and Compound Reagents->Mix Add_Substrate Add Substrate Mix (Peptide + ATP) Mix->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Add_Detection Add Detection Mix (Europium-labeled antibody) Incubate->Add_Detection Read_Plate Read TR-FRET Signal Add_Detection->Read_Plate

Workflow for the PfCLK3 TR-FRET kinase assay.

Materials:

  • Recombinant full-length PfCLK3 protein

  • This compound or test compounds

  • ULight-labeled MBP peptide substrate (Sequence: CFFKNIVTPRTPPPSQGK)

  • ATP

  • Kinase Buffer (50 mM HEPES, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween 20, 1 mM EGTA)

  • Europium-labeled anti-phospho-MBP antibody

  • 384-well low-volume black plates

Procedure:

  • Prepare serial dilutions of this compound or test compounds in kinase buffer.

  • In a 384-well plate, add 5 µL of 2x concentrated recombinant PfCLK3 (e.g., 50 nM final concentration) to each well.

  • Add 2.5 µL of 4x concentrated compound dilutions to the respective wells.

  • Pre-incubate the enzyme and compound mixture for 15 minutes at 37°C.

  • Prepare a substrate mix containing ULight-labeled MBP peptide (e.g., 200 nM final concentration) and ATP (e.g., 20 µM final concentration) in kinase buffer.

  • Initiate the kinase reaction by adding 2.5 µL of the substrate mix to each well.

  • Incubate the reaction mixture for 1-2 hours at 37°C.

  • Stop the reaction by adding a detection mix containing Europium-labeled anti-phospho-MBP antibody in a suitable detection buffer.

  • Incubate for 1 hour at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Calculate the TR-FRET ratio and determine IC₅₀ values using a suitable data analysis software.

P. falciparum Asexual Blood Stage Viability Assay (SYBR Green I-based)

This assay determines the efficacy of compounds against the asexual blood stages of P. falciparum by measuring parasite DNA content.

ASB_Viability_Workflow Start Start with Synchronized Ring-Stage P. falciparum Culture Dispense_Parasites Dispense Parasite Culture into 96-well Plates Start->Dispense_Parasites Add_Compound Add Serial Dilutions of this compound Dispense_Parasites->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Lyse_and_Stain Add Lysis Buffer with SYBR Green I Incubate->Lyse_and_Stain Incubate_Dark Incubate in the Dark Lyse_and_Stain->Incubate_Dark Read_Fluorescence Read Fluorescence (485 nm excitation / 530 nm emission) Incubate_Dark->Read_Fluorescence Analyze Analyze Data and Determine EC₅₀ Read_Fluorescence->Analyze

Workflow for the asexual blood stage viability assay.

Materials:

  • Synchronized P. falciparum culture (ring stage)

  • Complete parasite culture medium (e.g., RPMI 1640 with supplements)

  • Human erythrocytes

  • This compound or test compounds

  • Lysis Buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I nucleic acid stain

  • 96-well black, clear-bottom plates

Procedure:

  • Prepare a parasite suspension with a starting parasitemia of 0.3-0.5% and a hematocrit of 2-2.5% in complete culture medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Add serial dilutions of this compound or test compounds to the wells. Include appropriate controls (no drug and a known antimalarial).

  • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I (e.g., 1x final concentration) to each well.

  • Incubate the plates in the dark at room temperature for 1-24 hours.

  • Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the percent inhibition of parasite growth relative to the no-drug control and determine the EC₅₀ values.

P. berghei Liver Stage Luciferase Assay

This assay assesses the activity of compounds against the liver stages of malaria using a luciferase-expressing P. berghei strain.

Liver_Stage_Workflow Seed_Cells Seed HepG2 Cells in 96-well Plates Add_Compound Add this compound Seed_Cells->Add_Compound Infect_Cells Infect with P. berghei-luciferase Sporozoites Add_Compound->Infect_Cells Incubate Incubate for 48 hours Infect_Cells->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Add_Substrate Add Luciferase Substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence Analyze Analyze Data and Determine EC₅₀ Measure_Luminescence->Analyze

Workflow for the P. berghei liver stage luciferase assay.

Materials:

  • HepG2 cells

  • Luciferase-expressing P. berghei sporozoites

  • Complete cell culture medium (e.g., DMEM with supplements)

  • This compound or test compounds

  • Luciferase assay reagent (e.g., Bright-Glo)

  • 96-well white, solid-bottom plates

Procedure:

  • Seed HepG2 cells into 96-well white plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound.

  • Infect the treated HepG2 cells with freshly dissected luciferase-expressing P. berghei sporozoites.

  • Incubate the infected cells for 48 hours at 37°C and 5% CO₂.

  • After incubation, remove the culture medium and lyse the cells according to the luciferase kit manufacturer's instructions.

  • Add the luciferase substrate to each well.

  • Measure the bioluminescence using a luminometer.

  • Determine the EC₅₀ values by comparing the luminescence in treated wells to untreated controls.

P. falciparum Gametocyte Viability and Exflagellation Assays

These assays evaluate the transmission-blocking potential of compounds by assessing their effect on mature gametocytes.

Gametocyte Viability Assay (pLDH-based):

  • Induce gametocytogenesis in a P. falciparum culture.

  • On day 12-14, treat mature gametocytes with serial dilutions of this compound for 48-72 hours.

  • Measure gametocyte viability using a parasite lactate (B86563) dehydrogenase (pLDH) assay. A decrease in pLDH activity indicates reduced viability.

Exflagellation Inhibition Assay:

  • Culture P. falciparum to produce mature stage V gametocytes.

  • Treat the mature gametocytes with the test compound for 24 hours.

  • Induce exflagellation by decreasing the temperature and increasing the pH (e.g., by adding exflagellation medium).

  • Observe and count the number of exflagellation centers per field of view under a microscope.

  • Calculate the percent inhibition compared to a no-drug control.

In Vivo Efficacy Assay (4-Day Suppressive Test)

This standard assay evaluates the in vivo antimalarial activity of a compound in a mouse model.

In_Vivo_Workflow Infect_Mice Infect Mice with P. berghei Treat_Mice Administer this compound Daily for 4 Days Infect_Mice->Treat_Mice Monitor_Parasitemia Monitor Parasitemia Daily (Giemsa-stained blood smears) Treat_Mice->Monitor_Parasitemia Analyze Analyze Parasitemia Reduction and Survival Monitor_Parasitemia->Analyze

Workflow for the in vivo 4-day suppressive test.

Materials:

  • Mice (e.g., Swiss Webster or BALB/c)

  • Plasmodium berghei infected erythrocytes

  • This compound or test compound formulated for in vivo administration

  • Vehicle control

  • Positive control drug (e.g., chloroquine)

  • Giemsa stain and microscopy supplies

Procedure:

  • Infect mice intraperitoneally with P. berghei-infected erythrocytes.

  • Randomly assign mice to treatment groups (vehicle, positive control, test compound).

  • Begin treatment a few hours post-infection and continue for four consecutive days. Administer the compound via a suitable route (e.g., oral gavage or intraperitoneal injection).

  • On day 4 post-infection, collect tail blood smears from all mice.

  • Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

  • Calculate the average percent suppression of parasitemia for each group compared to the vehicle control group.

  • Monitor the mice for survival.

Conclusion

This compound is a valuable tool compound for studying the biology of PfCLK3 and a promising lead for the development of novel antimalarials with multi-stage activity. The protocols outlined in these application notes provide a comprehensive framework for researchers to evaluate the parasiticidal efficacy of this compound and its analogs, contributing to the advancement of new therapeutic strategies against malaria.

Application Notes and Protocols for Assessing the Parasiticidal Activity of TCMDC-135051

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival and replication. This compound has demonstrated significant parasiticidal activity across multiple stages of the malaria parasite's life cycle, including the asexual blood stages, liver stages, and gametocytes, making it a promising candidate for the development of new antimalarial therapies. Inhibition of PfCLK3 disrupts the regulation of RNA splicing, leading to the downregulation of hundreds of essential parasite genes and ultimately parasite death. These application notes provide detailed protocols for assessing the in vitro and in vivo parasiticidal activity of this compound and its analogs.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of this compound and a key analog.

Table 1: In Vitro Activity of this compound against Plasmodium species

Assay TypeParasite Species/StrainMeasurementValueReference
PfCLK3 Kinase InhibitionP. falciparum (recombinant)IC₅₀4.8 nM
PfCLK3 Kinase InhibitionP. falciparum (recombinant)pIC₅₀7.35 ± 0.12
Asexual Blood Stage ViabilityP. falciparum (3D7)EC₅₀180 nM
Asexual Blood Stage ViabilityP. falciparumEC₅₀323 nM
Liver Stage ViabilityP. bergheiEC₅₀400 nM
Gametocyte Viability (Early & Late Stage)P. falciparumEC₅₀800-910 nM
Exflagellation InhibitionP. falciparumEC₅₀200 nM
PbCLK3 Kinase InhibitionP. berghei (recombinant)pIC₅₀7.86
PvCLK3 Kinase InhibitionP. vivax (recombinant)pIC₅₀7.47

Table 2: In Vivo Activity of this compound

Animal ModelParasite SpeciesDosing RegimenOutcomeReference
MouseP. berghei50 mg/kg (twice daily)Near-complete clearance of parasites

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of PfCLK3, a key regulator of RNA splicing in Plasmodium falciparum.

PfCLK3_Signaling_Pathway cluster_nucleus Parasite Nucleus cluster_drug_action Drug Action PfCLK3 PfCLK3 Spliceosome_Components Spliceosome Components PfCLK3->Spliceosome_Components Phosphorylation Disrupted_Splicing Disrupted Splicing PfCLK3->Disrupted_Splicing Pre-mRNA Pre-mRNA Spliceosome_Components->Pre-mRNA Splicing Mature_mRNA Mature_mRNA Pre-mRNA->Mature_mRNA Essential_Proteins Essential Parasite Proteins Mature_mRNA->Essential_Proteins Translation Parasite_Survival Parasite_Survival Essential_Proteins->Parasite_Survival This compound This compound Inhibition This compound->Inhibition Inhibition->PfCLK3 Downregulation Downregulation of Essential Genes Disrupted_Splicing->Downregulation Parasite_Death Parasite_Death Downregulation->Parasite_Death

PfCLK3 signaling pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key assays used to evaluate the parasiticidal activity of this compound.

PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay quantitatively measures the in vitro inhibitory activity of compounds against recombinant PfCLK3.

TR_FRET_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Reagents Prepare Reagents: - Recombinant PfCLK3 - this compound (or test compound) - ULight-labeled MBP peptide substrate - ATP - Kinase Buffer Mix Mix Enzyme and Compound Reagents->Mix Add_Substrate Add Substrate Mix (Peptide + ATP) Mix->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Add_Detection Add Detection Mix (Europium-labeled antibody) Incubate->Add_Detection Read_Plate Read TR-FRET Signal Add_Detection->Read_Plate

Workflow for the PfCLK3 TR-FRET kinase assay.

Materials:

  • Recombinant full-length PfCLK3 protein

  • This compound or test compounds

  • ULight-labeled MBP peptide substrate (Sequence: CFFKNIVTPRTPPPSQGK)

  • ATP

  • Kinase Buffer (50 mM HEPES, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween 20, 1 mM EGTA)

  • Europium-labeled anti-phospho-MBP antibody

  • 384-well low-volume black plates

Procedure:

  • Prepare serial dilutions of this compound or test compounds in kinase buffer.

  • In a 384-well plate, add 5 µL of 2x concentrated recombinant PfCLK3 (e.g., 50 nM final concentration) to each well.

  • Add 2.5 µL of 4x concentrated compound dilutions to the respective wells.

  • Pre-incubate the enzyme and compound mixture for 15 minutes at 37°C.

  • Prepare a substrate mix containing ULight-labeled MBP peptide (e.g., 200 nM final concentration) and ATP (e.g., 20 µM final concentration) in kinase buffer.

  • Initiate the kinase reaction by adding 2.5 µL of the substrate mix to each well.

  • Incubate the reaction mixture for 1-2 hours at 37°C.

  • Stop the reaction by adding a detection mix containing Europium-labeled anti-phospho-MBP antibody in a suitable detection buffer.

  • Incubate for 1 hour at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Calculate the TR-FRET ratio and determine IC₅₀ values using a suitable data analysis software.

P. falciparum Asexual Blood Stage Viability Assay (SYBR Green I-based)

This assay determines the efficacy of compounds against the asexual blood stages of P. falciparum by measuring parasite DNA content.

ASB_Viability_Workflow Start Start with Synchronized Ring-Stage P. falciparum Culture Dispense_Parasites Dispense Parasite Culture into 96-well Plates Start->Dispense_Parasites Add_Compound Add Serial Dilutions of this compound Dispense_Parasites->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Lyse_and_Stain Add Lysis Buffer with SYBR Green I Incubate->Lyse_and_Stain Incubate_Dark Incubate in the Dark Lyse_and_Stain->Incubate_Dark Read_Fluorescence Read Fluorescence (485 nm excitation / 530 nm emission) Incubate_Dark->Read_Fluorescence Analyze Analyze Data and Determine EC₅₀ Read_Fluorescence->Analyze

Workflow for the asexual blood stage viability assay.

Materials:

  • Synchronized P. falciparum culture (ring stage)

  • Complete parasite culture medium (e.g., RPMI 1640 with supplements)

  • Human erythrocytes

  • This compound or test compounds

  • Lysis Buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I nucleic acid stain

  • 96-well black, clear-bottom plates

Procedure:

  • Prepare a parasite suspension with a starting parasitemia of 0.3-0.5% and a hematocrit of 2-2.5% in complete culture medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Add serial dilutions of this compound or test compounds to the wells. Include appropriate controls (no drug and a known antimalarial).

  • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I (e.g., 1x final concentration) to each well.

  • Incubate the plates in the dark at room temperature for 1-24 hours.

  • Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the percent inhibition of parasite growth relative to the no-drug control and determine the EC₅₀ values.

P. berghei Liver Stage Luciferase Assay

This assay assesses the activity of compounds against the liver stages of malaria using a luciferase-expressing P. berghei strain.

Liver_Stage_Workflow Seed_Cells Seed HepG2 Cells in 96-well Plates Add_Compound Add this compound Seed_Cells->Add_Compound Infect_Cells Infect with P. berghei-luciferase Sporozoites Add_Compound->Infect_Cells Incubate Incubate for 48 hours Infect_Cells->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Add_Substrate Add Luciferase Substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence Analyze Analyze Data and Determine EC₅₀ Measure_Luminescence->Analyze

Workflow for the P. berghei liver stage luciferase assay.

Materials:

  • HepG2 cells

  • Luciferase-expressing P. berghei sporozoites

  • Complete cell culture medium (e.g., DMEM with supplements)

  • This compound or test compounds

  • Luciferase assay reagent (e.g., Bright-Glo)

  • 96-well white, solid-bottom plates

Procedure:

  • Seed HepG2 cells into 96-well white plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound.

  • Infect the treated HepG2 cells with freshly dissected luciferase-expressing P. berghei sporozoites.

  • Incubate the infected cells for 48 hours at 37°C and 5% CO₂.

  • After incubation, remove the culture medium and lyse the cells according to the luciferase kit manufacturer's instructions.

  • Add the luciferase substrate to each well.

  • Measure the bioluminescence using a luminometer.

  • Determine the EC₅₀ values by comparing the luminescence in treated wells to untreated controls.

P. falciparum Gametocyte Viability and Exflagellation Assays

These assays evaluate the transmission-blocking potential of compounds by assessing their effect on mature gametocytes.

Gametocyte Viability Assay (pLDH-based):

  • Induce gametocytogenesis in a P. falciparum culture.

  • On day 12-14, treat mature gametocytes with serial dilutions of this compound for 48-72 hours.

  • Measure gametocyte viability using a parasite lactate dehydrogenase (pLDH) assay. A decrease in pLDH activity indicates reduced viability.

Exflagellation Inhibition Assay:

  • Culture P. falciparum to produce mature stage V gametocytes.

  • Treat the mature gametocytes with the test compound for 24 hours.

  • Induce exflagellation by decreasing the temperature and increasing the pH (e.g., by adding exflagellation medium).

  • Observe and count the number of exflagellation centers per field of view under a microscope.

  • Calculate the percent inhibition compared to a no-drug control.

In Vivo Efficacy Assay (4-Day Suppressive Test)

This standard assay evaluates the in vivo antimalarial activity of a compound in a mouse model.

In_Vivo_Workflow Infect_Mice Infect Mice with P. berghei Treat_Mice Administer this compound Daily for 4 Days Infect_Mice->Treat_Mice Monitor_Parasitemia Monitor Parasitemia Daily (Giemsa-stained blood smears) Treat_Mice->Monitor_Parasitemia Analyze Analyze Parasitemia Reduction and Survival Monitor_Parasitemia->Analyze

Workflow for the in vivo 4-day suppressive test.

Materials:

  • Mice (e.g., Swiss Webster or BALB/c)

  • Plasmodium berghei infected erythrocytes

  • This compound or test compound formulated for in vivo administration

  • Vehicle control

  • Positive control drug (e.g., chloroquine)

  • Giemsa stain and microscopy supplies

Procedure:

  • Infect mice intraperitoneally with P. berghei-infected erythrocytes.

  • Randomly assign mice to treatment groups (vehicle, positive control, test compound).

  • Begin treatment a few hours post-infection and continue for four consecutive days. Administer the compound via a suitable route (e.g., oral gavage or intraperitoneal injection).

  • On day 4 post-infection, collect tail blood smears from all mice.

  • Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

  • Calculate the average percent suppression of parasitemia for each group compared to the vehicle control group.

  • Monitor the mice for survival.

Conclusion

This compound is a valuable tool compound for studying the biology of PfCLK3 and a promising lead for the development of novel antimalarials with multi-stage activity. The protocols outlined in these application notes provide a comprehensive framework for researchers to evaluate the parasiticidal efficacy of this compound and its analogs, contributing to the advancement of new therapeutic strategies against malaria.

Application Notes and Protocols for Assessing the Efficacy of TCMDC-135051

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCMDC-135051 is a potent and highly selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3.[1][2] This enzyme is a key regulator of parasite RNA splicing and is essential for the survival of the parasite.[3][4][5][6] By targeting PfCLK3, this compound disrupts the parasite's lifecycle at multiple stages, including the asexual blood stage responsible for malaria symptoms, and the sexual stage required for transmission.[1][7][8] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound and similar compounds against P. falciparum.

Mechanism of Action

This compound selectively inhibits PfCLK3, a cyclin-dependent-like protein kinase in P. falciparum.[1] This inhibition disrupts essential phosphorylation events required for the regulation of RNA splicing within the parasite. The disruption of this process ultimately leads to parasite death.[3][4][5][6] Notably, this compound exhibits high selectivity for the parasite kinase over its closest human homolog, PRPF4B, indicating a favorable safety profile.[1]

cluster_parasite Plasmodium falciparum cluster_human Human Cell TCMDC This compound PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Inhibits PRPF4B PRPF4B Kinase TCMDC->PRPF4B No significant inhibition RNA_Splicing RNA Splicing PfCLK3->RNA_Splicing Regulates Parasite_Survival Parasite Survival RNA_Splicing->Parasite_Survival Essential for Human_RNA_Splicing RNA Splicing PRPF4B->Human_RNA_Splicing Regulates Cell_Viability Cell Viability Human_RNA_Splicing->Cell_Viability Essential for

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in various assays.

Assay TypeParasite Species/StrainTargetIC50/EC50Reference
In vitro Kinase Assay (TR-FRET)P. falciparumRecombinant PfCLK3pIC50 = 7.7 (20 nM)[3]
In vitro Kinase AssayP. vivaxRecombinant PvCLK3pIC50 = 7.47 (33 nM)[2]
In vitro Kinase AssayP. bergheiRecombinant PbCLK3pIC50 = 7.86 (13 nM)[2]
Asexual Blood Stage ViabilityP. falciparum (3D7)Live parasitesEC50 = 180 nM[3][7]
Asexual Blood Stage ViabilityP. falciparum (mutant G449P)Live parasitesEC50 = 1806 nM[3][7]
Liver Stage DevelopmentP. bergheiSporozoitespEC50 = 6.17 (400 nM)[2]

Experimental Protocols

In Vitro Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant PfCLK3.

cluster_workflow TR-FRET Kinase Assay Workflow start Start reagents Prepare Assay Plate: - Recombinant PfCLK3 - Biotinylated Substrate - ATP start->reagents compound Add this compound (or other inhibitors) reagents->compound incubation Incubate at RT compound->incubation detection Add Detection Reagents: - Europium-labeled anti-phospho antibody - Streptavidin-Allophycocyanin (APC) incubation->detection read Read TR-FRET Signal detection->read end End read->end

Caption: Workflow for the TR-FRET based PfCLK3 kinase assay.

Materials:

  • Recombinant full-length PfCLK3

  • Biotinylated peptide substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (and other test compounds)

  • Europium-labeled anti-phospho-serine/threonine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET measurements

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add recombinant PfCLK3, biotinylated substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents: Europium-labeled anti-phospho antibody and SA-APC.

  • Incubate in the dark at room temperature for at least 60 minutes.

  • Measure the TR-FRET signal using a plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.

Asexual Blood Stage Parasite Viability Assay

This assay determines the efficacy of this compound in inhibiting the growth of P. falciparum in red blood cells.

Materials:

  • Synchronized P. falciparum culture (e.g., 3D7 strain) at the ring stage

  • Human red blood cells (RBCs)

  • Complete parasite culture medium (e.g., RPMI-1640 with Albumax)

  • This compound (and other test compounds)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris-based buffer with saponin, Triton X-100, and EDTA)

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of this compound in complete culture medium.

  • In a 96-well plate, add the synchronized parasite culture (e.g., 1% parasitemia, 2% hematocrit).

  • Add the test compounds to the wells. Include positive (e.g., Chloroquine) and negative (vehicle) controls.

  • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

  • After incubation, lyse the RBCs by adding lysis buffer containing SYBR Green I.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a plate reader (excitation at ~485 nm, emission at ~530 nm).

  • Subtract the background fluorescence from uninfected RBCs.

  • Plot the fluorescence intensity against the compound concentration to determine the EC50 value.

Liver Stage Development Assay

This assay assesses the prophylactic potential of this compound by measuring its effect on the development of liver-stage parasites.

Materials:

  • P. berghei sporozoites

  • Hepatoma cell line (e.g., HepG2)

  • Complete cell culture medium

  • This compound (and other test compounds)

  • Anti-P. berghei circumsporozoite protein (CSP) antibody

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • High-content imaging system

Protocol:

  • Seed hepatoma cells in a suitable multi-well imaging plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the test compounds to the cells.

  • Infect the cells with P. berghei sporozoites.

  • Incubate the plate for 48-72 hours to allow for liver-stage development.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells and stain with the anti-CSP primary antibody, followed by the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a high-content imaging system.

  • Quantify the number and size of the liver-stage schizonts (exoerythrocytic forms, EEFs).

  • Plot the number or size of EEFs against the compound concentration to determine the EC50 value.

References

Application Notes and Protocols for Assessing the Efficacy of TCMDC-135051

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCMDC-135051 is a potent and highly selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3.[1][2] This enzyme is a key regulator of parasite RNA splicing and is essential for the survival of the parasite.[3][4][5][6] By targeting PfCLK3, this compound disrupts the parasite's lifecycle at multiple stages, including the asexual blood stage responsible for malaria symptoms, and the sexual stage required for transmission.[1][7][8] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound and similar compounds against P. falciparum.

Mechanism of Action

This compound selectively inhibits PfCLK3, a cyclin-dependent-like protein kinase in P. falciparum.[1] This inhibition disrupts essential phosphorylation events required for the regulation of RNA splicing within the parasite. The disruption of this process ultimately leads to parasite death.[3][4][5][6] Notably, this compound exhibits high selectivity for the parasite kinase over its closest human homolog, PRPF4B, indicating a favorable safety profile.[1]

cluster_parasite Plasmodium falciparum cluster_human Human Cell TCMDC This compound PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Inhibits PRPF4B PRPF4B Kinase TCMDC->PRPF4B No significant inhibition RNA_Splicing RNA Splicing PfCLK3->RNA_Splicing Regulates Parasite_Survival Parasite Survival RNA_Splicing->Parasite_Survival Essential for Human_RNA_Splicing RNA Splicing PRPF4B->Human_RNA_Splicing Regulates Cell_Viability Cell Viability Human_RNA_Splicing->Cell_Viability Essential for

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in various assays.

Assay TypeParasite Species/StrainTargetIC50/EC50Reference
In vitro Kinase Assay (TR-FRET)P. falciparumRecombinant PfCLK3pIC50 = 7.7 (20 nM)[3]
In vitro Kinase AssayP. vivaxRecombinant PvCLK3pIC50 = 7.47 (33 nM)[2]
In vitro Kinase AssayP. bergheiRecombinant PbCLK3pIC50 = 7.86 (13 nM)[2]
Asexual Blood Stage ViabilityP. falciparum (3D7)Live parasitesEC50 = 180 nM[3][7]
Asexual Blood Stage ViabilityP. falciparum (mutant G449P)Live parasitesEC50 = 1806 nM[3][7]
Liver Stage DevelopmentP. bergheiSporozoitespEC50 = 6.17 (400 nM)[2]

Experimental Protocols

In Vitro Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant PfCLK3.

cluster_workflow TR-FRET Kinase Assay Workflow start Start reagents Prepare Assay Plate: - Recombinant PfCLK3 - Biotinylated Substrate - ATP start->reagents compound Add this compound (or other inhibitors) reagents->compound incubation Incubate at RT compound->incubation detection Add Detection Reagents: - Europium-labeled anti-phospho antibody - Streptavidin-Allophycocyanin (APC) incubation->detection read Read TR-FRET Signal detection->read end End read->end

Caption: Workflow for the TR-FRET based PfCLK3 kinase assay.

Materials:

  • Recombinant full-length PfCLK3

  • Biotinylated peptide substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (and other test compounds)

  • Europium-labeled anti-phospho-serine/threonine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET measurements

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add recombinant PfCLK3, biotinylated substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents: Europium-labeled anti-phospho antibody and SA-APC.

  • Incubate in the dark at room temperature for at least 60 minutes.

  • Measure the TR-FRET signal using a plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.

Asexual Blood Stage Parasite Viability Assay

This assay determines the efficacy of this compound in inhibiting the growth of P. falciparum in red blood cells.

Materials:

  • Synchronized P. falciparum culture (e.g., 3D7 strain) at the ring stage

  • Human red blood cells (RBCs)

  • Complete parasite culture medium (e.g., RPMI-1640 with Albumax)

  • This compound (and other test compounds)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris-based buffer with saponin, Triton X-100, and EDTA)

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of this compound in complete culture medium.

  • In a 96-well plate, add the synchronized parasite culture (e.g., 1% parasitemia, 2% hematocrit).

  • Add the test compounds to the wells. Include positive (e.g., Chloroquine) and negative (vehicle) controls.

  • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

  • After incubation, lyse the RBCs by adding lysis buffer containing SYBR Green I.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a plate reader (excitation at ~485 nm, emission at ~530 nm).

  • Subtract the background fluorescence from uninfected RBCs.

  • Plot the fluorescence intensity against the compound concentration to determine the EC50 value.

Liver Stage Development Assay

This assay assesses the prophylactic potential of this compound by measuring its effect on the development of liver-stage parasites.

Materials:

  • P. berghei sporozoites

  • Hepatoma cell line (e.g., HepG2)

  • Complete cell culture medium

  • This compound (and other test compounds)

  • Anti-P. berghei circumsporozoite protein (CSP) antibody

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • High-content imaging system

Protocol:

  • Seed hepatoma cells in a suitable multi-well imaging plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the test compounds to the cells.

  • Infect the cells with P. berghei sporozoites.

  • Incubate the plate for 48-72 hours to allow for liver-stage development.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells and stain with the anti-CSP primary antibody, followed by the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a high-content imaging system.

  • Quantify the number and size of the liver-stage schizonts (exoerythrocytic forms, EEFs).

  • Plot the number or size of EEFs against the compound concentration to determine the EC50 value.

References

Application Notes and Protocols for Studying PfCLK3 Function using TCMDC-135051

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival and development.[1][2] PfCLK3 plays a critical role in the regulation of RNA splicing, and its inhibition leads to the disruption of essential cellular processes, ultimately causing parasite death.[1][3][4] This compound has demonstrated activity against multiple stages of the malaria parasite life cycle, including asexual blood stages, liver stages, and gametocytes, highlighting its potential as a multi-stage antimalarial agent with curative, prophylactic, and transmission-blocking capabilities.[1][3][5] These application notes provide detailed protocols for utilizing this compound as a chemical probe to study PfCLK3 function in Plasmodium.

Data Presentation

Table 1: In Vitro Activity of this compound against PfCLK3 and Plasmodium Species
Target/OrganismAssay TypeIC50 / EC50 (nM)Reference
P. falciparum CLK3 (PfCLK3)In vitro kinase assay4.8[5]
P. falciparum 3D7 (chloroquine-sensitive)Asexual blood stage viability180[1]
P. falciparum Dd2 (chloroquine-resistant)Asexual blood stage viability323[5]
P. falciparum Field Isolates (Gambia)Asexual blood stage viabilityVaries (see original publication)[1]
P. vivax CLK3 (PvCLK3)In vitro kinase assay33[6]
P. knowlesi CLK3In vitro kinase assayNear-equipotent to PfCLK3[1][7]
P. berghei CLK3 (PbCLK3)In vitro kinase assay13[6]
P. bergheiLiver stage development400[5][6]
P. falciparumEarly and late-stage gametocytes800 - 910[5]
P. falciparumExflagellation200[5]
Table 2: Selectivity of this compound against Human Kinases
Human Kinase% Inhibition at 1 µMReference
Panel of 140 human kinasesGenerally low, with only 9 kinases showing >80% inhibition[1][7]
PRPF4B (closest human homolog of PfCLK3)Selective for PfCLK3 over PRPF4B[5][8]
CLK1Selective for PfCLK3 over CLK1[8]
hCLK2Selective for PfCLK3 over hCLK2[9]

Signaling Pathway and Mechanism of Action

This compound acts by inhibiting the kinase activity of PfCLK3, which is a key regulator of RNA splicing in Plasmodium falciparum. By binding to the ATP-binding site of PfCLK3, this compound prevents the phosphorylation of splicing factors, leading to widespread intron retention and the downregulation of hundreds of essential genes.[3][4][10] This disruption of RNA processing is catastrophic for the parasite, leading to its rapid death across multiple life cycle stages.

PfCLK3_Signaling_Pathway cluster_parasite Plasmodium falciparum This compound This compound PfCLK3 PfCLK3 This compound->PfCLK3 Inhibits Splicing_Factors Splicing_Factors PfCLK3->Splicing_Factors Phosphorylates Parasite_Death Parasite_Death Pre-mRNA Pre-mRNA Splicing_Factors->Pre-mRNA Regulates Splicing Mature_mRNA Mature_mRNA Pre-mRNA->Mature_mRNA Protein_Synthesis Protein_Synthesis Mature_mRNA->Protein_Synthesis Parasite_Survival Parasite_Survival Protein_Synthesis->Parasite_Survival

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro PfCLK3 Kinase Activity Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This protocol is a general guideline for a TR-FRET-based kinase assay. Specific reagents and concentrations may need to be optimized.

Objective: To measure the in vitro inhibitory activity of this compound against recombinant PfCLK3.

Materials:

  • Recombinant full-length PfCLK3

  • Biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution (in DMSO)

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Stop solution (e.g., 10 mM EDTA in TR-FRET dilution buffer)

  • Low-volume 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • Add 5 µL of the compound dilutions to the assay plate.

  • Prepare a solution of PfCLK3 and biotinylated substrate in kinase reaction buffer.

  • Add 2.5 µL of the enzyme/substrate mix to each well.

  • Prepare a solution of ATP in kinase reaction buffer.

  • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding 5 µL of the stop solution containing the Europium-labeled antibody and APC-labeled streptavidin.

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the TR-FRET ratio and determine the IC50 value of this compound.

Plasmodium falciparum Asexual Blood Stage Culture and Synchronization

Objective: To culture and synchronize P. falciparum for use in antiplasmodial assays.

Materials:

  • P. falciparum strain (e.g., 3D7 or Dd2)

  • Human O+ red blood cells (RBCs)

  • Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% Albumax II, and 10 mg/L gentamicin)

  • 5% D-sorbitol solution (sterile)

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • 37°C incubator

  • Culture flasks

Procedure:

  • Maintain a continuous culture of P. falciparum in human RBCs at 5% hematocrit in complete culture medium.

  • Incubate at 37°C in a sealed flask with the gas mixture.

  • To synchronize the culture at the ring stage, centrifuge the culture at 800 x g for 5 minutes.

  • Remove the supernatant and resuspend the RBC pellet in 5 volumes of pre-warmed 5% D-sorbitol solution.

  • Incubate for 10 minutes at 37°C.

  • Centrifuge at 800 x g for 5 minutes and discard the supernatant.

  • Wash the RBC pellet twice with complete culture medium.

  • Resuspend the synchronized ring-stage parasites in complete culture medium with fresh RBCs to a 2% parasitemia and 5% hematocrit.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

Objective: To determine the EC50 of this compound against asexual blood-stage P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

  • This compound serial dilutions in complete culture medium

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Add 100 µL of this compound serial dilutions to the wells of a 96-well plate.

  • Add 100 µL of the synchronized parasite culture to each well.

  • Incubate the plate for 72 hours at 37°C in the gas mixture.

  • After incubation, freeze the plate at -80°C for at least 2 hours to lyse the RBCs.

  • Thaw the plate at room temperature.

  • Add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate for 1 hour at room temperature in the dark.

  • Read the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Calculate the EC50 value from the dose-response curve.

Experimental_Workflow Start Start Pf_Culture P. falciparum Culture Start->Pf_Culture Synchronization Synchronization (Sorbitol) Pf_Culture->Synchronization Assay_Setup Assay Setup (96-well plate) Synchronization->Assay_Setup Compound_Addition Add this compound Dilutions Assay_Setup->Compound_Addition Incubation 72h Incubation Compound_Addition->Incubation Lysis Freeze-Thaw Lysis Incubation->Lysis SYBR_Green Add SYBR Green I Lysis Buffer Lysis->SYBR_Green Fluorescence_Reading Read Fluorescence SYBR_Green->Fluorescence_Reading EC50_Calculation EC50 Calculation Fluorescence_Reading->EC50_Calculation End End EC50_Calculation->End

Caption: Workflow for the in vitro antiplasmodial activity assay.

Plasmodium falciparum Gametocyte Culture and Exflagellation Assay

Objective: To assess the transmission-blocking potential of this compound by inhibiting male gamete formation.

Materials:

  • Mature P. falciparum gametocyte culture (Stage V)

  • This compound

  • Exflagellation medium (RPMI 1640 with 25 mM HEPES, 10% human serum, and 100 µM xanthurenic acid)

  • Microscope with a 40x objective

Procedure:

  • Culture P. falciparum to induce gametocytogenesis.

  • Treat mature Stage V gametocyte cultures with various concentrations of this compound for 48 hours.

  • Activate male gametogenesis by centrifuging 100 µL of the treated culture and resuspending the pellet in 10 µL of exflagellation medium.

  • Incubate at room temperature for 15 minutes.

  • Place a drop of the suspension on a microscope slide and observe for exflagellation centers (motile male gametes).

  • Count the number of exflagellation centers per field of view.

  • Compare the number of exflagellation centers in treated versus untreated cultures to determine the inhibitory effect.

Cytotoxicity Assay in HepG2 Cells (MTT Assay)

Objective: To evaluate the cytotoxicity of this compound against a human cell line.

Materials:

  • HepG2 cells

  • Complete DMEM medium (with 10% FBS and 1% penicillin-streptomycin)

  • This compound serial dilutions

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm.

  • Calculate the CC50 (50% cytotoxic concentration) value.

Plasmodium berghei Liver Stage Inhibition Assay

Objective: To determine the prophylactic potential of this compound by assessing its effect on liver-stage parasite development.

Materials:

  • P. berghei sporozoites expressing a reporter gene (e.g., luciferase or GFP)

  • HepG2 cells

  • This compound

  • Luciferase substrate or fluorescence microscope

Procedure:

  • Seed HepG2 cells in a 96-well plate.

  • Infect the HepG2 cell monolayer with P. berghei sporozoites.

  • Add serial dilutions of this compound to the wells.

  • Incubate for 48 hours to allow for liver-stage development.

  • Assess parasite viability by measuring luciferase activity or by counting fluorescently labeled parasites.

  • Determine the EC50 of this compound for liver-stage parasite inhibition.

Conclusion

This compound is a valuable tool for studying the function of PfCLK3 and for investigating novel antimalarial strategies. Its multi-stage activity and novel mechanism of action make it a promising lead compound for the development of new drugs to combat malaria. The protocols provided here offer a framework for researchers to utilize this compound in their studies of Plasmodium biology and drug discovery.

References

Application Notes and Protocols for Studying PfCLK3 Function using TCMDC-135051

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival and development.[1][2] PfCLK3 plays a critical role in the regulation of RNA splicing, and its inhibition leads to the disruption of essential cellular processes, ultimately causing parasite death.[1][3][4] This compound has demonstrated activity against multiple stages of the malaria parasite life cycle, including asexual blood stages, liver stages, and gametocytes, highlighting its potential as a multi-stage antimalarial agent with curative, prophylactic, and transmission-blocking capabilities.[1][3][5] These application notes provide detailed protocols for utilizing this compound as a chemical probe to study PfCLK3 function in Plasmodium.

Data Presentation

Table 1: In Vitro Activity of this compound against PfCLK3 and Plasmodium Species
Target/OrganismAssay TypeIC50 / EC50 (nM)Reference
P. falciparum CLK3 (PfCLK3)In vitro kinase assay4.8[5]
P. falciparum 3D7 (chloroquine-sensitive)Asexual blood stage viability180[1]
P. falciparum Dd2 (chloroquine-resistant)Asexual blood stage viability323[5]
P. falciparum Field Isolates (Gambia)Asexual blood stage viabilityVaries (see original publication)[1]
P. vivax CLK3 (PvCLK3)In vitro kinase assay33[6]
P. knowlesi CLK3In vitro kinase assayNear-equipotent to PfCLK3[1][7]
P. berghei CLK3 (PbCLK3)In vitro kinase assay13[6]
P. bergheiLiver stage development400[5][6]
P. falciparumEarly and late-stage gametocytes800 - 910[5]
P. falciparumExflagellation200[5]
Table 2: Selectivity of this compound against Human Kinases
Human Kinase% Inhibition at 1 µMReference
Panel of 140 human kinasesGenerally low, with only 9 kinases showing >80% inhibition[1][7]
PRPF4B (closest human homolog of PfCLK3)Selective for PfCLK3 over PRPF4B[5][8]
CLK1Selective for PfCLK3 over CLK1[8]
hCLK2Selective for PfCLK3 over hCLK2[9]

Signaling Pathway and Mechanism of Action

This compound acts by inhibiting the kinase activity of PfCLK3, which is a key regulator of RNA splicing in Plasmodium falciparum. By binding to the ATP-binding site of PfCLK3, this compound prevents the phosphorylation of splicing factors, leading to widespread intron retention and the downregulation of hundreds of essential genes.[3][4][10] This disruption of RNA processing is catastrophic for the parasite, leading to its rapid death across multiple life cycle stages.

PfCLK3_Signaling_Pathway cluster_parasite Plasmodium falciparum This compound This compound PfCLK3 PfCLK3 This compound->PfCLK3 Inhibits Splicing_Factors Splicing_Factors PfCLK3->Splicing_Factors Phosphorylates Parasite_Death Parasite_Death Pre-mRNA Pre-mRNA Splicing_Factors->Pre-mRNA Regulates Splicing Mature_mRNA Mature_mRNA Pre-mRNA->Mature_mRNA Protein_Synthesis Protein_Synthesis Mature_mRNA->Protein_Synthesis Parasite_Survival Parasite_Survival Protein_Synthesis->Parasite_Survival

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro PfCLK3 Kinase Activity Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This protocol is a general guideline for a TR-FRET-based kinase assay. Specific reagents and concentrations may need to be optimized.

Objective: To measure the in vitro inhibitory activity of this compound against recombinant PfCLK3.

Materials:

  • Recombinant full-length PfCLK3

  • Biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution (in DMSO)

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Stop solution (e.g., 10 mM EDTA in TR-FRET dilution buffer)

  • Low-volume 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • Add 5 µL of the compound dilutions to the assay plate.

  • Prepare a solution of PfCLK3 and biotinylated substrate in kinase reaction buffer.

  • Add 2.5 µL of the enzyme/substrate mix to each well.

  • Prepare a solution of ATP in kinase reaction buffer.

  • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding 5 µL of the stop solution containing the Europium-labeled antibody and APC-labeled streptavidin.

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the TR-FRET ratio and determine the IC50 value of this compound.

Plasmodium falciparum Asexual Blood Stage Culture and Synchronization

Objective: To culture and synchronize P. falciparum for use in antiplasmodial assays.

Materials:

  • P. falciparum strain (e.g., 3D7 or Dd2)

  • Human O+ red blood cells (RBCs)

  • Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% Albumax II, and 10 mg/L gentamicin)

  • 5% D-sorbitol solution (sterile)

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • 37°C incubator

  • Culture flasks

Procedure:

  • Maintain a continuous culture of P. falciparum in human RBCs at 5% hematocrit in complete culture medium.

  • Incubate at 37°C in a sealed flask with the gas mixture.

  • To synchronize the culture at the ring stage, centrifuge the culture at 800 x g for 5 minutes.

  • Remove the supernatant and resuspend the RBC pellet in 5 volumes of pre-warmed 5% D-sorbitol solution.

  • Incubate for 10 minutes at 37°C.

  • Centrifuge at 800 x g for 5 minutes and discard the supernatant.

  • Wash the RBC pellet twice with complete culture medium.

  • Resuspend the synchronized ring-stage parasites in complete culture medium with fresh RBCs to a 2% parasitemia and 5% hematocrit.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

Objective: To determine the EC50 of this compound against asexual blood-stage P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

  • This compound serial dilutions in complete culture medium

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Add 100 µL of this compound serial dilutions to the wells of a 96-well plate.

  • Add 100 µL of the synchronized parasite culture to each well.

  • Incubate the plate for 72 hours at 37°C in the gas mixture.

  • After incubation, freeze the plate at -80°C for at least 2 hours to lyse the RBCs.

  • Thaw the plate at room temperature.

  • Add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate for 1 hour at room temperature in the dark.

  • Read the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Calculate the EC50 value from the dose-response curve.

Experimental_Workflow Start Start Pf_Culture P. falciparum Culture Start->Pf_Culture Synchronization Synchronization (Sorbitol) Pf_Culture->Synchronization Assay_Setup Assay Setup (96-well plate) Synchronization->Assay_Setup Compound_Addition Add this compound Dilutions Assay_Setup->Compound_Addition Incubation 72h Incubation Compound_Addition->Incubation Lysis Freeze-Thaw Lysis Incubation->Lysis SYBR_Green Add SYBR Green I Lysis Buffer Lysis->SYBR_Green Fluorescence_Reading Read Fluorescence SYBR_Green->Fluorescence_Reading EC50_Calculation EC50 Calculation Fluorescence_Reading->EC50_Calculation End End EC50_Calculation->End

Caption: Workflow for the in vitro antiplasmodial activity assay.

Plasmodium falciparum Gametocyte Culture and Exflagellation Assay

Objective: To assess the transmission-blocking potential of this compound by inhibiting male gamete formation.

Materials:

  • Mature P. falciparum gametocyte culture (Stage V)

  • This compound

  • Exflagellation medium (RPMI 1640 with 25 mM HEPES, 10% human serum, and 100 µM xanthurenic acid)

  • Microscope with a 40x objective

Procedure:

  • Culture P. falciparum to induce gametocytogenesis.

  • Treat mature Stage V gametocyte cultures with various concentrations of this compound for 48 hours.

  • Activate male gametogenesis by centrifuging 100 µL of the treated culture and resuspending the pellet in 10 µL of exflagellation medium.

  • Incubate at room temperature for 15 minutes.

  • Place a drop of the suspension on a microscope slide and observe for exflagellation centers (motile male gametes).

  • Count the number of exflagellation centers per field of view.

  • Compare the number of exflagellation centers in treated versus untreated cultures to determine the inhibitory effect.

Cytotoxicity Assay in HepG2 Cells (MTT Assay)

Objective: To evaluate the cytotoxicity of this compound against a human cell line.

Materials:

  • HepG2 cells

  • Complete DMEM medium (with 10% FBS and 1% penicillin-streptomycin)

  • This compound serial dilutions

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate the CC50 (50% cytotoxic concentration) value.

Plasmodium berghei Liver Stage Inhibition Assay

Objective: To determine the prophylactic potential of this compound by assessing its effect on liver-stage parasite development.

Materials:

  • P. berghei sporozoites expressing a reporter gene (e.g., luciferase or GFP)

  • HepG2 cells

  • This compound

  • Luciferase substrate or fluorescence microscope

Procedure:

  • Seed HepG2 cells in a 96-well plate.

  • Infect the HepG2 cell monolayer with P. berghei sporozoites.

  • Add serial dilutions of this compound to the wells.

  • Incubate for 48 hours to allow for liver-stage development.

  • Assess parasite viability by measuring luciferase activity or by counting fluorescently labeled parasites.

  • Determine the EC50 of this compound for liver-stage parasite inhibition.

Conclusion

This compound is a valuable tool for studying the function of PfCLK3 and for investigating novel antimalarial strategies. Its multi-stage activity and novel mechanism of action make it a promising lead compound for the development of new drugs to combat malaria. The protocols provided here offer a framework for researchers to utilize this compound in their studies of Plasmodium biology and drug discovery.

References

Application Notes and Protocols for the Experimental Use of TCMDC-135051 in Malaria Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCMDC-135051 is a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3, a critical regulator of parasite RNA splicing.[1][2][3] This compound has demonstrated significant antimalarial activity across multiple stages of the parasite's lifecycle, including the asexual blood stages, liver stages, and gametocytes, making it a promising lead compound for the development of new antimalarial drugs with curative, prophylactic, and transmission-blocking potential.[1][2][4] This document provides detailed application notes and experimental protocols for the use of this compound in malaria research.

Mechanism of Action

This compound acts by selectively inhibiting the ATP-binding site of PfCLK3, a cyclin-dependent-like protein kinase essential for the phosphorylation of splicing factors and the subsequent regulation of RNA splicing in Plasmodium falciparum.[1][2][3] Inhibition of PfCLK3 disrupts essential cellular processes, leading to parasite death.[4][5] Notably, this compound displays high selectivity for PfCLK3 over its closest human ortholog, PRPF4B, indicating a favorable safety profile.[4][5][6][7]

Data Presentation

Table 1: In Vitro Activity of this compound Against PfCLK3 Kinase
ParameterValueReference
PfCLK3 IC504.8 nM[6]
PfCLK3 IC5040 nM[8]
PvCLK3 (P. vivax) IC5033 nM[9]
PbCLK3 (P. berghei) IC5013 nM[9]
Table 2: In Vitro Antimalarial Activity of this compound
Parasite Stage/SpeciesAssayEC50/IC50Reference
P. falciparum (3D7, asexual blood stage)Parasite Viability180 nM[1][2]
P. falciparum (asexual blood stage)Antiparasiticidal Activity320 nM[9]
P. falciparum (asexual blood stage)Antiparasiticidal Activity323 nM[6]
P. falciparum (mutant G449P)Parasite Viability1806 nM[1][2]
P. berghei (liver stage)Liver Invasion & Development400 nM[6][9]
P. falciparum (early & late stage gametocytes)Gametocyte Viability800 - 910 nM[6]
P. falciparum (exflagellation)Transmission Blocking200 nM[6]
Table 3: In Vivo Efficacy of this compound
Animal ModelDosing RegimenOutcomeReference
P. berghei infected mice50 mg/kg, twice dailyNear-complete clearance of parasites[6]
P. berghei infected miceNot specifiedElimination from bloodstream after 5 days[4][5][7]

Experimental Protocols

Protocol 1: In Vitro PfCLK3 Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This protocol is based on the methodology described for assessing this compound and its analogues.[1][2][3][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant PfCLK3 protein.

Materials:

  • Recombinant full-length PfCLK3 protein

  • This compound

  • Kinase buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA)

  • Substrate peptide (e.g., 50 µM EAIYAAPFAKKK)

  • ATP solution ([γ-33P]-ATP or as required for TR-FRET)

  • Magnesium acetate (B1210297) (10 mM)

  • TR-FRET detection reagents

  • 384-well plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in kinase buffer.

  • In a 384-well plate, add the PfCLK3 enzyme, the substrate peptide, and the various concentrations of this compound. Include control wells with no inhibitor (positive control) and no enzyme (negative control).

  • Initiate the kinase reaction by adding the Mg/ATP mix.

  • Incubate the plate at room temperature for a specified time (e.g., 40 minutes).[10]

  • Stop the reaction by adding a solution containing EDTA or as specified by the TR-FRET kit manufacturer.

  • Add the TR-FRET detection reagents (e.g., europium-labeled anti-phospho antibody and allophycocyanin-labeled streptavidin).

  • Incubate as required by the detection reagent manufacturer.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the controls and determine the IC50 value using a suitable data analysis software.

Protocol 2: Asexual Blood Stage P. falciparum Viability Assay

This protocol is a generalized procedure based on the reported assays for this compound.[1][2][3][8]

Objective: To determine the half-maximal effective concentration (EC50) of this compound against the asexual blood stages of P. falciparum.

Materials:

  • Synchronized culture of P. falciparum (e.g., 3D7 chloroquine-sensitive strain) at the ring stage.

  • Complete parasite culture medium (e.g., RPMI-1640 with Albumax II, hypoxanthine, and gentamicin).

  • Human erythrocytes.

  • This compound.

  • 96-well plates.

  • DNA-intercalating fluorescent dye (e.g., SYBR Green I).

  • Lysis buffer.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of this compound in the complete culture medium.

  • In a 96-well plate, add the parasitized erythrocyte culture (e.g., at 1% parasitemia and 2% hematocrit).

  • Add the different concentrations of this compound to the wells. Include drug-free wells as a positive control for growth and wells with uninfected erythrocytes as a negative control.

  • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

  • After incubation, lyse the cells and add the DNA-intercalating dye according to the chosen assay protocol.

  • Measure the fluorescence on a plate reader.

  • Calculate the percent parasite growth inhibition for each concentration and determine the EC50 value.

Visualizations

Signaling_Pathway TCMDC This compound PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Inhibits Phosphorylation Phosphorylation PfCLK3->Phosphorylation Catalyzes SplicingFactors Splicing Factors SplicingFactors->Phosphorylation RnaSplicing RNA Splicing Phosphorylation->RnaSplicing Enables ParasiteSurvival Parasite Survival RnaSplicing->ParasiteSurvival Essential for

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays cluster_invivo In Vivo Studies KinaseAssay PfCLK3 Kinase Assay (TR-FRET) IC50 Determine IC50 KinaseAssay->IC50 AsexualAssay Asexual Stage Viability EC50_Asexual Determine EC50 AsexualAssay->EC50_Asexual GametocyteAssay Gametocyte Viability EC50_Gametocyte Determine EC50 GametocyteAssay->EC50_Gametocyte LiverStageAssay Liver Stage Assay EC50_Liver Determine EC50 LiverStageAssay->EC50_Liver MouseModel P. berghei Mouse Model EC50_Asexual->MouseModel Efficacy Assess Efficacy MouseModel->Efficacy TCMDC This compound TCMDC->KinaseAssay TCMDC->AsexualAssay TCMDC->GametocyteAssay TCMDC->LiverStageAssay

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for the Experimental Use of TCMDC-135051 in Malaria Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCMDC-135051 is a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3, a critical regulator of parasite RNA splicing.[1][2][3] This compound has demonstrated significant antimalarial activity across multiple stages of the parasite's lifecycle, including the asexual blood stages, liver stages, and gametocytes, making it a promising lead compound for the development of new antimalarial drugs with curative, prophylactic, and transmission-blocking potential.[1][2][4] This document provides detailed application notes and experimental protocols for the use of this compound in malaria research.

Mechanism of Action

This compound acts by selectively inhibiting the ATP-binding site of PfCLK3, a cyclin-dependent-like protein kinase essential for the phosphorylation of splicing factors and the subsequent regulation of RNA splicing in Plasmodium falciparum.[1][2][3] Inhibition of PfCLK3 disrupts essential cellular processes, leading to parasite death.[4][5] Notably, this compound displays high selectivity for PfCLK3 over its closest human ortholog, PRPF4B, indicating a favorable safety profile.[4][5][6][7]

Data Presentation

Table 1: In Vitro Activity of this compound Against PfCLK3 Kinase
ParameterValueReference
PfCLK3 IC504.8 nM[6]
PfCLK3 IC5040 nM[8]
PvCLK3 (P. vivax) IC5033 nM[9]
PbCLK3 (P. berghei) IC5013 nM[9]
Table 2: In Vitro Antimalarial Activity of this compound
Parasite Stage/SpeciesAssayEC50/IC50Reference
P. falciparum (3D7, asexual blood stage)Parasite Viability180 nM[1][2]
P. falciparum (asexual blood stage)Antiparasiticidal Activity320 nM[9]
P. falciparum (asexual blood stage)Antiparasiticidal Activity323 nM[6]
P. falciparum (mutant G449P)Parasite Viability1806 nM[1][2]
P. berghei (liver stage)Liver Invasion & Development400 nM[6][9]
P. falciparum (early & late stage gametocytes)Gametocyte Viability800 - 910 nM[6]
P. falciparum (exflagellation)Transmission Blocking200 nM[6]
Table 3: In Vivo Efficacy of this compound
Animal ModelDosing RegimenOutcomeReference
P. berghei infected mice50 mg/kg, twice dailyNear-complete clearance of parasites[6]
P. berghei infected miceNot specifiedElimination from bloodstream after 5 days[4][5][7]

Experimental Protocols

Protocol 1: In Vitro PfCLK3 Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This protocol is based on the methodology described for assessing this compound and its analogues.[1][2][3][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant PfCLK3 protein.

Materials:

  • Recombinant full-length PfCLK3 protein

  • This compound

  • Kinase buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA)

  • Substrate peptide (e.g., 50 µM EAIYAAPFAKKK)

  • ATP solution ([γ-33P]-ATP or as required for TR-FRET)

  • Magnesium acetate (10 mM)

  • TR-FRET detection reagents

  • 384-well plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in kinase buffer.

  • In a 384-well plate, add the PfCLK3 enzyme, the substrate peptide, and the various concentrations of this compound. Include control wells with no inhibitor (positive control) and no enzyme (negative control).

  • Initiate the kinase reaction by adding the Mg/ATP mix.

  • Incubate the plate at room temperature for a specified time (e.g., 40 minutes).[10]

  • Stop the reaction by adding a solution containing EDTA or as specified by the TR-FRET kit manufacturer.

  • Add the TR-FRET detection reagents (e.g., europium-labeled anti-phospho antibody and allophycocyanin-labeled streptavidin).

  • Incubate as required by the detection reagent manufacturer.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the controls and determine the IC50 value using a suitable data analysis software.

Protocol 2: Asexual Blood Stage P. falciparum Viability Assay

This protocol is a generalized procedure based on the reported assays for this compound.[1][2][3][8]

Objective: To determine the half-maximal effective concentration (EC50) of this compound against the asexual blood stages of P. falciparum.

Materials:

  • Synchronized culture of P. falciparum (e.g., 3D7 chloroquine-sensitive strain) at the ring stage.

  • Complete parasite culture medium (e.g., RPMI-1640 with Albumax II, hypoxanthine, and gentamicin).

  • Human erythrocytes.

  • This compound.

  • 96-well plates.

  • DNA-intercalating fluorescent dye (e.g., SYBR Green I).

  • Lysis buffer.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of this compound in the complete culture medium.

  • In a 96-well plate, add the parasitized erythrocyte culture (e.g., at 1% parasitemia and 2% hematocrit).

  • Add the different concentrations of this compound to the wells. Include drug-free wells as a positive control for growth and wells with uninfected erythrocytes as a negative control.

  • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

  • After incubation, lyse the cells and add the DNA-intercalating dye according to the chosen assay protocol.

  • Measure the fluorescence on a plate reader.

  • Calculate the percent parasite growth inhibition for each concentration and determine the EC50 value.

Visualizations

Signaling_Pathway TCMDC This compound PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Inhibits Phosphorylation Phosphorylation PfCLK3->Phosphorylation Catalyzes SplicingFactors Splicing Factors SplicingFactors->Phosphorylation RnaSplicing RNA Splicing Phosphorylation->RnaSplicing Enables ParasiteSurvival Parasite Survival RnaSplicing->ParasiteSurvival Essential for

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays cluster_invivo In Vivo Studies KinaseAssay PfCLK3 Kinase Assay (TR-FRET) IC50 Determine IC50 KinaseAssay->IC50 AsexualAssay Asexual Stage Viability EC50_Asexual Determine EC50 AsexualAssay->EC50_Asexual GametocyteAssay Gametocyte Viability EC50_Gametocyte Determine EC50 GametocyteAssay->EC50_Gametocyte LiverStageAssay Liver Stage Assay EC50_Liver Determine EC50 LiverStageAssay->EC50_Liver MouseModel P. berghei Mouse Model EC50_Asexual->MouseModel Efficacy Assess Efficacy MouseModel->Efficacy TCMDC This compound TCMDC->KinaseAssay TCMDC->AsexualAssay TCMDC->GametocyteAssay TCMDC->LiverStageAssay

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols: Synthesis of TCMDC-135051 Analogues for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and evaluation of analogues of TCMDC-135051, a potent inhibitor of Plasmodium falciparum protein kinase PfCLK3. The protocols outlined below are based on established methodologies and are intended to facilitate structure-activity relationship (SAR) studies aimed at the development of novel antimalarial agents.

Introduction

This compound is a promising lead compound for the development of new antimalarials with a novel mechanism of action targeting PfCLK3, a protein kinase essential for the survival of the malaria parasite.[1][2][3][4][5] This compound exhibits a 7-azaindole scaffold with key substitutions on two aromatic rings, designated as ring A and ring B.[1] SAR studies focusing on these regions are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this chemical series.

The inhibition of PfCLK3 disrupts the regulation of RNA splicing in the parasite, a critical process for its viability.[1][3][5] this compound has demonstrated nanomolar activity against PfCLK3 in in vitro kinase assays and submicromolar parasiticidal activity in cellular assays.[2] Furthermore, it has shown potential for prophylactic, transmission-blocking, and curative applications in malaria treatment.[1][2][3][4][5]

Data Presentation: Structure-Activity Relationship of this compound Analogues

The following table summarizes the in vitro kinase activity (pIC50) against PfCLK3 and the in vitro parasiticidal activity (pEC50) against P. falciparum (3D7 strain) for this compound and a selection of its analogues. The data highlights the impact of modifications on Ring A and Ring B.

CompoundRing A ModificationRing B ModificationPfCLK3 pIC50 (IC50, nM)P. falciparum 3D7 pEC50 (EC50, nM)
This compound (1) Diethylamino2-isopropylbenzoic acid8.4 (4.0)6.7 (180)
8a Pyrrolidinyl2-isopropylbenzoic acid8.2 (6.3)6.6 (250)
8b Piperidinyl2-isopropylbenzoic acid8.1 (7.9)6.5 (320)
8c Morpholinyl2-isopropylbenzoic acid7.5 (32)6.1 (790)
12 Aminomethyl2-isopropylbenzoic acid7.7 (20)6.3 (500)
15 Unsubstituted2-isopropylbenzoic acid6.8 (160)<5.0 (>10000)
21 DiethylaminoBenzoic acid7.9 (13)6.4 (400)
24 Diethylamino2-methylbenzoic acid8.3 (5.0)6.7 (200)
30 Diethylamino4-(1H-tetrazol-5-yl)phenyl7.7 (19)6.6 (270)

Experimental Protocols

General Synthetic Scheme for this compound Analogues

The synthesis of this compound and its analogues can be achieved through a multi-step process involving the construction of the core 7-azaindole scaffold followed by Suzuki couplings to introduce the substituted aromatic rings (Ring A and Ring B).[2]

Materials:

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine (starting material for the 7-azaindole core)

  • Appropriate boronic acids or esters for Ring A and Ring B

  • Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Bases (e.g., Na2CO3, K2CO3)

  • Solvents (e.g., 1,4-dioxane, THF, methanol)

  • Protecting group reagents (e.g., TsCl) and deprotection reagents

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Protocol:

  • Protection of the 7-azaindole nitrogen: The nitrogen of the pyrrolo[2,3-b]pyridine core is typically protected, for example, with a tosyl group, to facilitate subsequent reactions.[2]

  • Functionalization of the 7-azaindole core: The core is functionalized at specific positions to allow for the introduction of Ring A and Ring B. This may involve iodination at the C2 position.[2]

  • Suzuki Coupling for Ring A Introduction: The functionalized 7-azaindole core is coupled with the desired boronic acid or ester corresponding to the substituted phenyl ring of Ring A using a palladium catalyst.[2]

  • Modification of Ring A Substituents (if necessary): For analogues with different amine substituents on Ring A, reductive amination of a formyl group can be performed.[2]

  • Deprotection of the 7-azaindole nitrogen: The protecting group is removed to yield the free N-H.[2]

  • Suzuki Coupling for Ring B Introduction: A second Suzuki coupling is performed to introduce the substituted benzoic acid moiety (Ring B) at the C4 position of the 7-azaindole core.[2]

  • Final Deprotection/Modification (if necessary): Any remaining protecting groups are removed to yield the final analogue.

  • Purification: The final compounds are purified using standard techniques such as column chromatography and characterized by NMR and mass spectrometry.

PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay is used to determine the in vitro inhibitory activity of the synthesized analogues against the PfCLK3 enzyme.[1][3][4]

Materials:

  • Recombinant full-length PfCLK3 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phospho-serine antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer

  • 384-well plates

  • Plate reader capable of TR-FRET measurements

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the test compounds to the assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme and Substrate Addition: Add the PfCLK3 enzyme and the biotinylated peptide substrate to each well.

  • Initiation of Kinase Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (europium-labeled antibody and APC-labeled streptavidin). Incubate to allow for binding.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.

  • Data Analysis: Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.

P. falciparum Asexual Blood Stage Viability Assay

This assay measures the ability of the synthesized compounds to kill the malaria parasite in a cellular context.[1][3][4]

Materials:

  • Chloroquine-sensitive P. falciparum 3D7 strain

  • Human red blood cells

  • Complete parasite culture medium

  • SYBR Green I nucleic acid stain

  • 96-well plates

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Protocol:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum in human red blood cells.

  • Compound Plating: Prepare serial dilutions of the test compounds in the culture medium and add them to the 96-well plates.

  • Parasite Addition: Add the parasitized red blood cells to each well.

  • Incubation: Incubate the plates for 72 hours under the specified gas mixture and temperature (37°C).

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I.

  • Measurement: Read the fluorescence intensity on a plate reader.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the EC50 value.

Visualizations

Signaling Pathway of PfCLK3 in RNA Splicing

PfCLK3_Pathway PfCLK3 PfCLK3 Kinase SR_proteins SR Proteins (Splicing Factors) PfCLK3->SR_proteins Phosphorylates Phospho_SR Phosphorylated SR Proteins Spliceosome Spliceosome Assembly & Catalytic Activity Phospho_SR->Spliceosome Promotes RNA_splicing Pre-mRNA Splicing Spliceosome->RNA_splicing Mediates TCMDC This compound Analogue TCMDC->PfCLK3 Inhibits

Caption: PfCLK3-mediated signaling in parasite RNA splicing.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Analogue Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis start Design Analogues (Ring A & B Modifications) synthesis Multi-step Organic Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification tr_fret PfCLK3 TR-FRET Kinase Assay purification->tr_fret pf_assay P. falciparum Viability Assay tr_fret->pf_assay ic50 Determine IC50 tr_fret->ic50 ec50 Determine EC50 pf_assay->ec50 sar Establish SAR ic50->sar ec50->sar sar->start Iterate Design

Caption: Workflow for synthesis and evaluation of this compound analogues.

Logical Relationships in SAR of this compound Analogues

SAR_Logic cluster_ring_a Ring A Modifications cluster_ring_b Ring B Modifications cluster_activity Biological Activity diethylamino Diethylamino (Potent) high_activity High Potency (Low nM IC50/EC50) diethylamino->high_activity cyclic_amines Cyclic Amines (Pyrrolidinyl, Piperidinyl) (Slightly Reduced Potency) cyclic_amines->high_activity primary_amine Primary Amine (Reduced Potency) low_activity Low/No Potency primary_amine->low_activity no_amine Unsubstituted (Loss of Activity) no_amine->low_activity isopropyl_benzoic 2-isopropylbenzoic acid (Optimal) isopropyl_benzoic->high_activity benzoic Benzoic acid (Reduced Potency) benzoic->high_activity tetrazole Tetrazole Bioisostere (Maintains Potency) tetrazole->high_activity

Caption: Key structure-activity relationships for this compound analogues.

References

Application Notes and Protocols: Synthesis of TCMDC-135051 Analogues for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and evaluation of analogues of TCMDC-135051, a potent inhibitor of Plasmodium falciparum protein kinase PfCLK3. The protocols outlined below are based on established methodologies and are intended to facilitate structure-activity relationship (SAR) studies aimed at the development of novel antimalarial agents.

Introduction

This compound is a promising lead compound for the development of new antimalarials with a novel mechanism of action targeting PfCLK3, a protein kinase essential for the survival of the malaria parasite.[1][2][3][4][5] This compound exhibits a 7-azaindole (B17877) scaffold with key substitutions on two aromatic rings, designated as ring A and ring B.[1] SAR studies focusing on these regions are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this chemical series.

The inhibition of PfCLK3 disrupts the regulation of RNA splicing in the parasite, a critical process for its viability.[1][3][5] this compound has demonstrated nanomolar activity against PfCLK3 in in vitro kinase assays and submicromolar parasiticidal activity in cellular assays.[2] Furthermore, it has shown potential for prophylactic, transmission-blocking, and curative applications in malaria treatment.[1][2][3][4][5]

Data Presentation: Structure-Activity Relationship of this compound Analogues

The following table summarizes the in vitro kinase activity (pIC50) against PfCLK3 and the in vitro parasiticidal activity (pEC50) against P. falciparum (3D7 strain) for this compound and a selection of its analogues. The data highlights the impact of modifications on Ring A and Ring B.

CompoundRing A ModificationRing B ModificationPfCLK3 pIC50 (IC50, nM)P. falciparum 3D7 pEC50 (EC50, nM)
This compound (1) Diethylamino2-isopropylbenzoic acid8.4 (4.0)6.7 (180)
8a Pyrrolidinyl2-isopropylbenzoic acid8.2 (6.3)6.6 (250)
8b Piperidinyl2-isopropylbenzoic acid8.1 (7.9)6.5 (320)
8c Morpholinyl2-isopropylbenzoic acid7.5 (32)6.1 (790)
12 Aminomethyl2-isopropylbenzoic acid7.7 (20)6.3 (500)
15 Unsubstituted2-isopropylbenzoic acid6.8 (160)<5.0 (>10000)
21 DiethylaminoBenzoic acid7.9 (13)6.4 (400)
24 Diethylamino2-methylbenzoic acid8.3 (5.0)6.7 (200)
30 Diethylamino4-(1H-tetrazol-5-yl)phenyl7.7 (19)6.6 (270)

Experimental Protocols

General Synthetic Scheme for this compound Analogues

The synthesis of this compound and its analogues can be achieved through a multi-step process involving the construction of the core 7-azaindole scaffold followed by Suzuki couplings to introduce the substituted aromatic rings (Ring A and Ring B).[2]

Materials:

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine (starting material for the 7-azaindole core)

  • Appropriate boronic acids or esters for Ring A and Ring B

  • Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Bases (e.g., Na2CO3, K2CO3)

  • Solvents (e.g., 1,4-dioxane, THF, methanol)

  • Protecting group reagents (e.g., TsCl) and deprotection reagents

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Protocol:

  • Protection of the 7-azaindole nitrogen: The nitrogen of the pyrrolo[2,3-b]pyridine core is typically protected, for example, with a tosyl group, to facilitate subsequent reactions.[2]

  • Functionalization of the 7-azaindole core: The core is functionalized at specific positions to allow for the introduction of Ring A and Ring B. This may involve iodination at the C2 position.[2]

  • Suzuki Coupling for Ring A Introduction: The functionalized 7-azaindole core is coupled with the desired boronic acid or ester corresponding to the substituted phenyl ring of Ring A using a palladium catalyst.[2]

  • Modification of Ring A Substituents (if necessary): For analogues with different amine substituents on Ring A, reductive amination of a formyl group can be performed.[2]

  • Deprotection of the 7-azaindole nitrogen: The protecting group is removed to yield the free N-H.[2]

  • Suzuki Coupling for Ring B Introduction: A second Suzuki coupling is performed to introduce the substituted benzoic acid moiety (Ring B) at the C4 position of the 7-azaindole core.[2]

  • Final Deprotection/Modification (if necessary): Any remaining protecting groups are removed to yield the final analogue.

  • Purification: The final compounds are purified using standard techniques such as column chromatography and characterized by NMR and mass spectrometry.

PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay is used to determine the in vitro inhibitory activity of the synthesized analogues against the PfCLK3 enzyme.[1][3][4]

Materials:

  • Recombinant full-length PfCLK3 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phospho-serine antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer

  • 384-well plates

  • Plate reader capable of TR-FRET measurements

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the test compounds to the assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme and Substrate Addition: Add the PfCLK3 enzyme and the biotinylated peptide substrate to each well.

  • Initiation of Kinase Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (europium-labeled antibody and APC-labeled streptavidin). Incubate to allow for binding.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.

  • Data Analysis: Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.

P. falciparum Asexual Blood Stage Viability Assay

This assay measures the ability of the synthesized compounds to kill the malaria parasite in a cellular context.[1][3][4]

Materials:

  • Chloroquine-sensitive P. falciparum 3D7 strain

  • Human red blood cells

  • Complete parasite culture medium

  • SYBR Green I nucleic acid stain

  • 96-well plates

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Protocol:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum in human red blood cells.

  • Compound Plating: Prepare serial dilutions of the test compounds in the culture medium and add them to the 96-well plates.

  • Parasite Addition: Add the parasitized red blood cells to each well.

  • Incubation: Incubate the plates for 72 hours under the specified gas mixture and temperature (37°C).

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I.

  • Measurement: Read the fluorescence intensity on a plate reader.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the EC50 value.

Visualizations

Signaling Pathway of PfCLK3 in RNA Splicing

PfCLK3_Pathway PfCLK3 PfCLK3 Kinase SR_proteins SR Proteins (Splicing Factors) PfCLK3->SR_proteins Phosphorylates Phospho_SR Phosphorylated SR Proteins Spliceosome Spliceosome Assembly & Catalytic Activity Phospho_SR->Spliceosome Promotes RNA_splicing Pre-mRNA Splicing Spliceosome->RNA_splicing Mediates TCMDC This compound Analogue TCMDC->PfCLK3 Inhibits

Caption: PfCLK3-mediated signaling in parasite RNA splicing.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Analogue Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis start Design Analogues (Ring A & B Modifications) synthesis Multi-step Organic Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification tr_fret PfCLK3 TR-FRET Kinase Assay purification->tr_fret pf_assay P. falciparum Viability Assay tr_fret->pf_assay ic50 Determine IC50 tr_fret->ic50 ec50 Determine EC50 pf_assay->ec50 sar Establish SAR ic50->sar ec50->sar sar->start Iterate Design

Caption: Workflow for synthesis and evaluation of this compound analogues.

Logical Relationships in SAR of this compound Analogues

SAR_Logic cluster_ring_a Ring A Modifications cluster_ring_b Ring B Modifications cluster_activity Biological Activity diethylamino Diethylamino (Potent) high_activity High Potency (Low nM IC50/EC50) diethylamino->high_activity cyclic_amines Cyclic Amines (Pyrrolidinyl, Piperidinyl) (Slightly Reduced Potency) cyclic_amines->high_activity primary_amine Primary Amine (Reduced Potency) low_activity Low/No Potency primary_amine->low_activity no_amine Unsubstituted (Loss of Activity) no_amine->low_activity isopropyl_benzoic 2-isopropylbenzoic acid (Optimal) isopropyl_benzoic->high_activity benzoic Benzoic acid (Reduced Potency) benzoic->high_activity tetrazole Tetrazole Bioisostere (Maintains Potency) tetrazole->high_activity

Caption: Key structure-activity relationships for this compound analogues.

References

Navigating In Vivo Studies for Novel Therapeutics: A Case Study and General Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial Inquiry and Clarification on TCMDC-135051

Initial investigations into in vivo testing of this compound as a GPR35 antagonist have revealed a critical discrepancy in the current scientific literature. Extensive research identifies this compound not as a GPR35 antagonist, but as a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3.[1][2][3][4][5][6][7][8] This compound has garnered significant attention as a promising lead for the development of new antimalarial drugs with a novel mechanism of action.[1][2][3][4]

This compound has been shown to be effective against multiple stages of the malaria parasite's life cycle, including the asexual blood stage, liver stage, and gametocytes, making it a potential tool for treatment, prophylaxis, and transmission blocking.[1][4][6][7] In vivo studies in mouse models of malaria have demonstrated its ability to clear parasites from the bloodstream.[5][6]

Given this evidence, the following application notes and protocols will first summarize the established role of this compound and then provide a detailed, generalized framework for the in vivo evaluation of a putative GPR35 antagonist , leveraging established methodologies for studying GPR35-related pathologies.

Part 1: this compound as a PfCLK3 Inhibitor - Summary of Preclinical Data

This compound acts by targeting PfCLK3, a protein kinase essential for the regulation of RNA splicing in Plasmodium falciparum.[1][3][4] Inhibition of this kinase disrupts the parasite's lifecycle, leading to its death.[5][7]

ParameterValueSpecies/StrainReference
In Vitro Activity
PfCLK3 IC504.8 nMP. falciparum[6]
Asexual Blood Stage EC50180 - 323 nMP. falciparum (3D7)[4][6]
Liver Stage EC50400 nMP. berghei[6]
Gametocyte (early & late) EC50800 - 910 nMP. falciparum[6]
In Vivo Efficacy
Dosing Regimen50 mg/kg (twice daily)P. berghei infected mice[6]
OutcomeNear-complete parasite clearanceP. berghei infected mice[6]

Part 2: General Application Notes and Protocols for In Vivo Testing of a Novel GPR35 Antagonist

G protein-coupled receptor 35 (GPR35) has been identified as a potential therapeutic target in a variety of diseases, including inflammatory bowel disease (IBD), pain, and metabolic disorders.[9][10][11] The following sections outline a comprehensive strategy for the in vivo evaluation of a novel GPR35 antagonist.

GPR35 Signaling Pathway Overview

GPR35 is known to couple to various Gα subunits, including Gαi/o and Gα13, and can also recruit β-arrestin-2.[9] Its activation can modulate multiple downstream signaling pathways, such as MAPK and NF-κB, which are critical in inflammation.[12][13]

GPR35_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR35 GPR35 G_protein Gαi/o, Gα13 GPR35->G_protein beta_arrestin β-arrestin-2 GPR35->beta_arrestin Internalization MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK NFkB NF-κB Pathway G_protein->NFkB cAMP ↓ cAMP G_protein->cAMP beta_arrestin->MAPK Scaffolding Gene_Expression Gene Expression MAPK->Gene_Expression Inflammation Inflammatory Response NFkB->Inflammation PKA ↓ PKA cAMP->PKA PKA->Inflammation Inhibits Ligand Agonist (e.g., Kynurenic Acid) Ligand->GPR35 Antagonist Novel GPR35 Antagonist Antagonist->GPR35 Blocks

GPR35 Signaling Pathways

Experimental Workflow for In Vivo Evaluation

A logical progression of in vivo studies is crucial for the successful development of a novel GPR35 antagonist. This workflow ensures that critical questions regarding pharmacokinetics, safety, and efficacy are addressed systematically.

InVivo_Workflow PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) (Healthy Animals) Tox Acute & Sub-chronic Toxicity Studies (Dose Escalation) PK_PD->Tox Inform Dosing Efficacy_Models Disease Model Efficacy Studies (e.g., DSS Colitis, Neuropathic Pain) Tox->Efficacy_Models Determine Safe Dose Range Mechanism In Vivo Mechanism of Action (Target Engagement, Biomarkers) Efficacy_Models->Mechanism Confirm On-Target Effects Chronic_Tox Chronic Toxicity & Safety Pharmacology Efficacy_Models->Chronic_Tox Justify Long-term Studies

In Vivo Experimental Workflow

Protocol 1: Pharmacokinetic (PK) and Oral Bioavailability Studies in Rodents

Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel GPR35 antagonist in mice or rats.

Materials:

  • Test compound (GPR35 antagonist)

  • Vehicle suitable for both intravenous (IV) and oral (PO) administration (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80)

  • Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (250-300g)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Analytical equipment for compound quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Dosing:

    • IV Group (n=3-5): Administer the compound via tail vein injection at a dose of 1-2 mg/kg.

    • PO Group (n=3-5): Administer the compound by oral gavage at a dose of 5-10 mg/kg after a 4-hour fast.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) from the saphenous vein or via cardiac puncture at terminal time points.

    • Time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation:

    • Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, Cl, Vd) using non-compartmental analysis software.

    • Oral bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
Cl Clearance
Vd Volume of distribution
F% Oral Bioavailability

Protocol 2: Efficacy in a Dextran Sodium Sulfate (DSS)-Induced Colitis Model

Objective: To evaluate the therapeutic efficacy of a GPR35 antagonist in a mouse model of inflammatory bowel disease.

Materials:

  • Test compound (GPR35 antagonist) and vehicle

  • Dextran Sodium Sulfate (DSS, 36-50 kDa)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory diet and drinking water

Procedure:

  • Induction of Colitis:

    • Administer 2.5-3.5% (w/v) DSS in the drinking water for 5-7 consecutive days.

    • Provide DSS water ad libitum.

  • Treatment Groups (n=8-10 per group):

    • Group 1 (Healthy Control): Normal drinking water, vehicle treatment.

    • Group 2 (DSS Control): DSS water, vehicle treatment.

    • Group 3 (Test Compound): DSS water, GPR35 antagonist treatment (e.g., daily oral gavage).

    • Group 4 (Positive Control): DSS water, sulfasalazine (B1682708) (or other standard-of-care) treatment.

  • Dosing:

    • Begin treatment concurrently with DSS administration or in a therapeutic regimen (e.g., starting on day 3).

  • Monitoring and Assessment:

    • Record body weight, stool consistency, and presence of fecal blood daily to calculate the Disease Activity Index (DAI).

    • At the end of the study (day 7-10), euthanize mice and collect colon tissue.

    • Measure colon length and weight.

    • Perform histological analysis of colon sections (H&E staining) to assess inflammation, ulceration, and tissue damage.

    • Measure myeloperoxidase (MPO) activity in colon tissue as a marker of neutrophil infiltration.

    • Analyze cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates via ELISA or qPCR.

EndpointMetricExpected Outcome with Effective Antagonist
Clinical Disease Activity Index (DAI)Reduction in DAI score
Body Weight LossAttenuation of weight loss
Macroscopic Colon LengthPrevention of colon shortening
Histological Histology ScoreReduced inflammation and tissue damage
Biochemical MPO ActivityDecreased MPO levels
Pro-inflammatory CytokinesReduced expression of TNF-α, IL-6, etc.

Protocol 3: Assessment of Analgesic Effects in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)

Objective: To determine if a GPR35 antagonist can alleviate mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.

Materials:

  • Test compound (GPR35 antagonist) and vehicle

  • Male Sprague-Dawley rats (200-250g)

  • 4-0 chromic gut or silk sutures

  • Von Frey filaments

  • Plantar test apparatus (for thermal sensitivity)

Procedure:

  • Surgical Procedure (CCI):

    • Anesthetize the rat and expose the right sciatic nerve.

    • Place four loose ligatures around the nerve with approximately 1 mm spacing.

  • Post-Operative Recovery and Baseline Testing:

    • Allow animals to recover for 7-14 days for the full development of neuropathic pain.

    • Establish a baseline for mechanical and thermal sensitivity before drug administration.

  • Treatment Groups (n=8-10 per group):

    • Group 1 (Sham): Surgery without nerve ligation, vehicle treatment.

    • Group 2 (CCI Control): CCI surgery, vehicle treatment.

    • Group 3 (Test Compound): CCI surgery, GPR35 antagonist treatment.

    • Group 4 (Positive Control): CCI surgery, gabapentin (B195806) treatment.

  • Behavioral Testing:

    • Mechanical Allodynia (Von Frey Test): Measure the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments.

    • Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency in response to a radiant heat source.

    • Conduct behavioral tests at various time points after drug administration (e.g., 1, 2, 4, 6 hours) to establish a time-course of action.

EndpointMetricExpected Outcome with Effective Antagonist
Mechanical Sensitivity Paw Withdrawal Threshold (g)Increase in withdrawal threshold
Thermal Sensitivity Paw Withdrawal Latency (s)Increase in withdrawal latency

Disclaimer: These protocols are intended as a general guide. Specific details such as animal strain, age, sex, compound formulation, dose levels, and route of administration should be optimized based on the physicochemical properties of the test compound and existing literature. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

References

Navigating In Vivo Studies for Novel Therapeutics: A Case Study and General Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial Inquiry and Clarification on TCMDC-135051

Initial investigations into in vivo testing of this compound as a GPR35 antagonist have revealed a critical discrepancy in the current scientific literature. Extensive research identifies this compound not as a GPR35 antagonist, but as a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3.[1][2][3][4][5][6][7][8] This compound has garnered significant attention as a promising lead for the development of new antimalarial drugs with a novel mechanism of action.[1][2][3][4]

This compound has been shown to be effective against multiple stages of the malaria parasite's life cycle, including the asexual blood stage, liver stage, and gametocytes, making it a potential tool for treatment, prophylaxis, and transmission blocking.[1][4][6][7] In vivo studies in mouse models of malaria have demonstrated its ability to clear parasites from the bloodstream.[5][6]

Given this evidence, the following application notes and protocols will first summarize the established role of this compound and then provide a detailed, generalized framework for the in vivo evaluation of a putative GPR35 antagonist , leveraging established methodologies for studying GPR35-related pathologies.

Part 1: this compound as a PfCLK3 Inhibitor - Summary of Preclinical Data

This compound acts by targeting PfCLK3, a protein kinase essential for the regulation of RNA splicing in Plasmodium falciparum.[1][3][4] Inhibition of this kinase disrupts the parasite's lifecycle, leading to its death.[5][7]

ParameterValueSpecies/StrainReference
In Vitro Activity
PfCLK3 IC504.8 nMP. falciparum[6]
Asexual Blood Stage EC50180 - 323 nMP. falciparum (3D7)[4][6]
Liver Stage EC50400 nMP. berghei[6]
Gametocyte (early & late) EC50800 - 910 nMP. falciparum[6]
In Vivo Efficacy
Dosing Regimen50 mg/kg (twice daily)P. berghei infected mice[6]
OutcomeNear-complete parasite clearanceP. berghei infected mice[6]

Part 2: General Application Notes and Protocols for In Vivo Testing of a Novel GPR35 Antagonist

G protein-coupled receptor 35 (GPR35) has been identified as a potential therapeutic target in a variety of diseases, including inflammatory bowel disease (IBD), pain, and metabolic disorders.[9][10][11] The following sections outline a comprehensive strategy for the in vivo evaluation of a novel GPR35 antagonist.

GPR35 Signaling Pathway Overview

GPR35 is known to couple to various Gα subunits, including Gαi/o and Gα13, and can also recruit β-arrestin-2.[9] Its activation can modulate multiple downstream signaling pathways, such as MAPK and NF-κB, which are critical in inflammation.[12][13]

GPR35_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR35 GPR35 G_protein Gαi/o, Gα13 GPR35->G_protein beta_arrestin β-arrestin-2 GPR35->beta_arrestin Internalization MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK NFkB NF-κB Pathway G_protein->NFkB cAMP ↓ cAMP G_protein->cAMP beta_arrestin->MAPK Scaffolding Gene_Expression Gene Expression MAPK->Gene_Expression Inflammation Inflammatory Response NFkB->Inflammation PKA ↓ PKA cAMP->PKA PKA->Inflammation Inhibits Ligand Agonist (e.g., Kynurenic Acid) Ligand->GPR35 Antagonist Novel GPR35 Antagonist Antagonist->GPR35 Blocks

GPR35 Signaling Pathways

Experimental Workflow for In Vivo Evaluation

A logical progression of in vivo studies is crucial for the successful development of a novel GPR35 antagonist. This workflow ensures that critical questions regarding pharmacokinetics, safety, and efficacy are addressed systematically.

InVivo_Workflow PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) (Healthy Animals) Tox Acute & Sub-chronic Toxicity Studies (Dose Escalation) PK_PD->Tox Inform Dosing Efficacy_Models Disease Model Efficacy Studies (e.g., DSS Colitis, Neuropathic Pain) Tox->Efficacy_Models Determine Safe Dose Range Mechanism In Vivo Mechanism of Action (Target Engagement, Biomarkers) Efficacy_Models->Mechanism Confirm On-Target Effects Chronic_Tox Chronic Toxicity & Safety Pharmacology Efficacy_Models->Chronic_Tox Justify Long-term Studies

In Vivo Experimental Workflow

Protocol 1: Pharmacokinetic (PK) and Oral Bioavailability Studies in Rodents

Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel GPR35 antagonist in mice or rats.

Materials:

  • Test compound (GPR35 antagonist)

  • Vehicle suitable for both intravenous (IV) and oral (PO) administration (e.g., 0.5% methylcellulose with 0.1% Tween 80)

  • Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (250-300g)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Analytical equipment for compound quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Dosing:

    • IV Group (n=3-5): Administer the compound via tail vein injection at a dose of 1-2 mg/kg.

    • PO Group (n=3-5): Administer the compound by oral gavage at a dose of 5-10 mg/kg after a 4-hour fast.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) from the saphenous vein or via cardiac puncture at terminal time points.

    • Time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation:

    • Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, Cl, Vd) using non-compartmental analysis software.

    • Oral bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
Cl Clearance
Vd Volume of distribution
F% Oral Bioavailability

Protocol 2: Efficacy in a Dextran Sodium Sulfate (DSS)-Induced Colitis Model

Objective: To evaluate the therapeutic efficacy of a GPR35 antagonist in a mouse model of inflammatory bowel disease.

Materials:

  • Test compound (GPR35 antagonist) and vehicle

  • Dextran Sodium Sulfate (DSS, 36-50 kDa)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory diet and drinking water

Procedure:

  • Induction of Colitis:

    • Administer 2.5-3.5% (w/v) DSS in the drinking water for 5-7 consecutive days.

    • Provide DSS water ad libitum.

  • Treatment Groups (n=8-10 per group):

    • Group 1 (Healthy Control): Normal drinking water, vehicle treatment.

    • Group 2 (DSS Control): DSS water, vehicle treatment.

    • Group 3 (Test Compound): DSS water, GPR35 antagonist treatment (e.g., daily oral gavage).

    • Group 4 (Positive Control): DSS water, sulfasalazine (or other standard-of-care) treatment.

  • Dosing:

    • Begin treatment concurrently with DSS administration or in a therapeutic regimen (e.g., starting on day 3).

  • Monitoring and Assessment:

    • Record body weight, stool consistency, and presence of fecal blood daily to calculate the Disease Activity Index (DAI).

    • At the end of the study (day 7-10), euthanize mice and collect colon tissue.

    • Measure colon length and weight.

    • Perform histological analysis of colon sections (H&E staining) to assess inflammation, ulceration, and tissue damage.

    • Measure myeloperoxidase (MPO) activity in colon tissue as a marker of neutrophil infiltration.

    • Analyze cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates via ELISA or qPCR.

EndpointMetricExpected Outcome with Effective Antagonist
Clinical Disease Activity Index (DAI)Reduction in DAI score
Body Weight LossAttenuation of weight loss
Macroscopic Colon LengthPrevention of colon shortening
Histological Histology ScoreReduced inflammation and tissue damage
Biochemical MPO ActivityDecreased MPO levels
Pro-inflammatory CytokinesReduced expression of TNF-α, IL-6, etc.

Protocol 3: Assessment of Analgesic Effects in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)

Objective: To determine if a GPR35 antagonist can alleviate mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.

Materials:

  • Test compound (GPR35 antagonist) and vehicle

  • Male Sprague-Dawley rats (200-250g)

  • 4-0 chromic gut or silk sutures

  • Von Frey filaments

  • Plantar test apparatus (for thermal sensitivity)

Procedure:

  • Surgical Procedure (CCI):

    • Anesthetize the rat and expose the right sciatic nerve.

    • Place four loose ligatures around the nerve with approximately 1 mm spacing.

  • Post-Operative Recovery and Baseline Testing:

    • Allow animals to recover for 7-14 days for the full development of neuropathic pain.

    • Establish a baseline for mechanical and thermal sensitivity before drug administration.

  • Treatment Groups (n=8-10 per group):

    • Group 1 (Sham): Surgery without nerve ligation, vehicle treatment.

    • Group 2 (CCI Control): CCI surgery, vehicle treatment.

    • Group 3 (Test Compound): CCI surgery, GPR35 antagonist treatment.

    • Group 4 (Positive Control): CCI surgery, gabapentin treatment.

  • Behavioral Testing:

    • Mechanical Allodynia (Von Frey Test): Measure the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments.

    • Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency in response to a radiant heat source.

    • Conduct behavioral tests at various time points after drug administration (e.g., 1, 2, 4, 6 hours) to establish a time-course of action.

EndpointMetricExpected Outcome with Effective Antagonist
Mechanical Sensitivity Paw Withdrawal Threshold (g)Increase in withdrawal threshold
Thermal Sensitivity Paw Withdrawal Latency (s)Increase in withdrawal latency

Disclaimer: These protocols are intended as a general guide. Specific details such as animal strain, age, sex, compound formulation, dose levels, and route of administration should be optimized based on the physicochemical properties of the test compound and existing literature. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TCMDC-135051 Solubility for Experimental Success

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the potent PfCLK3 inhibitor TCMDC-135051, ensuring its proper dissolution is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, with a concentration of up to 250 mg/mL having been reported. For the hydrochloride salt of this compound, the solubility in DMSO is also high, at approximately 83.33 mg/mL.

Q2: I'm observing a precipitate after adding my this compound DMSO stock to my aqueous experimental buffer. What is causing this?

A2: This is a common issue known as "precipitation upon dilution" or "solvent-shift precipitation." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to fall out of solution.

Q3: How can I prevent my this compound from precipitating during my experiment?

A3: Several strategies can be employed to prevent precipitation. These include:

  • Lowering the final concentration: The most straightforward approach is to work with a final concentration of this compound that is below its solubility limit in the final aqueous buffer.

  • Serial dilutions: Instead of adding the concentrated DMSO stock directly to your final volume, perform one or more intermediate dilution steps in your aqueous buffer.

  • Gentle mixing: When diluting, add the stock solution dropwise while gently vortexing or swirling the buffer to promote rapid and uniform mixing.

  • Warming the buffer: Gently warming your experimental buffer to 37°C before adding the compound can sometimes improve solubility.

  • Using a fresh, anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water-contaminated DMSO can reduce the solubility of hydrophobic compounds. Always use a fresh, high-quality, anhydrous grade of DMSO for preparing your stock solution.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: The final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.

Problem Potential Cause Troubleshooting Steps
Precipitate forms immediately upon dilution into aqueous buffer. The final concentration exceeds the aqueous solubility limit of this compound.- Reduce the final working concentration of the compound. - Perform a solubility test to determine the approximate solubility limit in your specific buffer.
"Solvent shock" due to rapid dilution.- Perform serial dilutions. - Add the stock solution slowly while gently mixing.
Solution is initially clear but becomes cloudy or forms a precipitate over time. The compound is at a supersaturated concentration and is slowly precipitating out.- Lower the final concentration. - Prepare fresh dilutions immediately before use.
The compound may be unstable in the aqueous buffer over time.- Assess the stability of this compound in your buffer at the experimental temperature and duration.
Inconsistent results between experiments. Incomplete dissolution of the initial stock solution.- Use an ultrasonic bath to ensure the this compound is fully dissolved in DMSO when preparing the stock solution.
Variability in the final concentration due to precipitation.- Visually inspect for any signs of precipitation before adding the compound to your assay. - Centrifuge the diluted solution and use the supernatant if a fine precipitate is suspected.

Quantitative Solubility Data

Compound Form Solvent Solubility Molar Concentration Notes
This compoundDMSO250 mg/mL[1]530.12 mMMay require ultrasonication for complete dissolution.[2][3]
This compound hydrochlorideDMSO83.33 mg/mL164.02 mMUse of newly opened, anhydrous DMSO is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (MW: 471.59 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL, you will need 4.72 mg.

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous, sterile DMSO to the tube.

    • Vortex the solution vigorously.

    • Place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that no solid particles remain.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Dilution of this compound for an In Vitro Assay
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile experimental buffer (e.g., PBS, cell culture medium)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure (for a final concentration of 10 µM):

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of your experimental buffer. This will give you a 100 µM solution. Vortex gently to mix.

    • Prepare the final working solution by adding 10 µL of the 100 µM intermediate solution to 90 µL of your experimental buffer. This will give you a final concentration of 10 µM with a final DMSO concentration of 0.1%.

    • Use the final working solution immediately in your experiment.

Visualizing the Experimental Workflow

To aid in understanding the critical steps for successfully preparing this compound for an experiment, the following workflow diagram is provided.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex_sonicate Vortex & Sonicate add_dmso->vortex_sonicate aliquot_store Aliquot & Store at -20°C/-80°C vortex_sonicate->aliquot_store thaw_stock Thaw Stock Aliquot aliquot_store->thaw_stock For each experiment intermediate_dilution Prepare Intermediate Dilution (in aqueous buffer) thaw_stock->intermediate_dilution final_dilution Prepare Final Working Solution (in aqueous buffer) intermediate_dilution->final_dilution use_immediately Use Immediately in Assay final_dilution->use_immediately precipitation Precipitation Observed final_dilution->precipitation If issue occurs check_concentration Lower Final Concentration precipitation->check_concentration check_dmso Use Fresh Anhydrous DMSO precipitation->check_dmso serial_dilution Perform Serial Dilutions precipitation->serial_dilution

Caption: Workflow for preparing and troubleshooting this compound solutions.

Signaling Pathway and Mechanism of Action

This compound is a potent and selective inhibitor of Plasmodium falciparum cyclin-dependent like kinase 3 (PfCLK3). PfCLK3 is understood to be a key regulator of RNA splicing in the malaria parasite. By inhibiting PfCLK3, this compound disrupts the normal processing of pre-mRNA into mature mRNA. This leads to a widespread downregulation of essential genes, ultimately resulting in parasite death. This mechanism of action is effective at multiple stages of the parasite's lifecycle.

The following diagram illustrates the logical relationship of this compound's mechanism of action.

G TCMDC This compound PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Inhibits Inhibition Splicing RNA Splicing PfCLK3->Splicing Regulates mRNA Mature mRNA Splicing->mRNA Produces Splicing->Inhibition Proteins Essential Proteins mRNA->Proteins Translates to Parasite Parasite Viability Proteins->Parasite Maintains Inhibition->Splicing Arrow_Inhibit Arrow_Inhibit

References

Technical Support Center: Optimizing TCMDC-135051 Solubility for Experimental Success

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the potent PfCLK3 inhibitor TCMDC-135051, ensuring its proper dissolution is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with a concentration of up to 250 mg/mL having been reported. For the hydrochloride salt of this compound, the solubility in DMSO is also high, at approximately 83.33 mg/mL.

Q2: I'm observing a precipitate after adding my this compound DMSO stock to my aqueous experimental buffer. What is causing this?

A2: This is a common issue known as "precipitation upon dilution" or "solvent-shift precipitation." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to fall out of solution.

Q3: How can I prevent my this compound from precipitating during my experiment?

A3: Several strategies can be employed to prevent precipitation. These include:

  • Lowering the final concentration: The most straightforward approach is to work with a final concentration of this compound that is below its solubility limit in the final aqueous buffer.

  • Serial dilutions: Instead of adding the concentrated DMSO stock directly to your final volume, perform one or more intermediate dilution steps in your aqueous buffer.

  • Gentle mixing: When diluting, add the stock solution dropwise while gently vortexing or swirling the buffer to promote rapid and uniform mixing.

  • Warming the buffer: Gently warming your experimental buffer to 37°C before adding the compound can sometimes improve solubility.

  • Using a fresh, anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water-contaminated DMSO can reduce the solubility of hydrophobic compounds. Always use a fresh, high-quality, anhydrous grade of DMSO for preparing your stock solution.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: The final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.

Problem Potential Cause Troubleshooting Steps
Precipitate forms immediately upon dilution into aqueous buffer. The final concentration exceeds the aqueous solubility limit of this compound.- Reduce the final working concentration of the compound. - Perform a solubility test to determine the approximate solubility limit in your specific buffer.
"Solvent shock" due to rapid dilution.- Perform serial dilutions. - Add the stock solution slowly while gently mixing.
Solution is initially clear but becomes cloudy or forms a precipitate over time. The compound is at a supersaturated concentration and is slowly precipitating out.- Lower the final concentration. - Prepare fresh dilutions immediately before use.
The compound may be unstable in the aqueous buffer over time.- Assess the stability of this compound in your buffer at the experimental temperature and duration.
Inconsistent results between experiments. Incomplete dissolution of the initial stock solution.- Use an ultrasonic bath to ensure the this compound is fully dissolved in DMSO when preparing the stock solution.
Variability in the final concentration due to precipitation.- Visually inspect for any signs of precipitation before adding the compound to your assay. - Centrifuge the diluted solution and use the supernatant if a fine precipitate is suspected.

Quantitative Solubility Data

Compound Form Solvent Solubility Molar Concentration Notes
This compoundDMSO250 mg/mL[1]530.12 mMMay require ultrasonication for complete dissolution.[2][3]
This compound hydrochlorideDMSO83.33 mg/mL164.02 mMUse of newly opened, anhydrous DMSO is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (MW: 471.59 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL, you will need 4.72 mg.

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous, sterile DMSO to the tube.

    • Vortex the solution vigorously.

    • Place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that no solid particles remain.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Dilution of this compound for an In Vitro Assay
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile experimental buffer (e.g., PBS, cell culture medium)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure (for a final concentration of 10 µM):

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of your experimental buffer. This will give you a 100 µM solution. Vortex gently to mix.

    • Prepare the final working solution by adding 10 µL of the 100 µM intermediate solution to 90 µL of your experimental buffer. This will give you a final concentration of 10 µM with a final DMSO concentration of 0.1%.

    • Use the final working solution immediately in your experiment.

Visualizing the Experimental Workflow

To aid in understanding the critical steps for successfully preparing this compound for an experiment, the following workflow diagram is provided.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex_sonicate Vortex & Sonicate add_dmso->vortex_sonicate aliquot_store Aliquot & Store at -20°C/-80°C vortex_sonicate->aliquot_store thaw_stock Thaw Stock Aliquot aliquot_store->thaw_stock For each experiment intermediate_dilution Prepare Intermediate Dilution (in aqueous buffer) thaw_stock->intermediate_dilution final_dilution Prepare Final Working Solution (in aqueous buffer) intermediate_dilution->final_dilution use_immediately Use Immediately in Assay final_dilution->use_immediately precipitation Precipitation Observed final_dilution->precipitation If issue occurs check_concentration Lower Final Concentration precipitation->check_concentration check_dmso Use Fresh Anhydrous DMSO precipitation->check_dmso serial_dilution Perform Serial Dilutions precipitation->serial_dilution

Caption: Workflow for preparing and troubleshooting this compound solutions.

Signaling Pathway and Mechanism of Action

This compound is a potent and selective inhibitor of Plasmodium falciparum cyclin-dependent like kinase 3 (PfCLK3). PfCLK3 is understood to be a key regulator of RNA splicing in the malaria parasite. By inhibiting PfCLK3, this compound disrupts the normal processing of pre-mRNA into mature mRNA. This leads to a widespread downregulation of essential genes, ultimately resulting in parasite death. This mechanism of action is effective at multiple stages of the parasite's lifecycle.

The following diagram illustrates the logical relationship of this compound's mechanism of action.

G TCMDC This compound PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Inhibits Inhibition Splicing RNA Splicing PfCLK3->Splicing Regulates mRNA Mature mRNA Splicing->mRNA Produces Splicing->Inhibition Proteins Essential Proteins mRNA->Proteins Translates to Parasite Parasite Viability Proteins->Parasite Maintains Inhibition->Splicing Arrow_Inhibit Arrow_Inhibit

References

TCMDC-135051: A Technical Guide to Stability, Storage, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of TCMDC-135051. Additionally, it offers troubleshooting guidance and answers to frequently asked questions to ensure the successful application of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A: The optimal storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent. For long-term storage, it is recommended to store the compound as a powder.

Q2: How should I prepare stock solutions of this compound?

A: It is advised to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO). To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes and stored at -80°C.[1][2]

Q3: What should I do if the compound precipitates out of solution during preparation?

A: If precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid in the dissolution of the compound.[1]

Q4: How long are prepared stock solutions of this compound stable?

A: The stability of stock solutions is dependent on the storage temperature. When stored at -80°C, the solution is stable for up to 6 months, while at -20°C, it is stable for up to 1 month.[1][2]

Q5: For in vivo studies, should I prepare the working solution in advance?

A: No, for in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use to ensure its potency and reliability.[1]

Stability and Storage Conditions

Proper storage is critical to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid and solvent forms.

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStore in a dry, dark place.[1][3]
0 - 4°CShort term (days to weeks)Store in a dry, dark place.[3]
In Solvent (DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][2]
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1][2]

Solubility

This compound is soluble in DMSO.[3] The use of newly opened, anhydrous DMSO is recommended as its hygroscopic nature can affect solubility.[1]

SolventConcentrationNotes
DMSO 100 mg/mL (212.05 mM)Ultrasonic treatment may be required.[1]
DMSO (Hydrochloride salt) 83.33 mg/mL (164.02 mM)Ultrasonic treatment may be required.[2]

Experimental Protocols & Troubleshooting

To ensure reliable and reproducible results, it is crucial to follow best practices when handling and using this compound.

General Experimental Workflow

A Receive this compound (powder) B Store powder at -20°C A->B C Prepare stock solution in anhydrous DMSO B->C D Aliquot stock solution into single-use tubes C->D E Store aliquots at -80°C (up to 6 months) or -20°C (up to 1 month) D->E F Thaw a single aliquot for experiment E->F G Prepare fresh working solution for in vivo use F->G H Perform experiment G->H

A general workflow for handling and using this compound.
Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates during stock solution preparation Incomplete dissolution.Use gentle heating and/or sonication to aid dissolution.[1]
Use of old or wet DMSO.Use newly opened, anhydrous DMSO, as the compound's solubility can be affected by water.[1]
Inconsistent experimental results Degradation of stock solution.Avoid repeated freeze-thaw cycles by using single-use aliquots.[1][2]
Degradation of working solution.For in vivo studies, always prepare the working solution fresh on the day of the experiment.[1]

Mechanism of Action: PfCLK3 Inhibition

This compound is a potent and highly selective inhibitor of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival.[4][5] Inhibition of PfCLK3 disrupts crucial processes in the parasite's life cycle.

cluster_parasite Plasmodium falciparum Life Cycle A Trophozoite Stage B Schizont Stage A->B Transition C Transcription & RNA Splicing C->A D Gametocyte Development E Liver Stage Development TCMDC This compound PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Inhibits PfCLK3->C Regulates PfCLK3->D PfCLK3->E

Inhibition of PfCLK3 by this compound disrupts key stages of the malaria parasite life cycle.

By inhibiting PfCLK3, this compound disrupts transcription and prevents the transition of the parasite from the trophozoite to the schizont stage.[1][2] Furthermore, it impedes the development of gametocytes, which are responsible for transmission to mosquitoes, and inhibits the liver stage of the parasite.[4][5] This multi-stage activity makes this compound a promising candidate for antimalarial drug development.[4][6]

References

TCMDC-135051: A Technical Guide to Stability, Storage, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of TCMDC-135051. Additionally, it offers troubleshooting guidance and answers to frequently asked questions to ensure the successful application of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A: The optimal storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent. For long-term storage, it is recommended to store the compound as a powder.

Q2: How should I prepare stock solutions of this compound?

A: It is advised to prepare stock solutions in dimethyl sulfoxide (DMSO). To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes and stored at -80°C.[1][2]

Q3: What should I do if the compound precipitates out of solution during preparation?

A: If precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid in the dissolution of the compound.[1]

Q4: How long are prepared stock solutions of this compound stable?

A: The stability of stock solutions is dependent on the storage temperature. When stored at -80°C, the solution is stable for up to 6 months, while at -20°C, it is stable for up to 1 month.[1][2]

Q5: For in vivo studies, should I prepare the working solution in advance?

A: No, for in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use to ensure its potency and reliability.[1]

Stability and Storage Conditions

Proper storage is critical to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid and solvent forms.

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStore in a dry, dark place.[1][3]
0 - 4°CShort term (days to weeks)Store in a dry, dark place.[3]
In Solvent (DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][2]
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1][2]

Solubility

This compound is soluble in DMSO.[3] The use of newly opened, anhydrous DMSO is recommended as its hygroscopic nature can affect solubility.[1]

SolventConcentrationNotes
DMSO 100 mg/mL (212.05 mM)Ultrasonic treatment may be required.[1]
DMSO (Hydrochloride salt) 83.33 mg/mL (164.02 mM)Ultrasonic treatment may be required.[2]

Experimental Protocols & Troubleshooting

To ensure reliable and reproducible results, it is crucial to follow best practices when handling and using this compound.

General Experimental Workflow

A Receive this compound (powder) B Store powder at -20°C A->B C Prepare stock solution in anhydrous DMSO B->C D Aliquot stock solution into single-use tubes C->D E Store aliquots at -80°C (up to 6 months) or -20°C (up to 1 month) D->E F Thaw a single aliquot for experiment E->F G Prepare fresh working solution for in vivo use F->G H Perform experiment G->H

A general workflow for handling and using this compound.
Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates during stock solution preparation Incomplete dissolution.Use gentle heating and/or sonication to aid dissolution.[1]
Use of old or wet DMSO.Use newly opened, anhydrous DMSO, as the compound's solubility can be affected by water.[1]
Inconsistent experimental results Degradation of stock solution.Avoid repeated freeze-thaw cycles by using single-use aliquots.[1][2]
Degradation of working solution.For in vivo studies, always prepare the working solution fresh on the day of the experiment.[1]

Mechanism of Action: PfCLK3 Inhibition

This compound is a potent and highly selective inhibitor of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival.[4][5] Inhibition of PfCLK3 disrupts crucial processes in the parasite's life cycle.

cluster_parasite Plasmodium falciparum Life Cycle A Trophozoite Stage B Schizont Stage A->B Transition C Transcription & RNA Splicing C->A D Gametocyte Development E Liver Stage Development TCMDC This compound PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Inhibits PfCLK3->C Regulates PfCLK3->D PfCLK3->E

Inhibition of PfCLK3 by this compound disrupts key stages of the malaria parasite life cycle.

By inhibiting PfCLK3, this compound disrupts transcription and prevents the transition of the parasite from the trophozoite to the schizont stage.[1][2] Furthermore, it impedes the development of gametocytes, which are responsible for transmission to mosquitoes, and inhibits the liver stage of the parasite.[4][5] This multi-stage activity makes this compound a promising candidate for antimalarial drug development.[4][6]

References

Technical Support Center: Overcoming TCMDC-135051 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCMDC-135051. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects during experimentation with this potent PfCLK3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is a highly selective inhibitor of Plasmodium falciparum cyclin-dependent-like protein kinase 3 (PfCLK3). It has demonstrated significantly less activity against the most closely related human kinases, such as PRPF4B and CLK2. In a broad screening panel of 140 human kinases, only nine were found to have their activity reduced to less than 20% at a 1 µM concentration of this compound, indicating a favorable selectivity profile.[1][2] However, the specific identities of these nine kinases are not detailed in the primary literature, so a degree of off-target activity should be considered possible, especially at higher concentrations.

Q2: I am observing a phenotype in my experiment that is not consistent with known functions of PfCLK3. Could this be an off-target effect?

A2: It is possible. While this compound is highly selective, off-target effects can never be completely ruled out and can be context-dependent (e.g., cell line specific). Unexplained phenotypes should be investigated to distinguish between a novel on-target function and a true off-target effect. This guide provides several experimental strategies to address this.

Q3: How can I be sure that the observed effect of this compound in my parasite culture is due to PfCLK3 inhibition?

A3: The most rigorous method to confirm on-target activity in P. falciparum is to perform a rescue experiment using a parasite line with a known resistance-conferring mutation in the pfclk3 gene (e.g., G449P or H259P).[1][3] These mutant parasites should show a significantly higher EC50 value for this compound compared to the wild-type parent line. If the phenotype is absent or greatly reduced in the resistant line, it strongly indicates an on-target effect.

Q4: Are there analogues of this compound with a better selectivity profile?

A4: Medicinal chemistry efforts have led to the development of analogues of this compound, including some with covalent mechanisms of action, designed to improve potency and selectivity.[1] If off-target effects are a persistent issue, exploring these newer generations of PfCLK3 inhibitors could be a viable strategy.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Cytotoxicity or Phenotype in a Non-Parasitic System
  • Problem: You are using this compound as a tool compound in a mammalian cell line (e.g., for toxicity screening or to probe a related human kinase) and observe unexpected levels of cell death or a phenotype that is difficult to explain.

  • Troubleshooting Workflow:

    A Unexpected Phenotype Observed B Step 1: Perform Dose-Response Analysis Is the effect dose-dependent? A->B C Step 2: Assess Target Engagement Does this compound bind to any host cell kinases? B->C Yes G Conclusion: Effect may be non-specific or due to compound properties (e.g., solubility). Review experimental setup. B->G No D Step 3: Identify Specific Off-Targets Which kinases are being inhibited? C->D E Step 4: Validate Off-Target Responsibility Is the phenotype caused by the identified off-target? D->E F Conclusion: Phenotype is likely due to a specific off-target kinase. E->F Yes E->G No

    Caption: Troubleshooting workflow for unexpected phenotypes.

  • Detailed Steps:

    • Dose-Response Analysis: Confirm that the observed phenotype is dose-dependent. A classic sigmoidal dose-response curve suggests a specific molecular interaction.

    • Target Engagement Assay: Use a Cellular Thermal Shift Assay (CETSA) to determine if this compound is engaging with any proteins within your mammalian cell line, causing them to stabilize. A thermal shift would indicate direct binding.

    • Kinome Profiling: To identify which specific kinases are being engaged, perform a kinome-wide binding assay (e.g., KINOMEscan®). This will provide a list of potential off-target kinases that bind to this compound at a given concentration.

    • Validate Off-Target Causality: Once potential off-targets are identified, use a more specific inhibitor for that kinase (if available) or use siRNA to knock down its expression. If either of these approaches recapitulates the phenotype observed with this compound, you have validated the off-target effect.

Issue 2: this compound Appears Ineffective in P. falciparum Culture
  • Problem: You are treating your P. falciparum culture with this compound at its reported effective concentration, but you are not observing the expected parasite killing.

  • Troubleshooting Workflow:

    A This compound Ineffective in Parasite Culture B Step 1: Verify Compound Integrity & Concentration Is the compound stock viable and the final concentration correct? A->B C Step 2: Check Parasite Strain Is your parasite line known to be sensitive? B->C Yes G Conclusion: Issue with compound or experimental setup. Re-evaluate protocol. B->G No D Step 3: Test Against a Control Sensitive Strain Does the compound work on a known sensitive line (e.g., 3D7, Dd2)? C->D E Step 4: Sequence PfCLK3 Gene Does your parasite line have mutations in PfCLK3? D->E No D->G Yes F Conclusion: The parasite strain has acquired resistance to this compound. E->F Yes E->G No

    Caption: Troubleshooting workflow for lack of efficacy.

  • Detailed Steps:

    • Verify Compound: Ensure your this compound stock is correctly prepared, has been stored properly, and the final concentration in your culture is accurate.

    • Confirm Strain Sensitivity: Be aware that resistance to this compound can arise from mutations in PfCLK3.[3] If you are using a lab-adapted strain, it may have acquired resistance.

    • Use a Control Strain: Test your compound stock on a wild-type P. falciparum strain known to be sensitive to this compound (e.g., 3D7 or Dd2) in parallel with your experimental strain.

    • Sequence the Target: If the compound is active on the control strain but not your experimental strain, sequence the PfCLK3 gene of your parasite line to check for known resistance mutations (e.g., G449P, H259P).[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its analogues.

Table 1: In Vitro Potency of this compound and a Key Analogue

CompoundTargetIC50 (nM)Parasite Growth EC50 (nM) (3D7 strain)
This compound (1) PfCLK340180
Analogue 30 (Tetrazole) PfCLK319270

Data sourced from a study on the development of potent PfCLK3 inhibitors.[1]

Table 2: Impact of Resistance Mutation on this compound Efficacy

Parasite StrainRelevant GenotypeEC50 (nM)Fold Shift in Sensitivity
3D7 (Wild-Type) PfCLK3 (WT)1801x
Mutant Line PfCLK3 (G449P)1806~10-15x

Data indicates that parasites with the G449P mutation in PfCLK3 are significantly less sensitive to this compound.[1]

Experimental Protocols

Protocol 1: Rescue Experiment Using a Resistant P. falciparum Strain
  • Objective: To confirm that an observed phenotype is due to the inhibition of PfCLK3.

  • Methodology:

    • Cell Culture: Culture both a wild-type (WT) P. falciparum strain (e.g., 3D7) and a resistant strain carrying a PfCLK3 mutation (e.g., G449P).

    • Compound Preparation: Prepare a serial dilution of this compound.

    • Treatment: Treat both parasite lines with a range of this compound concentrations for a standard growth cycle (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

    • Readout: Measure parasite viability using a standard method such as SYBR Green I fluorescence assay.

    • Data Analysis: Calculate the EC50 values for both the WT and resistant strains.

  • Expected Outcome: The resistant parasite line should exhibit a significantly higher EC50 value (e.g., >10-fold shift) compared to the wild-type strain. If the phenotype you are studying is similarly shifted, it is highly likely to be an on-target effect.

    cluster_wt Wild-Type Parasites cluster_mut Resistant Parasites (PfCLK3 mutant) WT_Culture Culture WT Strain WT_Treat Treat with This compound WT_Culture->WT_Treat WT_Assay Measure Viability WT_Treat->WT_Assay WT_Result Low EC50 WT_Assay->WT_Result Compare Compare EC50 Values WT_Result->Compare MUT_Culture Culture Resistant Strain MUT_Treat Treat with This compound MUT_Culture->MUT_Treat MUT_Assay Measure Viability MUT_Treat->MUT_Assay MUT_Result High EC50 MUT_Assay->MUT_Result MUT_Result->Compare Conclusion On-Target Effect Confirmed (If EC50 shift is significant) Compare->Conclusion

    Caption: Experimental workflow for a rescue experiment.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Objective: To determine if this compound directly binds to a target protein in intact cells, leading to its thermal stabilization.

  • Methodology:

    • Cell Treatment: Treat your chosen cell line (e.g., mammalian cells or isolated parasites) with this compound or a vehicle control for a set period (e.g., 1 hour).

    • Heating: Aliquot the cell suspension and heat the aliquots at a range of different temperatures for a short duration (e.g., 3 minutes).

    • Lysis: Lyse the cells to release the proteins (e.g., via freeze-thaw cycles).

    • Separation: Separate the soluble protein fraction from the precipitated/aggregated proteins by centrifugation.

    • Analysis: Analyze the amount of the soluble target protein (e.g., a suspected off-target human kinase) in the supernatant of each sample using Western blotting.

  • Expected Outcome: A binding event will stabilize the target protein, resulting in more of it remaining in the soluble fraction at higher temperatures in the this compound-treated samples compared to the vehicle control. This is observed as a rightward shift in the melting curve.

    A Treat Cells with this compound or Vehicle Control B Aliquot and Heat at Various Temperatures A->B C Lyse Cells and Centrifuge to Pellet Aggregates B->C D Collect Supernatant (Soluble Protein Fraction) C->D E Analyze Soluble Target Protein by Western Blot D->E F Plot Melting Curves (% Soluble vs. Temperature) E->F G Target Engagement Confirmed (If curve shifts to the right with compound) F->G

    Caption: Cellular Thermal Shift Assay (CETSA) workflow.

References

Technical Support Center: Overcoming TCMDC-135051 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCMDC-135051. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects during experimentation with this potent PfCLK3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is a highly selective inhibitor of Plasmodium falciparum cyclin-dependent-like protein kinase 3 (PfCLK3). It has demonstrated significantly less activity against the most closely related human kinases, such as PRPF4B and CLK2. In a broad screening panel of 140 human kinases, only nine were found to have their activity reduced to less than 20% at a 1 µM concentration of this compound, indicating a favorable selectivity profile.[1][2] However, the specific identities of these nine kinases are not detailed in the primary literature, so a degree of off-target activity should be considered possible, especially at higher concentrations.

Q2: I am observing a phenotype in my experiment that is not consistent with known functions of PfCLK3. Could this be an off-target effect?

A2: It is possible. While this compound is highly selective, off-target effects can never be completely ruled out and can be context-dependent (e.g., cell line specific). Unexplained phenotypes should be investigated to distinguish between a novel on-target function and a true off-target effect. This guide provides several experimental strategies to address this.

Q3: How can I be sure that the observed effect of this compound in my parasite culture is due to PfCLK3 inhibition?

A3: The most rigorous method to confirm on-target activity in P. falciparum is to perform a rescue experiment using a parasite line with a known resistance-conferring mutation in the pfclk3 gene (e.g., G449P or H259P).[1][3] These mutant parasites should show a significantly higher EC50 value for this compound compared to the wild-type parent line. If the phenotype is absent or greatly reduced in the resistant line, it strongly indicates an on-target effect.

Q4: Are there analogues of this compound with a better selectivity profile?

A4: Medicinal chemistry efforts have led to the development of analogues of this compound, including some with covalent mechanisms of action, designed to improve potency and selectivity.[1] If off-target effects are a persistent issue, exploring these newer generations of PfCLK3 inhibitors could be a viable strategy.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Cytotoxicity or Phenotype in a Non-Parasitic System
  • Problem: You are using this compound as a tool compound in a mammalian cell line (e.g., for toxicity screening or to probe a related human kinase) and observe unexpected levels of cell death or a phenotype that is difficult to explain.

  • Troubleshooting Workflow:

    A Unexpected Phenotype Observed B Step 1: Perform Dose-Response Analysis Is the effect dose-dependent? A->B C Step 2: Assess Target Engagement Does this compound bind to any host cell kinases? B->C Yes G Conclusion: Effect may be non-specific or due to compound properties (e.g., solubility). Review experimental setup. B->G No D Step 3: Identify Specific Off-Targets Which kinases are being inhibited? C->D E Step 4: Validate Off-Target Responsibility Is the phenotype caused by the identified off-target? D->E F Conclusion: Phenotype is likely due to a specific off-target kinase. E->F Yes E->G No

    Caption: Troubleshooting workflow for unexpected phenotypes.

  • Detailed Steps:

    • Dose-Response Analysis: Confirm that the observed phenotype is dose-dependent. A classic sigmoidal dose-response curve suggests a specific molecular interaction.

    • Target Engagement Assay: Use a Cellular Thermal Shift Assay (CETSA) to determine if this compound is engaging with any proteins within your mammalian cell line, causing them to stabilize. A thermal shift would indicate direct binding.

    • Kinome Profiling: To identify which specific kinases are being engaged, perform a kinome-wide binding assay (e.g., KINOMEscan®). This will provide a list of potential off-target kinases that bind to this compound at a given concentration.

    • Validate Off-Target Causality: Once potential off-targets are identified, use a more specific inhibitor for that kinase (if available) or use siRNA to knock down its expression. If either of these approaches recapitulates the phenotype observed with this compound, you have validated the off-target effect.

Issue 2: this compound Appears Ineffective in P. falciparum Culture
  • Problem: You are treating your P. falciparum culture with this compound at its reported effective concentration, but you are not observing the expected parasite killing.

  • Troubleshooting Workflow:

    A This compound Ineffective in Parasite Culture B Step 1: Verify Compound Integrity & Concentration Is the compound stock viable and the final concentration correct? A->B C Step 2: Check Parasite Strain Is your parasite line known to be sensitive? B->C Yes G Conclusion: Issue with compound or experimental setup. Re-evaluate protocol. B->G No D Step 3: Test Against a Control Sensitive Strain Does the compound work on a known sensitive line (e.g., 3D7, Dd2)? C->D E Step 4: Sequence PfCLK3 Gene Does your parasite line have mutations in PfCLK3? D->E No D->G Yes F Conclusion: The parasite strain has acquired resistance to this compound. E->F Yes E->G No

    Caption: Troubleshooting workflow for lack of efficacy.

  • Detailed Steps:

    • Verify Compound: Ensure your this compound stock is correctly prepared, has been stored properly, and the final concentration in your culture is accurate.

    • Confirm Strain Sensitivity: Be aware that resistance to this compound can arise from mutations in PfCLK3.[3] If you are using a lab-adapted strain, it may have acquired resistance.

    • Use a Control Strain: Test your compound stock on a wild-type P. falciparum strain known to be sensitive to this compound (e.g., 3D7 or Dd2) in parallel with your experimental strain.

    • Sequence the Target: If the compound is active on the control strain but not your experimental strain, sequence the PfCLK3 gene of your parasite line to check for known resistance mutations (e.g., G449P, H259P).[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its analogues.

Table 1: In Vitro Potency of this compound and a Key Analogue

CompoundTargetIC50 (nM)Parasite Growth EC50 (nM) (3D7 strain)
This compound (1) PfCLK340180
Analogue 30 (Tetrazole) PfCLK319270

Data sourced from a study on the development of potent PfCLK3 inhibitors.[1]

Table 2: Impact of Resistance Mutation on this compound Efficacy

Parasite StrainRelevant GenotypeEC50 (nM)Fold Shift in Sensitivity
3D7 (Wild-Type) PfCLK3 (WT)1801x
Mutant Line PfCLK3 (G449P)1806~10-15x

Data indicates that parasites with the G449P mutation in PfCLK3 are significantly less sensitive to this compound.[1]

Experimental Protocols

Protocol 1: Rescue Experiment Using a Resistant P. falciparum Strain
  • Objective: To confirm that an observed phenotype is due to the inhibition of PfCLK3.

  • Methodology:

    • Cell Culture: Culture both a wild-type (WT) P. falciparum strain (e.g., 3D7) and a resistant strain carrying a PfCLK3 mutation (e.g., G449P).

    • Compound Preparation: Prepare a serial dilution of this compound.

    • Treatment: Treat both parasite lines with a range of this compound concentrations for a standard growth cycle (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

    • Readout: Measure parasite viability using a standard method such as SYBR Green I fluorescence assay.

    • Data Analysis: Calculate the EC50 values for both the WT and resistant strains.

  • Expected Outcome: The resistant parasite line should exhibit a significantly higher EC50 value (e.g., >10-fold shift) compared to the wild-type strain. If the phenotype you are studying is similarly shifted, it is highly likely to be an on-target effect.

    cluster_wt Wild-Type Parasites cluster_mut Resistant Parasites (PfCLK3 mutant) WT_Culture Culture WT Strain WT_Treat Treat with This compound WT_Culture->WT_Treat WT_Assay Measure Viability WT_Treat->WT_Assay WT_Result Low EC50 WT_Assay->WT_Result Compare Compare EC50 Values WT_Result->Compare MUT_Culture Culture Resistant Strain MUT_Treat Treat with This compound MUT_Culture->MUT_Treat MUT_Assay Measure Viability MUT_Treat->MUT_Assay MUT_Result High EC50 MUT_Assay->MUT_Result MUT_Result->Compare Conclusion On-Target Effect Confirmed (If EC50 shift is significant) Compare->Conclusion

    Caption: Experimental workflow for a rescue experiment.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Objective: To determine if this compound directly binds to a target protein in intact cells, leading to its thermal stabilization.

  • Methodology:

    • Cell Treatment: Treat your chosen cell line (e.g., mammalian cells or isolated parasites) with this compound or a vehicle control for a set period (e.g., 1 hour).

    • Heating: Aliquot the cell suspension and heat the aliquots at a range of different temperatures for a short duration (e.g., 3 minutes).

    • Lysis: Lyse the cells to release the proteins (e.g., via freeze-thaw cycles).

    • Separation: Separate the soluble protein fraction from the precipitated/aggregated proteins by centrifugation.

    • Analysis: Analyze the amount of the soluble target protein (e.g., a suspected off-target human kinase) in the supernatant of each sample using Western blotting.

  • Expected Outcome: A binding event will stabilize the target protein, resulting in more of it remaining in the soluble fraction at higher temperatures in the this compound-treated samples compared to the vehicle control. This is observed as a rightward shift in the melting curve.

    A Treat Cells with this compound or Vehicle Control B Aliquot and Heat at Various Temperatures A->B C Lyse Cells and Centrifuge to Pellet Aggregates B->C D Collect Supernatant (Soluble Protein Fraction) C->D E Analyze Soluble Target Protein by Western Blot D->E F Plot Melting Curves (% Soluble vs. Temperature) E->F G Target Engagement Confirmed (If curve shifts to the right with compound) F->G

    Caption: Cellular Thermal Shift Assay (CETSA) workflow.

References

Technical Support Center: Optimizing TCMDC-135051 Concentration in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use TCMDC-135051 in their experiments. This resource offers troubleshooting advice and answers to frequently asked questions to help optimize assay conditions and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Plasmodium falciparum protein kinase PfCLK3.[1] PfCLK3 is a crucial regulator of RNA splicing in the malaria parasite. By inhibiting PfCLK3, this compound disrupts the parasite's lifecycle at multiple stages, including the asexual blood stage, gametocytes (responsible for transmission), and the liver stage.[1][2] This multi-stage activity makes it a promising candidate for a curative, transmission-blocking, and prophylactic antimalarial drug.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound will depend on the specific assay and cell type being used. However, based on published data, a good starting point for P. falciparum parasite viability assays is in the range of 100 nM to 1 µM.[2] It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental conditions. For in vitro kinase assays, concentrations in the low nanomolar range are effective.[3]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your assay medium. Ensure the final DMSO concentration in your assay is low (typically ≤0.5%) to avoid solvent-induced toxicity or off-target effects.

Q4: Is this compound selective for the parasite kinase over human kinases?

A4: Yes, this compound has been shown to be highly selective for P. falciparum PfCLK3 over its closest human ortholog, PRPF4B.[4] This selectivity is a critical attribute for a potential therapeutic agent, as it minimizes the likelihood of off-target effects in human cells.

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in your assays.

Issue 1: Higher than expected EC50/IC50 values or lack of inhibitory activity.
Possible Cause Troubleshooting Steps
Compound Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. While the 7-azaindole (B17877) scaffold is generally stable, prolonged incubation in aqueous media at 37°C could lead to degradation.[5]
Suboptimal Assay Conditions For in vitro kinase assays, ensure the ATP concentration is at or near the Km for PfCLK3, as this compound is an ATP-competitive inhibitor.[1] For cell-based assays, optimize cell density and incubation time.
Incorrect Vehicle Control Always include a vehicle control (e.g., DMSO at the same final concentration as in the treated samples) to account for any solvent effects.
Cell Line or Parasite Strain Variability Different parasite strains may exhibit varying sensitivity to this compound. Ensure you are using a sensitive strain or have characterized the EC50 for your specific strain.
Issue 2: High variability between replicate wells.
Possible Cause Troubleshooting Steps
Inconsistent Cell/Parasite Seeding Ensure a homogenous cell or parasite suspension before plating. Use calibrated pipettes and consistent technique for dispensing into wells.
Edge Effects in Assay Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.
Compound Precipitation Observe the wells under a microscope to check for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider reducing the highest concentration in your dose-response curve.
Issue 3: Observed cytotoxicity or unexpected phenotypes in host cells.
Possible Cause Troubleshooting Steps
Off-target Effects Although this compound is highly selective, off-target effects can never be completely ruled out, especially at high concentrations.[6][7] Perform a dose-response curve to determine if the cytotoxicity correlates with the on-target inhibition. Consider using a structurally unrelated PfCLK3 inhibitor as a control to see if the phenotype is recapitulated.
Solvent Toxicity Ensure the final DMSO concentration is non-toxic to your cells. Perform a DMSO dose-response curve to determine the maximum tolerated concentration.
Compound Purity Use a high-purity source of this compound. Impurities could contribute to unexpected biological activity.

Quantitative Data Summary

The following tables summarize the reported potency of this compound in various assays.

Table 1: In Vitro Kinase Inhibition (IC50)

Target KinaseIC50 (nM)Assay Format
P. falciparum CLK340TR-FRET
P. vivax CLK333Kinase Assay
P. berghei CLK313Kinase Assay

Table 2: P. falciparum Parasite Viability (EC50)

Parasite StageEC50 (nM)Assay
Asexual Blood Stage (3D7)180Parasite Viability Assay
Asexual Blood Stage (Dd2)320Parasite Viability Assay
Gametocytes (Stage V)~800-910Gametocyte Viability Assay
Liver Stage Sporozoites400Liver Stage Development Assay

Experimental Protocols

Protocol 1: P. falciparum Asexual Blood Stage Viability Assay (SYBR Green I-based)

This protocol is adapted from standard malaria drug sensitivity testing methods.

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.

  • Compound Preparation: Prepare a 2 mM stock of this compound in 100% DMSO. Perform serial dilutions in culture medium to create a 2X concentration series.

  • Assay Setup: In a 96-well plate, add 50 µL of the 2X compound dilutions to the respective wells. Add 50 µL of a 2% parasitemia, 2% hematocrit parasite culture (ring stage) to each well. Include positive (no drug) and negative (uninfected erythrocytes) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I. Add 100 µL of this buffer to each well.

  • Signal Detection: Incubate the plate in the dark at room temperature for 1 hour. Read the fluorescence on a plate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Normalize the data to the positive control (100% growth). Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

Protocol 2: In Vitro PfCLK3 Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This protocol is based on the methodology described in studies characterizing this compound.[2][3]

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.

    • Enzyme: Recombinant full-length PfCLK3.

    • Substrate: ULight™-labeled peptide substrate.

    • Detection Reagent: Europium-labeled anti-phospho-substrate antibody.

    • ATP: Prepare a stock solution in water.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Kinase Buffer to create a 4X stock.

  • Assay Procedure (384-well plate):

    • Add 5 µL of 4X this compound solution or vehicle (DMSO in buffer) to the appropriate wells.

    • Add 10 µL of a 2X mixture of PfCLK3 and ULight™-labeled peptide substrate in Kinase Buffer to all wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of 2X ATP solution (at a final concentration close to the Km for PfCLK3) to all wells.

  • Reaction and Detection:

    • Incubate for the desired time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding the detection reagent diluted in stop buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Signal Reading: Read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percent inhibition (calculated from the ratio) against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_parasite Plasmodium falciparum PfCLK3 PfCLK3 Spliceosome_Factors Spliceosome Factors PfCLK3->Spliceosome_Factors Phosphorylation Pre_mRNA Pre-mRNA Spliceosome_Factors->Pre_mRNA Splicing Mature_mRNA Mature mRNA Pre_mRNA->Mature_mRNA Parasite_Proteins Essential Parasite Proteins Mature_mRNA->Parasite_Proteins Translation Parasite_Survival Parasite Survival Parasite_Proteins->Parasite_Survival TCMDC This compound TCMDC->PfCLK3 Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare this compound Stock (DMSO) Dilutions Prepare Serial Dilutions (Assay Medium) Stock->Dilutions Treat Add Compound Dilutions Dilutions->Treat Cells Culture Parasites/ Prepare Kinase Plate Plate Cells/Kinase Cells->Plate Plate->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Detect Add Detection Reagent (e.g., SYBR Green I) Incubate->Detect Read Read Plate Detect->Read Normalize Normalize to Controls Read->Normalize Curve Generate Dose-Response Curve Normalize->Curve EC50 Determine EC50/IC50 Curve->EC50

Caption: General workflow for concentration optimization.

Troubleshooting_Tree cluster_ic50 High IC50/EC50 cluster_variability High Variability cluster_toxicity Host Cell Toxicity Start Inconsistent/Unexpected Results Check_Compound Check Compound Stability & Purity Start->Check_Compound High IC50? Check_Plating Review Plating Technique Start->Check_Plating High Variability? Check_Off_Target Investigate Off-Target Effects Start->Check_Off_Target Cytotoxicity? Check_Assay Optimize Assay Conditions (e.g., ATP concentration) Check_Compound->Check_Assay Check_Cells Verify Cell/Parasite Sensitivity Check_Assay->Check_Cells Check_Edge Address Edge Effects Check_Plating->Check_Edge Check_Solubility Check for Precipitation Check_Edge->Check_Solubility Check_DMSO Verify Vehicle Toxicity Check_Off_Target->Check_DMSO

Caption: Troubleshooting decision tree for this compound assays.

References

Technical Support Center: Optimizing TCMDC-135051 Concentration in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use TCMDC-135051 in their experiments. This resource offers troubleshooting advice and answers to frequently asked questions to help optimize assay conditions and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Plasmodium falciparum protein kinase PfCLK3.[1] PfCLK3 is a crucial regulator of RNA splicing in the malaria parasite. By inhibiting PfCLK3, this compound disrupts the parasite's lifecycle at multiple stages, including the asexual blood stage, gametocytes (responsible for transmission), and the liver stage.[1][2] This multi-stage activity makes it a promising candidate for a curative, transmission-blocking, and prophylactic antimalarial drug.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound will depend on the specific assay and cell type being used. However, based on published data, a good starting point for P. falciparum parasite viability assays is in the range of 100 nM to 1 µM.[2] It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental conditions. For in vitro kinase assays, concentrations in the low nanomolar range are effective.[3]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your assay medium. Ensure the final DMSO concentration in your assay is low (typically ≤0.5%) to avoid solvent-induced toxicity or off-target effects.

Q4: Is this compound selective for the parasite kinase over human kinases?

A4: Yes, this compound has been shown to be highly selective for P. falciparum PfCLK3 over its closest human ortholog, PRPF4B.[4] This selectivity is a critical attribute for a potential therapeutic agent, as it minimizes the likelihood of off-target effects in human cells.

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in your assays.

Issue 1: Higher than expected EC50/IC50 values or lack of inhibitory activity.
Possible Cause Troubleshooting Steps
Compound Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. While the 7-azaindole scaffold is generally stable, prolonged incubation in aqueous media at 37°C could lead to degradation.[5]
Suboptimal Assay Conditions For in vitro kinase assays, ensure the ATP concentration is at or near the Km for PfCLK3, as this compound is an ATP-competitive inhibitor.[1] For cell-based assays, optimize cell density and incubation time.
Incorrect Vehicle Control Always include a vehicle control (e.g., DMSO at the same final concentration as in the treated samples) to account for any solvent effects.
Cell Line or Parasite Strain Variability Different parasite strains may exhibit varying sensitivity to this compound. Ensure you are using a sensitive strain or have characterized the EC50 for your specific strain.
Issue 2: High variability between replicate wells.
Possible Cause Troubleshooting Steps
Inconsistent Cell/Parasite Seeding Ensure a homogenous cell or parasite suspension before plating. Use calibrated pipettes and consistent technique for dispensing into wells.
Edge Effects in Assay Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.
Compound Precipitation Observe the wells under a microscope to check for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider reducing the highest concentration in your dose-response curve.
Issue 3: Observed cytotoxicity or unexpected phenotypes in host cells.
Possible Cause Troubleshooting Steps
Off-target Effects Although this compound is highly selective, off-target effects can never be completely ruled out, especially at high concentrations.[6][7] Perform a dose-response curve to determine if the cytotoxicity correlates with the on-target inhibition. Consider using a structurally unrelated PfCLK3 inhibitor as a control to see if the phenotype is recapitulated.
Solvent Toxicity Ensure the final DMSO concentration is non-toxic to your cells. Perform a DMSO dose-response curve to determine the maximum tolerated concentration.
Compound Purity Use a high-purity source of this compound. Impurities could contribute to unexpected biological activity.

Quantitative Data Summary

The following tables summarize the reported potency of this compound in various assays.

Table 1: In Vitro Kinase Inhibition (IC50)

Target KinaseIC50 (nM)Assay Format
P. falciparum CLK340TR-FRET
P. vivax CLK333Kinase Assay
P. berghei CLK313Kinase Assay

Table 2: P. falciparum Parasite Viability (EC50)

Parasite StageEC50 (nM)Assay
Asexual Blood Stage (3D7)180Parasite Viability Assay
Asexual Blood Stage (Dd2)320Parasite Viability Assay
Gametocytes (Stage V)~800-910Gametocyte Viability Assay
Liver Stage Sporozoites400Liver Stage Development Assay

Experimental Protocols

Protocol 1: P. falciparum Asexual Blood Stage Viability Assay (SYBR Green I-based)

This protocol is adapted from standard malaria drug sensitivity testing methods.

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.

  • Compound Preparation: Prepare a 2 mM stock of this compound in 100% DMSO. Perform serial dilutions in culture medium to create a 2X concentration series.

  • Assay Setup: In a 96-well plate, add 50 µL of the 2X compound dilutions to the respective wells. Add 50 µL of a 2% parasitemia, 2% hematocrit parasite culture (ring stage) to each well. Include positive (no drug) and negative (uninfected erythrocytes) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I. Add 100 µL of this buffer to each well.

  • Signal Detection: Incubate the plate in the dark at room temperature for 1 hour. Read the fluorescence on a plate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Normalize the data to the positive control (100% growth). Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

Protocol 2: In Vitro PfCLK3 Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This protocol is based on the methodology described in studies characterizing this compound.[2][3]

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.

    • Enzyme: Recombinant full-length PfCLK3.

    • Substrate: ULight™-labeled peptide substrate.

    • Detection Reagent: Europium-labeled anti-phospho-substrate antibody.

    • ATP: Prepare a stock solution in water.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Kinase Buffer to create a 4X stock.

  • Assay Procedure (384-well plate):

    • Add 5 µL of 4X this compound solution or vehicle (DMSO in buffer) to the appropriate wells.

    • Add 10 µL of a 2X mixture of PfCLK3 and ULight™-labeled peptide substrate in Kinase Buffer to all wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of 2X ATP solution (at a final concentration close to the Km for PfCLK3) to all wells.

  • Reaction and Detection:

    • Incubate for the desired time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding the detection reagent diluted in stop buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Signal Reading: Read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percent inhibition (calculated from the ratio) against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_parasite Plasmodium falciparum PfCLK3 PfCLK3 Spliceosome_Factors Spliceosome Factors PfCLK3->Spliceosome_Factors Phosphorylation Pre_mRNA Pre-mRNA Spliceosome_Factors->Pre_mRNA Splicing Mature_mRNA Mature mRNA Pre_mRNA->Mature_mRNA Parasite_Proteins Essential Parasite Proteins Mature_mRNA->Parasite_Proteins Translation Parasite_Survival Parasite Survival Parasite_Proteins->Parasite_Survival TCMDC This compound TCMDC->PfCLK3 Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare this compound Stock (DMSO) Dilutions Prepare Serial Dilutions (Assay Medium) Stock->Dilutions Treat Add Compound Dilutions Dilutions->Treat Cells Culture Parasites/ Prepare Kinase Plate Plate Cells/Kinase Cells->Plate Plate->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Detect Add Detection Reagent (e.g., SYBR Green I) Incubate->Detect Read Read Plate Detect->Read Normalize Normalize to Controls Read->Normalize Curve Generate Dose-Response Curve Normalize->Curve EC50 Determine EC50/IC50 Curve->EC50

Caption: General workflow for concentration optimization.

Troubleshooting_Tree cluster_ic50 High IC50/EC50 cluster_variability High Variability cluster_toxicity Host Cell Toxicity Start Inconsistent/Unexpected Results Check_Compound Check Compound Stability & Purity Start->Check_Compound High IC50? Check_Plating Review Plating Technique Start->Check_Plating High Variability? Check_Off_Target Investigate Off-Target Effects Start->Check_Off_Target Cytotoxicity? Check_Assay Optimize Assay Conditions (e.g., ATP concentration) Check_Compound->Check_Assay Check_Cells Verify Cell/Parasite Sensitivity Check_Assay->Check_Cells Check_Edge Address Edge Effects Check_Plating->Check_Edge Check_Solubility Check for Precipitation Check_Edge->Check_Solubility Check_DMSO Verify Vehicle Toxicity Check_Off_Target->Check_DMSO

Caption: Troubleshooting decision tree for this compound assays.

References

Technical Support Center: TCMDC-135051 Resistance Mutation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with TCMDC-135051, a potent inhibitor of Plasmodium falciparum protein kinase PfCLK3. The information provided is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound?

Resistance to this compound in P. falciparum has been primarily associated with mutations in the gene encoding its target protein, PfCLK3.[1] Studies have also identified a mutation in the putative RNA processing protein PfUSP39 in a resistant parasite line.[1]

Q2: Which specific mutations in PfCLK3 have been identified to confer resistance to this compound?

Several mutations in the pfclk3 gene have been identified in this compound-resistant P. falciparum lines. These include:

  • H259P: A histidine to proline substitution.[1]

  • P196R: A proline to arginine substitution located in the N-terminal region outside the kinase domain.[1]

  • G449P: A glycine (B1666218) to proline substitution.[2][3]

Q3: What is the expected magnitude of resistance conferred by these mutations?

The degree of resistance, as measured by the shift in the half-maximal effective concentration (EC50), varies depending on the specific mutation. For instance, the TM051C line, which harbors the H259P mutation in PfCLK3, exhibited an over 11-fold increase in the EC50 for this compound.[1] The TM051A line, with the P196R mutation, showed a 4.2-fold shift in EC50 relative to the parental Dd2 parasites.[1] A 15-fold shift in sensitivity was observed in parasites with the G449P mutation.[2][3]

Q4: Does resistance to this compound confer cross-resistance to other antimalarial drugs?

Studies have shown that parasite lines with decreased sensitivity to this compound did not exhibit a change in sensitivity to chloroquine (B1663885) or artemisinin (B1665778).[1] Furthermore, this compound has demonstrated efficacy against clinical field isolates that have genetic markers of resistance to current antimalarial drugs, including pyrimethamine.[2][3]

Q5: What is the mechanism of action of this compound?

This compound is a highly selective inhibitor of PfCLK3, a protein kinase that plays a crucial role in the regulation of RNA splicing in P. falciparum.[2][4][5][6][7] By inhibiting PfCLK3, this compound disrupts essential parasite processes, leading to parasite death.[4][8] It is effective against multiple life stages of the parasite, including the asexual blood stages responsible for malaria symptoms, and also has transmission-blocking potential.[2][4][5][6][7]

Troubleshooting Guide

Issue: Difficulty in generating this compound resistant parasite lines.

  • Possible Cause: Inadequate drug pressure or insufficient culture duration.

  • Suggestion: Employ a gradual dose-escalation strategy over an extended period. A successful protocol involved culturing P. falciparum Dd2 parasites with increasing concentrations of this compound over a two-month period.[1] Start with a concentration around the EC50 and incrementally increase the concentration as the parasites adapt.

Issue: Inconsistent EC50 values in resistance assays.

  • Possible Cause: Variation in parasite synchronization or assay conditions.

  • Suggestion: Ensure a highly synchronized parasite culture, typically at the ring stage, before initiating the drug sensitivity assay. Maintain consistent assay parameters, including incubation time, hematocrit, and the method used for quantifying parasite viability.

Issue: Unable to detect known resistance mutations in resistant lines.

  • Possible Cause: Novel resistance mechanisms or mutations in genes other than PfCLK3.

  • Suggestion: While PfCLK3 is the primary target, resistance can emerge through other mechanisms. In one instance, a mutation in the putative RNA processing protein PfUSP39 was identified.[1] Consider whole-genome sequencing of your resistant lines to identify all potential genetic variations.

Data Presentation

Table 1: Summary of this compound Resistance Mutations and their Effect on EC50

Resistant LineParental StrainMutationGeneFold-change in EC50Reference
TM051CDd2H259PPfCLK3>11[1]
TM051ADd2P196RPfCLK34.2[1]
TM051BDd2Not specifiedPfUSP39Not specified[1]
Not specified3D7G449PPfCLK315[2][3]

Experimental Protocols

Protocol 1: Generation of this compound Resistant P. falciparum Lines

This protocol is adapted from the methodology used to generate this compound resistant parasites.[1]

  • Parasite Culture: Initiate a culture of P. falciparum Dd2 parasites in human erythrocytes using standard in vitro culture conditions.

  • Initial Drug Pressure: Introduce this compound to the culture at a concentration equivalent to the EC50 of the parental parasite line.

  • Dose Escalation: Monitor parasite growth. Once the parasites have adapted and are growing consistently, gradually increase the concentration of this compound in the culture medium.

  • Long-term Selection: Continue this process of dose escalation over a period of approximately two months.

  • Isolation of Resistant Lines: After the selection period, clone the resistant parasites by limiting dilution to obtain clonal lines for further characterization.

  • Phenotypic Characterization: Determine the EC50 of the resistant clones for this compound, chloroquine, and artemisinin to confirm resistance and specificity.

  • Genotypic Characterization: Perform whole-genome sequencing on the resistant lines to identify mutations in PfCLK3 and other potential resistance-conferring genes.

Visualizations

Signaling_Pathway This compound Mechanism of Action and Resistance cluster_0 Normal Parasite Function cluster_1 Drug Action cluster_2 Resistance Mechanism PfCLK3 PfCLK3 Kinase RNA_Splicing RNA Splicing Regulation PfCLK3->RNA_Splicing Phosphorylates & Regulates Inhibited_Splicing Disrupted RNA Splicing PfCLK3->Inhibited_Splicing Essential_Proteins Essential Parasite Proteins RNA_Splicing->Essential_Proteins Leads to correct synthesis of Parasite_Survival Parasite Survival & Proliferation Essential_Proteins->Parasite_Survival TCMDC This compound TCMDC->PfCLK3 Inhibits Mutated_PfCLK3 Mutated PfCLK3 (e.g., H259P, P196R) TCMDC->Mutated_PfCLK3 Ineffective Inhibition Parasite_Death Parasite Death Inhibited_Splicing->Parasite_Death Reduced_Binding Reduced this compound Binding Affinity Mutated_PfCLK3->Reduced_Binding Restored_Splicing Partially Restored RNA Splicing Mutated_PfCLK3->Restored_Splicing Resistant_Parasite_Survival Resistant Parasite Survival Restored_Splicing->Resistant_Parasite_Survival

Caption: Mechanism of this compound action and resistance.

Experimental_Workflow Workflow for this compound Resistance Studies Start Start: P. falciparum Culture (e.g., Dd2 strain) Drug_Selection Continuous Drug Pressure with increasing concentrations of This compound (2 months) Start->Drug_Selection Isolation Isolation of Resistant Parasite Lines (Clonal Dilution) Drug_Selection->Isolation Phenotyping Phenotypic Analysis: EC50 Determination (this compound, CQ, ART) Isolation->Phenotyping Genotyping Genotypic Analysis: Whole-Genome Sequencing Isolation->Genotyping Analysis Identification of Resistance Mutations (e.g., in PfCLK3, PfUSP39) Phenotyping->Analysis Genotyping->Analysis End End: Characterized Resistant Lines Analysis->End

Caption: Experimental workflow for resistance analysis.

References

Technical Support Center: TCMDC-135051 Resistance Mutation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with TCMDC-135051, a potent inhibitor of Plasmodium falciparum protein kinase PfCLK3. The information provided is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound?

Resistance to this compound in P. falciparum has been primarily associated with mutations in the gene encoding its target protein, PfCLK3.[1] Studies have also identified a mutation in the putative RNA processing protein PfUSP39 in a resistant parasite line.[1]

Q2: Which specific mutations in PfCLK3 have been identified to confer resistance to this compound?

Several mutations in the pfclk3 gene have been identified in this compound-resistant P. falciparum lines. These include:

  • H259P: A histidine to proline substitution.[1]

  • P196R: A proline to arginine substitution located in the N-terminal region outside the kinase domain.[1]

  • G449P: A glycine to proline substitution.[2][3]

Q3: What is the expected magnitude of resistance conferred by these mutations?

The degree of resistance, as measured by the shift in the half-maximal effective concentration (EC50), varies depending on the specific mutation. For instance, the TM051C line, which harbors the H259P mutation in PfCLK3, exhibited an over 11-fold increase in the EC50 for this compound.[1] The TM051A line, with the P196R mutation, showed a 4.2-fold shift in EC50 relative to the parental Dd2 parasites.[1] A 15-fold shift in sensitivity was observed in parasites with the G449P mutation.[2][3]

Q4: Does resistance to this compound confer cross-resistance to other antimalarial drugs?

Studies have shown that parasite lines with decreased sensitivity to this compound did not exhibit a change in sensitivity to chloroquine or artemisinin.[1] Furthermore, this compound has demonstrated efficacy against clinical field isolates that have genetic markers of resistance to current antimalarial drugs, including pyrimethamine.[2][3]

Q5: What is the mechanism of action of this compound?

This compound is a highly selective inhibitor of PfCLK3, a protein kinase that plays a crucial role in the regulation of RNA splicing in P. falciparum.[2][4][5][6][7] By inhibiting PfCLK3, this compound disrupts essential parasite processes, leading to parasite death.[4][8] It is effective against multiple life stages of the parasite, including the asexual blood stages responsible for malaria symptoms, and also has transmission-blocking potential.[2][4][5][6][7]

Troubleshooting Guide

Issue: Difficulty in generating this compound resistant parasite lines.

  • Possible Cause: Inadequate drug pressure or insufficient culture duration.

  • Suggestion: Employ a gradual dose-escalation strategy over an extended period. A successful protocol involved culturing P. falciparum Dd2 parasites with increasing concentrations of this compound over a two-month period.[1] Start with a concentration around the EC50 and incrementally increase the concentration as the parasites adapt.

Issue: Inconsistent EC50 values in resistance assays.

  • Possible Cause: Variation in parasite synchronization or assay conditions.

  • Suggestion: Ensure a highly synchronized parasite culture, typically at the ring stage, before initiating the drug sensitivity assay. Maintain consistent assay parameters, including incubation time, hematocrit, and the method used for quantifying parasite viability.

Issue: Unable to detect known resistance mutations in resistant lines.

  • Possible Cause: Novel resistance mechanisms or mutations in genes other than PfCLK3.

  • Suggestion: While PfCLK3 is the primary target, resistance can emerge through other mechanisms. In one instance, a mutation in the putative RNA processing protein PfUSP39 was identified.[1] Consider whole-genome sequencing of your resistant lines to identify all potential genetic variations.

Data Presentation

Table 1: Summary of this compound Resistance Mutations and their Effect on EC50

Resistant LineParental StrainMutationGeneFold-change in EC50Reference
TM051CDd2H259PPfCLK3>11[1]
TM051ADd2P196RPfCLK34.2[1]
TM051BDd2Not specifiedPfUSP39Not specified[1]
Not specified3D7G449PPfCLK315[2][3]

Experimental Protocols

Protocol 1: Generation of this compound Resistant P. falciparum Lines

This protocol is adapted from the methodology used to generate this compound resistant parasites.[1]

  • Parasite Culture: Initiate a culture of P. falciparum Dd2 parasites in human erythrocytes using standard in vitro culture conditions.

  • Initial Drug Pressure: Introduce this compound to the culture at a concentration equivalent to the EC50 of the parental parasite line.

  • Dose Escalation: Monitor parasite growth. Once the parasites have adapted and are growing consistently, gradually increase the concentration of this compound in the culture medium.

  • Long-term Selection: Continue this process of dose escalation over a period of approximately two months.

  • Isolation of Resistant Lines: After the selection period, clone the resistant parasites by limiting dilution to obtain clonal lines for further characterization.

  • Phenotypic Characterization: Determine the EC50 of the resistant clones for this compound, chloroquine, and artemisinin to confirm resistance and specificity.

  • Genotypic Characterization: Perform whole-genome sequencing on the resistant lines to identify mutations in PfCLK3 and other potential resistance-conferring genes.

Visualizations

Signaling_Pathway This compound Mechanism of Action and Resistance cluster_0 Normal Parasite Function cluster_1 Drug Action cluster_2 Resistance Mechanism PfCLK3 PfCLK3 Kinase RNA_Splicing RNA Splicing Regulation PfCLK3->RNA_Splicing Phosphorylates & Regulates Inhibited_Splicing Disrupted RNA Splicing PfCLK3->Inhibited_Splicing Essential_Proteins Essential Parasite Proteins RNA_Splicing->Essential_Proteins Leads to correct synthesis of Parasite_Survival Parasite Survival & Proliferation Essential_Proteins->Parasite_Survival TCMDC This compound TCMDC->PfCLK3 Inhibits Mutated_PfCLK3 Mutated PfCLK3 (e.g., H259P, P196R) TCMDC->Mutated_PfCLK3 Ineffective Inhibition Parasite_Death Parasite Death Inhibited_Splicing->Parasite_Death Reduced_Binding Reduced this compound Binding Affinity Mutated_PfCLK3->Reduced_Binding Restored_Splicing Partially Restored RNA Splicing Mutated_PfCLK3->Restored_Splicing Resistant_Parasite_Survival Resistant Parasite Survival Restored_Splicing->Resistant_Parasite_Survival

Caption: Mechanism of this compound action and resistance.

Experimental_Workflow Workflow for this compound Resistance Studies Start Start: P. falciparum Culture (e.g., Dd2 strain) Drug_Selection Continuous Drug Pressure with increasing concentrations of This compound (2 months) Start->Drug_Selection Isolation Isolation of Resistant Parasite Lines (Clonal Dilution) Drug_Selection->Isolation Phenotyping Phenotypic Analysis: EC50 Determination (this compound, CQ, ART) Isolation->Phenotyping Genotyping Genotypic Analysis: Whole-Genome Sequencing Isolation->Genotyping Analysis Identification of Resistance Mutations (e.g., in PfCLK3, PfUSP39) Phenotyping->Analysis Genotyping->Analysis End End: Characterized Resistant Lines Analysis->End

Caption: Experimental workflow for resistance analysis.

References

Technical Support Center: Structure-Activity Relationship of TCMDC-135051 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the structure-activity relationship (SAR) of TCMDC-135051 analogs. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are not observing the expected nanomolar potency of our synthesized this compound analogs against Plasmodium falciparum. What could be the issue?

A1: Discrepancies between expected and observed potency can arise from several factors, from the compound itself to the experimental setup. Here are some troubleshooting steps:

  • Compound Integrity and Purity:

    • Verification: Confirm the chemical structure and purity of your synthesized analogs using techniques like NMR, mass spectrometry, and HPLC. Impurities can interfere with the assay and lead to inaccurate results.

    • Solubility: this compound and its analogs can be zwitterionic at physiological pH.[1] Ensure complete solubilization of your compounds in the assay buffer. Poor solubility can lead to artificially low potency. Consider using a small amount of DMSO as a co-solvent, but be mindful of its potential effects on the assay.

  • Assay Conditions:

    • ATP Concentration: The inhibitory activity of ATP-competitive inhibitors is sensitive to the ATP concentration in the kinase assay. Ensure you are using a consistent and appropriate ATP concentration, ideally at or below the Km for ATP of the target kinase (PfCLK3).

    • Enzyme Activity: Verify the activity of your recombinant PfCLK3 enzyme. Enzyme degradation or batch-to-batch variability can significantly impact the results. Include a positive control inhibitor with known potency in every experiment.

  • In Vitro vs. Cell-Based Assays:

    • Permeability: A potent inhibitor in a biochemical assay may not show activity in a cell-based parasite viability assay due to poor cell permeability. If you observe a significant drop in potency between your enzymatic and cellular assays, consider investigating the physicochemical properties of your analogs that influence cell penetration.

Q2: We are observing high background noise or false positives in our Time-Resolved Fluorescence Energy Transfer (TR-FRET) kinase assay. How can we troubleshoot this?

A2: High background or false positives in TR-FRET assays can be caused by compound interference or issues with assay components.

  • Compound Interference:

    • Autofluorescence: Some compounds can be inherently fluorescent at the excitation or emission wavelengths of the TR-FRET assay, leading to a high background signal. Screen your compounds for autofluorescence in the absence of assay reagents.

    • Light Scattering: Precipitated compounds can scatter light and interfere with the assay signal. Visually inspect your assay plates for any precipitation.

  • Assay Reagent Issues:

    • Reagent Concentration: Titrate the concentrations of your donor and acceptor fluorophores, as well as the antibody, to optimize the signal-to-background ratio.

    • Buffer Composition: Ensure the buffer components, including detergents and salts, are compatible with the TR-FRET system and do not contribute to a high background.

Q3: Our this compound analogs show potent inhibition of PfCLK3 but are also toxic to human cell lines. What modifications can we explore to improve selectivity?

A3: Achieving selectivity against the parasite kinase over human orthologs is a critical step. This compound has been shown to be selective against a panel of human kinases, but analog modifications can alter this profile.[2]

  • Structural Modifications: The initial SAR studies focused on rings A and B of the 7-azaindole scaffold.[1][2] Consider exploring modifications that exploit differences in the ATP-binding pocket between PfCLK3 and its closest human homologs, such as PRPF4B and CLK2.[2][3]

  • Covalent Inhibition: A recent study explored the development of covalent inhibitors targeting a non-conserved cysteine residue near the ATP-binding site of PfCLK3. This strategy led to improved parasiticidal potency and selectivity over the human kinome.[4]

Data Presentation

Structure-Activity Relationship of this compound Analogs against PfCLK3

The following table summarizes the in vitro kinase activity (pIC50) against P. falciparum CLK3 and the in vitro antiplasmodial activity (pEC50) against the 3D7 strain of P. falciparum for this compound and a selection of its analogs. The data highlights key structural modifications and their impact on potency.

CompoundRing A ModificationRing B ModificationPfCLK3 pIC50 (IC50, nM)P. falciparum 3D7 pEC50 (EC50, nM)
This compound (1) 4-((diethylamino)methyl)-3-methoxyphenyl4-carboxy-3-isopropylphenyl7.7 (20)6.7 (180)
Analog 30 4-((diethylamino)methyl)-3-methoxyphenyl4-(1H-tetrazol-5-yl)-3-isopropylphenyl7.7 (19)6.6 (270)
Analog with Covalent Warhead (4) N-Boc-piperazine derivativeAcryloyl chloride modification-7.10 (79)

Data compiled from multiple sources.[1][2][4]

Experimental Protocols

PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This protocol is a generalized procedure based on published methods for assessing the in vitro kinase activity of this compound analogs against PfCLK3.[2][5]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X stock solution of recombinant full-length PfCLK3 protein.

    • Prepare a 2X stock solution of the peptide substrate.

    • Prepare a 2X stock solution of ATP.

    • Prepare serial dilutions of the test compounds (analogs) in DMSO, followed by dilution in the reaction buffer to a 4X stock.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 4X compound solution or vehicle (DMSO in buffer) to the appropriate wells.

    • Add 10 µL of the 2X PfCLK3/substrate mixture to all wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding a stop solution containing EDTA.

    • Add the detection reagents (e.g., europium-labeled anti-phospho-serine antibody and a ULight™-labeled streptavidin).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 values by fitting the data to a four-parameter dose-response curve.

P. falciparum Asexual Blood Stage Viability Assay

This protocol is a generalized procedure for assessing the parasiticidal activity of this compound analogs.[1][2]

  • Parasite Culture:

    • Culture chloroquine-sensitive (3D7) P. falciparum parasites in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

    • Maintain the parasites in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

    • Synchronize the parasite culture to the ring stage.

  • Assay Procedure (96-well plate):

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add the diluted compounds to a 96-well plate.

    • Add the synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to the wells.

    • Incubate the plates for 72 hours under the standard culture conditions.

  • Quantification of Parasite Growth:

    • After incubation, lyse the red blood cells and stain the parasite DNA with a fluorescent dye (e.g., SYBR Green I).

    • Read the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of parasite growth inhibition for each compound concentration relative to the controls.

    • Determine the EC50 values by fitting the data to a dose-response curve.

Mandatory Visualizations

TCMDC-135051_Mechanism_of_Action cluster_parasite Plasmodium falciparum This compound This compound PfCLK3 PfCLK3 Kinase This compound->PfCLK3 Inhibition Spliceosome_Components Spliceosome Components PfCLK3->Spliceosome_Components Phosphorylation RNA_Splicing RNA Splicing Spliceosome_Components->RNA_Splicing Regulation Parasite_Survival Parasite Survival (Asexual & Sexual Stages) RNA_Splicing->Parasite_Survival Experimental_Workflow Start Start: Analog Design Synthesis Analog Synthesis & Purification Start->Synthesis Biochemical_Assay Biochemical Assay: PfCLK3 TR-FRET Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay: P. falciparum Viability Biochemical_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Improvement End End: Preclinical Candidate SAR_Analysis->End Promising Candidate Lead_Optimization->Synthesis

References

Technical Support Center: Structure-Activity Relationship of TCMDC-135051 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the structure-activity relationship (SAR) of TCMDC-135051 analogs. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are not observing the expected nanomolar potency of our synthesized this compound analogs against Plasmodium falciparum. What could be the issue?

A1: Discrepancies between expected and observed potency can arise from several factors, from the compound itself to the experimental setup. Here are some troubleshooting steps:

  • Compound Integrity and Purity:

    • Verification: Confirm the chemical structure and purity of your synthesized analogs using techniques like NMR, mass spectrometry, and HPLC. Impurities can interfere with the assay and lead to inaccurate results.

    • Solubility: this compound and its analogs can be zwitterionic at physiological pH.[1] Ensure complete solubilization of your compounds in the assay buffer. Poor solubility can lead to artificially low potency. Consider using a small amount of DMSO as a co-solvent, but be mindful of its potential effects on the assay.

  • Assay Conditions:

    • ATP Concentration: The inhibitory activity of ATP-competitive inhibitors is sensitive to the ATP concentration in the kinase assay. Ensure you are using a consistent and appropriate ATP concentration, ideally at or below the Km for ATP of the target kinase (PfCLK3).

    • Enzyme Activity: Verify the activity of your recombinant PfCLK3 enzyme. Enzyme degradation or batch-to-batch variability can significantly impact the results. Include a positive control inhibitor with known potency in every experiment.

  • In Vitro vs. Cell-Based Assays:

    • Permeability: A potent inhibitor in a biochemical assay may not show activity in a cell-based parasite viability assay due to poor cell permeability. If you observe a significant drop in potency between your enzymatic and cellular assays, consider investigating the physicochemical properties of your analogs that influence cell penetration.

Q2: We are observing high background noise or false positives in our Time-Resolved Fluorescence Energy Transfer (TR-FRET) kinase assay. How can we troubleshoot this?

A2: High background or false positives in TR-FRET assays can be caused by compound interference or issues with assay components.

  • Compound Interference:

    • Autofluorescence: Some compounds can be inherently fluorescent at the excitation or emission wavelengths of the TR-FRET assay, leading to a high background signal. Screen your compounds for autofluorescence in the absence of assay reagents.

    • Light Scattering: Precipitated compounds can scatter light and interfere with the assay signal. Visually inspect your assay plates for any precipitation.

  • Assay Reagent Issues:

    • Reagent Concentration: Titrate the concentrations of your donor and acceptor fluorophores, as well as the antibody, to optimize the signal-to-background ratio.

    • Buffer Composition: Ensure the buffer components, including detergents and salts, are compatible with the TR-FRET system and do not contribute to a high background.

Q3: Our this compound analogs show potent inhibition of PfCLK3 but are also toxic to human cell lines. What modifications can we explore to improve selectivity?

A3: Achieving selectivity against the parasite kinase over human orthologs is a critical step. This compound has been shown to be selective against a panel of human kinases, but analog modifications can alter this profile.[2]

  • Structural Modifications: The initial SAR studies focused on rings A and B of the 7-azaindole (B17877) scaffold.[1][2] Consider exploring modifications that exploit differences in the ATP-binding pocket between PfCLK3 and its closest human homologs, such as PRPF4B and CLK2.[2][3]

  • Covalent Inhibition: A recent study explored the development of covalent inhibitors targeting a non-conserved cysteine residue near the ATP-binding site of PfCLK3. This strategy led to improved parasiticidal potency and selectivity over the human kinome.[4]

Data Presentation

Structure-Activity Relationship of this compound Analogs against PfCLK3

The following table summarizes the in vitro kinase activity (pIC50) against P. falciparum CLK3 and the in vitro antiplasmodial activity (pEC50) against the 3D7 strain of P. falciparum for this compound and a selection of its analogs. The data highlights key structural modifications and their impact on potency.

CompoundRing A ModificationRing B ModificationPfCLK3 pIC50 (IC50, nM)P. falciparum 3D7 pEC50 (EC50, nM)
This compound (1) 4-((diethylamino)methyl)-3-methoxyphenyl4-carboxy-3-isopropylphenyl7.7 (20)6.7 (180)
Analog 30 4-((diethylamino)methyl)-3-methoxyphenyl4-(1H-tetrazol-5-yl)-3-isopropylphenyl7.7 (19)6.6 (270)
Analog with Covalent Warhead (4) N-Boc-piperazine derivativeAcryloyl chloride modification-7.10 (79)

Data compiled from multiple sources.[1][2][4]

Experimental Protocols

PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This protocol is a generalized procedure based on published methods for assessing the in vitro kinase activity of this compound analogs against PfCLK3.[2][5]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X stock solution of recombinant full-length PfCLK3 protein.

    • Prepare a 2X stock solution of the peptide substrate.

    • Prepare a 2X stock solution of ATP.

    • Prepare serial dilutions of the test compounds (analogs) in DMSO, followed by dilution in the reaction buffer to a 4X stock.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 4X compound solution or vehicle (DMSO in buffer) to the appropriate wells.

    • Add 10 µL of the 2X PfCLK3/substrate mixture to all wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding a stop solution containing EDTA.

    • Add the detection reagents (e.g., europium-labeled anti-phospho-serine antibody and a ULight™-labeled streptavidin).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 values by fitting the data to a four-parameter dose-response curve.

P. falciparum Asexual Blood Stage Viability Assay

This protocol is a generalized procedure for assessing the parasiticidal activity of this compound analogs.[1][2]

  • Parasite Culture:

    • Culture chloroquine-sensitive (3D7) P. falciparum parasites in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

    • Maintain the parasites in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

    • Synchronize the parasite culture to the ring stage.

  • Assay Procedure (96-well plate):

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add the diluted compounds to a 96-well plate.

    • Add the synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to the wells.

    • Incubate the plates for 72 hours under the standard culture conditions.

  • Quantification of Parasite Growth:

    • After incubation, lyse the red blood cells and stain the parasite DNA with a fluorescent dye (e.g., SYBR Green I).

    • Read the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of parasite growth inhibition for each compound concentration relative to the controls.

    • Determine the EC50 values by fitting the data to a dose-response curve.

Mandatory Visualizations

TCMDC-135051_Mechanism_of_Action cluster_parasite Plasmodium falciparum This compound This compound PfCLK3 PfCLK3 Kinase This compound->PfCLK3 Inhibition Spliceosome_Components Spliceosome Components PfCLK3->Spliceosome_Components Phosphorylation RNA_Splicing RNA Splicing Spliceosome_Components->RNA_Splicing Regulation Parasite_Survival Parasite Survival (Asexual & Sexual Stages) RNA_Splicing->Parasite_Survival Experimental_Workflow Start Start: Analog Design Synthesis Analog Synthesis & Purification Start->Synthesis Biochemical_Assay Biochemical Assay: PfCLK3 TR-FRET Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay: P. falciparum Viability Biochemical_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Improvement End End: Preclinical Candidate SAR_Analysis->End Promising Candidate Lead_Optimization->Synthesis

References

Technical Support Center: Modification of the 7-Azaindole Scaffold of TCMDC-135051

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the modification of the 7-azaindole scaffold of TCMDC-135051, a potent inhibitor of Plasmodium falciparum protein kinase PfCLK3.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary biological target of this compound and its analogs?

A1: The primary biological target of this compound is the Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3).[1][2] This kinase is a crucial regulator of RNA splicing in the malaria parasite.[3][4][5] Inhibition of PfCLK3 disrupts the processing of numerous essential transcripts, leading to parasite death at multiple stages of its lifecycle, including the blood, liver, and gametocyte stages.[1][4]

Q2: What are the key structural features of this compound that are important for its activity?

A2: this compound possesses a core 7-azaindole scaffold, which is a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the kinase hinge region.[1] The molecule also features substituted aromatic rings at the 2- and 4-positions of the 7-azaindole core. Structure-activity relationship (SAR) studies have shown that modifications to these aromatic rings significantly impact the compound's potency against PfCLK3 and its antiparasitic activity.[1]

Q3: Are there any known liabilities associated with the 7-azaindole scaffold?

A3: While the 7-azaindole scaffold is a valuable pharmacophore, it can present certain challenges. Depending on the substitution pattern, these molecules can sometimes have poor aqueous solubility.[6] Additionally, the synthesis of substituted 7-azaindoles can be complex and may require multi-step procedures and careful optimization of reaction conditions.

Q4: What are the most common strategies for modifying the 7-azaindole scaffold of this compound?

A4: The most common strategies involve palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce new aryl or alkyl groups at various positions of the 7-azaindole core. These reactions are typically performed on halogenated 7-azaindole intermediates. Modifications of the substituents on the existing aromatic rings at the 2- and 4-positions are also a key strategy to explore the SAR.[1]

Troubleshooting Guides

Synthesis & Purification

Q5: I am having trouble with the Suzuki-Miyaura coupling reaction to introduce a new aryl group at the 4-position of the 7-azaindole core. The yield is consistently low. What could be the issue?

A5: Low yields in Suzuki-Miyaura couplings involving 7-azaindoles can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • Boronic Acid/Ester Stability: Boronic acids can degrade upon storage. Use freshly opened or purified boronic acids/esters. Consider using more stable potassium trifluoroborate salts.

    • Palladium Catalyst: Ensure your palladium catalyst is not deactivated. Use fresh catalyst and handle it under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The catalytic cycle is sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.

    • Base: The choice and quality of the base are critical. Carbonates such as K₂CO₃ or Cs₂CO₃ are commonly used. Ensure the base is anhydrous.

    • Solvent: Use anhydrous, degassed solvents. Common solvent systems include dioxane/water or DMF/water mixtures.

  • Side Reactions:

    • Homocoupling: Homocoupling of the boronic acid can be a significant side reaction. This can sometimes be minimized by adjusting the stoichiometry of the reactants or changing the catalyst/ligand system.

    • Protodeboronation: The boronic acid can be cleaved by acidic protons. Ensure your reaction conditions are not acidic.

Q6: I am observing significant byproduct formation in my Sonogashira coupling reaction with a terminal alkyne. How can I improve the selectivity?

A6: Byproduct formation in Sonogashira couplings, particularly with electron-deficient heterocycles like 7-azaindole, is a common challenge. Consider the following:

  • Copper Co-catalyst: While the classic Sonogashira reaction uses a copper co-catalyst (e.g., CuI), this can often lead to the homocoupling of the alkyne (Glaser coupling). Consider running the reaction under copper-free conditions, which often require a specific palladium catalyst and ligand combination (e.g., Pd(PPh₃)₄ with a bulky phosphine ligand) and an amine base.

  • Amine Base: The choice of amine base (e.g., triethylamine, diisopropylethylamine) can influence the reaction rate and selectivity. An excess of the amine is often used.

  • Temperature: Running the reaction at the lowest effective temperature can often minimize byproduct formation.

Q7: The purification of my final zwitterionic 7-azaindole analog is proving difficult. What purification techniques are recommended?

A7: The zwitterionic nature of many this compound analogs can make purification challenging due to their potential for low solubility in common organic solvents and their tendency to streak on silica gel. Here are some strategies:

  • Reverse-Phase Chromatography: Reverse-phase HPLC or MPLC is often the most effective method for purifying polar, zwitterionic compounds. A C18 stationary phase with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid (TFA) is a good starting point.

  • Ion-Exchange Chromatography: Depending on the pKa of your compound, ion-exchange chromatography can be a powerful purification tool.

  • Trituration/Crystallization: If the compound is sufficiently pure, trituration with an appropriate solvent or crystallization can be used to remove minor impurities.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol for Arylation at the 4-Position

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-bromo-7-azaindole intermediate with an arylboronic acid. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • 4-Bromo-N-protected-7-azaindole intermediate

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask, add the 4-bromo-N-protected-7-azaindole intermediate, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by reverse-phase chromatography.

  • Remove the protecting group under appropriate conditions to yield the final product.

Data Presentation

Structure-Activity Relationship (SAR) of this compound Analogs

The following table summarizes the structure-activity relationship data for selected analogs of this compound, highlighting the impact of modifications on PfCLK3 inhibition and antiplasmodial activity.[1]

CompoundR¹ (Ring A)R² (Ring B)PfCLK3 IC₅₀ (nM)P. falciparum 3D7 EC₅₀ (nM)
This compound -CH₂N(Et)₂-COOH13303
Analog 1 -H-COOH>10,000>10,000
Analog 2 -CH₂N(Et)₂-H1,2002,500
Analog 3 -CH₂NH₂-COOH50800
Analog 4 -CH₂N(Et)₂Tetrazole19270

Data extracted from Mahindra, A., et al. (2020). Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials. Journal of Medicinal Chemistry.[1]

Mandatory Visualizations

PfCLK3_Signaling_Pathway cluster_inhibition Drug Action cluster_kinase Kinase Regulation cluster_splicing RNA Splicing Machinery cluster_outcome Cellular Outcome TCMDC This compound PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Inhibition SR_proteins SR Proteins (Splicing Factors) PfCLK3->SR_proteins Phosphorylation Spliceosome Spliceosome Assembly & Activity SR_proteins->Spliceosome pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA Mature mRNA pre_mRNA->mRNA Protein Essential Proteins mRNA->Protein Translation Parasite_Death Parasite Death Protein->Parasite_Death Disruption leads to

Caption: PfCLK3 signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Halogenated 7-Azaindole Intermediate coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) start->coupling deprotection Protecting Group Removal (if applicable) coupling->deprotection purification Purification (e.g., HPLC, Column Chromatography) deprotection->purification characterization Characterization (NMR, MS, etc.) purification->characterization assay Biological Assay (PfCLK3 Inhibition, Antiplasmodial Activity) characterization->assay end End: Final Analog for SAR Analysis assay->end

Caption: General experimental workflow for analog synthesis.

troubleshooting_workflow start Low Yield in Cross-Coupling Reaction check_reagents Check Reagent Quality (Catalyst, Base, Solvents) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK resolution Improved Yield check_reagents->resolution Issue Found & Fixed optimize_catalyst Optimize Catalyst/Ligand System check_conditions->optimize_catalyst Conditions OK check_conditions->resolution Issue Found & Fixed optimize_base Screen Different Bases optimize_catalyst->optimize_base No Improvement optimize_catalyst->resolution Improvement optimize_base->resolution Improvement

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

References

Technical Support Center: Modification of the 7-Azaindole Scaffold of TCMDC-135051

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the modification of the 7-azaindole (B17877) scaffold of TCMDC-135051, a potent inhibitor of Plasmodium falciparum protein kinase PfCLK3.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary biological target of this compound and its analogs?

A1: The primary biological target of this compound is the Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3).[1][2] This kinase is a crucial regulator of RNA splicing in the malaria parasite.[3][4][5] Inhibition of PfCLK3 disrupts the processing of numerous essential transcripts, leading to parasite death at multiple stages of its lifecycle, including the blood, liver, and gametocyte stages.[1][4]

Q2: What are the key structural features of this compound that are important for its activity?

A2: this compound possesses a core 7-azaindole scaffold, which is a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the kinase hinge region.[1] The molecule also features substituted aromatic rings at the 2- and 4-positions of the 7-azaindole core. Structure-activity relationship (SAR) studies have shown that modifications to these aromatic rings significantly impact the compound's potency against PfCLK3 and its antiparasitic activity.[1]

Q3: Are there any known liabilities associated with the 7-azaindole scaffold?

A3: While the 7-azaindole scaffold is a valuable pharmacophore, it can present certain challenges. Depending on the substitution pattern, these molecules can sometimes have poor aqueous solubility.[6] Additionally, the synthesis of substituted 7-azaindoles can be complex and may require multi-step procedures and careful optimization of reaction conditions.

Q4: What are the most common strategies for modifying the 7-azaindole scaffold of this compound?

A4: The most common strategies involve palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce new aryl or alkyl groups at various positions of the 7-azaindole core. These reactions are typically performed on halogenated 7-azaindole intermediates. Modifications of the substituents on the existing aromatic rings at the 2- and 4-positions are also a key strategy to explore the SAR.[1]

Troubleshooting Guides

Synthesis & Purification

Q5: I am having trouble with the Suzuki-Miyaura coupling reaction to introduce a new aryl group at the 4-position of the 7-azaindole core. The yield is consistently low. What could be the issue?

A5: Low yields in Suzuki-Miyaura couplings involving 7-azaindoles can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • Boronic Acid/Ester Stability: Boronic acids can degrade upon storage. Use freshly opened or purified boronic acids/esters. Consider using more stable potassium trifluoroborate salts.

    • Palladium Catalyst: Ensure your palladium catalyst is not deactivated. Use fresh catalyst and handle it under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The catalytic cycle is sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.

    • Base: The choice and quality of the base are critical. Carbonates such as K₂CO₃ or Cs₂CO₃ are commonly used. Ensure the base is anhydrous.

    • Solvent: Use anhydrous, degassed solvents. Common solvent systems include dioxane/water or DMF/water mixtures.

  • Side Reactions:

    • Homocoupling: Homocoupling of the boronic acid can be a significant side reaction. This can sometimes be minimized by adjusting the stoichiometry of the reactants or changing the catalyst/ligand system.

    • Protodeboronation: The boronic acid can be cleaved by acidic protons. Ensure your reaction conditions are not acidic.

Q6: I am observing significant byproduct formation in my Sonogashira coupling reaction with a terminal alkyne. How can I improve the selectivity?

A6: Byproduct formation in Sonogashira couplings, particularly with electron-deficient heterocycles like 7-azaindole, is a common challenge. Consider the following:

  • Copper Co-catalyst: While the classic Sonogashira reaction uses a copper co-catalyst (e.g., CuI), this can often lead to the homocoupling of the alkyne (Glaser coupling). Consider running the reaction under copper-free conditions, which often require a specific palladium catalyst and ligand combination (e.g., Pd(PPh₃)₄ with a bulky phosphine (B1218219) ligand) and an amine base.

  • Amine Base: The choice of amine base (e.g., triethylamine, diisopropylethylamine) can influence the reaction rate and selectivity. An excess of the amine is often used.

  • Temperature: Running the reaction at the lowest effective temperature can often minimize byproduct formation.

Q7: The purification of my final zwitterionic 7-azaindole analog is proving difficult. What purification techniques are recommended?

A7: The zwitterionic nature of many this compound analogs can make purification challenging due to their potential for low solubility in common organic solvents and their tendency to streak on silica (B1680970) gel. Here are some strategies:

  • Reverse-Phase Chromatography: Reverse-phase HPLC or MPLC is often the most effective method for purifying polar, zwitterionic compounds. A C18 stationary phase with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid (TFA) is a good starting point.

  • Ion-Exchange Chromatography: Depending on the pKa of your compound, ion-exchange chromatography can be a powerful purification tool.

  • Trituration/Crystallization: If the compound is sufficiently pure, trituration with an appropriate solvent or crystallization can be used to remove minor impurities.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol for Arylation at the 4-Position

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-bromo-7-azaindole intermediate with an arylboronic acid. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • 4-Bromo-N-protected-7-azaindole intermediate

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask, add the 4-bromo-N-protected-7-azaindole intermediate, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by reverse-phase chromatography.

  • Remove the protecting group under appropriate conditions to yield the final product.

Data Presentation

Structure-Activity Relationship (SAR) of this compound Analogs

The following table summarizes the structure-activity relationship data for selected analogs of this compound, highlighting the impact of modifications on PfCLK3 inhibition and antiplasmodial activity.[1]

CompoundR¹ (Ring A)R² (Ring B)PfCLK3 IC₅₀ (nM)P. falciparum 3D7 EC₅₀ (nM)
This compound -CH₂N(Et)₂-COOH13303
Analog 1 -H-COOH>10,000>10,000
Analog 2 -CH₂N(Et)₂-H1,2002,500
Analog 3 -CH₂NH₂-COOH50800
Analog 4 -CH₂N(Et)₂Tetrazole19270

Data extracted from Mahindra, A., et al. (2020). Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials. Journal of Medicinal Chemistry.[1]

Mandatory Visualizations

PfCLK3_Signaling_Pathway cluster_inhibition Drug Action cluster_kinase Kinase Regulation cluster_splicing RNA Splicing Machinery cluster_outcome Cellular Outcome TCMDC This compound PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Inhibition SR_proteins SR Proteins (Splicing Factors) PfCLK3->SR_proteins Phosphorylation Spliceosome Spliceosome Assembly & Activity SR_proteins->Spliceosome pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA Mature mRNA pre_mRNA->mRNA Protein Essential Proteins mRNA->Protein Translation Parasite_Death Parasite Death Protein->Parasite_Death Disruption leads to

Caption: PfCLK3 signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Halogenated 7-Azaindole Intermediate coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) start->coupling deprotection Protecting Group Removal (if applicable) coupling->deprotection purification Purification (e.g., HPLC, Column Chromatography) deprotection->purification characterization Characterization (NMR, MS, etc.) purification->characterization assay Biological Assay (PfCLK3 Inhibition, Antiplasmodial Activity) characterization->assay end End: Final Analog for SAR Analysis assay->end

Caption: General experimental workflow for analog synthesis.

troubleshooting_workflow start Low Yield in Cross-Coupling Reaction check_reagents Check Reagent Quality (Catalyst, Base, Solvents) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK resolution Improved Yield check_reagents->resolution Issue Found & Fixed optimize_catalyst Optimize Catalyst/Ligand System check_conditions->optimize_catalyst Conditions OK check_conditions->resolution Issue Found & Fixed optimize_base Screen Different Bases optimize_catalyst->optimize_base No Improvement optimize_catalyst->resolution Improvement optimize_base->resolution Improvement

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

References

Technical Support Center: TCMDC-135051 Synthesis and Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with TCMDC-135051, a potent inhibitor of Plasmodium falciparum protein kinase PfCLK3.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3.[1][3] PfCLK3 is crucial for the regulation of RNA splicing in the malaria parasite and is essential for its survival in the blood stage.[1][4] By inhibiting PfCLK3, this compound disrupts essential processes in the parasite's lifecycle, leading to its death.[2][3] This compound has shown activity in the trophozoite to schizont stages, prevents the development of stage V gametocytes, and inhibits the development of liver-stage parasites.[1]

Q2: What are the key structural features of this compound?

A2: this compound possesses a core 7-azaindole scaffold with aromatic rings at the 2- and 4-positions. These rings are further functionalized with a tertiary amine on "ring A" and a carboxylic acid on "ring B", resulting in a zwitterionic molecule at physiological pH.[1]

Q3: What is the reported in vitro activity of this compound?

A3: this compound demonstrates nanomolar activity against PfCLK3 in in-vitro kinase assays and submicromolar activity against asexual blood-stage P. falciparum parasites.[1] Specific reported values can be found in the data summary table below.

Q4: Is this compound selective for the parasite kinase over human kinases?

A4: Yes, studies have shown that this compound acts specifically on the parasite's PfCLK3 without significantly affecting human proteins, indicating a low potential for off-target toxicity in the host.[2][3] The most closely related human kinase is PRPF4B, and the compound has been shown to be safe in this regard.[2]

Quantitative Data Summary

The following table summarizes the reported biological activity of this compound from various studies.

Target/AssayOrganism/StrainMeasurementValueReference
PfCLK3 Kinase AssayP. falciparumIC5040 nM[5]
Parasite ViabilityP. falciparum (3D7)EC50180 nM[5][6]
Parasite ViabilityP. falciparum (3D7)pEC506.7[6]
Parasite ViabilityP. falciparum (mutant G449P)EC501806 nM[6]
Antiparasitic ActivityP. falciparumEC50320 nM[3]
Liver Stage DevelopmentP. bergheiEC500.40 µM[3]
PvCLK3 Kinase AssayP. vivaxIC500.033 µM[3]
PbCLK3 Kinase AssayP. bergheiIC500.013 µM[3]

Troubleshooting this compound Synthesis

This section addresses potential issues that may arise during the multi-step synthesis of this compound.

Problem 1: Low yield during the N-tosylation of 4-bromo-7-azaindole (Step 1).

  • Question: I am getting a low yield of the N-tosyl-7-azaindole intermediate. What are the possible causes and solutions?

  • Answer: Low yields in this step can often be attributed to incomplete deprotonation of the indole nitrogen or degradation of the starting material.

    • Moisture: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Sodium hydride (NaH) reacts violently with water, and any moisture will consume the reagent.

    • Reagent Quality: Use fresh, high-quality sodium hydride. Old NaH may have a layer of sodium hydroxide on its surface, reducing its reactivity.

    • Temperature: Maintain the reaction temperature at 0 °C during the addition of 4-bromo-1H-pyrrolo[2,3-b]pyridine to the NaH suspension. Adding it at a higher temperature can lead to side reactions.

    • Reaction Time: While the reported time is 2 hours, you can monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion before quenching.

Problem 2: Inefficient iodination at the 3-position of the 7-azaindole core (Step 2).

  • Question: The iodination step is not proceeding to completion, and I observe unreacted starting material. How can I improve this reaction?

  • Answer: This step involves the use of Lithium diisopropylamide (LDA), which is a very strong, moisture-sensitive base.

    • LDA Preparation: If preparing LDA in-house, ensure accurate titration to determine its molarity. Commercial solutions of LDA should be fresh.

    • Temperature Control: This reaction is highly temperature-sensitive. The reaction mixture must be maintained at -78 °C (a dry ice/acetone bath is recommended) during the addition of LDA and iodine. Temperatures above this can lead to decomposition of LDA and side reactions.

    • Slow Addition: Add the LDA and the iodine solution slowly and dropwise to the solution of the N-tosylated intermediate. This helps to control the reaction and prevent localized overheating.

Problem 3: Difficulties with the Suzuki coupling reactions (Steps 3 & 6).

  • Question: My Suzuki coupling reactions are giving low yields of the desired product, and I see a significant amount of starting material or homo-coupling byproducts. What should I check?

  • Answer: Suzuki couplings are powerful but can be sensitive to several factors.

    • Catalyst Activity: The Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) is the heart of the reaction. Ensure you are using a fresh, active catalyst. If the catalyst has been stored for a long time, its activity may be diminished. Consider using a newer batch or a different palladium source.

    • Inert Atmosphere: Oxygen can deactivate the palladium catalyst. It is critical to thoroughly degas the reaction mixture (e.g., by bubbling argon or nitrogen through the solvent for 15-20 minutes) before adding the catalyst.

    • Base and Solvent: The choice and quality of the base (e.g., Na2CO3) and solvent (e.g., 1,4-dioxane) are important. Ensure the base is finely powdered and the solvent is anhydrous.

    • Boronic Acid/Ester Quality: Boronic acids and their esters can degrade over time. Use high-purity reagents.

Problem 4: Incomplete reductive amination (Step 4).

  • Question: The conversion of the aldehyde to the diethylamine is incomplete. How can I drive this reaction to completion?

  • Answer: Reductive amination involves the formation of an imine followed by its reduction.

    • Reagent Stoichiometry: Ensure you are using a slight excess of the amine (diethylamine in this case) and the reducing agent (sodium triacetoxyborohydride, NaBH(OAc)3).

    • pH: The reaction is sensitive to pH. While not explicitly stated, the formation of the iminium ion is often favored under weakly acidic conditions. NaBH(OAc)3 is a milder reducing agent that is suitable for these conditions.

    • Reaction Time: These reactions can sometimes be slow. Allow the reaction to proceed for the full 12 hours, and monitor by TLC for the disappearance of the aldehyde starting material.

Problem 5: Failed or incomplete deprotection of the tosyl group (Step 5).

  • Question: The removal of the tosyl protecting group is not working as expected. What are alternative methods?

  • Answer: The protocol calls for potassium carbonate in methanol.[1] If this is not effective:

    • Stronger Base: You can try a stronger base like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in methanol. However, be cautious as this may also hydrolyze other functional groups if the reaction is run for too long or at too high a temperature.

    • Monitoring: Track the reaction's progress carefully by TLC. Over-exposure to strong basic conditions can lead to decomposition.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process as described in the literature.[1][6] The key steps are outlined below. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon) using anhydrous solvents.

Step 1: N-Tosylation of 4-bromo-1H-pyrrolo[2,3-b]pyridine To a solution of sodium hydride in THF at 0 °C, 4-bromo-1H-pyrrolo[2,3-b]pyridine is added. After stirring, p-toluenesulfonyl chloride (TsCl) is added, and the reaction is stirred for 2 hours.

Step 2: Iodination The N-tosylated product from Step 1 is dissolved in THF and cooled to -78 °C. LDA is added, followed by a solution of iodine in THF. The reaction is stirred for 3 hours at -78 °C.

Step 3: First Suzuki Coupling The iodinated intermediate is reacted with (5-formyl-2-methoxyphenyl)boronic acid in the presence of a palladium catalyst (Pd(PPh3)4) and sodium carbonate in 1,4-dioxane at 110 °C for 12 hours.

Step 4: Reductive Amination The resulting aldehyde is reacted with an amine (e.g., diethylamine) and sodium triacetoxyborohydride (NaBH(AcO)3) in 1,4-dioxane at 20 °C for 12 hours.

Step 5: Tosyl Deprotection The tosyl group is removed by treating the compound with potassium carbonate (K2CO3) in methanol (CH3OH) at 55 °C for 18 hours.

Step 6: Second Suzuki Coupling The deprotected intermediate is coupled with 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid using a palladium catalyst (Pd(dppf)Cl2·CH2Cl2) and sodium carbonate in 1,4-dioxane at 110 °C for 30 minutes under microwave irradiation.

Step 7: Esterification (for analogue synthesis) For the synthesis of ester analogues, the final carboxylic acid can be refluxed with thionyl chloride (SOCl2) in ethanol (CH3CH2OH) for 18 hours.[1]

Visualizations

This compound Synthesis Workflow```dot

G cluster_0 Core Modification cluster_1 Ring A Introduction cluster_2 Final Assembly A 4-bromo-7-azaindole B N-tosyl-4-bromo-7-azaindole A->B  TsCl, NaH C N-tosyl-4-bromo-3-iodo-7-azaindole B->C  LDA, I2 D Aldehyde Intermediate C->D  Suzuki Coupling (Boronic Acid 1) E Amine Intermediate D->E  Reductive Amination F Deprotected Intermediate E->F  Deprotection (K2CO3) G This compound F->G  Suzuki Coupling (Boronic Acid 2)

References

Technical Support Center: TCMDC-135051 Synthesis and Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with TCMDC-135051, a potent inhibitor of Plasmodium falciparum protein kinase PfCLK3.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3.[1][3] PfCLK3 is crucial for the regulation of RNA splicing in the malaria parasite and is essential for its survival in the blood stage.[1][4] By inhibiting PfCLK3, this compound disrupts essential processes in the parasite's lifecycle, leading to its death.[2][3] This compound has shown activity in the trophozoite to schizont stages, prevents the development of stage V gametocytes, and inhibits the development of liver-stage parasites.[1]

Q2: What are the key structural features of this compound?

A2: this compound possesses a core 7-azaindole (B17877) scaffold with aromatic rings at the 2- and 4-positions. These rings are further functionalized with a tertiary amine on "ring A" and a carboxylic acid on "ring B", resulting in a zwitterionic molecule at physiological pH.[1]

Q3: What is the reported in vitro activity of this compound?

A3: this compound demonstrates nanomolar activity against PfCLK3 in in-vitro kinase assays and submicromolar activity against asexual blood-stage P. falciparum parasites.[1] Specific reported values can be found in the data summary table below.

Q4: Is this compound selective for the parasite kinase over human kinases?

A4: Yes, studies have shown that this compound acts specifically on the parasite's PfCLK3 without significantly affecting human proteins, indicating a low potential for off-target toxicity in the host.[2][3] The most closely related human kinase is PRPF4B, and the compound has been shown to be safe in this regard.[2]

Quantitative Data Summary

The following table summarizes the reported biological activity of this compound from various studies.

Target/AssayOrganism/StrainMeasurementValueReference
PfCLK3 Kinase AssayP. falciparumIC5040 nM[5]
Parasite ViabilityP. falciparum (3D7)EC50180 nM[5][6]
Parasite ViabilityP. falciparum (3D7)pEC506.7[6]
Parasite ViabilityP. falciparum (mutant G449P)EC501806 nM[6]
Antiparasitic ActivityP. falciparumEC50320 nM[3]
Liver Stage DevelopmentP. bergheiEC500.40 µM[3]
PvCLK3 Kinase AssayP. vivaxIC500.033 µM[3]
PbCLK3 Kinase AssayP. bergheiIC500.013 µM[3]

Troubleshooting this compound Synthesis

This section addresses potential issues that may arise during the multi-step synthesis of this compound.

Problem 1: Low yield during the N-tosylation of 4-bromo-7-azaindole (Step 1).

  • Question: I am getting a low yield of the N-tosyl-7-azaindole intermediate. What are the possible causes and solutions?

  • Answer: Low yields in this step can often be attributed to incomplete deprotonation of the indole (B1671886) nitrogen or degradation of the starting material.

    • Moisture: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Sodium hydride (NaH) reacts violently with water, and any moisture will consume the reagent.

    • Reagent Quality: Use fresh, high-quality sodium hydride. Old NaH may have a layer of sodium hydroxide (B78521) on its surface, reducing its reactivity.

    • Temperature: Maintain the reaction temperature at 0 °C during the addition of 4-bromo-1H-pyrrolo[2,3-b]pyridine to the NaH suspension. Adding it at a higher temperature can lead to side reactions.

    • Reaction Time: While the reported time is 2 hours, you can monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion before quenching.

Problem 2: Inefficient iodination at the 3-position of the 7-azaindole core (Step 2).

  • Question: The iodination step is not proceeding to completion, and I observe unreacted starting material. How can I improve this reaction?

  • Answer: This step involves the use of Lithium diisopropylamide (LDA), which is a very strong, moisture-sensitive base.

    • LDA Preparation: If preparing LDA in-house, ensure accurate titration to determine its molarity. Commercial solutions of LDA should be fresh.

    • Temperature Control: This reaction is highly temperature-sensitive. The reaction mixture must be maintained at -78 °C (a dry ice/acetone bath is recommended) during the addition of LDA and iodine. Temperatures above this can lead to decomposition of LDA and side reactions.

    • Slow Addition: Add the LDA and the iodine solution slowly and dropwise to the solution of the N-tosylated intermediate. This helps to control the reaction and prevent localized overheating.

Problem 3: Difficulties with the Suzuki coupling reactions (Steps 3 & 6).

  • Question: My Suzuki coupling reactions are giving low yields of the desired product, and I see a significant amount of starting material or homo-coupling byproducts. What should I check?

  • Answer: Suzuki couplings are powerful but can be sensitive to several factors.

    • Catalyst Activity: The Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) is the heart of the reaction. Ensure you are using a fresh, active catalyst. If the catalyst has been stored for a long time, its activity may be diminished. Consider using a newer batch or a different palladium source.

    • Inert Atmosphere: Oxygen can deactivate the palladium catalyst. It is critical to thoroughly degas the reaction mixture (e.g., by bubbling argon or nitrogen through the solvent for 15-20 minutes) before adding the catalyst.

    • Base and Solvent: The choice and quality of the base (e.g., Na2CO3) and solvent (e.g., 1,4-dioxane) are important. Ensure the base is finely powdered and the solvent is anhydrous.

    • Boronic Acid/Ester Quality: Boronic acids and their esters can degrade over time. Use high-purity reagents.

Problem 4: Incomplete reductive amination (Step 4).

  • Question: The conversion of the aldehyde to the diethylamine (B46881) is incomplete. How can I drive this reaction to completion?

  • Answer: Reductive amination involves the formation of an imine followed by its reduction.

    • Reagent Stoichiometry: Ensure you are using a slight excess of the amine (diethylamine in this case) and the reducing agent (sodium triacetoxyborohydride (B8407120), NaBH(OAc)3).

    • pH: The reaction is sensitive to pH. While not explicitly stated, the formation of the iminium ion is often favored under weakly acidic conditions. NaBH(OAc)3 is a milder reducing agent that is suitable for these conditions.

    • Reaction Time: These reactions can sometimes be slow. Allow the reaction to proceed for the full 12 hours, and monitor by TLC for the disappearance of the aldehyde starting material.

Problem 5: Failed or incomplete deprotection of the tosyl group (Step 5).

  • Question: The removal of the tosyl protecting group is not working as expected. What are alternative methods?

  • Answer: The protocol calls for potassium carbonate in methanol (B129727).[1] If this is not effective:

    • Stronger Base: You can try a stronger base like sodium hydroxide (NaOH) or sodium methoxide (B1231860) (NaOMe) in methanol. However, be cautious as this may also hydrolyze other functional groups if the reaction is run for too long or at too high a temperature.

    • Monitoring: Track the reaction's progress carefully by TLC. Over-exposure to strong basic conditions can lead to decomposition.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process as described in the literature.[1][6] The key steps are outlined below. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon) using anhydrous solvents.

Step 1: N-Tosylation of 4-bromo-1H-pyrrolo[2,3-b]pyridine To a solution of sodium hydride in THF at 0 °C, 4-bromo-1H-pyrrolo[2,3-b]pyridine is added. After stirring, p-toluenesulfonyl chloride (TsCl) is added, and the reaction is stirred for 2 hours.

Step 2: Iodination The N-tosylated product from Step 1 is dissolved in THF and cooled to -78 °C. LDA is added, followed by a solution of iodine in THF. The reaction is stirred for 3 hours at -78 °C.

Step 3: First Suzuki Coupling The iodinated intermediate is reacted with (5-formyl-2-methoxyphenyl)boronic acid in the presence of a palladium catalyst (Pd(PPh3)4) and sodium carbonate in 1,4-dioxane (B91453) at 110 °C for 12 hours.

Step 4: Reductive Amination The resulting aldehyde is reacted with an amine (e.g., diethylamine) and sodium triacetoxyborohydride (NaBH(AcO)3) in 1,4-dioxane at 20 °C for 12 hours.

Step 5: Tosyl Deprotection The tosyl group is removed by treating the compound with potassium carbonate (K2CO3) in methanol (CH3OH) at 55 °C for 18 hours.

Step 6: Second Suzuki Coupling The deprotected intermediate is coupled with 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid using a palladium catalyst (Pd(dppf)Cl2·CH2Cl2) and sodium carbonate in 1,4-dioxane at 110 °C for 30 minutes under microwave irradiation.

Step 7: Esterification (for analogue synthesis) For the synthesis of ester analogues, the final carboxylic acid can be refluxed with thionyl chloride (SOCl2) in ethanol (B145695) (CH3CH2OH) for 18 hours.[1]

Visualizations

This compound Synthesis Workflow```dot

G cluster_0 Core Modification cluster_1 Ring A Introduction cluster_2 Final Assembly A 4-bromo-7-azaindole B N-tosyl-4-bromo-7-azaindole A->B  TsCl, NaH C N-tosyl-4-bromo-3-iodo-7-azaindole B->C  LDA, I2 D Aldehyde Intermediate C->D  Suzuki Coupling (Boronic Acid 1) E Amine Intermediate D->E  Reductive Amination F Deprotected Intermediate E->F  Deprotection (K2CO3) G This compound F->G  Suzuki Coupling (Boronic Acid 2)

References

Addressing cytotoxicity of TCMDC-135051 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TCMDC-135051 in cell-based assays. Our goal is to help you navigate potential challenges and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective inhibitor of the Plasmodium falciparum cyclin-dependent-like protein kinase 3 (PfCLK3).[1][2][3] PfCLK3 is essential for the regulation of RNA splicing in the malaria parasite.[1][3][4] By inhibiting this kinase, this compound disrupts essential processes for the parasite's survival and development at multiple stages of its lifecycle, including the asexual blood stage, gametocytes, and liver stage.[1][5][6]

Q2: Is this compound expected to be cytotoxic to mammalian cell lines?

A2: this compound has demonstrated high selectivity for the parasite kinase PfCLK3 over its closest human homolog, PRPF4B, and other human kinases.[1][2] This selectivity suggests a lower potential for off-target effects and associated cytotoxicity in mammalian cells.[2][7] However, at high concentrations, all compounds have the potential to induce cytotoxicity. Published data indicates some level of cytotoxicity in HepG2 and HT-22 cell lines at micromolar concentrations (see table below).[7][8]

Q3: What are the reported IC50 and EC50 values for this compound?

A3: The inhibitory and parasiticidal activities of this compound have been characterized in various assays. The following table summarizes key reported values.

Assay TypeTarget/OrganismCell LineReported ValueReference
In vitro Kinase Assay (pIC50)PfCLK3-7.47 (IC50 = 0.033 µM)[7]
In vitro Kinase Assay (pIC50)PvCLK3 (P. vivax)-7.47 (IC50 = 0.033 µM)[7]
In vitro Kinase Assay (pIC50)PbCLK3 (P. berghei)-7.86 (IC50 = 0.013 µM)[7]
Parasiticidal Activity (pEC50)P. falciparum (3D7)-6.7 (EC50 = 180 nM)[1]
Parasiticidal Activity (pEC50)P. falciparum (G449P mutant)-5.74 (EC50 = 1806 nM)[1]
Liver Stage Development (pEC50)P. berghei-6.17 (EC50 = 0.40 µM)[7]
Cytotoxicity (pCC50)-HepG25.56[8]
Cytotoxicity (IC50)-HT-228.1 µM[7]

Q4: How should I prepare and store this compound?

A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[7] Stock solutions should be stored at -20°C or -80°C for long-term stability.[7] It is recommended to prepare fresh dilutions in culture medium for each experiment and to be mindful of the final DMSO concentration in your assays, which should typically not exceed 0.5% to avoid solvent-induced toxicity.[9]

Troubleshooting Guide

This guide addresses common issues that may arise during the assessment of this compound cytotoxicity in cell lines.

Issue 1: Higher-Than-Expected Cytotoxicity Across All Tested Concentrations

If you observe significant cell death even at low concentrations of this compound, consider the following possibilities:

  • Compound Concentration: Double-check all calculations for your serial dilutions. An error in calculating the stock concentration or dilution factors can lead to treating cells with a much higher dose than intended.

  • Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to your specific cell line. Always include a vehicle-only control.[9]

  • Cell Health and Contamination: Unhealthy cells or the presence of contaminants like mycoplasma can make them more susceptible to chemical stressors. Regularly check your cell cultures for viability and contamination.[9]

  • Compound Stability: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.

Start High Cytotoxicity Observed Concentration Verify Compound Concentration Start->Concentration Solvent Check Solvent Toxicity (Vehicle Control) Start->Solvent Health Assess Cell Health & Contamination Start->Health Stability Evaluate Compound Stability Start->Stability Result Identify Source of Unexpected Cytotoxicity Concentration->Result Solvent->Result Health->Result Stability->Result

Troubleshooting workflow for unexpected cytotoxicity.

Issue 2: High Variability Between Replicate Wells

Inconsistent results across replicate wells can obscure the true effect of the compound.

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating. Uneven cell distribution will lead to variability in the starting cell number per well.

  • Pipetting Errors: Use calibrated pipettes and consistent technique, especially when adding small volumes of the compound or assay reagents.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. If possible, avoid using the outermost wells or ensure proper humidification during incubation.[10]

  • Bubbles in Wells: Air bubbles can interfere with absorbance or fluorescence readings in plate-based assays. Inspect plates before reading and puncture any bubbles with a sterile needle if necessary.

Issue 3: Cell Line-Specific Cytotoxicity

Observing cytotoxicity in one cell line but not another could be due to underlying biological differences.

  • On-Target Effects in Mammalian Cells: While this compound is selective for PfCLK3, it may have some inhibitory activity against related human kinases (e.g., CLK family members) that are more critical for survival in certain cell lines.

  • Off-Target Effects: The compound may interact with an unintended molecular target that is uniquely expressed or essential in the sensitive cell line.

  • Metabolic Activation: The sensitive cell line might metabolize this compound into a more toxic byproduct.

  • Differential Engagement of Cell Death Pathways: The compound may trigger different cell death mechanisms (e.g., apoptosis vs. necrosis) in different cell lines.

Compound This compound Cell Mammalian Cell Compound->Cell OnTarget Inhibition of Human Kinases (e.g., CLKs) Cell->OnTarget OffTarget Interaction with Unintended Targets Cell->OffTarget Metabolism Metabolic Activation Cell->Metabolism Cytotoxicity Cell Death OnTarget->Cytotoxicity OffTarget->Cytotoxicity Metabolism->Cytotoxicity Apoptosis Apoptosis Necrosis Necrosis Cytotoxicity->Apoptosis Cytotoxicity->Necrosis

Potential mechanisms of cell line-specific cytotoxicity.

Experimental Protocols

Protocol 1: Assessing Cell Viability with an MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cultured cells in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

cluster_prep Preparation cluster_assay Assay Seed 1. Seed Cells in 96-well Plate Treat 2. Treat with This compound Seed->Treat Incubate 3. Incubate for Desired Time Treat->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan Incubate_MTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read

Workflow for a standard MTT cytotoxicity assay.

References

Addressing cytotoxicity of TCMDC-135051 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TCMDC-135051 in cell-based assays. Our goal is to help you navigate potential challenges and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective inhibitor of the Plasmodium falciparum cyclin-dependent-like protein kinase 3 (PfCLK3).[1][2][3] PfCLK3 is essential for the regulation of RNA splicing in the malaria parasite.[1][3][4] By inhibiting this kinase, this compound disrupts essential processes for the parasite's survival and development at multiple stages of its lifecycle, including the asexual blood stage, gametocytes, and liver stage.[1][5][6]

Q2: Is this compound expected to be cytotoxic to mammalian cell lines?

A2: this compound has demonstrated high selectivity for the parasite kinase PfCLK3 over its closest human homolog, PRPF4B, and other human kinases.[1][2] This selectivity suggests a lower potential for off-target effects and associated cytotoxicity in mammalian cells.[2][7] However, at high concentrations, all compounds have the potential to induce cytotoxicity. Published data indicates some level of cytotoxicity in HepG2 and HT-22 cell lines at micromolar concentrations (see table below).[7][8]

Q3: What are the reported IC50 and EC50 values for this compound?

A3: The inhibitory and parasiticidal activities of this compound have been characterized in various assays. The following table summarizes key reported values.

Assay TypeTarget/OrganismCell LineReported ValueReference
In vitro Kinase Assay (pIC50)PfCLK3-7.47 (IC50 = 0.033 µM)[7]
In vitro Kinase Assay (pIC50)PvCLK3 (P. vivax)-7.47 (IC50 = 0.033 µM)[7]
In vitro Kinase Assay (pIC50)PbCLK3 (P. berghei)-7.86 (IC50 = 0.013 µM)[7]
Parasiticidal Activity (pEC50)P. falciparum (3D7)-6.7 (EC50 = 180 nM)[1]
Parasiticidal Activity (pEC50)P. falciparum (G449P mutant)-5.74 (EC50 = 1806 nM)[1]
Liver Stage Development (pEC50)P. berghei-6.17 (EC50 = 0.40 µM)[7]
Cytotoxicity (pCC50)-HepG25.56[8]
Cytotoxicity (IC50)-HT-228.1 µM[7]

Q4: How should I prepare and store this compound?

A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[7] Stock solutions should be stored at -20°C or -80°C for long-term stability.[7] It is recommended to prepare fresh dilutions in culture medium for each experiment and to be mindful of the final DMSO concentration in your assays, which should typically not exceed 0.5% to avoid solvent-induced toxicity.[9]

Troubleshooting Guide

This guide addresses common issues that may arise during the assessment of this compound cytotoxicity in cell lines.

Issue 1: Higher-Than-Expected Cytotoxicity Across All Tested Concentrations

If you observe significant cell death even at low concentrations of this compound, consider the following possibilities:

  • Compound Concentration: Double-check all calculations for your serial dilutions. An error in calculating the stock concentration or dilution factors can lead to treating cells with a much higher dose than intended.

  • Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to your specific cell line. Always include a vehicle-only control.[9]

  • Cell Health and Contamination: Unhealthy cells or the presence of contaminants like mycoplasma can make them more susceptible to chemical stressors. Regularly check your cell cultures for viability and contamination.[9]

  • Compound Stability: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.

Start High Cytotoxicity Observed Concentration Verify Compound Concentration Start->Concentration Solvent Check Solvent Toxicity (Vehicle Control) Start->Solvent Health Assess Cell Health & Contamination Start->Health Stability Evaluate Compound Stability Start->Stability Result Identify Source of Unexpected Cytotoxicity Concentration->Result Solvent->Result Health->Result Stability->Result

Troubleshooting workflow for unexpected cytotoxicity.

Issue 2: High Variability Between Replicate Wells

Inconsistent results across replicate wells can obscure the true effect of the compound.

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating. Uneven cell distribution will lead to variability in the starting cell number per well.

  • Pipetting Errors: Use calibrated pipettes and consistent technique, especially when adding small volumes of the compound or assay reagents.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. If possible, avoid using the outermost wells or ensure proper humidification during incubation.[10]

  • Bubbles in Wells: Air bubbles can interfere with absorbance or fluorescence readings in plate-based assays. Inspect plates before reading and puncture any bubbles with a sterile needle if necessary.

Issue 3: Cell Line-Specific Cytotoxicity

Observing cytotoxicity in one cell line but not another could be due to underlying biological differences.

  • On-Target Effects in Mammalian Cells: While this compound is selective for PfCLK3, it may have some inhibitory activity against related human kinases (e.g., CLK family members) that are more critical for survival in certain cell lines.

  • Off-Target Effects: The compound may interact with an unintended molecular target that is uniquely expressed or essential in the sensitive cell line.

  • Metabolic Activation: The sensitive cell line might metabolize this compound into a more toxic byproduct.

  • Differential Engagement of Cell Death Pathways: The compound may trigger different cell death mechanisms (e.g., apoptosis vs. necrosis) in different cell lines.

Compound This compound Cell Mammalian Cell Compound->Cell OnTarget Inhibition of Human Kinases (e.g., CLKs) Cell->OnTarget OffTarget Interaction with Unintended Targets Cell->OffTarget Metabolism Metabolic Activation Cell->Metabolism Cytotoxicity Cell Death OnTarget->Cytotoxicity OffTarget->Cytotoxicity Metabolism->Cytotoxicity Apoptosis Apoptosis Necrosis Necrosis Cytotoxicity->Apoptosis Cytotoxicity->Necrosis

Potential mechanisms of cell line-specific cytotoxicity.

Experimental Protocols

Protocol 1: Assessing Cell Viability with an MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cultured cells in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

cluster_prep Preparation cluster_assay Assay Seed 1. Seed Cells in 96-well Plate Treat 2. Treat with This compound Seed->Treat Incubate 3. Incubate for Desired Time Treat->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan Incubate_MTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read

Workflow for a standard MTT cytotoxicity assay.

References

Validation & Comparative

TCMDC-135051's Selectivity Profile Reveals High Specificity Against Human Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the kinase inhibitor TCMDC-135051 demonstrates its high selectivity for the Plasmodium falciparum protein kinase PfCLK3, with minimal off-target effects against a broad panel of human kinases. This makes it a promising candidate for the development of novel antimalarial drugs with a potentially wide therapeutic window. Further research has also led to the development of a covalent analogue, Compound 4, which exhibits an even more refined selectivity profile.

Comparative Selectivity Analysis

This compound was initially screened against a panel of 140 human kinases at a concentration of 1 µM. The results indicated a high degree of selectivity, with only nine of these kinases showing less than 20% residual activity, demonstrating a low potential for off-target inhibition.[1] The compound was found to be particularly selective against the most closely related human kinase homolog, PRPF4B, showing no significant inhibition even at high concentrations.

To improve upon the promising profile of this compound, a covalent inhibitor, designated Compound 4, was developed. This next-generation compound demonstrated a significant enhancement in selectivity when screened against a panel of 58 human kinases.[2] Notably, at a 1 µM concentration, no kinases were inhibited below 20% of their original activity, and only a single kinase showed activity below 30%.[2]

The following table summarizes the comparative selectivity of this compound and its covalent analogue, Compound 4.

InhibitorScreening Panel SizeConcentrationKinases with <20% ActivityKinases with <30% Activity
This compound 140 Human Kinases1 µM9Not Reported
Compound 4 58 Human Kinases1 µM01

Experimental Methodologies

The primary experimental method used to determine the kinase inhibitory activity and selectivity of this compound and its analogues was the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.[1][3]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay quantitatively measures the inhibition of kinase activity. The protocol involves the following key steps:

  • Reaction Setup: The kinase (e.g., recombinant full-length PfCLK3), a specific substrate peptide, and ATP are combined in a reaction buffer.

  • Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound) are added to the reaction mixture.

  • Kinase Reaction: The mixture is incubated to allow the kinase to phosphorylate the substrate.

  • Detection: A solution containing a europium-labeled anti-phosphopeptide antibody (donor fluorophore) and an acceptor fluorophore-labeled antibody is added.

  • Signal Measurement: If the substrate is phosphorylated, the antibodies bind, bringing the donor and acceptor fluorophores into close proximity, which results in a FRET signal. The intensity of this signal is measured using a plate reader capable of time-resolved fluorescence detection. The signal is inversely proportional to the inhibitory activity of the compound.

The selectivity of the compounds was further assessed by screening against large panels of human kinases using established platforms such as Eurofins Discovery's KinaseProfiler technology.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for assessing kinase inhibitor selectivity.

Targeting the PfCLK3 Kinase Signaling Pathway TCMDC_135051 This compound PfCLK3 PfCLK3 Kinase TCMDC_135051->PfCLK3 Inhibits Splicing_Factors Splicing Factors PfCLK3->Splicing_Factors Phosphorylates RNA_Splicing RNA Splicing Splicing_Factors->RNA_Splicing Regulates Parasite_Survival Parasite Survival RNA_Splicing->Parasite_Survival Essential for

Diagram 1. Inhibition of the PfCLK3 signaling pathway by this compound.

Kinase Inhibitor Selectivity Screening Workflow cluster_0 Primary Assay cluster_1 Selectivity Profiling Compound This compound TR_FRET TR-FRET Assay with PfCLK3 Compound->TR_FRET Screening High-Throughput Screening Compound->Screening Potency Determine IC50 TR_FRET->Potency Potency->Screening Kinase_Panel Panel of Human Kinases Kinase_Panel->Screening Selectivity_Data Analyze Off-Target Inhibition Screening->Selectivity_Data

Diagram 2. Workflow for determining the potency and selectivity of this compound.

References

TCMDC-135051's Selectivity Profile Reveals High Specificity Against Human Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the kinase inhibitor TCMDC-135051 demonstrates its high selectivity for the Plasmodium falciparum protein kinase PfCLK3, with minimal off-target effects against a broad panel of human kinases. This makes it a promising candidate for the development of novel antimalarial drugs with a potentially wide therapeutic window. Further research has also led to the development of a covalent analogue, Compound 4, which exhibits an even more refined selectivity profile.

Comparative Selectivity Analysis

This compound was initially screened against a panel of 140 human kinases at a concentration of 1 µM. The results indicated a high degree of selectivity, with only nine of these kinases showing less than 20% residual activity, demonstrating a low potential for off-target inhibition.[1] The compound was found to be particularly selective against the most closely related human kinase homolog, PRPF4B, showing no significant inhibition even at high concentrations.

To improve upon the promising profile of this compound, a covalent inhibitor, designated Compound 4, was developed. This next-generation compound demonstrated a significant enhancement in selectivity when screened against a panel of 58 human kinases.[2] Notably, at a 1 µM concentration, no kinases were inhibited below 20% of their original activity, and only a single kinase showed activity below 30%.[2]

The following table summarizes the comparative selectivity of this compound and its covalent analogue, Compound 4.

InhibitorScreening Panel SizeConcentrationKinases with <20% ActivityKinases with <30% Activity
This compound 140 Human Kinases1 µM9Not Reported
Compound 4 58 Human Kinases1 µM01

Experimental Methodologies

The primary experimental method used to determine the kinase inhibitory activity and selectivity of this compound and its analogues was the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.[1][3]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay quantitatively measures the inhibition of kinase activity. The protocol involves the following key steps:

  • Reaction Setup: The kinase (e.g., recombinant full-length PfCLK3), a specific substrate peptide, and ATP are combined in a reaction buffer.

  • Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound) are added to the reaction mixture.

  • Kinase Reaction: The mixture is incubated to allow the kinase to phosphorylate the substrate.

  • Detection: A solution containing a europium-labeled anti-phosphopeptide antibody (donor fluorophore) and an acceptor fluorophore-labeled antibody is added.

  • Signal Measurement: If the substrate is phosphorylated, the antibodies bind, bringing the donor and acceptor fluorophores into close proximity, which results in a FRET signal. The intensity of this signal is measured using a plate reader capable of time-resolved fluorescence detection. The signal is inversely proportional to the inhibitory activity of the compound.

The selectivity of the compounds was further assessed by screening against large panels of human kinases using established platforms such as Eurofins Discovery's KinaseProfiler technology.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for assessing kinase inhibitor selectivity.

Targeting the PfCLK3 Kinase Signaling Pathway TCMDC_135051 This compound PfCLK3 PfCLK3 Kinase TCMDC_135051->PfCLK3 Inhibits Splicing_Factors Splicing Factors PfCLK3->Splicing_Factors Phosphorylates RNA_Splicing RNA Splicing Splicing_Factors->RNA_Splicing Regulates Parasite_Survival Parasite Survival RNA_Splicing->Parasite_Survival Essential for

Diagram 1. Inhibition of the PfCLK3 signaling pathway by this compound.

Kinase Inhibitor Selectivity Screening Workflow cluster_0 Primary Assay cluster_1 Selectivity Profiling Compound This compound TR_FRET TR-FRET Assay with PfCLK3 Compound->TR_FRET Screening High-Throughput Screening Compound->Screening Potency Determine IC50 TR_FRET->Potency Potency->Screening Kinase_Panel Panel of Human Kinases Kinase_Panel->Screening Selectivity_Data Analyze Off-Target Inhibition Screening->Selectivity_Data

Diagram 2. Workflow for determining the potency and selectivity of this compound.

References

A Comparative Guide to PfCLK3 Inhibitors: TCMDC-135051 and Its Covalent Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the development of novel antimalarial agents with new mechanisms of action. One promising target is the P. falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase essential for parasite survival through its role in regulating RNA splicing. This guide provides a detailed comparison of the pioneering PfCLK3 inhibitor, TCMDC-135051, with its more recently developed covalent inhibitor analogues, offering insights into their performance based on available experimental data.

Introduction to PfCLK3 Inhibition

PfCLK3 is a key regulator of spliceosome activity in P. falciparum. Its inhibition disrupts the processing of pre-mRNA into mature mRNA, leading to a cascade of events that ultimately results in parasite death. This mechanism of action is distinct from most currently used antimalarials, making PfCLK3 an attractive target to overcome existing drug resistance.

This compound: The Reversible Inhibitor

This compound is a potent and selective reversible inhibitor of PfCLK3, identified through high-throughput screening. It has demonstrated activity against multiple life cycle stages of the parasite, including the blood, liver, and transmission stages, highlighting its potential as a multi-faceted antimalarial agent.[1][2]

Covalent Inhibitors: A Strategy for Enhanced Efficacy

Building upon the scaffold of this compound, researchers have developed covalent inhibitors that form a permanent bond with their target, offering the potential for increased potency, prolonged duration of action, and improved selectivity. Two distinct classes of covalent PfCLK3 inhibitors have emerged, targeting different amino acid residues within the kinase's active site.

Chloroacetamide 4: Targeting a Unique Cysteine Residue

This covalent inhibitor was designed to target a non-conserved cysteine residue (Cys368) in the ATP-binding pocket of PfCLK3.[1][2] This strategy aims to enhance selectivity for the parasite kinase over its human counterparts.

Lysine-Targeting Covalent Inhibitors

A separate series of covalent inhibitors was developed to target the essential catalytic lysine (B10760008) residue (Lys394) within the PfCLK3 active site.[3][4][5] This approach explores an alternative covalent mechanism to potentially circumvent resistance mechanisms that might arise from mutations in the cysteine target.

Performance Comparison: Quantitative Data

The following table summarizes the in vitro inhibitory and anti-parasitic activities of this compound and its covalent analogues.

CompoundTarget ResidueIn Vitro IC50 (nM) vs. PfCLK3Anti-parasitic EC50 (nM) vs. P. falciparum (3D7)
This compound - (Reversible)~3.1~130
Chloroacetamide 4 Cysteine (Cys368)~9.5~79
Lysine-Targeting 4 Lysine (Lys394)1201100
Lysine-Targeting 5 Lysine (Lys394)761500
Lysine-Targeting 8 Lysine (Lys394)1301200
Lysine-Targeting 9 Lysine (Lys394)1401300

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PfCLK3 signaling pathway and a general experimental workflow for evaluating PfCLK3 inhibitors.

PfCLK3_Signaling_Pathway cluster_nucleus Parasite Nucleus PfCLK3 PfCLK3 Spliceosome_Factors Spliceosome Factors (e.g., SR proteins) PfCLK3->Spliceosome_Factors Phosphorylation pre_mRNA pre-mRNA Spliceosome_Factors->pre_mRNA Splicing Regulation mature_mRNA Mature mRNA pre_mRNA->mature_mRNA Splicing Protein_Synthesis Protein Synthesis mature_mRNA->Protein_Synthesis Parasite_Survival Parasite Survival & Proliferation Protein_Synthesis->Parasite_Survival Inhibitor PfCLK3 Inhibitor (e.g., this compound) Inhibitor->PfCLK3 Inhibition

Caption: PfCLK3 signaling pathway in P. falciparum.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo Cell-Based Evaluation Compound_Synthesis Compound Synthesis TR_FRET_Assay TR-FRET Kinase Assay Compound_Synthesis->TR_FRET_Assay Parasite_Culture P. falciparum Culture Compound_Synthesis->Parasite_Culture IC50_Determination IC50 Determination TR_FRET_Assay->IC50_Determination SYBR_Green_Assay SYBR Green I Assay Parasite_Culture->SYBR_Green_Assay EC50_Determination EC50 Determination SYBR_Green_Assay->EC50_Determination

Caption: Experimental workflow for evaluating PfCLK3 inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay is employed to determine the half-maximal inhibitory concentration (IC50) of compounds against the recombinant PfCLK3 protein.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by PfCLK3. A europium-labeled anti-phosphoserine antibody binds to the phosphorylated peptide, bringing it in close proximity to a streptavidin-allophycocyanin (APC) conjugate that binds to the biotinylated peptide. This proximity allows for fluorescence resonance energy transfer (FRET) from the europium donor to the APC acceptor. Inhibitors of PfCLK3 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Detailed Methodology:

  • Reagents: Recombinant full-length PfCLK3, biotinylated peptide substrate, ATP, europium-labeled anti-phosphoserine antibody, streptavidin-APC, assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Procedure:

    • A kinase reaction is set up containing PfCLK3, the peptide substrate, and varying concentrations of the inhibitor in the assay buffer.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a detection mix containing the europium-labeled antibody and streptavidin-APC in a buffer with EDTA to chelate Mg2+ and halt the kinase activity.

    • After an incubation period to allow for antibody and streptavidin binding, the time-resolved fluorescence is measured using a plate reader capable of TR-FRET measurements (excitation at ~340 nm, emission at ~615 nm for europium and ~665 nm for APC).

  • Data Analysis: The ratio of the acceptor (APC) to donor (europium) fluorescence is calculated. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay is used to determine the half-maximal effective concentration (EC50) of compounds against the asexual blood stage of P. falciparum in culture.

Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is significantly enhanced upon binding. The assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA in infected red blood cells. A decrease in fluorescence intensity in the presence of an inhibitor corresponds to reduced parasite growth.

Detailed Methodology:

  • Materials: P. falciparum culture (e.g., 3D7 strain), human red blood cells, complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin), 96-well plates, SYBR Green I lysis buffer (containing saponin, Triton X-100, EDTA, and Tris-HCl).

  • Procedure:

    • Synchronized ring-stage P. falciparum cultures are diluted to a specific parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%).

    • The parasite suspension is added to 96-well plates containing serial dilutions of the test compounds.

    • The plates are incubated for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).

    • After incubation, the plates are frozen to lyse the red blood cells.

    • The plates are thawed, and SYBR Green I lysis buffer is added to each well.

    • The plates are incubated in the dark to allow for cell lysis and DNA staining.

    • Fluorescence is measured using a microplate reader with appropriate filters for SYBR Green I (excitation at ~485 nm, emission at ~530 nm).

  • Data Analysis: The fluorescence readings from wells with treated parasites are normalized to the readings from untreated control wells. EC50 values are calculated by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound has established PfCLK3 as a viable and exciting new target for antimalarial drug discovery. The development of covalent inhibitors based on its scaffold represents a rational approach to improve upon its promising therapeutic profile. While the cysteine-targeting chloroacetamide 4 has shown comparable in-cell potency with the potential for improved selectivity and duration of action, the lysine-targeting analogues, in their current form, exhibit lower potency. Further optimization of these covalent inhibitors is ongoing and holds the promise of delivering next-generation antimalarials that can combat drug-resistant malaria. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel PfCLK3 inhibitors.

References

A Comparative Guide to PfCLK3 Inhibitors: TCMDC-135051 and Its Covalent Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the development of novel antimalarial agents with new mechanisms of action. One promising target is the P. falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase essential for parasite survival through its role in regulating RNA splicing. This guide provides a detailed comparison of the pioneering PfCLK3 inhibitor, TCMDC-135051, with its more recently developed covalent inhibitor analogues, offering insights into their performance based on available experimental data.

Introduction to PfCLK3 Inhibition

PfCLK3 is a key regulator of spliceosome activity in P. falciparum. Its inhibition disrupts the processing of pre-mRNA into mature mRNA, leading to a cascade of events that ultimately results in parasite death. This mechanism of action is distinct from most currently used antimalarials, making PfCLK3 an attractive target to overcome existing drug resistance.

This compound: The Reversible Inhibitor

This compound is a potent and selective reversible inhibitor of PfCLK3, identified through high-throughput screening. It has demonstrated activity against multiple life cycle stages of the parasite, including the blood, liver, and transmission stages, highlighting its potential as a multi-faceted antimalarial agent.[1][2]

Covalent Inhibitors: A Strategy for Enhanced Efficacy

Building upon the scaffold of this compound, researchers have developed covalent inhibitors that form a permanent bond with their target, offering the potential for increased potency, prolonged duration of action, and improved selectivity. Two distinct classes of covalent PfCLK3 inhibitors have emerged, targeting different amino acid residues within the kinase's active site.

Chloroacetamide 4: Targeting a Unique Cysteine Residue

This covalent inhibitor was designed to target a non-conserved cysteine residue (Cys368) in the ATP-binding pocket of PfCLK3.[1][2] This strategy aims to enhance selectivity for the parasite kinase over its human counterparts.

Lysine-Targeting Covalent Inhibitors

A separate series of covalent inhibitors was developed to target the essential catalytic lysine residue (Lys394) within the PfCLK3 active site.[3][4][5] This approach explores an alternative covalent mechanism to potentially circumvent resistance mechanisms that might arise from mutations in the cysteine target.

Performance Comparison: Quantitative Data

The following table summarizes the in vitro inhibitory and anti-parasitic activities of this compound and its covalent analogues.

CompoundTarget ResidueIn Vitro IC50 (nM) vs. PfCLK3Anti-parasitic EC50 (nM) vs. P. falciparum (3D7)
This compound - (Reversible)~3.1~130
Chloroacetamide 4 Cysteine (Cys368)~9.5~79
Lysine-Targeting 4 Lysine (Lys394)1201100
Lysine-Targeting 5 Lysine (Lys394)761500
Lysine-Targeting 8 Lysine (Lys394)1301200
Lysine-Targeting 9 Lysine (Lys394)1401300

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PfCLK3 signaling pathway and a general experimental workflow for evaluating PfCLK3 inhibitors.

PfCLK3_Signaling_Pathway cluster_nucleus Parasite Nucleus PfCLK3 PfCLK3 Spliceosome_Factors Spliceosome Factors (e.g., SR proteins) PfCLK3->Spliceosome_Factors Phosphorylation pre_mRNA pre-mRNA Spliceosome_Factors->pre_mRNA Splicing Regulation mature_mRNA Mature mRNA pre_mRNA->mature_mRNA Splicing Protein_Synthesis Protein Synthesis mature_mRNA->Protein_Synthesis Parasite_Survival Parasite Survival & Proliferation Protein_Synthesis->Parasite_Survival Inhibitor PfCLK3 Inhibitor (e.g., this compound) Inhibitor->PfCLK3 Inhibition

Caption: PfCLK3 signaling pathway in P. falciparum.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo Cell-Based Evaluation Compound_Synthesis Compound Synthesis TR_FRET_Assay TR-FRET Kinase Assay Compound_Synthesis->TR_FRET_Assay Parasite_Culture P. falciparum Culture Compound_Synthesis->Parasite_Culture IC50_Determination IC50 Determination TR_FRET_Assay->IC50_Determination SYBR_Green_Assay SYBR Green I Assay Parasite_Culture->SYBR_Green_Assay EC50_Determination EC50 Determination SYBR_Green_Assay->EC50_Determination

Caption: Experimental workflow for evaluating PfCLK3 inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay is employed to determine the half-maximal inhibitory concentration (IC50) of compounds against the recombinant PfCLK3 protein.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by PfCLK3. A europium-labeled anti-phosphoserine antibody binds to the phosphorylated peptide, bringing it in close proximity to a streptavidin-allophycocyanin (APC) conjugate that binds to the biotinylated peptide. This proximity allows for fluorescence resonance energy transfer (FRET) from the europium donor to the APC acceptor. Inhibitors of PfCLK3 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Detailed Methodology:

  • Reagents: Recombinant full-length PfCLK3, biotinylated peptide substrate, ATP, europium-labeled anti-phosphoserine antibody, streptavidin-APC, assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Procedure:

    • A kinase reaction is set up containing PfCLK3, the peptide substrate, and varying concentrations of the inhibitor in the assay buffer.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a detection mix containing the europium-labeled antibody and streptavidin-APC in a buffer with EDTA to chelate Mg2+ and halt the kinase activity.

    • After an incubation period to allow for antibody and streptavidin binding, the time-resolved fluorescence is measured using a plate reader capable of TR-FRET measurements (excitation at ~340 nm, emission at ~615 nm for europium and ~665 nm for APC).

  • Data Analysis: The ratio of the acceptor (APC) to donor (europium) fluorescence is calculated. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay is used to determine the half-maximal effective concentration (EC50) of compounds against the asexual blood stage of P. falciparum in culture.

Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is significantly enhanced upon binding. The assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA in infected red blood cells. A decrease in fluorescence intensity in the presence of an inhibitor corresponds to reduced parasite growth.

Detailed Methodology:

  • Materials: P. falciparum culture (e.g., 3D7 strain), human red blood cells, complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin), 96-well plates, SYBR Green I lysis buffer (containing saponin, Triton X-100, EDTA, and Tris-HCl).

  • Procedure:

    • Synchronized ring-stage P. falciparum cultures are diluted to a specific parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%).

    • The parasite suspension is added to 96-well plates containing serial dilutions of the test compounds.

    • The plates are incubated for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).

    • After incubation, the plates are frozen to lyse the red blood cells.

    • The plates are thawed, and SYBR Green I lysis buffer is added to each well.

    • The plates are incubated in the dark to allow for cell lysis and DNA staining.

    • Fluorescence is measured using a microplate reader with appropriate filters for SYBR Green I (excitation at ~485 nm, emission at ~530 nm).

  • Data Analysis: The fluorescence readings from wells with treated parasites are normalized to the readings from untreated control wells. EC50 values are calculated by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound has established PfCLK3 as a viable and exciting new target for antimalarial drug discovery. The development of covalent inhibitors based on its scaffold represents a rational approach to improve upon its promising therapeutic profile. While the cysteine-targeting chloroacetamide 4 has shown comparable in-cell potency with the potential for improved selectivity and duration of action, the lysine-targeting analogues, in their current form, exhibit lower potency. Further optimization of these covalent inhibitors is ongoing and holds the promise of delivering next-generation antimalarials that can combat drug-resistant malaria. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel PfCLK3 inhibitors.

References

A Head-to-Head Comparison of Antimalarial Compounds: TCMDC-135051 and Artemisinin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against malaria, a disease that continues to claim hundreds of thousands of lives annually, the development of novel antimalarial agents with unique mechanisms of action is paramount. This is especially critical in the face of emerging resistance to frontline artemisinin-based combination therapies (ACTs).[1][2] This guide provides a detailed comparison of a promising new compound, TCMDC-135051, and the current cornerstone of malaria treatment, artemisinin (B1665778). The comparison focuses on their distinct mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate them.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and artemisinin lies in their mode of action against the Plasmodium falciparum parasite.

This compound: A Targeted Approach to Inhibit Protein Kinase PfCLK3

This compound is a selective inhibitor of the P. falciparum cyclin-dependent-like protein kinase 3 (PfCLK3).[3] This kinase plays a critical role in the regulation of RNA splicing within the parasite, a process essential for the synthesis of proteins required for its survival and proliferation.[4][5] By inhibiting PfCLK3, this compound disrupts this vital process, leading to parasite death. A key advantage of this targeted approach is its efficacy across multiple stages of the parasite's life cycle, including the asexual blood stages (responsible for disease symptoms), the liver stage (prophylactic potential), and gametocytes (transmission-blocking potential).[3][6][7]

cluster_parasite Plasmodium falciparum TCMDC This compound PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Inhibits Splicing RNA Splicing PfCLK3->Splicing Regulates Proteins Essential Parasite Proteins Splicing->Proteins Enables Synthesis Survival Parasite Survival & Proliferation Proteins->Survival

Figure 1: Mechanism of Action of this compound.

Artemisinin: Broad-Spectrum Attack via Free Radical Generation

Artemisinin and its derivatives are sesquiterpene lactones characterized by a unique endoperoxide bridge.[7] This bridge is central to their antimalarial activity. Inside the parasite-infected red blood cell, the degradation of host hemoglobin releases heme, which is rich in iron. This iron cleaves the endoperoxide bridge of artemisinin, generating a cascade of highly reactive oxygen species (ROS), or free radicals.[8][9][10] These free radicals then indiscriminately damage a wide range of parasite proteins and other biomolecules, leading to rapid parasite killing.[11] However, this non-specific mechanism is facing a growing challenge with the emergence of resistance, primarily linked to mutations in the parasite's Kelch 13 (K13) protein.[4][5][12]

cluster_parasite Plasmodium falciparum in RBC Artemisinin Artemisinin (Endoperoxide Bridge) Heme Heme (from Hemoglobin) Artemisinin->Heme Activated by ROS Reactive Oxygen Species (ROS) Heme->ROS Generates Proteins Parasite Proteins & Biomolecules ROS->Proteins Damages Damage Oxidative Damage & Parasite Death Proteins->Damage

Figure 2: Mechanism of Action of Artemisinin.

Efficacy Data: A Quantitative Comparison

The following tables summarize the available in vitro and in vivo efficacy data for this compound and artemisinin derivatives.

Table 1: In Vitro Efficacy of this compound

Target/StageAssay TypeStrainIC50/EC50 (nM)Reference
PfCLK3 KinaseKinase Inhibition-4.8[3]
Asexual Blood StageGrowth InhibitionP. falciparum323[3]
Asexual Blood StageParasiticidal ActivityP. falciparum 3D7 (sensitive)180[4][5]
Asexual Blood StageParasiticidal ActivityP. falciparum (PfCLK3_G449P mutant)1806[4][5]
Liver StageGrowth InhibitionP. berghei400[3]
Early & Late GametocytesGrowth InhibitionP. falciparum800-910[3]
ExflagellationInhibition AssayP. falciparum200[3]

Table 2: In Vitro Efficacy of Artemisinin Derivatives

CompoundAssay TypeStrain/LocationIC50 (ng/mL)NotesReference
ArtesunateTMI TestP. falciparum (Pailin, Cambodia - resistant area)6.8 (mean)Correlated with in vivo parasite clearance.[11]
ArtesunateWHO 48h TestP. falciparum (Pailin, Cambodia - resistant area)1.5 (mean)Did not correlate well with in vivo clearance.[11]

Note: Direct comparison of IC50 values for artemisinin can be misleading. The Ring-Stage Survival Assay (RSA) is a more accepted in vitro measure of artemisinin resistance, which is characterized by delayed parasite clearance rather than a significant increase in the 72-hour IC50.[6][7]

Table 3: In Vivo Efficacy of this compound

Animal ModelParasiteDosing RegimenOutcomeReference
MouseP. berghei50 mg/kg (twice daily)Near-complete parasite clearance[3]

Experimental Protocols

The data presented above were generated using standardized experimental methodologies. Below are outlines of the key assays.

In Vitro Antimalarial Susceptibility Assays

These assays are fundamental for determining the efficacy of antimalarial compounds against the asexual blood stages of P. falciparum.

cluster_workflow General In Vitro Antimalarial Assay Workflow Culture 1. P. falciparum Culture (in human RBCs) Sync 2. Synchronize Parasites (e.g., sorbitol treatment) Culture->Sync Plate 3. Plate Parasites (96-well plate) Sync->Plate AddDrug 4. Add Serial Dilutions of Test Compound Plate->AddDrug Incubate 5. Incubate (48-72 hours) AddDrug->Incubate Measure 6. Measure Parasite Growth Incubate->Measure Analyze 7. Analyze Data (Calculate IC50/EC50) Measure->Analyze

Figure 3: General workflow for in vitro antimalarial assays.
  • Plasmodium falciparum Culture: Parasites are cultured in vitro in human red blood cells using a specialized medium (e.g., RPMI 1640 supplemented with human serum or Albumax) at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[8]

  • Synchronization: To ensure a consistent starting population, parasite cultures are synchronized to the ring stage, often using sorbitol treatment.[9]

  • Drug Susceptibility Assay:

    • Synchronized ring-stage parasites are plated in 96-well microtiter plates.

    • Serial dilutions of the test compounds (this compound or artemisinin derivatives) are added to the wells.

    • The plates are incubated for 48-72 hours to allow for parasite growth.

  • Measurement of Parasite Growth: Parasite viability and proliferation are quantified using various methods:

    • SYBR Green I Assay: This fluorescent dye binds to parasite DNA. The fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth.[9][13]

    • [3H]-Hypoxanthine Incorporation Assay: This method measures the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA as it replicates.[9]

    • Microscopy: Giemsa-stained blood smears can be used to visually count the number of viable parasites.[6]

  • Data Analysis: The results are used to calculate the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which is the concentration of the drug that inhibits parasite growth by 50% compared to a drug-free control.

Kinase Inhibition Assay (for this compound)

The inhibitory activity of this compound against its specific target, PfCLK3, is determined using a time-resolved fluorescence energy transfer (TR-FRET) assay.[4][14][15] This in vitro assay measures the ability of the compound to block the phosphorylation of a substrate by the recombinant PfCLK3 protein kinase.

Conclusion

This compound and artemisinin represent two distinct and valuable approaches to combating malaria. Artemisinin's broad-spectrum, rapid-acting parasiticidal activity has been a cornerstone of malaria treatment for decades.[1][9] However, the rise of resistance necessitates the development of new drugs with novel mechanisms of action.[16]

This compound emerges as a promising candidate with a highly specific mode of action, targeting the essential parasite protein kinase PfCLK3.[17] Its activity across multiple life-cycle stages suggests it could be a multi-purpose tool: for treatment, prophylaxis, and blocking transmission.[6][7] The significant reduction in efficacy against a mutant PfCLK3 strain further validates its on-target activity.[4][5] Further research and clinical development will be crucial to determine the ultimate role of this compound and other PfCLK3 inhibitors in the global effort to eradicate malaria.

References

A Head-to-Head Comparison of Antimalarial Compounds: TCMDC-135051 and Artemisinin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against malaria, a disease that continues to claim hundreds of thousands of lives annually, the development of novel antimalarial agents with unique mechanisms of action is paramount. This is especially critical in the face of emerging resistance to frontline artemisinin-based combination therapies (ACTs).[1][2] This guide provides a detailed comparison of a promising new compound, TCMDC-135051, and the current cornerstone of malaria treatment, artemisinin. The comparison focuses on their distinct mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate them.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and artemisinin lies in their mode of action against the Plasmodium falciparum parasite.

This compound: A Targeted Approach to Inhibit Protein Kinase PfCLK3

This compound is a selective inhibitor of the P. falciparum cyclin-dependent-like protein kinase 3 (PfCLK3).[3] This kinase plays a critical role in the regulation of RNA splicing within the parasite, a process essential for the synthesis of proteins required for its survival and proliferation.[4][5] By inhibiting PfCLK3, this compound disrupts this vital process, leading to parasite death. A key advantage of this targeted approach is its efficacy across multiple stages of the parasite's life cycle, including the asexual blood stages (responsible for disease symptoms), the liver stage (prophylactic potential), and gametocytes (transmission-blocking potential).[3][6][7]

cluster_parasite Plasmodium falciparum TCMDC This compound PfCLK3 PfCLK3 Kinase TCMDC->PfCLK3 Inhibits Splicing RNA Splicing PfCLK3->Splicing Regulates Proteins Essential Parasite Proteins Splicing->Proteins Enables Synthesis Survival Parasite Survival & Proliferation Proteins->Survival

Figure 1: Mechanism of Action of this compound.

Artemisinin: Broad-Spectrum Attack via Free Radical Generation

Artemisinin and its derivatives are sesquiterpene lactones characterized by a unique endoperoxide bridge.[7] This bridge is central to their antimalarial activity. Inside the parasite-infected red blood cell, the degradation of host hemoglobin releases heme, which is rich in iron. This iron cleaves the endoperoxide bridge of artemisinin, generating a cascade of highly reactive oxygen species (ROS), or free radicals.[8][9][10] These free radicals then indiscriminately damage a wide range of parasite proteins and other biomolecules, leading to rapid parasite killing.[11] However, this non-specific mechanism is facing a growing challenge with the emergence of resistance, primarily linked to mutations in the parasite's Kelch 13 (K13) protein.[4][5][12]

cluster_parasite Plasmodium falciparum in RBC Artemisinin Artemisinin (Endoperoxide Bridge) Heme Heme (from Hemoglobin) Artemisinin->Heme Activated by ROS Reactive Oxygen Species (ROS) Heme->ROS Generates Proteins Parasite Proteins & Biomolecules ROS->Proteins Damages Damage Oxidative Damage & Parasite Death Proteins->Damage

Figure 2: Mechanism of Action of Artemisinin.

Efficacy Data: A Quantitative Comparison

The following tables summarize the available in vitro and in vivo efficacy data for this compound and artemisinin derivatives.

Table 1: In Vitro Efficacy of this compound

Target/StageAssay TypeStrainIC50/EC50 (nM)Reference
PfCLK3 KinaseKinase Inhibition-4.8[3]
Asexual Blood StageGrowth InhibitionP. falciparum323[3]
Asexual Blood StageParasiticidal ActivityP. falciparum 3D7 (sensitive)180[4][5]
Asexual Blood StageParasiticidal ActivityP. falciparum (PfCLK3_G449P mutant)1806[4][5]
Liver StageGrowth InhibitionP. berghei400[3]
Early & Late GametocytesGrowth InhibitionP. falciparum800-910[3]
ExflagellationInhibition AssayP. falciparum200[3]

Table 2: In Vitro Efficacy of Artemisinin Derivatives

CompoundAssay TypeStrain/LocationIC50 (ng/mL)NotesReference
ArtesunateTMI TestP. falciparum (Pailin, Cambodia - resistant area)6.8 (mean)Correlated with in vivo parasite clearance.[11]
ArtesunateWHO 48h TestP. falciparum (Pailin, Cambodia - resistant area)1.5 (mean)Did not correlate well with in vivo clearance.[11]

Note: Direct comparison of IC50 values for artemisinin can be misleading. The Ring-Stage Survival Assay (RSA) is a more accepted in vitro measure of artemisinin resistance, which is characterized by delayed parasite clearance rather than a significant increase in the 72-hour IC50.[6][7]

Table 3: In Vivo Efficacy of this compound

Animal ModelParasiteDosing RegimenOutcomeReference
MouseP. berghei50 mg/kg (twice daily)Near-complete parasite clearance[3]

Experimental Protocols

The data presented above were generated using standardized experimental methodologies. Below are outlines of the key assays.

In Vitro Antimalarial Susceptibility Assays

These assays are fundamental for determining the efficacy of antimalarial compounds against the asexual blood stages of P. falciparum.

cluster_workflow General In Vitro Antimalarial Assay Workflow Culture 1. P. falciparum Culture (in human RBCs) Sync 2. Synchronize Parasites (e.g., sorbitol treatment) Culture->Sync Plate 3. Plate Parasites (96-well plate) Sync->Plate AddDrug 4. Add Serial Dilutions of Test Compound Plate->AddDrug Incubate 5. Incubate (48-72 hours) AddDrug->Incubate Measure 6. Measure Parasite Growth Incubate->Measure Analyze 7. Analyze Data (Calculate IC50/EC50) Measure->Analyze

Figure 3: General workflow for in vitro antimalarial assays.
  • Plasmodium falciparum Culture: Parasites are cultured in vitro in human red blood cells using a specialized medium (e.g., RPMI 1640 supplemented with human serum or Albumax) at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[8]

  • Synchronization: To ensure a consistent starting population, parasite cultures are synchronized to the ring stage, often using sorbitol treatment.[9]

  • Drug Susceptibility Assay:

    • Synchronized ring-stage parasites are plated in 96-well microtiter plates.

    • Serial dilutions of the test compounds (this compound or artemisinin derivatives) are added to the wells.

    • The plates are incubated for 48-72 hours to allow for parasite growth.

  • Measurement of Parasite Growth: Parasite viability and proliferation are quantified using various methods:

    • SYBR Green I Assay: This fluorescent dye binds to parasite DNA. The fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth.[9][13]

    • [3H]-Hypoxanthine Incorporation Assay: This method measures the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA as it replicates.[9]

    • Microscopy: Giemsa-stained blood smears can be used to visually count the number of viable parasites.[6]

  • Data Analysis: The results are used to calculate the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which is the concentration of the drug that inhibits parasite growth by 50% compared to a drug-free control.

Kinase Inhibition Assay (for this compound)

The inhibitory activity of this compound against its specific target, PfCLK3, is determined using a time-resolved fluorescence energy transfer (TR-FRET) assay.[4][14][15] This in vitro assay measures the ability of the compound to block the phosphorylation of a substrate by the recombinant PfCLK3 protein kinase.

Conclusion

This compound and artemisinin represent two distinct and valuable approaches to combating malaria. Artemisinin's broad-spectrum, rapid-acting parasiticidal activity has been a cornerstone of malaria treatment for decades.[1][9] However, the rise of resistance necessitates the development of new drugs with novel mechanisms of action.[16]

This compound emerges as a promising candidate with a highly specific mode of action, targeting the essential parasite protein kinase PfCLK3.[17] Its activity across multiple life-cycle stages suggests it could be a multi-purpose tool: for treatment, prophylaxis, and blocking transmission.[6][7] The significant reduction in efficacy against a mutant PfCLK3 strain further validates its on-target activity.[4][5] Further research and clinical development will be crucial to determine the ultimate role of this compound and other PfCLK3 inhibitors in the global effort to eradicate malaria.

References

Comparative Analysis of TCMDC-135051 Cross-Reactivity Across Plasmodium Species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the multi-species and multi-stage efficacy of the PfCLK3 inhibitor, TCMDC-135051.

This guide provides a detailed comparison of the in vitro and in vivo activity of this compound, a potent inhibitor of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), against various Plasmodium species. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a broad-spectrum antimalarial agent.

Executive Summary

This compound demonstrates significant cross-reactivity against multiple Plasmodium species, including the human pathogens P. falciparum and P. vivax, as well as the rodent model parasite P. berghei and the primate malaria parasite P. knowlesi. Its inhibitory action is not confined to the asexual blood stages but extends to liver stages and gametocytes, highlighting its potential as a multi-stage antimalarial that could contribute to both treatment and transmission blocking. The compound exhibits near-equipotent inhibition of the orthologous CLK3 kinases from different Plasmodium species, providing a molecular basis for its broad-spectrum activity.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound against various Plasmodium species and life-cycle stages.

Table 1: In Vitro Kinase Inhibition and Parasiticidal Activity of this compound

Plasmodium SpeciesAssay TypeTarget/StageIC50 / EC50 (nM)Reference
P. falciparum (3D7)ParasiticidalAsexual Blood Stage180[1][2]
P. falciparum (Dd2)ParasiticidalAsexual Blood Stage-[3]
P. falciparum (Pf2004)ParasiticidalAsexual Blood Stage~263[4]
P. falciparumKinase InhibitionRecombinant PfCLK3~40[4]
P. falciparumGametocytocidalStage II Gametocytes~91.2[4]
P. falciparumGametocytocidalStage V Gametocytes800[5]
P. vivaxKinase InhibitionRecombinant PvCLK333[6][7]
P. knowlesiParasiticidalAsexual Blood StagePotent Activity[1][4][8]
P. bergheiKinase InhibitionRecombinant PbCLK313[6][7]
P. bergheiParasiticidalAsexual Blood StagePotent Activity[1][4][8]
P. bergheiSporozoite ActivityLiver Stage400[6][7]

Table 2: In Vivo Efficacy of this compound in P. berghei Infected Mice

Dosing RegimenRoute of AdministrationEffectReference
50 mg/kg (twice daily for 5 days)IntraperitonealNear-complete clearance of parasites[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Asexual Blood Stage Growth Inhibition Assay (P. falciparum)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

  • Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Parasite synchronization is achieved by treatment with 5% D-sorbitol.

  • Compound Preparation: this compound is serially diluted in DMSO and then further diluted in culture medium to achieve the desired final concentrations.

  • Assay Procedure: Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) are added to 96-well plates containing the serially diluted compound. The plates are incubated for 72 hours under the conditions described above.

  • Growth Measurement: Parasite growth is quantified using various methods, such as the SYBR Green I-based fluorescence assay. Briefly, a lysis buffer containing SYBR Green I is added to each well, and after incubation, the fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: The fluorescence intensity is plotted against the log of the compound concentration, and the IC50 value is calculated using a non-linear regression model.

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant CLK3 kinases.

  • Reagents: Recombinant full-length PfCLK3, PvCLK3, or PbCLK3 protein, a suitable peptide substrate (e.g., ULight-labeled MBP peptide), ATP, and a Europium-labeled anti-phospho-substrate antibody are required.

  • Assay Buffer: The kinase reaction is performed in a buffer typically containing 50 mM HEPES, 10 mM MgCl2, 2 mM DTT, 0.01% Tween 20, and 1 mM EGTA.

  • Procedure: The kinase, peptide substrate, and varying concentrations of this compound are pre-incubated in a 384-well plate. The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at room temperature.

  • Detection: A solution containing the Europium-labeled antibody in TR-FRET buffer is added to stop the reaction and allow for antibody binding to the phosphorylated substrate.

  • Signal Measurement: After incubation, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy Study in P. berghei-Infected Mice

This assay evaluates the in vivo antimalarial activity of a compound in a rodent malaria model.

  • Animal Model: Swiss Webster or other suitable mouse strains are used.

  • Infection: Mice are infected intraperitoneally with P. berghei-parasitized red blood cells.

  • Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% hydroxypropylmethylcellulose, 0.1% Tween 80 in water) and administered to the mice, typically via the intraperitoneal or oral route, starting 24 hours post-infection for a duration of 4-5 days. A vehicle control group is included.

  • Monitoring Parasitemia: Thin blood smears are prepared from tail blood daily, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Data Analysis: The average parasitemia in the treated groups is compared to the vehicle control group to determine the percentage of parasite growth inhibition.

Gametocyte Activity Assay

This assay assesses the effect of a compound on the viability and development of P. falciparum gametocytes.

  • Gametocyte Culture: Gametocytogenesis is induced in P. falciparum cultures. Mature stage V gametocytes are purified from the culture.

  • Compound Treatment: Purified gametocytes are incubated with various concentrations of this compound for 24-48 hours.

  • Viability Assessment: Gametocyte viability can be assessed using several methods, including the AlamarBlue assay, which measures metabolic activity.

  • Exflagellation Assay (Male Gametocyte Function): To assess the effect on male gamete formation, treated male gametocytes are stimulated to exflagellate by a decrease in temperature and an increase in pH. The number of exflagellation centers is counted under a microscope.

  • Data Analysis: The IC50 is calculated based on the reduction in viability or exflagellation compared to untreated controls.

Mandatory Visualizations

Signaling Pathway of this compound Action

cluster_parasite Plasmodium Parasite TCMDC_135051 This compound PfCLK3 PfCLK3 (Kinase) TCMDC_135051->PfCLK3 Inhibition Splicing_Factors Splicing Factors (SR Proteins) PfCLK3->Splicing_Factors Activates Phosphorylation Phosphorylation Splicing_Factors->Phosphorylation Spliceosome_Assembly Spliceosome Assembly & Activity Phosphorylation->Spliceosome_Assembly RNA_Splicing RNA Splicing Spliceosome_Assembly->RNA_Splicing Protein_Synthesis Essential Protein Synthesis RNA_Splicing->Protein_Synthesis Parasite_Survival Parasite Survival & Proliferation Protein_Synthesis->Parasite_Survival

Caption: Mechanism of action of this compound.

Experimental Workflow for Cross-Reactivity Assessment

cluster_workflow Cross-Reactivity Assessment Workflow Start Start: Compound of Interest In_Vitro_Kinase In Vitro Kinase Assays (PfCLK3, PvCLK3, PbCLK3) Start->In_Vitro_Kinase In_Vitro_Parasite In Vitro Parasite Growth Assays (P. falciparum, P. knowlesi, P. berghei) Start->In_Vitro_Parasite Data_Analysis Data Analysis & Comparison In_Vitro_Kinase->Data_Analysis Gametocyte_Assay Gametocytocidal Assays (P. falciparum) In_Vitro_Parasite->Gametocyte_Assay In_Vivo_Efficacy In Vivo Efficacy Studies (P. berghei mouse model) In_Vitro_Parasite->In_Vivo_Efficacy Gametocyte_Assay->Data_Analysis In_Vivo_Efficacy->Data_Analysis Conclusion Conclusion on Cross-Reactivity Data_Analysis->Conclusion

Caption: Experimental workflow for assessing cross-reactivity.

References

Comparative Analysis of TCMDC-135051 Cross-Reactivity Across Plasmodium Species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the multi-species and multi-stage efficacy of the PfCLK3 inhibitor, TCMDC-135051.

This guide provides a detailed comparison of the in vitro and in vivo activity of this compound, a potent inhibitor of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), against various Plasmodium species. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a broad-spectrum antimalarial agent.

Executive Summary

This compound demonstrates significant cross-reactivity against multiple Plasmodium species, including the human pathogens P. falciparum and P. vivax, as well as the rodent model parasite P. berghei and the primate malaria parasite P. knowlesi. Its inhibitory action is not confined to the asexual blood stages but extends to liver stages and gametocytes, highlighting its potential as a multi-stage antimalarial that could contribute to both treatment and transmission blocking. The compound exhibits near-equipotent inhibition of the orthologous CLK3 kinases from different Plasmodium species, providing a molecular basis for its broad-spectrum activity.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound against various Plasmodium species and life-cycle stages.

Table 1: In Vitro Kinase Inhibition and Parasiticidal Activity of this compound

Plasmodium SpeciesAssay TypeTarget/StageIC50 / EC50 (nM)Reference
P. falciparum (3D7)ParasiticidalAsexual Blood Stage180[1][2]
P. falciparum (Dd2)ParasiticidalAsexual Blood Stage-[3]
P. falciparum (Pf2004)ParasiticidalAsexual Blood Stage~263[4]
P. falciparumKinase InhibitionRecombinant PfCLK3~40[4]
P. falciparumGametocytocidalStage II Gametocytes~91.2[4]
P. falciparumGametocytocidalStage V Gametocytes800[5]
P. vivaxKinase InhibitionRecombinant PvCLK333[6][7]
P. knowlesiParasiticidalAsexual Blood StagePotent Activity[1][4][8]
P. bergheiKinase InhibitionRecombinant PbCLK313[6][7]
P. bergheiParasiticidalAsexual Blood StagePotent Activity[1][4][8]
P. bergheiSporozoite ActivityLiver Stage400[6][7]

Table 2: In Vivo Efficacy of this compound in P. berghei Infected Mice

Dosing RegimenRoute of AdministrationEffectReference
50 mg/kg (twice daily for 5 days)IntraperitonealNear-complete clearance of parasites[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Asexual Blood Stage Growth Inhibition Assay (P. falciparum)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

  • Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Parasite synchronization is achieved by treatment with 5% D-sorbitol.

  • Compound Preparation: this compound is serially diluted in DMSO and then further diluted in culture medium to achieve the desired final concentrations.

  • Assay Procedure: Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) are added to 96-well plates containing the serially diluted compound. The plates are incubated for 72 hours under the conditions described above.

  • Growth Measurement: Parasite growth is quantified using various methods, such as the SYBR Green I-based fluorescence assay. Briefly, a lysis buffer containing SYBR Green I is added to each well, and after incubation, the fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: The fluorescence intensity is plotted against the log of the compound concentration, and the IC50 value is calculated using a non-linear regression model.

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant CLK3 kinases.

  • Reagents: Recombinant full-length PfCLK3, PvCLK3, or PbCLK3 protein, a suitable peptide substrate (e.g., ULight-labeled MBP peptide), ATP, and a Europium-labeled anti-phospho-substrate antibody are required.

  • Assay Buffer: The kinase reaction is performed in a buffer typically containing 50 mM HEPES, 10 mM MgCl2, 2 mM DTT, 0.01% Tween 20, and 1 mM EGTA.

  • Procedure: The kinase, peptide substrate, and varying concentrations of this compound are pre-incubated in a 384-well plate. The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at room temperature.

  • Detection: A solution containing the Europium-labeled antibody in TR-FRET buffer is added to stop the reaction and allow for antibody binding to the phosphorylated substrate.

  • Signal Measurement: After incubation, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy Study in P. berghei-Infected Mice

This assay evaluates the in vivo antimalarial activity of a compound in a rodent malaria model.

  • Animal Model: Swiss Webster or other suitable mouse strains are used.

  • Infection: Mice are infected intraperitoneally with P. berghei-parasitized red blood cells.

  • Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% hydroxypropylmethylcellulose, 0.1% Tween 80 in water) and administered to the mice, typically via the intraperitoneal or oral route, starting 24 hours post-infection for a duration of 4-5 days. A vehicle control group is included.

  • Monitoring Parasitemia: Thin blood smears are prepared from tail blood daily, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Data Analysis: The average parasitemia in the treated groups is compared to the vehicle control group to determine the percentage of parasite growth inhibition.

Gametocyte Activity Assay

This assay assesses the effect of a compound on the viability and development of P. falciparum gametocytes.

  • Gametocyte Culture: Gametocytogenesis is induced in P. falciparum cultures. Mature stage V gametocytes are purified from the culture.

  • Compound Treatment: Purified gametocytes are incubated with various concentrations of this compound for 24-48 hours.

  • Viability Assessment: Gametocyte viability can be assessed using several methods, including the AlamarBlue assay, which measures metabolic activity.

  • Exflagellation Assay (Male Gametocyte Function): To assess the effect on male gamete formation, treated male gametocytes are stimulated to exflagellate by a decrease in temperature and an increase in pH. The number of exflagellation centers is counted under a microscope.

  • Data Analysis: The IC50 is calculated based on the reduction in viability or exflagellation compared to untreated controls.

Mandatory Visualizations

Signaling Pathway of this compound Action

cluster_parasite Plasmodium Parasite TCMDC_135051 This compound PfCLK3 PfCLK3 (Kinase) TCMDC_135051->PfCLK3 Inhibition Splicing_Factors Splicing Factors (SR Proteins) PfCLK3->Splicing_Factors Activates Phosphorylation Phosphorylation Splicing_Factors->Phosphorylation Spliceosome_Assembly Spliceosome Assembly & Activity Phosphorylation->Spliceosome_Assembly RNA_Splicing RNA Splicing Spliceosome_Assembly->RNA_Splicing Protein_Synthesis Essential Protein Synthesis RNA_Splicing->Protein_Synthesis Parasite_Survival Parasite Survival & Proliferation Protein_Synthesis->Parasite_Survival

Caption: Mechanism of action of this compound.

Experimental Workflow for Cross-Reactivity Assessment

cluster_workflow Cross-Reactivity Assessment Workflow Start Start: Compound of Interest In_Vitro_Kinase In Vitro Kinase Assays (PfCLK3, PvCLK3, PbCLK3) Start->In_Vitro_Kinase In_Vitro_Parasite In Vitro Parasite Growth Assays (P. falciparum, P. knowlesi, P. berghei) Start->In_Vitro_Parasite Data_Analysis Data Analysis & Comparison In_Vitro_Kinase->Data_Analysis Gametocyte_Assay Gametocytocidal Assays (P. falciparum) In_Vitro_Parasite->Gametocyte_Assay In_Vivo_Efficacy In Vivo Efficacy Studies (P. berghei mouse model) In_Vitro_Parasite->In_Vivo_Efficacy Gametocyte_Assay->Data_Analysis In_Vivo_Efficacy->Data_Analysis Conclusion Conclusion on Cross-Reactivity Data_Analysis->Conclusion

Caption: Experimental workflow for assessing cross-reactivity.

References

Off-Target Kinase Profiling: A Comparative Analysis of TCMDC-135051 and its Covalent Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antimalarial therapeutics, the selective inhibition of parasite-specific kinases is a paramount objective. TCMDC-135051 has emerged as a potent inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a critical regulator of parasite development.[1] This guide provides a comparative overview of the off-target kinase profile of this compound and its next-generation covalent analog, chloroacetamide 4, to aid researchers in evaluating their potential for further development.

Introduction to this compound and its Analogs

This compound is a small molecule inhibitor that has demonstrated significant promise as a multistage antimalarial agent. Its mechanism of action involves the selective inhibition of PfCLK3, thereby disrupting essential processes in the parasite's life cycle. To enhance its potency and selectivity, various analogs have been synthesized, including covalent inhibitors designed to form a permanent bond with the target kinase. One such advanced analog is chloroacetamide 4, which has been reported to exhibit improved kinase selectivity.

Comparative Off-Target Kinase Profiling

A critical aspect of preclinical drug development is the assessment of off-target effects, particularly for kinase inhibitors, due to the highly conserved nature of the ATP-binding site across the human kinome. Understanding the selectivity profile of a compound is crucial for predicting potential toxicities and ensuring a favorable therapeutic window.

This compound Selectivity Profile

This compound has been profiled against a panel of 140 human kinases to assess its selectivity. The screening, conducted at a concentration of 1 µM, revealed that the compound is remarkably selective. Of the 140 kinases tested, only nine demonstrated significant inhibition (less than 20% of remaining activity). While the specific identities of these nine kinases are detailed in the supplementary information of the original publication, this data highlights the focused activity of this compound against its intended parasite target. The compound also showed selectivity over the closely related human kinases PRPF4B and CLK2.

Chloroacetamide 4: An Analog with Enhanced Selectivity

To improve upon the promising profile of this compound, a covalent analog, chloroacetamide 4, was developed. This analog was designed to form a covalent bond with a specific cysteine residue in PfCLK3, a feature that can enhance both potency and selectivity. While a comprehensive head-to-head kinase panel comparison is not publicly available, studies reporting the development of chloroacetamide 4 indicate that it possesses "improved kinase selectivity" compared to the parent compound, this compound. This suggests that the covalent mechanism of action may contribute to a more refined targeting profile, further minimizing interactions with off-target human kinases.

The table below summarizes the available off-target profiling information for both compounds.

FeatureThis compoundChloroacetamide 4 (Covalent Analog)
Primary Target Plasmodium falciparum CLK3 (PfCLK3)Plasmodium falciparum CLK3 (PfCLK3)
Screening Panel Size 140 Human KinasesData not publicly available
Key Off-Target Finding Inhibited only 9 out of 140 human kinases at 1 µMReported to have "improved kinase selectivity"
Selectivity over Homologs Selective over human PRPF4B and CLK2Presumed to have at least comparable or improved selectivity

Experimental Protocols

The following provides a generalized methodology for off-target kinase profiling, representative of the techniques used to generate the data discussed above.

Kinase Selectivity Profiling Assay (General Protocol)

Objective: To determine the inhibitory activity of a test compound against a panel of purified human kinases.

Materials:

  • Test compound (e.g., this compound, Chloroacetamide 4) dissolved in DMSO.

  • A panel of purified, recombinant human kinases.

  • Kinase-specific peptide or protein substrates.

  • ATP (Adenosine triphosphate).

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP).

  • Microplates (e.g., 96-well or 384-well).

  • Plate reader or scintillation counter.

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase reaction buffer.

  • Kinase Reaction: The kinase, its specific substrate, and the test compound are combined in the wells of a microplate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final concentration of ATP is typically at or near the Km value for each specific kinase.

  • Incubation: The reaction is allowed to proceed for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).

  • Termination and Detection: The reaction is stopped, and the kinase activity is measured. The method of detection depends on the assay format:

    • ADP-Glo™: Measures the amount of ADP produced as a luminescent signal.

    • Z'-LYTE™: A fluorescence-based assay that measures the amount of phosphorylated substrate.

    • Radiometric Assay: The incorporation of the radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining in the presence of the test compound is calculated relative to a vehicle control (DMSO). The results are often expressed as percent inhibition or percent of control activity.

Visualizing the Workflow and Signaling Context

To better understand the experimental process and the biological context of PfCLK3 inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Analysis Compound_Dilution Test Compound Serial Dilution Reaction_Setup Combine Kinase, Substrate, & Compound Compound_Dilution->Reaction_Setup Kinase_Panel Panel of Human Kinases Kinase_Panel->Reaction_Setup Substrates_ATP Substrates & ATP Initiation Add ATP to Initiate Reaction Substrates_ATP->Initiation Reaction_Setup->Initiation Incubation Incubate at Controlled Temperature Initiation->Incubation Termination Stop Reaction Incubation->Termination Detection Measure Kinase Activity (Luminescence, Fluorescence, or Radioactivity) Termination->Detection Data_Analysis Calculate Percent Inhibition Detection->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Experimental workflow for off-target kinase profiling.

signaling_pathway cluster_outcome Outcome TCMDC_135051 This compound or Analog PfCLK3 PfCLK3 TCMDC_135051->PfCLK3 Inhibition Splicing_Factors Splicing Factors PfCLK3->Splicing_Factors Phosphorylation Blockade Blockade of Parasite Lifecycle Pre_mRNA_Splicing Pre-mRNA Splicing Splicing_Factors->Pre_mRNA_Splicing Regulation Protein_Synthesis Essential Protein Synthesis Pre_mRNA_Splicing->Protein_Synthesis Parasite_Development Parasite Development & Proliferation Protein_Synthesis->Parasite_Development

References

Off-Target Kinase Profiling: A Comparative Analysis of TCMDC-135051 and its Covalent Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antimalarial therapeutics, the selective inhibition of parasite-specific kinases is a paramount objective. TCMDC-135051 has emerged as a potent inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a critical regulator of parasite development.[1] This guide provides a comparative overview of the off-target kinase profile of this compound and its next-generation covalent analog, chloroacetamide 4, to aid researchers in evaluating their potential for further development.

Introduction to this compound and its Analogs

This compound is a small molecule inhibitor that has demonstrated significant promise as a multistage antimalarial agent. Its mechanism of action involves the selective inhibition of PfCLK3, thereby disrupting essential processes in the parasite's life cycle. To enhance its potency and selectivity, various analogs have been synthesized, including covalent inhibitors designed to form a permanent bond with the target kinase. One such advanced analog is chloroacetamide 4, which has been reported to exhibit improved kinase selectivity.

Comparative Off-Target Kinase Profiling

A critical aspect of preclinical drug development is the assessment of off-target effects, particularly for kinase inhibitors, due to the highly conserved nature of the ATP-binding site across the human kinome. Understanding the selectivity profile of a compound is crucial for predicting potential toxicities and ensuring a favorable therapeutic window.

This compound Selectivity Profile

This compound has been profiled against a panel of 140 human kinases to assess its selectivity. The screening, conducted at a concentration of 1 µM, revealed that the compound is remarkably selective. Of the 140 kinases tested, only nine demonstrated significant inhibition (less than 20% of remaining activity). While the specific identities of these nine kinases are detailed in the supplementary information of the original publication, this data highlights the focused activity of this compound against its intended parasite target. The compound also showed selectivity over the closely related human kinases PRPF4B and CLK2.

Chloroacetamide 4: An Analog with Enhanced Selectivity

To improve upon the promising profile of this compound, a covalent analog, chloroacetamide 4, was developed. This analog was designed to form a covalent bond with a specific cysteine residue in PfCLK3, a feature that can enhance both potency and selectivity. While a comprehensive head-to-head kinase panel comparison is not publicly available, studies reporting the development of chloroacetamide 4 indicate that it possesses "improved kinase selectivity" compared to the parent compound, this compound. This suggests that the covalent mechanism of action may contribute to a more refined targeting profile, further minimizing interactions with off-target human kinases.

The table below summarizes the available off-target profiling information for both compounds.

FeatureThis compoundChloroacetamide 4 (Covalent Analog)
Primary Target Plasmodium falciparum CLK3 (PfCLK3)Plasmodium falciparum CLK3 (PfCLK3)
Screening Panel Size 140 Human KinasesData not publicly available
Key Off-Target Finding Inhibited only 9 out of 140 human kinases at 1 µMReported to have "improved kinase selectivity"
Selectivity over Homologs Selective over human PRPF4B and CLK2Presumed to have at least comparable or improved selectivity

Experimental Protocols

The following provides a generalized methodology for off-target kinase profiling, representative of the techniques used to generate the data discussed above.

Kinase Selectivity Profiling Assay (General Protocol)

Objective: To determine the inhibitory activity of a test compound against a panel of purified human kinases.

Materials:

  • Test compound (e.g., this compound, Chloroacetamide 4) dissolved in DMSO.

  • A panel of purified, recombinant human kinases.

  • Kinase-specific peptide or protein substrates.

  • ATP (Adenosine triphosphate).

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP).

  • Microplates (e.g., 96-well or 384-well).

  • Plate reader or scintillation counter.

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase reaction buffer.

  • Kinase Reaction: The kinase, its specific substrate, and the test compound are combined in the wells of a microplate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final concentration of ATP is typically at or near the Km value for each specific kinase.

  • Incubation: The reaction is allowed to proceed for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).

  • Termination and Detection: The reaction is stopped, and the kinase activity is measured. The method of detection depends on the assay format:

    • ADP-Glo™: Measures the amount of ADP produced as a luminescent signal.

    • Z'-LYTE™: A fluorescence-based assay that measures the amount of phosphorylated substrate.

    • Radiometric Assay: The incorporation of the radiolabeled phosphate from [γ-³²P]ATP into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining in the presence of the test compound is calculated relative to a vehicle control (DMSO). The results are often expressed as percent inhibition or percent of control activity.

Visualizing the Workflow and Signaling Context

To better understand the experimental process and the biological context of PfCLK3 inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Analysis Compound_Dilution Test Compound Serial Dilution Reaction_Setup Combine Kinase, Substrate, & Compound Compound_Dilution->Reaction_Setup Kinase_Panel Panel of Human Kinases Kinase_Panel->Reaction_Setup Substrates_ATP Substrates & ATP Initiation Add ATP to Initiate Reaction Substrates_ATP->Initiation Reaction_Setup->Initiation Incubation Incubate at Controlled Temperature Initiation->Incubation Termination Stop Reaction Incubation->Termination Detection Measure Kinase Activity (Luminescence, Fluorescence, or Radioactivity) Termination->Detection Data_Analysis Calculate Percent Inhibition Detection->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Experimental workflow for off-target kinase profiling.

signaling_pathway cluster_outcome Outcome TCMDC_135051 This compound or Analog PfCLK3 PfCLK3 TCMDC_135051->PfCLK3 Inhibition Splicing_Factors Splicing Factors PfCLK3->Splicing_Factors Phosphorylation Blockade Blockade of Parasite Lifecycle Pre_mRNA_Splicing Pre-mRNA Splicing Splicing_Factors->Pre_mRNA_Splicing Regulation Protein_Synthesis Essential Protein Synthesis Pre_mRNA_Splicing->Protein_Synthesis Parasite_Development Parasite Development & Proliferation Protein_Synthesis->Parasite_Development

References

A Head-to-Head Comparison of the Novel Antimalarial Candidate TCMDC-135051 with Established Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. TCMDC-135051, a potent and selective inhibitor of P. falciparum cGMP-dependent protein kinase (PKG), has emerged as a promising candidate. This guide provides a head-to-head comparison of this compound with currently used antimalarial drugs, presenting available preclinical data to evaluate its potential as a next-generation therapeutic.

Executive Summary

This compound distinguishes itself from existing antimalarials through its unique mechanism of action, targeting a key signaling pathway in the malaria parasite. This offers the potential for activity against parasite strains that have developed resistance to current drugs. While direct comparative efficacy studies are limited, the available data suggests that this compound exhibits potent activity against multiple stages of the parasite life cycle, a feature crucial for a drug that can not only treat but also prevent and block transmission of malaria.

Data Presentation

The following tables summarize the available quantitative data for this compound and a selection of standard antimalarial drugs.

Disclaimer: The IC50 and EC50 values presented below are compiled from various studies. Direct comparison should be approached with caution, as experimental conditions such as parasite strains, assay methodologies, and incubation times may vary between studies.

Table 1: In Vitro Activity of this compound Against Plasmodium falciparum
CompoundTargetP. falciparum StrainAssay TypeIC50 / EC50 (nM)Reference
This compoundPfCLK33D7 (Chloroquine-sensitive)Asexual blood stage180[1][2]
This compoundPfCLK3-Kinase Assay4.8[3]
This compoundPfCLK3-Liver stage (P. berghei)400[3]
This compoundPfCLK3-Gametocytes (early & late)800 - 910[3]
This compoundPfCLK3-Exflagellation200[3]
Table 2: In Vitro Activity of Standard Antimalarials Against P. falciparum
DrugPrimary Mechanism of ActionP. falciparum Strain(s)IC50 / EC50 Range (nM)Reference(s)
Chloroquine (B1663885)Heme polymerization inhibition3D7, HB3, Dd210 - 175
ArtesunateHeme-activated free radical damageVarious0.6 - 60
MefloquineInhibition of protein synthesis3D7~25
Atovaquone (B601224)Mitochondrial electron transport inhibition (cytochrome bc1)Various~10
Proguanil (B194036)DHFR inhibition (via cycloguanil)Various>1000 (as proguanil)
DoxycyclineApicoplast protein synthesis inhibitionDd2~1000 - 3000

Mechanisms of Action: A Comparative Overview

This compound's novel mechanism provides a clear advantage in overcoming existing resistance patterns.

  • This compound: This compound is a selective inhibitor of P. falciparum protein kinase CLK3 (PfCLK3), which plays a crucial role in the regulation of RNA splicing.[1][4][5][6] By inhibiting PfCLK3, this compound disrupts essential cellular processes, leading to parasite death across multiple life cycle stages.[1][7]

  • Chloroquine: This long-standing antimalarial is thought to interfere with the detoxification of heme in the parasite's food vacuole. Resistance to chloroquine is widespread and primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.

  • Artemisinin and its derivatives (e.g., Artesunate): The activity of artemisinins is dependent on their interaction with heme, which leads to the generation of cytotoxic free radicals that damage parasite proteins. Resistance is emerging and has been linked to mutations in the Kelch13 (K13) gene.

  • Mefloquine: This drug is believed to inhibit protein synthesis by targeting the parasite's 80S ribosome. Resistance has been associated with amplification of the pfmdr1 gene.

  • Atovaquone-Proguanil: This combination therapy targets two separate pathways. Atovaquone inhibits the parasite's mitochondrial cytochrome bc1 complex, disrupting electron transport. Proguanil is a prodrug that is metabolized to cycloguanil, which inhibits dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis. Resistance to atovaquone can arise from mutations in the cytochrome b gene, while resistance to proguanil is linked to mutations in the DHFR gene.

  • Doxycycline: This antibiotic inhibits protein synthesis in the parasite's apicoplast, a unique and essential organelle. Its action is slow, making it more suitable for prophylaxis.

Mandatory Visualizations

Signaling Pathway of this compound

TCMDC-135051_Mechanism_of_Action cluster_parasite Plasmodium falciparum PfCLK3 PfCLK3 (Protein Kinase) Splicing_Factors Splicing Factors PfCLK3->Splicing_Factors Phosphorylates & Activates mRNA Mature mRNA PfCLK3->mRNA Disrupted Splicing Pre_mRNA Pre-mRNA Splicing_Factors->Pre_mRNA Acts on Pre_mRNA->mRNA Splicing Parasite_Proteins Essential Parasite Proteins mRNA->Parasite_Proteins Translation Parasite_Survival Parasite Survival mRNA->Parasite_Survival Inhibition of Protein Synthesis leads to Parasite Death Parasite_Proteins->Parasite_Survival Essential for TCMDC_135051 This compound TCMDC_135051->PfCLK3 Inhibits

Caption: Mechanism of action of this compound via inhibition of PfCLK3 and disruption of RNA splicing.

Experimental Workflow for In Vitro Antimalarial Assay

Antimalarial_Assay_Workflow start Start: Synchronized Ring-Stage P. falciparum Culture drug_prep Prepare Serial Dilutions of Test Compounds (e.g., this compound, Chloroquine) start->drug_prep incubation Add Drug Dilutions to Parasite Culture in 96-well plates drug_prep->incubation culture Incubate for 48-72 hours (37°C, low O2, 5% CO2) incubation->culture lysis_stain Lyse Red Blood Cells and Stain Parasite DNA with a Fluorescent Dye (e.g., SYBR Green I) culture->lysis_stain readout Measure Fluorescence Intensity (proportional to parasite growth) lysis_stain->readout analysis Data Analysis: Plot Dose-Response Curves and Calculate IC50 Values readout->analysis end End: Determine Compound Potency analysis->end

Caption: A typical workflow for determining the in vitro antimalarial activity of a compound.

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This method is widely used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

  • Parasite Culture: P. falciparum parasites (e.g., 3D7 or Dd2 strains) are maintained in continuous culture in human erythrocytes (O+ blood type) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Cultures are synchronized to the ring stage using methods such as sorbitol treatment.

  • Drug Preparation: Test compounds are serially diluted in appropriate solvents and then further diluted in culture medium to achieve the desired final concentrations.

  • Assay Setup: Synchronized ring-stage parasites are diluted to a parasitemia of ~0.5% and a hematocrit of 2% in a 96-well microtiter plate. The prepared drug dilutions are added to the wells. Control wells containing no drug and wells with uninfected erythrocytes are also included.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained with SYBR Green I, a fluorescent dye that intercalates with DNA.

  • Fluorescence Reading: The fluorescence intensity of each well is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are normalized to the controls, and the IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Efficacy Testing (Mouse Model)

The P. berghei mouse model is a common preliminary in vivo test for antimalarial compounds.

  • Animal Model: Female BALB/c mice are typically used.

  • Infection: Mice are infected intraperitoneally with P. berghei-infected erythrocytes.

  • Drug Administration: The test compound is administered to the mice, usually orally or intraperitoneally, starting a few hours after infection and continuing for a set number of days (e.g., 4 days).

  • Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

  • Efficacy Determination: The efficacy of the compound is determined by the reduction in parasitemia compared to a vehicle-treated control group. The 50% effective dose (ED50) can be calculated. Animal survival is also monitored.

Conclusion

This compound represents a promising new class of antimalarial compounds with a mechanism of action distinct from currently available drugs. Its ability to target multiple stages of the parasite life cycle, including those responsible for transmission, makes it a particularly attractive candidate for further development. While direct, side-by-side comparisons with standard antimalarials in the same assays are needed for a definitive assessment of its relative potency, the initial data strongly supports its continued investigation as a potential tool to combat drug-resistant malaria.

References

A Head-to-Head Comparison of the Novel Antimalarial Candidate TCMDC-135051 with Established Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. TCMDC-135051, a potent and selective inhibitor of P. falciparum cGMP-dependent protein kinase (PKG), has emerged as a promising candidate. This guide provides a head-to-head comparison of this compound with currently used antimalarial drugs, presenting available preclinical data to evaluate its potential as a next-generation therapeutic.

Executive Summary

This compound distinguishes itself from existing antimalarials through its unique mechanism of action, targeting a key signaling pathway in the malaria parasite. This offers the potential for activity against parasite strains that have developed resistance to current drugs. While direct comparative efficacy studies are limited, the available data suggests that this compound exhibits potent activity against multiple stages of the parasite life cycle, a feature crucial for a drug that can not only treat but also prevent and block transmission of malaria.

Data Presentation

The following tables summarize the available quantitative data for this compound and a selection of standard antimalarial drugs.

Disclaimer: The IC50 and EC50 values presented below are compiled from various studies. Direct comparison should be approached with caution, as experimental conditions such as parasite strains, assay methodologies, and incubation times may vary between studies.

Table 1: In Vitro Activity of this compound Against Plasmodium falciparum
CompoundTargetP. falciparum StrainAssay TypeIC50 / EC50 (nM)Reference
This compoundPfCLK33D7 (Chloroquine-sensitive)Asexual blood stage180[1][2]
This compoundPfCLK3-Kinase Assay4.8[3]
This compoundPfCLK3-Liver stage (P. berghei)400[3]
This compoundPfCLK3-Gametocytes (early & late)800 - 910[3]
This compoundPfCLK3-Exflagellation200[3]
Table 2: In Vitro Activity of Standard Antimalarials Against P. falciparum
DrugPrimary Mechanism of ActionP. falciparum Strain(s)IC50 / EC50 Range (nM)Reference(s)
ChloroquineHeme polymerization inhibition3D7, HB3, Dd210 - 175
ArtesunateHeme-activated free radical damageVarious0.6 - 60
MefloquineInhibition of protein synthesis3D7~25
AtovaquoneMitochondrial electron transport inhibition (cytochrome bc1)Various~10
ProguanilDHFR inhibition (via cycloguanil)Various>1000 (as proguanil)
DoxycyclineApicoplast protein synthesis inhibitionDd2~1000 - 3000

Mechanisms of Action: A Comparative Overview

This compound's novel mechanism provides a clear advantage in overcoming existing resistance patterns.

  • This compound: This compound is a selective inhibitor of P. falciparum protein kinase CLK3 (PfCLK3), which plays a crucial role in the regulation of RNA splicing.[1][4][5][6] By inhibiting PfCLK3, this compound disrupts essential cellular processes, leading to parasite death across multiple life cycle stages.[1][7]

  • Chloroquine: This long-standing antimalarial is thought to interfere with the detoxification of heme in the parasite's food vacuole. Resistance to chloroquine is widespread and primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.

  • Artemisinin and its derivatives (e.g., Artesunate): The activity of artemisinins is dependent on their interaction with heme, which leads to the generation of cytotoxic free radicals that damage parasite proteins. Resistance is emerging and has been linked to mutations in the Kelch13 (K13) gene.

  • Mefloquine: This drug is believed to inhibit protein synthesis by targeting the parasite's 80S ribosome. Resistance has been associated with amplification of the pfmdr1 gene.

  • Atovaquone-Proguanil: This combination therapy targets two separate pathways. Atovaquone inhibits the parasite's mitochondrial cytochrome bc1 complex, disrupting electron transport. Proguanil is a prodrug that is metabolized to cycloguanil, which inhibits dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis. Resistance to atovaquone can arise from mutations in the cytochrome b gene, while resistance to proguanil is linked to mutations in the DHFR gene.

  • Doxycycline: This antibiotic inhibits protein synthesis in the parasite's apicoplast, a unique and essential organelle. Its action is slow, making it more suitable for prophylaxis.

Mandatory Visualizations

Signaling Pathway of this compound

TCMDC-135051_Mechanism_of_Action cluster_parasite Plasmodium falciparum PfCLK3 PfCLK3 (Protein Kinase) Splicing_Factors Splicing Factors PfCLK3->Splicing_Factors Phosphorylates & Activates mRNA Mature mRNA PfCLK3->mRNA Disrupted Splicing Pre_mRNA Pre-mRNA Splicing_Factors->Pre_mRNA Acts on Pre_mRNA->mRNA Splicing Parasite_Proteins Essential Parasite Proteins mRNA->Parasite_Proteins Translation Parasite_Survival Parasite Survival mRNA->Parasite_Survival Inhibition of Protein Synthesis leads to Parasite Death Parasite_Proteins->Parasite_Survival Essential for TCMDC_135051 This compound TCMDC_135051->PfCLK3 Inhibits

Caption: Mechanism of action of this compound via inhibition of PfCLK3 and disruption of RNA splicing.

Experimental Workflow for In Vitro Antimalarial Assay

Antimalarial_Assay_Workflow start Start: Synchronized Ring-Stage P. falciparum Culture drug_prep Prepare Serial Dilutions of Test Compounds (e.g., this compound, Chloroquine) start->drug_prep incubation Add Drug Dilutions to Parasite Culture in 96-well plates drug_prep->incubation culture Incubate for 48-72 hours (37°C, low O2, 5% CO2) incubation->culture lysis_stain Lyse Red Blood Cells and Stain Parasite DNA with a Fluorescent Dye (e.g., SYBR Green I) culture->lysis_stain readout Measure Fluorescence Intensity (proportional to parasite growth) lysis_stain->readout analysis Data Analysis: Plot Dose-Response Curves and Calculate IC50 Values readout->analysis end End: Determine Compound Potency analysis->end

Caption: A typical workflow for determining the in vitro antimalarial activity of a compound.

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This method is widely used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

  • Parasite Culture: P. falciparum parasites (e.g., 3D7 or Dd2 strains) are maintained in continuous culture in human erythrocytes (O+ blood type) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Cultures are synchronized to the ring stage using methods such as sorbitol treatment.

  • Drug Preparation: Test compounds are serially diluted in appropriate solvents and then further diluted in culture medium to achieve the desired final concentrations.

  • Assay Setup: Synchronized ring-stage parasites are diluted to a parasitemia of ~0.5% and a hematocrit of 2% in a 96-well microtiter plate. The prepared drug dilutions are added to the wells. Control wells containing no drug and wells with uninfected erythrocytes are also included.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained with SYBR Green I, a fluorescent dye that intercalates with DNA.

  • Fluorescence Reading: The fluorescence intensity of each well is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are normalized to the controls, and the IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Efficacy Testing (Mouse Model)

The P. berghei mouse model is a common preliminary in vivo test for antimalarial compounds.

  • Animal Model: Female BALB/c mice are typically used.

  • Infection: Mice are infected intraperitoneally with P. berghei-infected erythrocytes.

  • Drug Administration: The test compound is administered to the mice, usually orally or intraperitoneally, starting a few hours after infection and continuing for a set number of days (e.g., 4 days).

  • Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

  • Efficacy Determination: The efficacy of the compound is determined by the reduction in parasitemia compared to a vehicle-treated control group. The 50% effective dose (ED50) can be calculated. Animal survival is also monitored.

Conclusion

This compound represents a promising new class of antimalarial compounds with a mechanism of action distinct from currently available drugs. Its ability to target multiple stages of the parasite life cycle, including those responsible for transmission, makes it a particularly attractive candidate for further development. While direct, side-by-side comparisons with standard antimalarials in the same assays are needed for a definitive assessment of its relative potency, the initial data strongly supports its continued investigation as a potential tool to combat drug-resistant malaria.

References

TCMDC-135051: A Potent Antimalarial Agent with High Selectivity Against Human Kinase PRPF4B

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of TCMDC-135051 against the Plasmodium falciparum protein kinase PfCLK3 and its closest human homolog, PRPF4B. The data presented herein underscores the remarkable selectivity of this compound, a critical attribute for a promising drug candidate. This document is intended for researchers, scientists, and drug development professionals investigating novel antimalarial therapies and kinase inhibitor selectivity.

Introduction

This compound is a potent inhibitor of PfCLK3, a cyclin-dependent-like protein kinase essential for the lifecycle of the malaria parasite, Plasmodium falciparum.[1][2] By targeting PfCLK3, this compound effectively disrupts the parasite's development at multiple stages, making it a promising candidate for a multi-stage antimalarial drug.[3] A key challenge in the development of kinase inhibitors is ensuring selectivity for the target kinase over human homologs to minimize off-target effects and potential toxicity. The closest human homolog to PfCLK3 is the pre-mRNA processing factor 4B (PRPF4B), a serine/threonine kinase involved in the assembly of the spliceosome.[1][4][5]

This guide summarizes the available experimental data on the comparative inhibition of PfCLK3 and human PRPF4B by this compound, details the experimental methodologies used, and provides a visual representation of the PRPF4B signaling pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against P. falciparum CLK3 (PfCLK3) and human PRPF4B. The data clearly demonstrates the high selectivity of this compound for the parasite kinase.

Target KinaseOrganismInhibitorIC50 / ActivityReference
PfCLK3Plasmodium falciparumThis compound4.8 nM[6]
PRPF4BHomo sapiensThis compoundNo inhibition observed at concentrations up to 50 µM[2]

Experimental Protocols

Mass Spectrometry-Based PRPF4B Kinase Activity Assay

While the specific, detailed protocol used to determine the lack of PRPF4B inhibition by this compound is not fully available in the public domain, it is described as a mass spectrometry-based activity assay.[2] The general principles of such an assay are outlined below. These assays are designed to directly measure the phosphorylation of a specific substrate by the kinase.

Objective: To quantify the enzymatic activity of recombinant human PRPF4B in the presence of varying concentrations of this compound.

Materials:

  • Recombinant human PRPF4B enzyme

  • Specific peptide substrate for PRPF4B (e.g., a peptide derived from a known in vivo substrate like PRPF6 or SF2/ASF)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (typically contains a buffering agent like Tris-HCl, magnesium chloride, and a reducing agent like DTT)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Quenching solution (to stop the kinase reaction, e.g., a solution containing EDTA)

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS system)

General Procedure:

  • Reaction Setup: A master mix containing the kinase reaction buffer, ATP, and the peptide substrate is prepared.

  • Inhibitor Addition: The master mix is dispensed into a multi-well plate. This compound is added to the wells at a range of concentrations. Control wells with no inhibitor and with a known PRPF4B inhibitor are also included.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of the recombinant PRPF4B enzyme to each well.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow for substrate phosphorylation.

  • Reaction Quenching: The kinase reaction is terminated by the addition of a quenching solution.

  • Sample Preparation for Mass Spectrometry: The samples are prepared for mass spectrometry analysis. This may involve a desalting and concentration step using techniques like solid-phase extraction.

  • Mass Spectrometry Analysis: The samples are analyzed by a mass spectrometer to detect and quantify the unphosphorylated and phosphorylated forms of the substrate peptide. The ratio of phosphorylated to unphosphorylated substrate is used to determine the kinase activity.

  • Data Analysis: The kinase activity at each concentration of this compound is normalized to the activity in the control wells without the inhibitor. An IC50 value can be calculated if inhibition is observed. In the case of this compound and PRPF4B, no significant inhibition was detected.[2]

Signaling Pathway and Experimental Workflow

PRPF4B in Spliceosome Assembly

PRPF4B plays a crucial role in the assembly of the spliceosome, a large and dynamic molecular machine responsible for pre-mRNA splicing. It is a serine/threonine kinase that phosphorylates key components of the spliceosome, facilitating the formation of the catalytically active complex.

PRPF4B_Pathway PRPF4B in Spliceosome Assembly cluster_nucleus Nucleus U4_U6 U4/U6 di-snRNP tri_snRNP U4/U6.U5 tri-snRNP U4_U6->tri_snRNP U5 U5 snRNP U5->tri_snRNP Spliceosome_B Spliceosome B Complex tri_snRNP->Spliceosome_B PRPF4B PRPF4B (Kinase) PRPF31 PRPF31 PRPF4B->PRPF31 Phosphorylates PRPF6 PRPF6 PRPF4B->PRPF6 Phosphorylates PRPF31->tri_snRNP PRPF6->tri_snRNP Spliceosome_A Spliceosome A Complex Spliceosome_A->Spliceosome_B tri-snRNP addition Splicing Pre-mRNA Splicing Spliceosome_B->Splicing

Caption: PRPF4B phosphorylates PRPF31 and PRPF6, facilitating the formation of the Spliceosome B complex.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory effect of a compound on a specific kinase.

Kinase_Inhibition_Workflow Kinase Inhibition Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Kinase (PRPF4B) - Substrate - ATP - Buffer Reaction Incubate: Kinase + Substrate + ATP + this compound Reagents->Reaction Compound Prepare Compound: - this compound (serial dilutions) Compound->Reaction Quench Quench Reaction Reaction->Quench MS_Analysis Mass Spectrometry (Quantify Phosphorylation) Quench->MS_Analysis Data_Analysis Data Analysis (Determine % Inhibition) MS_Analysis->Data_Analysis

Caption: A generalized workflow for determining the inhibitory activity of a compound against a kinase.

Conclusion

The available data strongly indicates that this compound is a highly selective inhibitor of the P. falciparum kinase PfCLK3, with no significant inhibitory activity against its closest human homolog, PRPF4B. This high degree of selectivity is a crucial feature for a drug candidate, as it suggests a lower likelihood of off-target effects and a favorable safety profile. The information presented in this guide supports the continued investigation of this compound and its analogs as novel antimalarial agents. Researchers in the field of kinase inhibitors and antimalarial drug discovery can utilize this information to guide their own experimental design and compound selection strategies.

References

TCMDC-135051: A Potent Antimalarial Agent with High Selectivity Against Human Kinase PRPF4B

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of TCMDC-135051 against the Plasmodium falciparum protein kinase PfCLK3 and its closest human homolog, PRPF4B. The data presented herein underscores the remarkable selectivity of this compound, a critical attribute for a promising drug candidate. This document is intended for researchers, scientists, and drug development professionals investigating novel antimalarial therapies and kinase inhibitor selectivity.

Introduction

This compound is a potent inhibitor of PfCLK3, a cyclin-dependent-like protein kinase essential for the lifecycle of the malaria parasite, Plasmodium falciparum.[1][2] By targeting PfCLK3, this compound effectively disrupts the parasite's development at multiple stages, making it a promising candidate for a multi-stage antimalarial drug.[3] A key challenge in the development of kinase inhibitors is ensuring selectivity for the target kinase over human homologs to minimize off-target effects and potential toxicity. The closest human homolog to PfCLK3 is the pre-mRNA processing factor 4B (PRPF4B), a serine/threonine kinase involved in the assembly of the spliceosome.[1][4][5]

This guide summarizes the available experimental data on the comparative inhibition of PfCLK3 and human PRPF4B by this compound, details the experimental methodologies used, and provides a visual representation of the PRPF4B signaling pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against P. falciparum CLK3 (PfCLK3) and human PRPF4B. The data clearly demonstrates the high selectivity of this compound for the parasite kinase.

Target KinaseOrganismInhibitorIC50 / ActivityReference
PfCLK3Plasmodium falciparumThis compound4.8 nM[6]
PRPF4BHomo sapiensThis compoundNo inhibition observed at concentrations up to 50 µM[2]

Experimental Protocols

Mass Spectrometry-Based PRPF4B Kinase Activity Assay

While the specific, detailed protocol used to determine the lack of PRPF4B inhibition by this compound is not fully available in the public domain, it is described as a mass spectrometry-based activity assay.[2] The general principles of such an assay are outlined below. These assays are designed to directly measure the phosphorylation of a specific substrate by the kinase.

Objective: To quantify the enzymatic activity of recombinant human PRPF4B in the presence of varying concentrations of this compound.

Materials:

  • Recombinant human PRPF4B enzyme

  • Specific peptide substrate for PRPF4B (e.g., a peptide derived from a known in vivo substrate like PRPF6 or SF2/ASF)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (typically contains a buffering agent like Tris-HCl, magnesium chloride, and a reducing agent like DTT)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Quenching solution (to stop the kinase reaction, e.g., a solution containing EDTA)

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS system)

General Procedure:

  • Reaction Setup: A master mix containing the kinase reaction buffer, ATP, and the peptide substrate is prepared.

  • Inhibitor Addition: The master mix is dispensed into a multi-well plate. This compound is added to the wells at a range of concentrations. Control wells with no inhibitor and with a known PRPF4B inhibitor are also included.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of the recombinant PRPF4B enzyme to each well.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow for substrate phosphorylation.

  • Reaction Quenching: The kinase reaction is terminated by the addition of a quenching solution.

  • Sample Preparation for Mass Spectrometry: The samples are prepared for mass spectrometry analysis. This may involve a desalting and concentration step using techniques like solid-phase extraction.

  • Mass Spectrometry Analysis: The samples are analyzed by a mass spectrometer to detect and quantify the unphosphorylated and phosphorylated forms of the substrate peptide. The ratio of phosphorylated to unphosphorylated substrate is used to determine the kinase activity.

  • Data Analysis: The kinase activity at each concentration of this compound is normalized to the activity in the control wells without the inhibitor. An IC50 value can be calculated if inhibition is observed. In the case of this compound and PRPF4B, no significant inhibition was detected.[2]

Signaling Pathway and Experimental Workflow

PRPF4B in Spliceosome Assembly

PRPF4B plays a crucial role in the assembly of the spliceosome, a large and dynamic molecular machine responsible for pre-mRNA splicing. It is a serine/threonine kinase that phosphorylates key components of the spliceosome, facilitating the formation of the catalytically active complex.

PRPF4B_Pathway PRPF4B in Spliceosome Assembly cluster_nucleus Nucleus U4_U6 U4/U6 di-snRNP tri_snRNP U4/U6.U5 tri-snRNP U4_U6->tri_snRNP U5 U5 snRNP U5->tri_snRNP Spliceosome_B Spliceosome B Complex tri_snRNP->Spliceosome_B PRPF4B PRPF4B (Kinase) PRPF31 PRPF31 PRPF4B->PRPF31 Phosphorylates PRPF6 PRPF6 PRPF4B->PRPF6 Phosphorylates PRPF31->tri_snRNP PRPF6->tri_snRNP Spliceosome_A Spliceosome A Complex Spliceosome_A->Spliceosome_B tri-snRNP addition Splicing Pre-mRNA Splicing Spliceosome_B->Splicing

Caption: PRPF4B phosphorylates PRPF31 and PRPF6, facilitating the formation of the Spliceosome B complex.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory effect of a compound on a specific kinase.

Kinase_Inhibition_Workflow Kinase Inhibition Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Kinase (PRPF4B) - Substrate - ATP - Buffer Reaction Incubate: Kinase + Substrate + ATP + this compound Reagents->Reaction Compound Prepare Compound: - this compound (serial dilutions) Compound->Reaction Quench Quench Reaction Reaction->Quench MS_Analysis Mass Spectrometry (Quantify Phosphorylation) Quench->MS_Analysis Data_Analysis Data Analysis (Determine % Inhibition) MS_Analysis->Data_Analysis

Caption: A generalized workflow for determining the inhibitory activity of a compound against a kinase.

Conclusion

The available data strongly indicates that this compound is a highly selective inhibitor of the P. falciparum kinase PfCLK3, with no significant inhibitory activity against its closest human homolog, PRPF4B. This high degree of selectivity is a crucial feature for a drug candidate, as it suggests a lower likelihood of off-target effects and a favorable safety profile. The information presented in this guide supports the continued investigation of this compound and its analogs as novel antimalarial agents. Researchers in the field of kinase inhibitors and antimalarial drug discovery can utilize this information to guide their own experimental design and compound selection strategies.

References

Safety Operating Guide

Proper Disposal and Handling of TCMDC-135051: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like TCMDC-135051 are paramount for laboratory safety and environmental protection. This document provides essential safety and logistical information, including operational and disposal plans for this compound, a potent and selective inhibitor of Plasmodium falciparum protein kinase PfCLK3. Adherence to these guidelines will help ensure a safe laboratory environment and compliance with standard chemical safety regulations.

Summary of Key Information

This compound is a research chemical with significant biological activity.[1][2] While a specific Safety Data Sheet (SDS) with comprehensive disposal instructions is not publicly available, the following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting. All personnel handling this compound should be trained in general laboratory safety and hazardous waste management.

Quantitative Data Presentation

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₉H₃₃N₃O₃MedChemExpress
Molecular Weight 471.60 g/mol MedChemExpress
CAS Number 2413716-15-9MedChemExpress
EC₅₀ (Antiparasitic Activity) 320 nMMedChemExpress[1]
IC₅₀ (against PvCLK3) 0.033 µMMedChemExpress[1]
IC₅₀ (against PbCLK3) 0.013 µMMedChemExpress[1]
Storage of Stock Solution -80°C for 6 months; -20°C for 1 monthMedChemExpress[1][2]

Proper Disposal Procedures for this compound

As a potent enzyme inhibitor, this compound and any materials contaminated with it should be treated as hazardous chemical waste. The following step-by-step guide outlines the recommended disposal procedures.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, such as unused stock solutions and experimental media, in a separate, compatible, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container that is also labeled as containing chemical waste.

2. Container Selection and Labeling:

  • Use containers that are chemically resistant and have a secure, tight-fitting lid. Plastic containers are generally preferred over glass to minimize the risk of breakage.

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".

  • The label should also include the approximate concentration and quantity of the waste, the date of accumulation, the name of the principal investigator, and the laboratory location.

3. Storage of Chemical Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure that the storage area has secondary containment to prevent the spread of any potential spills.

  • Do not allow waste to accumulate for extended periods. Follow your institution's guidelines for the maximum allowable storage time.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in the regular trash.[3]

  • Complete all required waste disposal forms accurately and completely.

Experimental Protocols

In Vitro Kinase Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

This protocol provides a general methodology for assessing the inhibitory activity of this compound against its target kinase, PfCLK3, using a TR-FRET assay format. This type of assay is commonly used for high-throughput screening of kinase inhibitors.[4][5]

Objective: To determine the IC₅₀ value of this compound for the PfCLK3 kinase.

Materials:

  • Recombinant PfCLK3 enzyme

  • Biotinylated substrate peptide

  • Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST)

  • Allophycocyanin (APC)-labeled streptavidin

  • ATP

  • This compound (in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the this compound dilutions to the appropriate wells.

  • Add the recombinant PfCLK3 enzyme to all wells.

  • Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the kinase reaction by adding a detection mix containing the Eu-labeled anti-tag antibody and APC-labeled streptavidin in a buffer with EDTA.

  • Incubate the plate at room temperature for a further 60 minutes to allow for the binding of the detection reagents.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.

  • Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway of PfCLK3 Inhibition

PfCLK3_Pathway cluster_parasite Plasmodium falciparum TCMDC_135051 This compound PfCLK3 PfCLK3 Kinase TCMDC_135051->PfCLK3 Inhibition Splicing_Factors Splicing Factors (e.g., SR proteins) PfCLK3->Splicing_Factors Phosphorylation Pre_mRNA pre-mRNA Splicing_Factors->Pre_mRNA Splicing Regulation mRNA Mature mRNA Pre_mRNA->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Parasite_Survival Parasite Survival & Proliferation Protein_Synthesis->Parasite_Survival

Caption: Inhibition of PfCLK3 by this compound disrupts RNA splicing, leading to parasite death.

Experimental Workflow for TR-FRET Kinase Assay

TRFRET_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare Serial Dilution of this compound C 3. Add this compound to Plate A->C B 2. Add Assay Buffer to 384-well Plate B->C D 4. Add PfCLK3 Enzyme C->D E 5. Initiate Reaction with Substrate and ATP D->E F 6. Incubate at Room Temp E->F G 7. Stop Reaction and Add Detection Reagents F->G H 8. Incubate at Room Temp G->H I 9. Read Plate with TR-FRET Reader H->I J 10. Calculate TR-FRET Ratio and Determine IC50 I->J

Caption: Workflow for determining the IC₅₀ of this compound using a TR-FRET assay.

References

Proper Disposal and Handling of TCMDC-135051: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like TCMDC-135051 are paramount for laboratory safety and environmental protection. This document provides essential safety and logistical information, including operational and disposal plans for this compound, a potent and selective inhibitor of Plasmodium falciparum protein kinase PfCLK3. Adherence to these guidelines will help ensure a safe laboratory environment and compliance with standard chemical safety regulations.

Summary of Key Information

This compound is a research chemical with significant biological activity.[1][2] While a specific Safety Data Sheet (SDS) with comprehensive disposal instructions is not publicly available, the following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting. All personnel handling this compound should be trained in general laboratory safety and hazardous waste management.

Quantitative Data Presentation

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₉H₃₃N₃O₃MedChemExpress
Molecular Weight 471.60 g/mol MedChemExpress
CAS Number 2413716-15-9MedChemExpress
EC₅₀ (Antiparasitic Activity) 320 nMMedChemExpress[1]
IC₅₀ (against PvCLK3) 0.033 µMMedChemExpress[1]
IC₅₀ (against PbCLK3) 0.013 µMMedChemExpress[1]
Storage of Stock Solution -80°C for 6 months; -20°C for 1 monthMedChemExpress[1][2]

Proper Disposal Procedures for this compound

As a potent enzyme inhibitor, this compound and any materials contaminated with it should be treated as hazardous chemical waste. The following step-by-step guide outlines the recommended disposal procedures.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, such as unused stock solutions and experimental media, in a separate, compatible, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container that is also labeled as containing chemical waste.

2. Container Selection and Labeling:

  • Use containers that are chemically resistant and have a secure, tight-fitting lid. Plastic containers are generally preferred over glass to minimize the risk of breakage.

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".

  • The label should also include the approximate concentration and quantity of the waste, the date of accumulation, the name of the principal investigator, and the laboratory location.

3. Storage of Chemical Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure that the storage area has secondary containment to prevent the spread of any potential spills.

  • Do not allow waste to accumulate for extended periods. Follow your institution's guidelines for the maximum allowable storage time.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in the regular trash.[3]

  • Complete all required waste disposal forms accurately and completely.

Experimental Protocols

In Vitro Kinase Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

This protocol provides a general methodology for assessing the inhibitory activity of this compound against its target kinase, PfCLK3, using a TR-FRET assay format. This type of assay is commonly used for high-throughput screening of kinase inhibitors.[4][5]

Objective: To determine the IC₅₀ value of this compound for the PfCLK3 kinase.

Materials:

  • Recombinant PfCLK3 enzyme

  • Biotinylated substrate peptide

  • Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST)

  • Allophycocyanin (APC)-labeled streptavidin

  • ATP

  • This compound (in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the this compound dilutions to the appropriate wells.

  • Add the recombinant PfCLK3 enzyme to all wells.

  • Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the kinase reaction by adding a detection mix containing the Eu-labeled anti-tag antibody and APC-labeled streptavidin in a buffer with EDTA.

  • Incubate the plate at room temperature for a further 60 minutes to allow for the binding of the detection reagents.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.

  • Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway of PfCLK3 Inhibition

PfCLK3_Pathway cluster_parasite Plasmodium falciparum TCMDC_135051 This compound PfCLK3 PfCLK3 Kinase TCMDC_135051->PfCLK3 Inhibition Splicing_Factors Splicing Factors (e.g., SR proteins) PfCLK3->Splicing_Factors Phosphorylation Pre_mRNA pre-mRNA Splicing_Factors->Pre_mRNA Splicing Regulation mRNA Mature mRNA Pre_mRNA->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Parasite_Survival Parasite Survival & Proliferation Protein_Synthesis->Parasite_Survival

Caption: Inhibition of PfCLK3 by this compound disrupts RNA splicing, leading to parasite death.

Experimental Workflow for TR-FRET Kinase Assay

TRFRET_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare Serial Dilution of this compound C 3. Add this compound to Plate A->C B 2. Add Assay Buffer to 384-well Plate B->C D 4. Add PfCLK3 Enzyme C->D E 5. Initiate Reaction with Substrate and ATP D->E F 6. Incubate at Room Temp E->F G 7. Stop Reaction and Add Detection Reagents F->G H 8. Incubate at Room Temp G->H I 9. Read Plate with TR-FRET Reader H->I J 10. Calculate TR-FRET Ratio and Determine IC50 I->J

Caption: Workflow for determining the IC₅₀ of this compound using a TR-FRET assay.

References

Essential Safety and Operational Guide for Handling TCMDC-135051

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of TCMDC-135051, a potent and selective protein kinase PfCLK3 inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Purpose
Eye Protection Safety GogglesANSI Z87.1-compliant, with side shields to protect against splashes.
Hand Protection Chemical-Resistant GlovesNitrile or latex gloves should be worn. For handling stock solutions, double gloving is recommended.
Body Protection Laboratory CoatA standard, fully buttoned lab coat to protect skin and clothing.
Respiratory Protection N95 Respirator or equivalentRecommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to minimize inhalation of dust particles.[1]

Operational Plan for Safe Handling

All handling of this compound, particularly when in solid form, should be conducted in a designated area such as a chemical fume hood or a Class II Biosafety Cabinet to control exposure.

Step-by-Step Handling Procedure:

  • Preparation: Ensure the work area is clean and uncluttered. Cover the work surface with absorbent, plastic-backed paper.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Reconstitution:

    • Carefully weigh the solid compound within the containment of a fume hood.

    • When preparing solutions, add the solvent slowly to the solid to avoid aerosolization.

  • Labeling: Clearly label all containers with the compound name (this compound), concentration, date of preparation, and user's initials.

  • Storage: Store this compound and its solutions in a cool, dry, and dark place. For long-term storage of stock solutions, refer to the supplier's recommendations, which are typically -20°C for months or -80°C for extended periods.[2]

  • Decontamination: After each use, decontaminate the work surface and any equipment used with a suitable cleaning agent.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Collect unused solid this compound and any materials contaminated with the solid (e.g., weigh boats, pipette tips) in a clearly labeled hazardous waste container.
Liquid Waste Collect all solutions containing this compound in a sealed, labeled hazardous waste container. Do not pour down the drain.
Contaminated PPE Dispose of all used gloves, lab coats (if disposable), and other contaminated PPE in a designated hazardous waste stream.

All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Experimental Workflow for Handling and Disposal

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post_handling Post-Handling cluster_disposal Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Solid don_ppe->weigh reconstitute Reconstitute Solution weigh->reconstitute collect_solid_waste Collect Solid Waste weigh->collect_solid_waste labeling Label Container reconstitute->labeling collect_liquid_waste Collect Liquid Waste reconstitute->collect_liquid_waste storage Store Compound labeling->storage decontaminate Decontaminate Area storage->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe ehs_disposal Dispose via EHS collect_solid_waste->ehs_disposal collect_liquid_waste->ehs_disposal dispose_ppe->ehs_disposal

Caption: A flowchart illustrating the procedural steps for the safe handling and disposal of this compound.

References

Essential Safety and Operational Guide for Handling TCMDC-135051

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of TCMDC-135051, a potent and selective protein kinase PfCLK3 inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Purpose
Eye Protection Safety GogglesANSI Z87.1-compliant, with side shields to protect against splashes.
Hand Protection Chemical-Resistant GlovesNitrile or latex gloves should be worn. For handling stock solutions, double gloving is recommended.
Body Protection Laboratory CoatA standard, fully buttoned lab coat to protect skin and clothing.
Respiratory Protection N95 Respirator or equivalentRecommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to minimize inhalation of dust particles.[1]

Operational Plan for Safe Handling

All handling of this compound, particularly when in solid form, should be conducted in a designated area such as a chemical fume hood or a Class II Biosafety Cabinet to control exposure.

Step-by-Step Handling Procedure:

  • Preparation: Ensure the work area is clean and uncluttered. Cover the work surface with absorbent, plastic-backed paper.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Reconstitution:

    • Carefully weigh the solid compound within the containment of a fume hood.

    • When preparing solutions, add the solvent slowly to the solid to avoid aerosolization.

  • Labeling: Clearly label all containers with the compound name (this compound), concentration, date of preparation, and user's initials.

  • Storage: Store this compound and its solutions in a cool, dry, and dark place. For long-term storage of stock solutions, refer to the supplier's recommendations, which are typically -20°C for months or -80°C for extended periods.[2]

  • Decontamination: After each use, decontaminate the work surface and any equipment used with a suitable cleaning agent.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Collect unused solid this compound and any materials contaminated with the solid (e.g., weigh boats, pipette tips) in a clearly labeled hazardous waste container.
Liquid Waste Collect all solutions containing this compound in a sealed, labeled hazardous waste container. Do not pour down the drain.
Contaminated PPE Dispose of all used gloves, lab coats (if disposable), and other contaminated PPE in a designated hazardous waste stream.

All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Experimental Workflow for Handling and Disposal

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post_handling Post-Handling cluster_disposal Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Solid don_ppe->weigh reconstitute Reconstitute Solution weigh->reconstitute collect_solid_waste Collect Solid Waste weigh->collect_solid_waste labeling Label Container reconstitute->labeling collect_liquid_waste Collect Liquid Waste reconstitute->collect_liquid_waste storage Store Compound labeling->storage decontaminate Decontaminate Area storage->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe ehs_disposal Dispose via EHS collect_solid_waste->ehs_disposal collect_liquid_waste->ehs_disposal dispose_ppe->ehs_disposal

Caption: A flowchart illustrating the procedural steps for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.